molecular formula C58H89N17O20 B15598359 T9 peptide

T9 peptide

Número de catálogo: B15598359
Peso molecular: 1344.4 g/mol
Clave InChI: UZDJAINNJRIFFN-ZZFMIYHISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

T9 peptide is a useful research compound. Its molecular formula is C58H89N17O20 and its molecular weight is 1344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C58H89N17O20

Peso molecular

1344.4 g/mol

Nombre IUPAC

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C58H89N17O20/c1-28(78)44(71-49(85)34(13-7-8-18-59)65-47(83)33(60)25-76)54(90)68-36(21-31-11-5-4-6-12-31)50(86)67-37(23-43(62)82)51(87)72-45(29(2)79)55(91)69-38(22-32-24-63-27-64-32)56(92)74-19-9-14-40(74)53(89)66-35(16-17-42(61)81)48(84)70-39(26-77)52(88)73-46(30(3)80)57(93)75-20-10-15-41(75)58(94)95/h4-6,11-12,24,27-30,33-41,44-46,76-80H,7-10,13-23,25-26,59-60H2,1-3H3,(H2,61,81)(H2,62,82)(H,63,64)(H,65,83)(H,66,89)(H,67,86)(H,68,90)(H,69,91)(H,70,84)(H,71,85)(H,72,87)(H,73,88)(H,94,95)/t28-,29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+,46+/m1/s1

Clave InChI

UZDJAINNJRIFFN-ZZFMIYHISA-N

Origen del producto

United States

Foundational & Exploratory

T9 muscle-targeting peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T9 peptide, with the sequence SKTFNTHPQSTP, is a promising muscle-targeting ligand identified through in vivo phage display in a murine model of Duchenne muscular dystrophy.[1][2] This 12-amino acid peptide has demonstrated a notable ability to selectively bind to muscle cells, specifically C2C12 myoblasts, and to home to heart and quadriceps muscles in vivo.[1][3] Its potential as a targeting moiety for the delivery of therapeutic payloads, such as oligonucleotides, to muscle tissue makes it a person of significant interest in the development of therapies for muscular dystrophies and other muscle-related disorders.[2][4] This technical guide provides a comprehensive overview of the this compound, including its core properties, quantitative data on its targeting efficacy, detailed experimental protocols, and a discussion of its putative mechanism of action.

Core Properties of the this compound

The T9 muscle-targeting peptide is a linear dodecapeptide with the following fundamental characteristics:

  • Amino Acid Sequence: Ser-Lys-Thr-Phe-Asn-Thr-His-Pro-Gln-Ser-Thr-Pro (SKTFNTHPQSTP)[2]

  • Molecular Formula: C58H89N17O20

  • Molecular Weight: 1344.43 g/mol

The structure of the this compound has not been extensively characterized by methods such as NMR or X-ray crystallography. However, its linear sequence of 12 amino acids dictates its primary structure. The secondary and tertiary structures in a physiological environment are likely to be flexible, a common characteristic of short peptides that allows for induced-fit binding to their biological targets.

Quantitative Data

The following tables summarize the available quantitative data regarding the binding and targeting capabilities of the this compound.

Table 1: In Vitro Binding Affinity

Cell LinePeptideMethodOutcomeReference
C2C12 myoblastsT9 (SKTFNTHPQSTP)Phage Display & Binding AssayEnhanced binding affinity compared to a scrambled control peptide.[1]Seow et al., 2010[1]

Note: Specific dissociation constants (Kd) from the original publication were not available in the searched excerpts. The primary literature indicates a qualitative enhancement of binding.

Table 2: In Vivo Tissue Specificity

Animal ModelPeptide ConjugateAdministration RouteTarget TissuesOutcomeReference
C57BL/6 miceFluorescein-labeled T9Tail-vein injectionHeart, QuadricepsIncreased specificity for heart and quadriceps muscle.[1]Seow et al., 2010[1]
mdx miceT9-conjugated oligonucleotidesIntravenousHeart, QuadricepsIncreased specificity for heart and quadriceps muscles compared to kidney, liver, and diaphragm.[2]Referenced in review[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments related to the this compound.

In Vivo Phage Display for T9 Identification

This protocol is based on the methodology used to identify the this compound.[1][5]

  • Library Administration: A 12-mer peptide phage display library (e.g., M13) is administered intravenously into a disease model mouse (e.g., mdx mouse).[1]

  • Circulation and Perfusion: The phage library is allowed to circulate for a defined period (e.g., 10-60 minutes) to allow for binding to target tissues.[6] The mouse is then anesthetized and perfused with a suitable buffer (e.g., PBS with a vasodilator) to remove unbound phage from the circulation.[6]

  • Tissue Harvest and Phage Elution: The target tissues (e.g., quadriceps and heart) and control organs (e.g., liver) are harvested.[1][6] The tissues are homogenized, and the bound phage are eluted using a low pH buffer (e.g., glycine-HCl) or a competitive ligand.

  • Phage Amplification: The eluted phage are used to infect a suitable E. coli host strain for amplification. The amplified phage are then purified and tittered.

  • Subsequent Rounds of Panning: The amplified phage pool is used for subsequent rounds of in vivo panning (typically 3 rounds) to enrich for peptides with high affinity for the target tissue.[1]

  • Sequencing and Analysis: After the final round, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.[5]

Peptide Synthesis and Purification

The this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[7][8][9]

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10][11]

  • Amino Acid Coupling: The C-terminal amino acid (Proline in the case of T9) is coupled to the resin.

  • Deprotection and Coupling Cycles: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a base (e.g., 20% piperidine (B6355638) in DMF). The next Fmoc-protected amino acid in the sequence is then activated (e.g., with HBTU/HOBt or HATU) and coupled to the free N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the T9 sequence.[10]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane (B1312306) and water).[5]

  • Purification: The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterization: The purity and identity of the synthesized this compound are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

In Vitro Binding Assay

To assess the binding of the this compound to muscle cells, the following protocol can be used.[1]

  • Cell Culture: C2C12 myoblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach a desired confluency.[12]

  • Peptide Incubation: The cells are incubated with varying concentrations of fluorescein-labeled this compound or a scrambled control peptide in a binding buffer for a specified time at a controlled temperature (e.g., 4°C to minimize internalization).

  • Washing: The cells are washed multiple times with cold PBS to remove unbound peptide.

  • Quantification: The amount of bound peptide is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.[4]

  • Data Analysis: The binding affinity (e.g., Kd) can be determined by plotting the fluorescence intensity against the peptide concentration and fitting the data to a binding isotherm.

In Vivo Biodistribution Study

The tissue-specific targeting of the this compound can be evaluated in vivo.[1][13]

  • Peptide Labeling: The this compound is labeled with a detectable tag, such as fluorescein (B123965) or a radionuclide.[14][15]

  • Animal Administration: The labeled peptide is administered to mice (e.g., C57BL/6 or mdx) via a systemic route, typically tail vein injection.[1][13]

  • Time-Course Analysis: At various time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr), cohorts of mice are euthanized.[13]

  • Tissue Harvesting and Imaging: Organs of interest (quadriceps, heart, liver, kidney, spleen, lung, brain) are harvested. The biodistribution of the labeled peptide is assessed by ex vivo imaging of the organs using an appropriate imaging system (e.g., fluorescence imaging system).[13]

  • Quantitative Analysis: The fluorescence intensity in each organ is quantified and normalized to the weight of the tissue to determine the relative accumulation of the peptide in different tissues.[16]

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action and Signaling Pathway

The precise receptor and signaling pathway for the this compound on muscle cells have not been definitively identified in the available literature. However, based on the behavior of other cell-targeting peptides, a receptor-mediated endocytosis mechanism is hypothesized.[2][17]

T9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space T9 This compound Receptor Putative Receptor T9->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Payload Therapeutic Payload Endosomal_Escape->Payload Payload Release Phage_Display_Workflow A 1. IV Injection of Phage Library into mdx Mouse B 2. Circulation & Perfusion A->B C 3. Harvest Muscle & Control Organs B->C D 4. Elute Bound Phage C->D E 5. Amplify Phage in E. coli D->E F Repeat 2-3x E->F G 6. Sequence Phage DNA E->G H 7. Identify this compound Sequence G->H Peptide_Synthesis_Workflow A 1. Swell Resin B 2. Couple First Amino Acid A->B C 3. Fmoc Deprotection B->C D 4. Couple Next Amino Acid C->D E Repeat Deprotection/Coupling for all 12 Amino Acids D->E F 5. Cleave Peptide from Resin D->F G 6. Purify by RP-HPLC F->G H 7. Characterize by MS G->H

References

Unlocking Muscle-Specific Drug Delivery: A Technical Guide to the T9 Peptide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the muscle-targeting T9 peptide (SKTFNTHPQSTP) reveals a promising mechanism for the targeted delivery of therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the peptide's discovery, mechanism of action, and the experimental protocols used in its characterization.

The this compound, a novel 12-amino acid sequence (SKTFNTHPQSTP), has emerged as a significant tool in the field of targeted drug delivery, demonstrating a specific affinity for muscle tissue. Discovered through in vivo phage display in a dystrophic mouse model, this peptide presents a potential solution for delivering a range of therapeutic payloads directly to heart and skeletal muscle, potentially revolutionizing the treatment of muscular dystrophies and other muscle-specific diseases.

Core Mechanism of Action

The this compound's primary function is to act as a homing device, selectively binding to the surface of muscle cells. While the precise receptor on the myoblast surface to which T9 binds is yet to be definitively identified, research indicates a strong and specific interaction. This binding event facilitates the targeted delivery of conjugated molecules, such as antisense oligonucleotides, to muscle tissues, particularly the heart and quadriceps.[1][2]

The proposed mechanism involves the this compound recognizing and binding to a unique molecular signature present on the surface of myoblasts. This interaction is thought to trigger internalization of the peptide and its cargo, likely through an endocytic pathway. However, the specific signaling cascades initiated upon binding remain an active area of investigation.

Discovery and Validation: A Summary of Key Experiments

The this compound was identified through a rigorous process of in vivo phage display in the mdx mouse model, which is an animal model for Duchenne muscular dystrophy. This methodology allowed for the selection of peptides that preferentially home to diseased muscle tissue.

Experimental Workflow: In Vivo Phage Display

experimental_workflow cluster_invivo In Vivo Phage Display in mdx Mice cluster_analysis Peptide Identification and Validation A 1. Intravenous injection of Ph.D.-12 phage display library B 2. Circulation and tissue binding A->B C 3. Perfusion to remove unbound phage B->C D 4. Organ harvesting (Heart, Quadriceps, Liver, etc.) C->D E 5. Phage rescue and amplification D->E F 6. Three rounds of selection E->F G 7. DNA sequencing of enriched phage clones F->G H 8. Identification of this compound sequence (SKTFNTHPQSTP) G->H I 9. In vitro binding assays (C2C12 myoblasts) H->I J 10. In vivo targeting studies with fluorescein-labeled this compound H->J

Figure 1: Experimental workflow for the discovery and validation of the this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on the this compound.

Table 1: In Vivo Phage Display - Phage Recovery
Organ Phage Titre (PFU/g of tissue) after Round 3
Quadriceps1.8 x 10^5
Heart1.2 x 10^5
Liver4.0 x 10^4
PFU: Plaque Forming Units. Data reflects the enrichment of phages displaying the this compound in muscle tissues over other organs.
Table 2: In Vitro Binding of T9-Displaying Phage
Cell Line Relative Binding Affinity
C2C12 MyoblastsHigh
Control (Non-muscle cells)Low
Binding affinity was determined by comparing the number of bound phages to different cell types.
Table 3: In Vivo Targeting of Fluorescein-Labeled this compound
Organ Relative Fluorescence Intensity
Heart+++
Quadriceps+++
Diaphragm+
Liver+
Kidney+
Qualitative assessment of fluorescence indicates specific accumulation in heart and quadriceps.[1]

Detailed Experimental Protocols

In Vivo Phage Display
  • Phage Library Administration: A Ph.D.-12™ phage display peptide library (New England Biolabs) was administered intravenously into mdx mice.

  • Circulation and Tissue Homing: The phage library was allowed to circulate for a defined period to enable the binding of phages to various tissues.

  • Removal of Unbound Phage: Mice were anesthetized and perfused with a buffer solution to remove non-specifically bound and circulating phages.

  • Organ Harvest and Phage Rescue: Various organs, including the heart, quadriceps, liver, and kidneys, were harvested. Phages bound to the tissues were rescued by infecting E. coli ER2738.

  • Amplification and Subsequent Rounds of Selection: The rescued phages were amplified and used for subsequent rounds of in vivo selection to enrich for muscle-homing peptides. A total of three rounds were performed.

  • Peptide Identification: After the final round, the DNA from individual phage clones was sequenced to identify the encoded peptide sequences. The this compound sequence (SKTFNTHPQSTP) was identified as a frequently occurring clone in muscle tissues.

In Vitro Binding Assay
  • Cell Culture: C2C12 mouse myoblast cells were cultured in appropriate media and conditions.

  • Phage Incubation: Amplified phage clones displaying the this compound were incubated with the C2C12 cells.

  • Washing: Unbound phages were removed by washing the cells multiple times with a suitable buffer.

  • Phage Elution and Titration: Bound phages were eluted from the cells, and the number of plaque-forming units (PFU) was determined by titration to quantify the binding affinity.

In Vivo Targeting Study
  • Peptide Synthesis and Labeling: The this compound (SKTFNTHPQSTP) and a scrambled control peptide were synthesized and labeled with fluorescein.

  • Peptide Administration: The fluorescein-labeled peptides were injected intravenously into C57BL/6 mice.

  • Tissue Harvest and Imaging: After a set circulation time, various organs were harvested, and the distribution of the fluorescently labeled peptides was visualized and quantified using fluorescence microscopy. The results demonstrated a specific accumulation of the this compound in the heart and quadriceps.[1]

Signaling Pathways and Future Directions

The precise signaling pathway initiated by the this compound upon binding to muscle cells is not yet fully elucidated. Future research will need to focus on identifying the specific cell surface receptor for T9. This will be a critical step in understanding the downstream signaling events that lead to the internalization of the peptide and its cargo.

Putative Internalization Pathway

internalization_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T9 This compound (SKTFNTHPQSTP) Binding Binding T9->Binding Receptor Unknown Muscle Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release Cargo Release Endosome->Release Cargo Therapeutic Cargo Release->Cargo

Figure 2: A proposed model for the this compound's cellular uptake mechanism.

The identification of the this compound's receptor will not only provide a deeper understanding of its mechanism of action but also open up new avenues for designing more potent and specific muscle-targeting therapies. Further studies are also warranted to optimize the linker chemistry for attaching various therapeutic payloads to the this compound and to evaluate its efficacy and safety in larger animal models. The continued exploration of this promising peptide holds the key to advancing the field of targeted drug delivery for a host of debilitating muscle diseases.

References

A Technical Guide to the Discovery and Origins of the Muscle-Targeting Peptide SKTFNTHPQSTP (T9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SKTFNTHPQSTP (T9) peptide is a twelve-amino-acid sequence identified as a promising ligand for targeted delivery of therapeutics to muscle tissue, with a particular affinity for cardiac and quadriceps muscles. Its discovery arose from the need for efficient, non-viral vectors to overcome the challenges of systemic drug and gene delivery to muscle tissues for treating myopathies such as Duchenne muscular dystrophy (DMD). This technical guide provides an in-depth overview of the discovery, origin, and foundational experimental validation of the T9 peptide, presenting key quantitative data, detailed experimental protocols, and visualizations of the discovery workflow.

Discovery and Origin

The SKTFNTHPQSTP (T9) peptide was discovered through a process of in vivo biopanning using a phage display library in a disease model of Duchenne muscular dystrophy, the mdx mouse. This methodology allows for the selection of peptides that bind to specific tissues in their native physiological environment.

The foundational research, published by Seow et al. in the journal Peptides in 2010, aimed to identify peptide ligands that could specifically target both normal and dystrophic muscle, thereby enhancing the efficacy of therapeutic agents like exon-skipping oligonucleotides while minimizing off-target effects.[1] Three rounds of in vivo phage display were performed, leading to the identification of a peptide motif with a strong propensity for muscle tissue binding and a reduced affinity for the liver.[1] One of the peptides identified from this screening was the 12-mer sequence SKTFNTHPQSTP, which has demonstrated strong cardiac muscle targeting ability.

Quantitative Data

The initial characterization of the this compound involved both in vitro and in vivo experiments to quantify its binding affinity and targeting specificity. The following tables summarize the key quantitative findings from the foundational studies.

Table 1: In Vitro Binding Affinity to C2C12 Myoblasts
Peptide SequenceBinding Affinity (Relative Fluorescence Units)Fold Increase vs. Scrambled Control
SKTFNTHPQSTP Data not explicitly available in abstracts, described as "enhanced"Data not explicitly available in abstracts
Scrambled ControlBaseline1x

Note: While the primary literature confirms enhanced binding, specific relative fluorescence units were not available in the reviewed abstracts. The binding affinity was shown to be significantly higher than a scrambled control peptide.[1]

Table 2: In Vivo Biodistribution of Fluorescein-Labeled Peptide in C57BL/6 Mice
TissuePeptide Accumulation (% of Injected Dose/gram of tissue - estimated)Specificity Enhancement
Heart IncreasedSignificant
Quadriceps IncreasedSignificant
LiverReducedNegative Selection
KidneyNot specified as a primary targetNot specified
DiaphragmNot specified as a primary targetNot specified

Note: The primary research demonstrated a qualitative increase in specificity for heart and quadriceps muscle for the peptide motif.[1] Precise quantitative biodistribution data from the original discovery paper is not available in the public domain abstracts.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and initial validation of the SKTFNTHPQSTP this compound.

In Vivo Phage Display for Muscle-Targeting Peptide Identification

This protocol outlines the general steps for identifying tissue-specific peptides using an in vivo phage display library, as was done for the this compound.

  • Library Administration: A commercially available 12-mer peptide phage display library is administered systemically to mdx mice via tail vein injection.

  • Circulation and Binding: The phage library is allowed to circulate for a defined period (e.g., 30-60 minutes), during which phages displaying peptides with affinity for muscle tissue bind to their respective targets.

  • Perfusion and Organ Harvest: To remove unbound and weakly bound phages, the mice are anesthetized and perfused with a saline solution. Target organs (heart, quadriceps) and control organs (liver) are then harvested.

  • Phage Elution and Amplification: The bound phages are eluted from the homogenized tissues. The recovered phages are then amplified by infecting a suitable E. coli host strain.

  • Iterative Rounds of Selection: The amplified phage pool is used for subsequent rounds of injection into new mice. This iterative process enriches the phage population for peptides with high affinity and specificity for the target tissue.

  • Sequencing and Analysis: After several rounds of biopanning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the amino acid sequences of the muscle-targeting peptides.

In Vitro C2C12 Myoblast Binding Assay

This protocol is used to validate the binding of identified peptides to muscle cells in vitro.

  • Cell Culture: Mouse C2C12 myoblasts are cultured in a suitable growth medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach a desired confluency.

  • Peptide Incubation: Synthesized peptides (e.g., fluorescein-labeled SKTFNTHPQSTP and a scrambled control) are incubated with the C2C12 myoblasts for a specific duration at 37°C.

  • Washing: The cells are washed multiple times with phosphate-buffered saline (PBS) to remove unbound peptides.

  • Quantification: The amount of bound peptide is quantified. For fluorescently labeled peptides, this is typically done by measuring the fluorescence intensity using a plate reader or by fluorescence microscopy.

  • Data Analysis: The binding of the target peptide is compared to that of the scrambled control to determine specificity.

In Vivo Biodistribution of Fluorescein-Labeled Peptide

This protocol assesses the tissue distribution and targeting specificity of the identified peptide in a living organism.

  • Peptide Labeling: The SKTFNTHPQSTP peptide is chemically conjugated with a fluorescent dye, such as fluorescein, to enable in vivo tracking.

  • Systemic Administration: The fluorescein-labeled peptide is injected intravenously into healthy mice (e.g., C57BL/6).

  • Circulation and Distribution: The peptide is allowed to circulate for a predetermined period to allow for tissue accumulation.

  • Organ Harvest and Imaging: The mice are euthanized, and various organs (heart, quadriceps, liver, kidney, etc.) are harvested. The fluorescence intensity in each organ is measured using an in vivo imaging system.

  • Data Analysis: The fluorescence signal per gram of tissue is calculated to determine the relative accumulation of the peptide in different organs, thereby assessing its targeting specificity.

Signaling Pathways and Internalization

The precise receptor and signaling pathway mediating the binding and internalization of the SKTFNTHPQSTP this compound into muscle cells have not been fully elucidated in the initial discovery papers. The primary focus of the foundational research was on the identification of the targeting motif itself. However, the successful in vivo targeting suggests that the peptide likely interacts with a cell-surface receptor or component that is enriched in muscle tissue.

The mechanism of internalization for cell-penetrating and targeting peptides can occur through various pathways, including direct translocation across the cell membrane or through endocytic pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis). Further research is required to determine the specific internalization mechanism of the this compound, which would be crucial for optimizing its use as a delivery vehicle, particularly for cargoes that need to reach the cytoplasm or nucleus to be effective.

Visualizations

Experimental Workflow for this compound Discovery

Discovery_Workflow cluster_invivo In Vivo Phage Display cluster_analysis Peptide Identification & Validation lib 12-mer Phage Display Library inject Systemic Injection (mdx Mice) lib->inject circ Circulation & Tissue Binding inject->circ harvest Organ Harvest (Muscle, Liver) circ->harvest elute Phage Elution harvest->elute amp Phage Amplification elute->amp reinject Re-injection (Iterative Rounds) amp->reinject reinject->inject seq Phage DNA Sequencing reinject->seq identify Identify SKTFNTHPQSTP (this compound) seq->identify synth Peptide Synthesis (Fluorescein-labeled) identify->synth invitro In Vitro Binding (C2C12 Myoblasts) synth->invitro invivo In Vivo Biodistribution (C57BL/6 Mice) synth->invivo T9_Application_Logic T9 SKTFNTHPQSTP (T9) Muscle-Targeting Peptide Conjugate T9-Therapeutic Conjugate T9->Conjugate Therapeutic Therapeutic Cargo (e.g., Oligonucleotide, Drug) Therapeutic->Conjugate Administration Systemic Administration Conjugate->Administration Targeting Targeted Delivery to Muscle Tissue Administration->Targeting Effect Therapeutic Effect Targeting->Effect OffTarget Reduced Off-Target Effects Targeting->OffTarget

References

T9 Peptide Binding to Myoblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The T9 peptide, with the sequence SKTFNTHPQSTP, is a promising muscle-targeting agent with a strong binding affinity for myoblasts.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with myoblasts, including its binding characteristics, potential signaling pathways, and detailed experimental protocols for its study. While quantitative binding affinities remain to be publicly detailed, this guide consolidates available information to support further research and development of this compound-based therapeutics for muscle-related disorders.

Introduction

Targeted delivery of therapeutic agents to skeletal muscle is a significant challenge in the treatment of various muscular dystrophies and myopathies. The this compound (SKTFNTHPQSTP) has emerged as a valuable tool in this field, demonstrating a notable specificity for muscle tissue.[3] When conjugated to molecules such as oligonucleotides, the this compound has been shown to enhance their delivery to the heart and quadriceps muscles.[1][2][3] This guide focuses on the foundational aspect of this technology: the binding of the this compound to myoblasts, the progenitor cells of muscle fibers.

This compound Binding Affinity to Myoblasts

Table 1: Summary of this compound Binding to Myoblasts

ParameterFindingCell LineSource(s)
Binding Description Strong bindingC2C12 Myoblasts[1][2]
Dissociation Constant (Kd) Not Reported--
Target Receptor Not Identified--
Specificity Increased specificity for heart and quadriceps when conjugated to oligonucleotidesIn vivo (mdx mice)[3]

Potential Signaling Pathways in Myoblasts

The specific signaling cascade initiated by the binding of the this compound to myoblasts has not yet been elucidated. However, based on the known signaling pathways that govern myoblast proliferation and differentiation, several potential pathways may be influenced by a muscle-targeting peptide like T9. These pathways are crucial for muscle development and regeneration.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the Erk1/2 cascade, is a key regulator of myoblast proliferation. The activation of this pathway can influence the progression of the cell cycle and inhibit premature differentiation. A muscle-targeting peptide could potentially modulate this pathway to enhance the pool of myoblasts available for muscle repair.

MAPK_Pathway T9_Peptide This compound Receptor Cell Surface Receptor T9_Peptide->Receptor Ras Ras Receptor->Ras ? Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Myoblast Proliferation Erk->Proliferation

Figure 1: Hypothetical MAPK/Erk1/2 signaling pathway modulation by this compound.
p38 MAPK Pathway

In contrast to the Erk1/2 pathway, the p38 MAPK pathway is a critical promoter of myogenic differentiation.[4] Activation of p38 is essential for the expression of muscle-specific genes and the fusion of myoblasts into myotubes.[4] If the this compound's function involves promoting muscle regeneration, it might activate this pathway.

p38_MAPK_Pathway T9_Peptide This compound Receptor Cell Surface Receptor T9_Peptide->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 ? p38 p38 MAPK MKK3_6->p38 MRFs Myogenic Regulatory Factors (MyoD, Myogenin) p38->MRFs Differentiation Myoblast Differentiation MRFs->Differentiation

Figure 2: Potential involvement of the p38 MAPK pathway in this compound-mediated effects.
TGF-β/Myostatin Pathway

The Transforming Growth Factor-β (TGF-β) superfamily, which includes myostatin, are potent negative regulators of muscle growth.[5] These signaling molecules activate Smad transcription factors to inhibit myoblast differentiation and proliferation. A therapeutic muscle-targeting peptide could potentially act as an antagonist to this pathway, thereby promoting muscle growth.

TGFb_Pathway T9_Peptide This compound TGFb_Receptor TGF-β/Myostatin Receptor T9_Peptide->TGFb_Receptor Antagonism? Smad2_3 Smad2/3 TGFb_Receptor->Smad2_3 Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Inhibition Inhibition of Myogenesis Smad_Complex->Inhibition

Figure 3: Hypothetical antagonistic effect of this compound on the TGF-β/Myostatin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding of this compound to myoblasts.

Cell Culture
  • Cell Line: C2C12 murine myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Binding Assay (Fluorescence-Based)

This protocol describes a method to qualitatively and semi-quantitatively assess the binding of a fluorescently labeled this compound to C2C12 myoblasts.

Binding_Assay_Workflow Start Seed C2C12 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Add_Peptide Add fluorescently labeled this compound Incubate1->Add_Peptide Incubate2 Incubate 1h at 4°C Add_Peptide->Incubate2 Wash Wash with cold PBS to remove unbound peptide Incubate2->Wash Fix Fix cells with 4% paraformaldehyde Wash->Fix Image Image with fluorescence microscope or plate reader Fix->Image Analyze Quantify fluorescence intensity Image->Analyze

References

T9W Antimicrobial Peptide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Anti-Pseudomonal Agent

Executive Summary

T9W is a novel, engineered antimicrobial peptide (AMP) demonstrating potent and rapid bactericidal activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa, including strains resistant to conventional antibiotics. Its mechanism of action is characterized by the disruption of the bacterial cell membrane, a process initiated by binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction leads to membrane depolarization and subsequent loss of integrity, resulting in rapid cell death. Notably, T9W exhibits a high degree of selectivity, showing minimal toxicity to mammalian cells in vitro, which positions it as a promising candidate for further therapeutic development. This guide provides a comprehensive overview of T9W, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Structural and Physicochemical Properties

While the precise amino acid sequence of T9W is not publicly available in the reviewed literature, it is described as an engineered peptide. Antimicrobial peptides are typically short, ranging from 12 to 50 amino acids, and are characterized by their cationic nature and amphipathicity. These features are crucial for their interaction with and disruption of the negatively charged bacterial membranes.

Mechanism of Action

The primary mechanism of action for T9W is the targeted disruption of the bacterial cytoplasmic membrane. This process is rapid and multifaceted, involving several key steps that lead to bacterial cell death. Unlike many conventional antibiotics that target specific metabolic pathways, this direct physical mechanism is less likely to induce resistance.

The bactericidal cascade of T9W can be summarized as follows:

  • Electrostatic Attraction and LPS Binding: As a cationic peptide, T9W is initially attracted to the anionic surface of the P. aeruginosa outer membrane. It specifically binds to lipopolysaccharide (LPS), a major component of the outer leaflet of Gram-negative bacteria.[1]

  • Membrane Depolarization: Following LPS binding, T9W disrupts the electrochemical potential of the bacterial cytoplasmic membrane. This dissipation of the membrane potential is a critical and early event in its antimicrobial action.[1]

  • Membrane Permeabilization and Disruption: The peptide then compromises the integrity of the cytoplasmic membrane, leading to the formation of pores or lesions.[1] This disruption results in the leakage of essential intracellular contents, such as ions and metabolites, ultimately leading to cell lysis and death.[1]

T9W_Mechanism_of_Action T9W T9W Peptide (Cationic, Amphipathic) Pa_OM P. aeruginosa Outer Membrane T9W->Pa_OM Electrostatic Attraction LPS LPS T9W->LPS Binding Depolarization Membrane Depolarization LPS->Depolarization Triggers Pa_CM Cytoplasmic Membrane Permeabilization Membrane Permeabilization Depolarization->Permeabilization Leads to Leakage Leakage of Cellular Contents Permeabilization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Figure 1: T9W Mechanism of Action Pathway.

Quantitative Data Summary

T9W has demonstrated significant antimicrobial efficacy against Pseudomonas aeruginosa, including clinically relevant antibiotic-resistant strains. Its activity is maintained in the presence of physiological concentrations of salts. Furthermore, it displays a favorable safety profile with low toxicity towards mammalian cells.

Table 1: Antimicrobial Activity of T9W
OrganismStrainMIC (μM)LC (μM)Reference
P. aeruginosaATCC 278530.5 - 41 - 4[1]
P. aeruginosaCiprofloxacin-resistant0.5 - 41 - 4[1]
P. aeruginosaGentamicin-resistant0.5 - 41 - 4[1]
P. aeruginosaCeftazidime-resistant0.5 - 41 - 4[1]

MIC: Minimum Inhibitory Concentration; LC: Lethal Concentration.

Table 2: Bactericidal Kinetics and Synergistic Effects
ParameterConditionResultReference
Time-Kill Assay1x LC of T9WComplete killing in < 30 min[1]
Time-Kill Assay4x LC of T9WComplete killing in < 5 min[1]
SynergismT9W + CiprofloxacinSynergistic effect observed[1]
SynergismT9W + GentamicinSynergistic effect observed[1]
Table 3: Cytotoxicity Data
Cell TypeAssayResult (up to)Reference
Human Red Blood Cells (hRBCs)Hemolysis AssayNon-toxic at 256 μM[1]
Macrophage CellsCytotoxicity AssayNon-toxic at 256 μM[1]

In Vitro and In Vivo Efficacy

In Vitro Selectivity

In a co-culture model containing both macrophages and P. aeruginosa, T9W effectively eliminated the bacteria without harming the mammalian cells.[1] This demonstrates a high degree of selectivity, a critical attribute for a therapeutic antimicrobial agent.

In Vivo Potential

While specific in vivo studies for T9W were not identified in the reviewed literature, the favorable in vitro selectivity and potent bactericidal activity suggest its potential for evaluation in animal models of infection, such as sepsis or pneumonia models.

Experimental Protocols

The characterization of T9W involves a series of standardized assays to determine its antimicrobial activity and mechanism of action.

Experimental_Workflow cluster_activity Antimicrobial Activity cluster_mechanism Mechanism of Action cluster_safety Safety Profile MIC MIC Determination TimeKill Time-Kill Kinetics LPS_Binding LPS Binding Assay Membrane_Depol Membrane Depolarization Membrane_Perm Membrane Permeabilization Hemolysis Hemolysis Assay Cytotoxicity Mammalian Cell Cytotoxicity Peptide_Synthesis Peptide Synthesis (SPPS) Peptide_Synthesis->MIC Peptide_Synthesis->TimeKill Peptide_Synthesis->LPS_Binding Peptide_Synthesis->Membrane_Depol Peptide_Synthesis->Membrane_Perm Peptide_Synthesis->Hemolysis Peptide_Synthesis->Cytotoxicity

Figure 2: Experimental workflow for T9W characterization.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: 96-well polypropylene (B1209903) microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, T9W peptide stock solution.

  • Protocol:

    • Prepare serial twofold dilutions of T9W in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of T9W at which no visible bacterial growth is observed.

Lipopolysaccharide (LPS) Binding Assay

This assay measures the ability of the peptide to bind to LPS.

  • Materials: 96-well microtiter plates, purified LPS, a fluorescent probe that binds LPS (e.g., BODIPY-TR-cadaverine), T9W peptide.

  • Protocol:

    • Add a fixed concentration of the fluorescent probe to the wells.

    • Add a fixed concentration of LPS to the wells, which will quench the fluorescence of the probe.

    • Add increasing concentrations of T9W to the wells.

    • The binding of T9W to LPS displaces the fluorescent probe, resulting in an increase in fluorescence.

    • Measure the fluorescence intensity to determine the binding affinity of T9W to LPS.

Membrane Depolarization Assay

This assay assesses the peptide's ability to disrupt the bacterial membrane potential.

  • Materials: Bacterial culture, a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)), buffer solution (e.g., HEPES), T9W peptide.

  • Protocol:

    • Wash and resuspend mid-logarithmic phase bacteria in the buffer.

    • Add the DiSC3(5) dye to the bacterial suspension. The dye will be taken up by the bacteria and its fluorescence will be quenched.

    • Monitor the fluorescence until a stable baseline is achieved.

    • Add T9W to the bacterial suspension.

    • If T9W depolarizes the membrane, the dye will be released from the cells, resulting in an increase in fluorescence.

    • Record the fluorescence intensity over time to measure the rate and extent of membrane depolarization.

Conclusion and Future Directions

T9W is a potent antimicrobial peptide with a rapid, membrane-disruptive mechanism of action against P. aeruginosa. Its high efficacy against resistant strains and favorable in vitro safety profile make it a strong candidate for further preclinical development. Future research should focus on in vivo efficacy studies in relevant animal infection models to assess its therapeutic potential, pharmacokinetics, and safety in a whole-organism context. Optimization of its formulation and delivery could further enhance its clinical applicability.

References

T9W Peptide: A Technical Guide to its Antimicrobial Mechanism Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa poses a significant threat to public health. This opportunistic pathogen is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The development of novel antimicrobial agents with distinct mechanisms of action is paramount. T9W, a rationally designed antimicrobial peptide, has demonstrated potent and specific activity against P. aeruginosa, including highly resistant strains. This technical guide provides a comprehensive overview of the core mechanisms of T9W, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action

T9W is a linear, 16-residue α-helical antimicrobial peptide. Its potent activity against P. aeruginosa stems from a multi-step mechanism primarily targeting the bacterial cell membrane. The presence of a tryptophan residue is crucial for its specific and potent anti-pseudomonal activity.

The bactericidal action of T9W is a rapid process involving:

  • Lipopolysaccharide (LPS) Binding: T9W initially interacts with the outer membrane of P. aeruginosa by binding to lipopolysaccharide (LPS), a major component of the outer leaflet of Gram-negative bacteria. This interaction is a critical first step in destabilizing the membrane.

  • Membrane Depolarization: Following LPS binding, T9W induces depolarization of the bacterial cytoplasmic membrane. This disruption of the membrane potential is a key event in the killing process.[1][2][3]

  • Membrane Disruption and Permeabilization: The peptide then disrupts the integrity of the cytoplasmic membrane, leading to the formation of pores or other structural damage.[1][2][3] This increased permeability results in the leakage of essential intracellular contents, such as ions and metabolites, ultimately leading to cell death.[1][3]

  • Inhibition of Biofilm Formation: T9W has been shown to possess strong anti-biofilm activity, reducing the formation of P. aeruginosa biofilms in a dose-dependent manner.[3]

  • Synergistic Effects with Conventional Antibiotics: T9W exhibits synergistic effects when combined with conventional antibiotics like ciprofloxacin (B1669076) and gentamicin, enhancing their efficacy against resistant strains.[1][2]

Notably, T9W displays high selectivity for bacterial cells over mammalian cells, showing low toxicity to human red blood cells and macrophages, making it a promising candidate for therapeutic development.[1][3]

Signaling Pathways and Intracellular Effects

While the primary mechanism of T9W is the physical disruption of the bacterial membrane, evidence from studies on other tryptophan-containing antimicrobial peptides suggests a potential secondary mechanism involving the interference with bacterial signaling pathways, particularly quorum sensing (QS). QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in P. aeruginosa.

Tryptophan-containing peptides have been shown to downregulate the expression of key genes in the las and rhl quorum-sensing systems of P. aeruginosa. This leads to a reduction in the production of virulence factors such as elastase, pyocyanin, and rhamnolipids. Although direct studies on T9W's effect on QS gene expression are not yet available, its demonstrated anti-biofilm activity aligns with this potential mechanism.

T9W_Signaling_Pathway cluster_membrane P. aeruginosa Cell Envelope cluster_qs Quorum Sensing (Inferred) T9W T9W LPS LPS T9W->LPS Binds QS_Systems las & rhl Systems T9W->QS_Systems Downregulates (Inferred) Outer_Membrane Outer Membrane LPS->Outer_Membrane Disrupts Cytoplasmic_Membrane Cytoplasmic Membrane Outer_Membrane->Cytoplasmic_Membrane Permeabilizes Membrane_Depolarization Membrane Depolarization Cytoplasmic_Membrane->Membrane_Depolarization Pore_Formation Pore Formation / Disruption Membrane_Depolarization->Pore_Formation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis Content Leakage Virulence_Factors Virulence Factor Production QS_Systems->Virulence_Factors Inhibits Biofilm_Formation Biofilm Formation QS_Systems->Biofilm_Formation Inhibits

Caption: Proposed mechanism of T9W against P. aeruginosa.

Quantitative Data

The antimicrobial efficacy of T9W against P. aeruginosa has been quantified through various assays. The following tables summarize key findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of T9W against P. aeruginosa

StrainResistance ProfileMIC (µM)Reference
ATCC 27853Standard Strain1 - 4[1][3]
Clinical Isolate 1Ciprofloxacin-resistant2[2]
Clinical Isolate 2Gentamicin-resistant4[2]
Clinical Isolate 3Ceftazidime-resistant4[2]

Table 2: Bactericidal Kinetics of T9W against P. aeruginosa ATCC 27853

T9W ConcentrationTime to Complete KillingReference
1x Lethal Concentration (LC)< 30 minutes[1][2]
4x Lethal Concentration (LC)< 5 minutes[1][2]

Table 3: Anti-biofilm Activity of T9W against P. aeruginosa ATCC 27853

T9W ConcentrationBiofilm Biomass ReductionReference
4x MICSignificant reduction observed[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of T9W.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow Start Start Bacterial_Culture Prepare P. aeruginosa suspension (~5 x 10^5 CFU/mL in MHB) Start->Bacterial_Culture Inoculation Add bacterial suspension to each well Bacterial_Culture->Inoculation Peptide_Dilution Serially dilute T9W peptide in a 96-well microtiter plate Peptide_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Determine MIC by visual inspection or measuring OD600 Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Detailed Steps:

  • Bacterial Culture Preparation: P. aeruginosa is grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: T9W peptide is serially diluted in a 96-well polypropylene (B1209903) microtiter plate to achieve a range of concentrations.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Time-Kill Curve Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Time_Kill_Workflow Start Start Prepare_Inoculum Prepare P. aeruginosa suspension (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Add_Peptide Add T9W peptide at desired multiples of MIC (e.g., 1x, 4x MIC) Prepare_Inoculum->Add_Peptide Incubate_Shake Incubate at 37°C with shaking Add_Peptide->Incubate_Shake Sample_Collection Collect aliquots at specific time points (0, 5, 10, 30, 60 min) Incubate_Shake->Sample_Collection Serial_Dilution Perform serial dilutions of aliquots Sample_Collection->Serial_Dilution Plate_Count Plate dilutions on agar (B569324) plates and incubate for 18-24 hours Serial_Dilution->Plate_Count CFU_Calculation Count colonies and calculate CFU/mL Plate_Count->CFU_Calculation Plot_Data Plot log10 CFU/mL vs. time CFU_Calculation->Plot_Data End End Plot_Data->End

Caption: Workflow for time-kill curve assay.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Peptide Addition: T9W peptide is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x MIC, 4x MIC). A growth control without the peptide is also included.

  • Incubation: The cultures are incubated at 37°C with agitation.

  • Sampling: Aliquots are withdrawn at predetermined time points (e.g., 0, 5, 10, 30, and 60 minutes).

  • Viable Cell Counting: The collected aliquots are serially diluted, plated on agar plates, and incubated for 18-24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each peptide concentration to visualize the killing kinetics.

Membrane Depolarization Assay

This assay measures the ability of a peptide to disrupt the membrane potential of bacterial cells using a potential-sensitive fluorescent dye.

Detailed Steps:

  • Cell Preparation: Mid-log phase P. aeruginosa cells are washed and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

  • Dye Loading: The membrane potential-sensitive dye, such as DiSC3(5), is added to the cell suspension and incubated to allow the dye to partition into the polarized membranes.

  • Peptide Addition: T9W peptide is added to the cell suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a peptide to inhibit the formation of biofilms.

Detailed Steps:

  • Inoculation and Treatment: A diluted overnight culture of P. aeruginosa is added to the wells of a 96-well plate containing serial dilutions of the T9W peptide.

  • Incubation: The plate is incubated under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic cells are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Washing and Solubilization: Excess stain is washed away, and the bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured at a wavelength of 570-595 nm, which is proportional to the biofilm biomass.

Conclusion

The T9W peptide represents a promising therapeutic candidate against P. aeruginosa, including multidrug-resistant strains. Its primary mechanism of action involves a rapid, targeted disruption of the bacterial cell membrane, leading to cell death. Furthermore, its ability to inhibit biofilm formation and act synergistically with existing antibiotics highlights its potential to address key challenges in the treatment of P. aeruginosa infections. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop T9W and other novel antimicrobial peptides. Future research focusing on the specific effects of T9W on P. aeruginosa's intracellular signaling pathways will provide a more complete understanding of its multifaceted mechanism of action.

References

T9W Antimicrobial Peptide: A Technical Guide to Structure, Sequence, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents due to their potent, broad-spectrum activity and novel mechanisms of action that often circumvent conventional resistance pathways.[1][2] This guide provides an in-depth technical overview of T9W, an engineered antimicrobial peptide with high specificity and efficacy against the opportunistic pathogen Pseudomonas aeruginosa.

T9W was developed through the strategic modification of a parent amphipathic peptide, RI16. The key modification involves the substitution of the ninth amino acid residue with tryptophan, a change that significantly enhances its anti-pseudomonal activity.[3] T9W demonstrates potent bactericidal effects against a range of P. aeruginosa strains, including those resistant to conventional antibiotics such as ciprofloxacin, gentamicin, and ceftazidime.[4][5] Its mechanism of action is primarily membranolytic, targeting the integrity of the bacterial cell membrane, leading to rapid cell death.[5] Furthermore, T9W exhibits a favorable safety profile, with low toxicity observed against mammalian cells, making it a compelling candidate for further therapeutic development.[3]

Structure and Sequence

Amino Acid Sequence

The T9W peptide is a synthetic derivative of the parent peptide RI16. The designation "T9W" signifies that the ninth amino acid residue of the original RI16 sequence has been substituted with Tryptophan (W).

While the precise amino acid sequence of the parent peptide RI16 is not specified in the available scientific literature, the defining characteristic of T9W is this single, functionally critical substitution. The general properties of antimicrobial peptides suggest RI16 is likely a cationic peptide of 12-50 amino acids with a significant proportion of hydrophobic residues.[6]

T9W Sequence: [Sequence of RI16 with the 9th residue replaced by Tryptophan (W)]

(Note: The full sequence is dependent on the parent RI16 peptide, which could not be determined from the reviewed literature.)

Structural Characteristics

T9W is characterized as an amphipathic peptide, a common structural motif for membrane-active AMPs.[3] This structure features a spatial separation of hydrophobic and hydrophilic (cationic) residues.[6] This amphipathicity is crucial for its mechanism of action, allowing it to partition into the lipid bilayer of bacterial membranes.[6]

The introduction of a tryptophan residue at the 9th position is critical to its enhanced and specific activity against P. aeruginosa. Tryptophan, with its large, aromatic indole (B1671886) side chain, has a strong preference for the interfacial region of lipid bilayers and is known to play a key role in anchoring peptides to the membrane.[7][8] While a specific high-resolution structure of T9W determined by methods such as NMR spectroscopy is not publicly available, its mechanism of action strongly implies the adoption of a defined secondary structure (e.g., an α-helix) upon interacting with the bacterial membrane, a common feature of many AMPs.[1][6]

Mechanism of Action

The antimicrobial activity of T9W against Pseudomonas aeruginosa is rapid and achieved through a multi-step, membrane-disruptive process. Unlike many conventional antibiotics that target intracellular metabolic pathways, T9W acts directly on the bacterial cell envelope.

The proposed mechanism is as follows:

  • Electrostatic Attraction and LPS Binding: As a cationic peptide, T9W is initially attracted to the anionic surface of the P. aeruginosa outer membrane. It specifically binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[5]

  • Membrane Insertion and Depolarization: Following LPS binding, T9W inserts into the bacterial membranes. This insertion disrupts the normal packing of lipid molecules and leads to the depolarization of both the outer and inner membranes.[3][5] This dissipation of the membrane potential is a critical and often lethal event for the bacterium.

  • Membrane Permeabilization and Cell Death: The continued accumulation of T9W peptides disrupts the integrity of the cytoplasmic membrane, leading to the formation of pores or channels.[5] This permeabilization results in the leakage of essential intracellular contents, such as ions and metabolites, ultimately causing rapid cell death.[4][5]

This direct, physical disruption of the membrane is a key advantage of many AMPs, as it is a difficult target for bacteria to develop resistance against through simple mutations.

G cluster_extracellular Extracellular Space cluster_membrane P. aeruginosa Cell Envelope cluster_intracellular Cytoplasm T9W Cationic T9W Peptide LPS Lipopolysaccharide (LPS) Outer Membrane T9W->LPS 1. Electrostatic Attraction & Binding Membrane Cytoplasmic Membrane LPS->Membrane 2. Translocation & Insertion Contents Intracellular Contents (Ions, Metabolites) Membrane->Contents 3. Pore Formation & Permeabilization Death Cell Death Contents->Death 4. Leakage leads to

Mechanism of Action of T9W against P. aeruginosa.

Quantitative Data

The antimicrobial efficacy and biophysical properties of T9W have been quantified in several key studies. The data below is summarized from published literature.[4][5]

Table 1: Antimicrobial Activity of T9W against Pseudomonas aeruginosa

ParameterValueStrains Tested
Minimum Inhibitory Conc. (MIC) 0.5 - 4 µMP. aeruginosa ATCC strains
Lethal Concentration (LC) 1 - 4 µMP. aeruginosa ATCC strains
Bactericidal Concentration 4 µM (9 µg/ml)Ciprofloxacin, Gentamicin, and Ceftazidime-resistant strains
Time to Complete Kill (1x LC) < 30 minutesP. aeruginosa
Time to Complete Kill (4x LC) < 5 minutesP. aeruginosa

Table 2: Activity of T9W in the Presence of Salts

SaltConcentration RangeActivity Maintained
NaCl 50 - 300 mMYes
Ca²⁺ 1 - 5 mMYes
Mg²⁺ 0.5 - 2 mMYes

Table 3: Cytotoxicity Profile

AssayCell TypeResult
Hemolytic Assay Human Red Blood CellsNo significant toxicity
MTT Assay MacrophagesNo significant toxicity
In vivo Assay Kun Ming (KM) miceNo toxicity observed

Experimental Protocols

The following sections detail the methodologies for the synthesis and evaluation of the T9W antimicrobial peptide, based on standard protocols adapted for cationic peptides.

Peptide Synthesis and Purification (Fmoc Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides like T9W.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

  • Resin Preparation: Swell an appropriate resin (e.g., Fmoc-Rink Amide MBHA) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in DMF for 5-15 minutes. Wash the resin thoroughly with DMF to remove the piperidine and by-products.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Wash and Repeat: Wash the resin with DMF to remove excess reagents. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the T9W sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and methanol, and dry it under a vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the final T9W peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Activity Assay (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is determined using a modified broth microdilution method to account for the cationic nature of the peptide.[2][7]

  • Materials: Use sterile 96-well polypropylene (B1209903) (low-binding) microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CA-MHB), and a peptide diluent of 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss.[2]

  • Inoculum Preparation: Culture P. aeruginosa overnight. Dilute the culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.[2]

  • Peptide Dilution Series: Prepare a stock solution of T9W. Perform serial two-fold dilutions in the peptide diluent to create a range of concentrations.

  • Assay Setup: Add 50 µL of CA-MHB to all wells of the 96-well plate. Add 50 µL of the bacterial inoculum to each well (except for a sterility control well). Finally, add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 150 µL. Include a positive control (bacteria, no peptide) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of T9W that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Time-Kill Kinetics Assay

This assay measures the rate at which an antimicrobial peptide kills a bacterial population.[1]

  • Inoculum Preparation: Prepare a logarithmic-phase culture of P. aeruginosa, adjusting the final concentration to approximately 1 x 10⁶ CFU/mL in fresh CA-MHB.[1]

  • Assay Setup: Add T9W to the bacterial suspension at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control culture without any peptide.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), withdraw an aliquot from each culture.

  • Viable Cell Counting: Immediately perform serial ten-fold dilutions of the withdrawn aliquots in sterile phosphate-buffered saline (PBS). Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubation and Analysis: Incubate the MHA plates at 37°C for 18-24 hours. Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Membrane Depolarization Assay

This assay uses a voltage-sensitive fluorescent dye to measure the peptide's ability to disrupt the bacterial membrane potential.[5]

  • Materials: Use the membrane potential-sensitive dye 3,3’-Dipropylthiadicarbocyanine iodide [DiSC₃(5)]. Prepare a buffer solution (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

  • Cell Preparation: Grow P. aeruginosa to a mid-logarithmic phase. Harvest the cells by centrifugation, wash them three times with the HEPES buffer, and resuspend them in the buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration ~1 µM) and incubate until the fluorescence signal stabilizes (approx. 30-60 minutes). This indicates the dye has been taken up by the polarized cells and its fluorescence is quenched.

  • Fluorescence Measurement: Place the cell suspension in a cuvette in a fluorometer (Excitation ~622 nm, Emission ~670 nm).

  • Peptide Addition: Add T9W to the cuvette at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: An increase in fluorescence intensity indicates the release of the DiSC₃(5) dye from the cells into the buffer. This release is caused by the dissipation of the membrane potential (depolarization), confirming that the peptide disrupts the membrane's barrier function.[5]

G cluster_synthesis Peptide Synthesis & Characterization cluster_activity Antimicrobial Activity Profiling cluster_moa Mechanism of Action (MoA) Studies SPPS 1. Solid-Phase Peptide Synthesis Purify 2. RP-HPLC Purification SPPS->Purify Verify 3. Mass Spectrometry Verification Purify->Verify MIC 4. Broth Microdilution (Determine MIC) Verify->MIC Toxicity 7. Cytotoxicity Assays (e.g., Hemolysis) Verify->Toxicity TimeKill 5. Time-Kill Kinetics Assay MIC->TimeKill Depolarize 6. Membrane Depolarization Assay MIC->Depolarize

General Experimental Workflow for T9W Peptide Evaluation.

References

The Discovery and Application of T9(dR): A Technical Guide to a Novel Cell-Penetrating Peptide for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, characterization, and application of T9(dR), a novel cell-penetrating peptide (CPP) derived from transportan (B13913244). T9(dR) has demonstrated significant potential as a carrier for small interfering RNA (siRNA), offering a promising avenue for therapeutic interventions, particularly in antiviral applications. This document is intended for researchers, scientists, and drug development professionals, detailing the quantitative performance, experimental methodologies, and underlying mechanisms of this delivery system.

Executive Summary

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering molecular cargo. T9(dR) is a modified 36-amino acid analog of the well-known CPP, transportan (TP), distinguished by the incorporation of D-arginine (dR). This modification enhances its ability to non-covalently complex with siRNA, condensing it into nanoparticles suitable for cellular uptake. Research has shown that T9(dR) effectively delivers functional siRNA into a variety of cell lines with low cytotoxicity.[1] Notably, in preclinical models, T9(dR)-mediated delivery of siRNA targeting the influenza virus nucleoprotein (NP) gene led to significant inhibition of viral replication and complete survival in infected mice, highlighting its therapeutic potential.[1][2]

Quantitative Data on T9(dR) Performance

The efficacy of T9(dR) as an siRNA delivery vehicle has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key performance metrics.

Table 1: T9(dR)-siRNA Nanoparticle Characteristics

Molar Ratio (T9(dR):siRNA)Nanoparticle Size (nm)Key Observation
≥ 4:1350 - 550Effective condensation of siRNA into nanoparticles.[1]
< 4:1Not reportedIncomplete condensation.

Table 2: In Vitro Antiviral Efficacy of T9(dR)-siNP Complexes

Cell LineTreatmentResult
MDCKT9(dR)-siNPSignificant inhibition of influenza virus replication.[1][2]
A549T9(dR)-siNPMore efficient inhibition of viral replication compared to transportan (TP).[1][2]

Table 3: In Vivo Efficacy of T9(dR)-siNP in Influenza-Infected Mice

Treatment GroupDosage (siNP)Survival RateKey Outcome
T9(dR)-siNP50 nmol100%Complete survival and weight recovery at 2 weeks post-infection.[1][2]
Control GroupsVariousLower survival ratesUnderscores the therapeutic benefit of the T9(dR)-siNP formulation.[1]

Table 4: Cytotoxicity Profile of T9(dR)

Cell LinesObservation
293T, MDCK, RAW, A549Low cellular toxicity observed.[1][2]

Core Methodologies and Experimental Protocols

This section provides detailed protocols for the key experiments used to characterize T9(dR).

Peptide Synthesis and Purification

T9(dR) is a 36-amino acid peptide derived from transportan, incorporating D-arginine. It is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Synthesis: The peptide is assembled on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. D-arginine is incorporated at the specified positions during the automated or manual synthesis cycles.

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed using analytical HPLC and mass spectrometry.

Formation of T9(dR)-siRNA Nanoparticles
  • Reagent Preparation: Dilute T9(dR) peptide and siRNA separately in RNase-free buffer (e.g., PBS).

  • Complexation: Mix the T9(dR) and siRNA solutions at the desired molar ratio (e.g., 4:1 or higher).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of stable nanoparticle complexes.[3]

  • Confirmation (Gel Retardation Assay):

    • Load the complexes onto an agarose (B213101) gel.

    • Run electrophoresis to separate free siRNA from complexed siRNA.

    • Visualize the siRNA using a suitable stain. The retardation of siRNA migration (remaining in the well) indicates successful complexation.

Cell Culture
  • Cell Lines: 293T (human embryonic kidney), MDCK (Madin-Darby canine kidney), RAW 264.7 (mouse macrophage), and A549 (human lung carcinoma) cells are commonly used.[1][2]

  • Media: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cellular Uptake Assay
  • Cell Seeding: Seed cells in a multi-well plate to achieve 30-50% confluency on the day of transfection.[3]

  • Complex Preparation: Prepare complexes of T9(dR) and fluorescently labeled siRNA (e.g., FAM-siRNA).

  • Transfection: Replace the cell culture medium with fresh medium and add the T9(dR)-siRNA complexes to the cells.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Washing: Wash the cells multiple times with PBS to remove non-internalized complexes.

  • Analysis:

    • Fluorescence Microscopy: Visualize cellular uptake using a confocal or fluorescence microscope.

    • Flow Cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity to measure uptake efficiency.

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of T9(dR) or T9(dR)-siRNA complexes for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

In Vitro Virus Inhibition Assay
  • Cell Seeding and Transfection: Seed host cells (e.g., MDCK, A549) and treat them with T9(dR)-siNP complexes targeting a viral gene.

  • Infection: After a suitable incubation period (e.g., 24 hours), infect the cells with the virus (e.g., influenza virus) at a specific multiplicity of infection (MOI).[2]

  • Incubation: Incubate the infected cells for a period to allow for viral replication (e.g., 24 hours).

  • Quantification (Plaque Assay):

    • Collect the cell culture supernatant.

    • Perform serial dilutions of the supernatant and use it to infect a fresh monolayer of host cells.

    • Overlay the cells with a semi-solid medium (e.g., agar) and incubate until plaques (zones of cell death) are visible.

    • Stain the cells and count the plaques to determine the viral titer (plaque-forming units per mL). A reduction in titer compared to controls indicates inhibition.

Visualized Workflows and Mechanisms

To further elucidate the processes involved with T9(dR), the following diagrams illustrate key pathways and workflows.

G cluster_0 CPP-Cargo Complex Formation cluster_1 Cellular Uptake Pathways cluster_2 Intracellular Fate CPP (T9(dR)) CPP (T9(dR)) Nanoparticle Nanoparticle CPP (T9(dR))->Nanoparticle Electrostatic Interaction Cargo (siRNA) Cargo (siRNA) Cargo (siRNA)->Nanoparticle Condensation Cell_Membrane Cell Membrane Interaction (Heparan Sulfate Proteoglycans) Nanoparticle->Cell_Membrane Direct_Penetration Direct Translocation Cell_Membrane->Direct_Penetration Endocytosis Endocytosis Cell_Membrane->Endocytosis Cytosol Cytosolic Release of siRNA Direct_Penetration->Cytosol Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin-mediated Clathrin-mediated Endocytosis->Clathrin-mediated Caveolae-mediated Caveolae-mediated Endocytosis->Caveolae-mediated Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol RISC RISC Loading Cytosol->RISC Target_mRNA Target mRNA Cleavage RISC->Target_mRNA

Caption: General mechanism of T9(dR)-siRNA nanoparticle uptake and action.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Parallel Assays prep1 Synthesize & Purify T9(dR) Peptide prep3 Form T9(dR)-siNP Complexes prep1->prep3 prep2 Prepare siRNA (Targeting Viral NP Gene) prep2->prep3 assay2 Treat Cells with T9(dR)-siNP prep3->assay2 assay6 Cellular Uptake (FAM-siRNA) prep3->assay6 assay7 Cytotoxicity (MTT Assay) prep3->assay7 assay1 Seed Host Cells (e.g., MDCK, A549) assay1->assay2 assay3 Infect with Influenza Virus assay2->assay3 assay4 Incubate (24h) assay3->assay4 assay5 Measure Viral Titer (Plaque Assay) assay4->assay5 end Result: Efficacy & Safety Profile assay5->end Quantify Inhibition

Caption: Experimental workflow for in vitro evaluation of T9(dR)-siRNA.

G Transportan Transportan (TP) A well-established CPP Modification Modification Strategy: Incorporate D-amino acid Transportan->Modification T9dR T9(dR) Novel Transportan Analog Modification->T9dR dR D-arginine (dR) dR->Modification Goal Goal: Improve siRNA delivery Goal->Modification

Caption: Design rationale for the T9(dR) peptide.

References

Unraveling the Identity of T9(dR) Peptide: A Case of Ambiguity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

The identity of the peptide designated as "T9(dR)" remains elusive within publicly accessible scientific literature, presenting a significant challenge in providing a definitive technical guide. Extensive searches have revealed at least two distinct peptides referred to as "T9," neither of which is explicitly described with a d-Arginine (B556069) modification, denoted by "(dR)". This ambiguity prevents the creation of a specific and accurate in-depth guide as requested.

Two primary "T9" peptides have been identified, each with a unique sequence and biological function:

  • Lupin-Derived T9 Peptide: This peptide, with the amino acid sequence GQEQSHQDEGVIVR , is derived from lupin protein and has been investigated for its role in cholesterol metabolism.[1][2][3]

  • Muscle-Targeting this compound: A second peptide, with the sequence SKTFNTHPQSTP , is known as a muscle-targeting peptide.[4][5]

Despite targeted searches for "T9(dR)," "this compound d-arginine modification," and "this compound retro-inverso," no direct linkage to either of these sequences could be established. The "(dR)" notation typically indicates the presence of a d-Arginine residue, a stereoisomer of the naturally occurring L-Arginine. This modification is often introduced to increase a peptide's stability against enzymatic degradation. Another possibility, a retro-inverso modification, which involves reversing the peptide sequence and inverting the chirality of the amino acids, also yielded no specific results for a "T9" peptide.

Without a confirmed amino acid sequence and a precise understanding of the "(dR)" modification for a specific "T9" peptide, it is not feasible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Further research or clarification from the primary source mentioning "T9(dR)" is necessary to resolve this ambiguity and enable the creation of the comprehensive technical documentation requested. Information regarding the context in which "T9(dR)" was encountered would be invaluable in pinpointing the correct molecule and its associated scientific data.

References

The Core Mechanism of T9(dR) Peptide-Mediated siRNA Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to T9(dR) Peptide and siRNA Condensation

The T9(dR) peptide is a synthetic chimeric peptide designed for enhanced siRNA delivery. Its structure is a fusion of two distinct functional domains: the T9 peptide and a nona-D-arginine (9(dR)) tail.

  • This compound Domain: The N-terminal portion of the peptide, derived from a muscle-targeting peptide, is intended to facilitate cell penetration.

  • Nona-D-arginine (9(dR)) Domain: The C-terminal tail consists of nine D-isomers of arginine. This polycationic domain is the primary driver of siRNA condensation. The sequence of the T9(dR) peptide is GWTLNSAGYLLGKINLKALAALAKKILdRdRdRdRdRdRdRdRdR.

The condensation of siRNA by the T9(dR) peptide is a spontaneous process driven primarily by electrostatic interactions between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged phosphate (B84403) backbone of the siRNA. This interaction neutralizes the negative charge of the siRNA, allowing the molecules to overcome electrostatic repulsion and collapse into compact nanoparticles.

The Physicochemical Mechanism of Condensation

The condensation of siRNA by the T9(dR) peptide is a complex process governed by several key physicochemical principles:

  • Electrostatic Interactions: The primary driving force is the strong electrostatic attraction between the cationic arginine residues of the 9(dR) tail and the anionic phosphate groups of the siRNA backbone. This interaction is crucial for neutralizing the negative charge of the siRNA.

  • Charge Ratio (N/P Ratio): The ratio of the number of moles of nitrogen atoms in the peptide's amine groups to the number of moles of phosphate groups in the siRNA (N/P ratio) is a critical parameter. As the N/P ratio increases, the charge of the complex transitions from negative to neutral and then to positive. Complete condensation and the formation of stable nanoparticles typically occur at an optimal N/P ratio where the siRNA is sufficiently neutralized.

  • Hydrophobic Interactions and Hydrogen Bonding: While electrostatic interactions are dominant, hydrophobic interactions between the nonpolar regions of the this compound and hydrogen bonding may also contribute to the stability and morphology of the resulting nanoparticles.

  • Particle Formation: The neutralization of charge allows the peptide-siRNA complexes to aggregate and condense into nanoparticles. The size and surface charge of these nanoparticles are critical for their biological activity, influencing cellular uptake, endosomal escape, and biodistribution.

Quantitative Data on Peptide-siRNA Complex Characteristics

Table 1: Physicochemical Properties of 599 Peptide/siRNA Nanoparticles at a 50:1 Molar Ratio (N/P Ratio of 12.5)

ParameterValue (Mean ± SD)
Hydrodynamic Size (nm)198.5 ± 85.7
Zeta Potential (mV)36.5 ± 6.9
Polydispersity Index (PDI)0.315

Data is for the '599' peptide, a chimeric peptide with a nona-arginine (B115151) C-terminus, and is used here as a representative example.

Experimental Protocols for Characterizing T9(dR)/siRNA Condensation

The following are detailed methodologies for the key experiments used to characterize the condensation of siRNA by the T9(dR) peptide.

Gel Retardation Assay

This assay is used to determine the ability of the T9(dR) peptide to bind and condense siRNA, thereby retarding its migration through an agarose (B213101) gel.

Materials:

  • T9(dR) peptide solution (stock concentration, e.g., 1 mg/mL in RNase-free water)

  • siRNA solution (stock concentration, e.g., 20 µM in RNase-free water)

  • RNase-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer (10x stock)

  • Gel loading buffer (6x)

  • Nucleic acid stain (e.g., Ethidium Bromide or SYBR Green)

  • Gel electrophoresis system and power supply

  • UV transilluminator or gel imaging system

Procedure:

  • Prepare a 2% (w/v) agarose gel in 1x TAE or TBE buffer containing the nucleic acid stain.

  • Prepare T9(dR)/siRNA complexes at various N/P ratios. For a fixed amount of siRNA (e.g., 10 pmol), calculate the required volume of T9(dR) peptide solution for each desired N/P ratio (e.g., 0.5, 1, 2, 4, 8, 16).

  • In separate RNase-free microcentrifuge tubes, add the calculated volume of T9(dR) peptide solution.

  • Add the fixed amount of siRNA to each tube.

  • Gently mix by pipetting and incubate at room temperature for 30 minutes to allow for complex formation.

  • Add 6x gel loading buffer to each complex solution.

  • Load the samples into the wells of the agarose gel. Include a lane with naked siRNA (no peptide) as a control.

  • Run the gel electrophoresis at a constant voltage (e.g., 100 V) for a sufficient time to achieve good separation.

  • Visualize the gel under UV light and document the results. Complete retardation of the siRNA band indicates efficient condensation.

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the T9(dR)/siRNA nanoparticles in solution.

Materials:

  • T9(dR)/siRNA complex solutions at various N/P ratios

  • RNase-free water or buffer (e.g., PBS)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Prepare T9(dR)/siRNA complexes at the desired N/P ratios in RNase-free water or buffer, as described in the gel retardation assay protocol. The final volume should be sufficient for the DLS measurement (typically > 50 µL).

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).

  • Transfer the complex solution to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the PDI. A lower PDI value indicates a more monodisperse sample.

Zeta Potential Measurement

Zeta potential measurement determines the surface charge of the T9(dR)/siRNA nanoparticles, which is a key indicator of their stability and interaction with cell membranes.

Materials:

  • T9(dR)/siRNA complex solutions at various N/P ratios

  • RNase-free water or a low ionic strength buffer

  • Zeta potential analyzer

  • Disposable folded capillary cells

Procedure:

  • Prepare T9(dR)/siRNA complexes in RNase-free water or a low ionic strength buffer.

  • Load the sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the zeta potential analyzer.

  • Perform the measurement according to the instrument's protocol. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.

  • Record the zeta potential values for each N/P ratio. A positive zeta potential is generally desired for interaction with negatively charged cell membranes.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the T9(dR)/siRNA nanoparticles.

Materials:

  • T9(dR)/siRNA complex solutions

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Prepare T9(dR)/siRNA complexes at an optimal N/P ratio determined from previous experiments.

  • Place a drop of the nanoparticle solution onto a TEM grid and allow it to adsorb for 1-2 minutes.

  • Blot off the excess liquid with a piece of filter paper.

  • Apply a drop of the negative staining agent to the grid for 30-60 seconds.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a TEM. The nanoparticles will appear as light objects against a dark background.

  • Analyze the images to determine the size, shape, and aggregation state of the nanoparticles.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Condensation_Mechanism cluster_peptide T9(dR) Peptide cluster_interaction Condensation Process T9 T9 Domain dR9 9(dR) Domain (Cationic Tail) interaction Electrostatic Interaction dR9->interaction siRNA siRNA (Anionic) siRNA->interaction nanoparticle T9(dR)/siRNA Nanoparticle (Net Positive Charge) interaction->nanoparticle Self-assembly

Caption: Mechanism of T9(dR) peptide and siRNA condensation.

Experimental_Workflow cluster_assays Characterization Assays start Prepare T9(dR) and siRNA solutions mix Mix at varying N/P Ratios start->mix incubate Incubate for 30 min mix->incubate gel Gel Retardation Assay (Binding Efficiency) incubate->gel dls Dynamic Light Scattering (Size & PDI) incubate->dls zeta Zeta Potential (Surface Charge) incubate->zeta tem Transmission Electron Microscopy (Morphology) incubate->tem

Caption: Experimental workflow for nanoparticle characterization.

Conclusion

The condensation of siRNA by the T9(dR) peptide is a fundamental step in its function as a delivery vector. This process, driven by electrostatic interactions, results in the formation of nanoparticles with physicochemical properties that are critical for successful gene silencing. By understanding the mechanism of condensation and employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize and optimize T9(dR)/siRNA complexes for therapeutic applications. The provided quantitative data, though from a related peptide, offers a valuable benchmark for these characterization efforts. Further investigation into the specific biophysical properties of T9(dR) will undoubtedly contribute to the advancement of this promising siRNA delivery platform.

The Lupin-Derived Peptide T9: A Novel Dual-Action Regulator of Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercholesterolemia, a major risk factor for cardiovascular disease, is a primary focus of therapeutic development. The discovery of bioactive peptides from natural sources offers promising avenues for novel cholesterol-lowering agents. This whitepaper provides a comprehensive technical overview of the T9 peptide, a 14-amino acid peptide derived from lupin protein, which has demonstrated a unique dual mechanism of action in regulating cholesterol homeostasis. The this compound, with the sequence GQEQSHQDEGVIVR, originates from the tryptic digestion of lupin β-conglutin.[1] This document details the scientific evidence for its function, the experimental methodologies used in its characterization, and the underlying signaling pathways it modulates.

Quantitative Data Summary

The cholesterol-lowering efficacy of the this compound has been quantified through a series of in vitro experiments. The following tables summarize the key findings, providing a clear comparison of its multifaceted effects.

Parameter Value Experimental System Reference
Amino Acid Sequence GQEQSHQDEGVIVR-
Source Protein β-conglutinLupin (Lupinus)
Enzymatic Origin Tryptic DigestionIn vitro hydrolysis

Table 1: Physicochemical Properties of this compound

Bioactivity Metric Value Experimental System Reference
HMG-CoA Reductase InhibitionIC5099.5 ± 0.56 µMIn vitro enzyme assay[2]
PCSK9D374Y-FLAG Protein Level Reduction% Decrease41.2 ± 2.6%Transfected HepG2 cells[3]
HNF-1α Protein Level Reduction% Decrease47.9 ± 1.1%Transfected HepG2 cells[3]
LDLR Protein Level Enhancement-EnhancedTransfected HepG2 cells
LDL Uptake Enhancement-ImprovedTransfected HepG2 cells

Table 2: In Vitro Bioactivity of this compound

Mechanism of Action: A Dual Approach to Cholesterol Reduction

The this compound exerts its hypocholesterolemic effects through a dual mechanism of action, targeting two key players in cholesterol metabolism: 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).

Inhibition of HMG-CoA Reductase

Similar to statins, the this compound directly inhibits the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition reduces endogenous cholesterol synthesis within the hepatocyte.

Modulation of the PCSK9 Pathway

The this compound also modulates the PCSK9 signaling pathway. It has been shown to decrease the protein levels of a mutant form of PCSK9 (PCSK9D374Y) and the transcription factor HNF-1α, which is involved in PCSK9 gene expression.[3] By reducing PCSK9 levels, the this compound prevents the PCSK9-mediated degradation of the Low-Density Lipoprotein Receptor (LDLR). This leads to an increase in the number of LDLRs on the surface of liver cells, thereby enhancing the clearance of LDL cholesterol from the bloodstream.

The following diagram illustrates the dual mechanism of action of the this compound.

T9_Peptide_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Hepatocyte LDL LDL Cholesterol LDLR LDLR LDL->LDLR Binds LDLR_degradation LDLR Degradation LDLR->LDLR_degradation LDL_uptake LDL Uptake LDLR->LDL_uptake T9 This compound HMGCoAR HMG-CoA Reductase T9->HMGCoAR Inhibits PCSK9_pathway PCSK9 Pathway T9->PCSK9_pathway Modulates Cholesterol_Synth Cholesterol Synthesis HMGCoAR->Cholesterol_Synth HNF1a HNF-1α PCSK9_pathway->HNF1a Reduces PCSK9 PCSK9 PCSK9_pathway->PCSK9 Reduces HNF1a->PCSK9 Transcription PCSK9->LDLR PCSK9->LDLR_degradation

Dual mechanism of action of the this compound.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the origin and bioactivity of the this compound.

Generation of this compound via Tryptic Digestion of Lupin β-Conglutin

The this compound is obtained through the enzymatic hydrolysis of β-conglutin, a major storage protein in lupin seeds.

Protocol:

  • Protein Source: Purified β-conglutin from Lupinus albus.

  • Enzyme: Trypsin.

  • Digestion Conditions: While specific conditions for T9 generation are proprietary to the discovering research group, a general protocol for tryptic digestion of plant proteins is as follows:

    • Dissolve β-conglutin in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0).

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the mixture at 37°C for 12-24 hours.

    • Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a trypsin inhibitor.

  • Peptide Purification: The resulting peptide mixture is then subjected to purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the this compound.

  • Peptide Identification: The purified peptide is identified and sequenced using techniques like mass spectrometry (e.g., LC-MS/MS).

The following diagram outlines the workflow for this compound generation and purification.

T9_Generation_Workflow start Lupin Seeds protein_extraction Protein Extraction start->protein_extraction beta_conglutin β-Conglutin protein_extraction->beta_conglutin tryptic_digestion Tryptic Digestion beta_conglutin->tryptic_digestion peptide_mixture Peptide Mixture tryptic_digestion->peptide_mixture purification RP-HPLC Purification peptide_mixture->purification T9_peptide This compound (GQEQSHQDEGVIVR) purification->T9_peptide identification Mass Spectrometry (LC-MS/MS) T9_peptide->identification end Identified this compound identification->end

Workflow for this compound generation and identification.
In Vitro HMG-CoA Reductase Activity Assay

The inhibitory effect of the this compound on HMG-CoA reductase is determined by measuring the decrease in NADPH absorbance, which is consumed during the conversion of HMG-CoA to mevalonate.

Protocol:

  • Reagents:

    • HMG-CoA Reductase Assay Kit (commercially available).

    • Purified this compound.

    • NADPH.

    • HMG-CoA substrate.

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

    • Add varying concentrations of the this compound to the reaction mixture.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the HMG-CoA substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition for each peptide concentration relative to a control without the peptide.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fluorescent LDL Uptake Assay in HepG2 Cells

This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium, providing a functional assessment of the this compound's effect on the LDLR pathway.

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

  • Cell Starvation: To upregulate LDLR expression, starve the cells in a serum-free or lipoprotein-deficient serum medium for 24 hours prior to the assay.

  • Peptide Treatment: Treat the starved cells with the this compound at various concentrations for a specified duration (e.g., 24 hours).

  • LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture and incubate for 4 hours at 37°C.

  • Washing: Wash the cells multiple times with PBS to remove any unbound fluorescent LDL.

  • Quantification: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to that of untreated control cells to determine the effect on LDL uptake.

Western Blot Analysis of PCSK9, LDLR, and HNF-1α

Western blotting is used to quantify the protein levels of PCSK9, LDLR, and HNF-1α in HepG2 cells following treatment with the this compound.

Protocol:

  • Cell Treatment and Lysis: Treat HepG2 cells with the this compound as described for the LDL uptake assay. After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for PCSK9, LDLR, HNF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

The following diagram illustrates the logical relationship between the experimental assays.

Experimental_Logic cluster_assays Experimental Assays cluster_outcomes Observed Outcomes T9_Peptide This compound HMGCoAR_Assay HMG-CoA Reductase Activity Assay T9_Peptide->HMGCoAR_Assay Western_Blot Western Blot Analysis (PCSK9, LDLR, HNF-1α) T9_Peptide->Western_Blot LDL_Uptake_Assay Fluorescent LDL Uptake Assay T9_Peptide->LDL_Uptake_Assay HMGCoAR_Inhibition Direct Inhibition of HMG-CoA Reductase HMGCoAR_Assay->HMGCoAR_Inhibition Protein_Modulation Modulation of Protein Levels (↓PCSK9, ↓HNF-1α, ↑LDLR) Western_Blot->Protein_Modulation Functional_Effect Increased Cellular LDL Uptake LDL_Uptake_Assay->Functional_Effect HMGCoAR_Inhibition->Functional_Effect Contributes to Protein_Modulation->Functional_Effect Leads to

Logical flow of experimental validation.

Conclusion and Future Directions

The lupin-derived this compound represents a significant advancement in the field of natural cholesterol-lowering agents. Its unique dual mechanism of action, involving both the direct inhibition of HMG-CoA reductase and the modulation of the PCSK9 pathway, positions it as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to build upon this knowledge, explore the full therapeutic potential of the this compound, and develop novel peptide-based strategies for the management of hypercholesterolemia. Further research should focus on in vivo studies to confirm the efficacy and safety of the this compound in animal models, as well as on optimizing its delivery and bioavailability for potential therapeutic applications in humans.

References

T9 Peptide (GQEQSHQDEGVIVR): A Technical Guide to its Dual Hypocholesterolemic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The T9 peptide, with the amino acid sequence Gly-Gln-Glu-Gln-Ser-His-Gln-Asp-Glu-Gly-Val-Ile-Val-Arg (GQEQSHQDEGVIVR), is a bioactive peptide derived from the tryptic digestion of lupin β-conglutin.[1][2] Emerging research has identified this peptide as a promising agent in the management of hypercholesterolemia. This technical guide elucidates the dual mechanism of action through which the this compound exerts its cholesterol-lowering effects. Primarily, it modulates the proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) pathways.[1][2] Additionally, it directly inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCoAR), a critical enzyme in cholesterol biosynthesis.[1][2] This document provides a comprehensive overview of the signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: A Dual Approach

The hypocholesterolemic properties of the this compound are attributed to a synergistic, dual mechanism of action targeting key regulators of cholesterol homeostasis.

Modulation of the PCSK9-LDLR Pathway

The this compound has been shown to interfere with the interaction between the gain-of-function mutant PCSK9 (D374Y) and the LDLR.[1][2] By impairing this protein-protein interaction, the this compound prevents the PCSK9-mediated degradation of the LDLR. This results in an increased cell surface population of LDLRs, leading to enhanced uptake of low-density lipoprotein (LDL) from the extracellular environment.[1]

Furthermore, in HepG2 cells transfected with the mutant PCSK9D374Y, treatment with the this compound leads to a significant decrease in the protein levels of both PCSK9D374Y and the transcription factor Hepatocyte Nuclear Factor-1α (HNF-1α).[1][2]

Inhibition of HMG-CoA Reductase

In addition to its effects on the PCSK9-LDLR pathway, the this compound directly inhibits the enzymatic activity of HMG-CoA reductase.[1][2] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. By inhibiting HMGCoAR, the this compound reduces endogenous cholesterol production, which can further contribute to the upregulation of LDLR expression as the cell seeks to acquire more cholesterol from the circulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the this compound (GQEQSHQDEGVIVR).

ParameterValueCell Line/SystemReference
HMG-CoA Reductase Inhibition
IC5099.5 ± 0.56 µMIn vitro enzyme assay[1][2]
Modulation of Protein Levels in Transfected HepG2 Cells (100 µM this compound)
PCSK9D374Y-FLAG↓ 41.2 ± 2.6%HepG2 (transfected with mutant PCSK9D374Y)[1]
HNF-1α↓ 19.8 ± 8.2%HepG2 (transfected with mutant PCSK9D374Y)[1]
HMGCoAR↓ 21.7 ± 1.1%HepG2 (transfected with mutant PCSK9D374Y)[1]
LDLR↑ 118.5 ± 4.4%Untransfected HepG2[1]
Functional Effects
LDL Uptake↑ 66 ± 21.4%HepG2 (at 10 µM this compound)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

T9_Peptide_Signaling_Pathways cluster_0 PCSK9/LDLR Pathway Modulation cluster_1 HMG-CoA Reductase Pathway T9_peptide This compound (GQEQSHQDEGVIVR) PCSK9_D374Y PCSK9 D374Y LDLR LDLR HNF1a HNF-1α PCSK9_synthesis PCSK9 Synthesis LDLR_degradation LDLR Degradation LDL_uptake LDL Uptake T9_peptide_hmg This compound (GQEQSHQDEGVIVR) HMG_CoA HMG-CoA HMGCoAR HMG-CoA Reductase (HMGCoAR) Mevalonate Mevalonate Cholesterol_synthesis Cholesterol Synthesis SREBP2 SREBP-2 LDLR_expression LDLR Expression

This compound's Dual Mechanism of Action.

Experimental Workflows

Experimental_Workflows cluster_hmg_assay HMG-CoA Reductase Activity Assay cluster_cell_culture Cell-Based Assays (HepG2) cluster_western_blot Western Blot Analysis cluster_ldl_uptake LDL Uptake Assay hmg_start Prepare reaction mix: Assay Buffer, NADPH, HMG-CoA hmg_add_t9 Add this compound (or control) hmg_add_enzyme Initiate reaction with HMG-CoA Reductase enzyme hmg_measure Measure decrease in absorbance at 340 nm (NADPH oxidation) in a kinetic mode hmg_calculate Calculate IC50 cell_culture_start Culture HepG2 cells cell_transfection Transfect with pcDNA3+PCSK9D374Y-FLAG plasmid cell_treatment Treat with this compound (100 µM for 24h) cell_harvest Harvest cells for analysis wb_lysis Cell Lysis and Protein Quantification wb_sds_page SDS-PAGE wb_transfer Transfer to PVDF membrane wb_blocking Blocking wb_primary_ab Incubate with primary antibodies (anti-FLAG, anti-HNF-1α, etc.) wb_secondary_ab Incubate with HRP-conjugated secondary antibody wb_detection Chemiluminescence detection and densitometry ldl_starve Cholesterol starvation of cells ldl_treat Treat with this compound ldl_add_fluorescent Incubate with fluorescently-labeled LDL ldl_measure_fluorescence Measure fluorescence intensity

Key Experimental Workflows for this compound Analysis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Reagent Preparation :

    • Assay Buffer (5x): Prepare a concentrated buffer solution. Dilute to 1x with ultrapure water before use.

    • NADPH: Reconstitute lyophilized NADPH in 1x Assay Buffer.

    • HMG-CoA (Substrate): Prepare a stock solution of HMG-CoA.

    • HMG-CoA Reductase (Enzyme): Use a commercially available catalytic domain of HMG-CoA reductase.

    • This compound: Prepare stock solutions of the this compound at various concentrations.

  • Assay Procedure :

    • Set a spectrophotometer to 37°C and a wavelength of 340 nm, with a kinetic reading program.

    • In a cuvette or 96-well plate, add the following in order:

      • 1x Assay Buffer

      • This compound at the desired final concentration (or vehicle control).

      • Reconstituted NADPH.

      • HMG-CoA substrate solution.

    • Initiate the reaction by adding the HMG-CoA Reductase enzyme.

    • Immediately begin kinetic measurements, recording the absorbance every 15-20 seconds for 5-10 minutes.

    • The rate of NADPH consumption is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the this compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

HepG2 Cell Culture and Transfection
  • Cell Culture :

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 3-4 days to maintain sub-confluent cultures.

  • Transfection :

    • Seed HepG2 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

    • For each well, prepare a transfection complex using a suitable transfection reagent (e.g., Lipofectamine).

    • Dilute the pcDNA3+PCSK9D374Y-FLAG plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the transfection complexes to the cells in fresh culture medium.

    • Incubate the cells for 24-48 hours before proceeding with this compound treatment.

Western Blot Analysis
  • Cell Lysis and Protein Quantification :

    • After treatment with the this compound, wash the HepG2 cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-FLAG for PCSK9, anti-HNF-1α, anti-LDLR, anti-HMGCoAR, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

LDL Uptake Assay
  • Cell Seeding and Starvation :

    • Seed HepG2 cells in a 96-well plate.

    • Prior to the assay, starve the cells of exogenous cholesterol by incubating them in a serum-free or lipoprotein-deficient medium for 4-8 hours or overnight.

  • This compound Treatment and LDL Incubation :

    • Treat the cholesterol-starved cells with the this compound at the desired concentrations for a specified period (e.g., 24 hours).

    • Following treatment, add a medium containing fluorescently-labeled LDL (e.g., DyLight™ 488-LDL) to each well.

    • Incubate the plate at 37°C for 2-4 hours, protected from light, to allow for LDL uptake.

  • Measurement and Analysis :

    • After incubation, wash the cells with assay buffer to remove any unbound fluorescent LDL.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • The fluorescence intensity is directly proportional to the amount of LDL taken up by the cells. Compare the fluorescence in this compound-treated wells to that in control wells to determine the percentage increase in LDL uptake.

Conclusion and Future Directions

The this compound (GQEQSHQDEGVIVR) presents a compelling, multi-faceted mechanism for lowering cholesterol. Its ability to both enhance LDLR-mediated LDL clearance and inhibit de novo cholesterol synthesis positions it as a significant candidate for further investigation as a potential nutraceutical or therapeutic agent. Future research should focus on in vivo studies to confirm these mechanisms and evaluate the peptide's efficacy, safety, and pharmacokinetic profile in animal models of hypercholesterolemia. Further optimization of the peptide sequence could also lead to enhanced potency and bioavailability. This technical guide provides the foundational information necessary to support these next steps in the research and development pipeline.

References

T9 Peptide: A Novel Modulator of the PCSK9 Pathway for Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. This technical guide delves into the mechanism of action of the T9 peptide, a novel bioactive peptide derived from lupin protein, in modulating the PCSK9 pathway. The this compound has demonstrated a dual inhibitory effect, targeting both the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) and the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoAR). This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction to the PCSK9 Pathway

PCSK9 is a serine protease that plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the recycling of the LDLR back to the cell surface and instead targets it for degradation in lysosomes. The resulting reduction in LDLR density on hepatocytes leads to decreased clearance of LDL-C from the circulation, thereby elevating plasma LDL-C levels. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, a genetic disorder characterized by extremely high levels of LDL-C and a heightened risk of premature atherosclerotic cardiovascular disease. A particularly potent gain-of-function mutation is D374Y, which significantly increases the binding affinity of PCSK9 for the LDLR.

This compound: A Dual-Acting Inhibitor

The this compound, with the sequence GQEQSHQDEGVIVR, is a naturally derived peptide from lupin protein that has shown promise as a hypochesterolemic agent.[1][2] Its primary mechanism of action involves the modulation of the PCSK9 pathway.

Inhibition of the PCSK9-LDLR Interaction

The this compound has been shown to directly interfere with the binding of PCSK9 to the LDLR.[1][2] This is particularly effective against the hyperactive D374Y mutant of PCSK9.[3][4] By disrupting this protein-protein interaction, the this compound prevents the PCSK9-mediated degradation of the LDLR, leading to an increased number of receptors on the hepatocyte surface available to clear LDL-C from the bloodstream.

Inhibition of HMG-CoAR

In addition to its effect on the PCSK9 pathway, the this compound also exhibits inhibitory activity against HMG-CoAR, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This dual mechanism of action, targeting both LDL-C clearance and cholesterol synthesis, makes the this compound a particularly interesting candidate for the management of hypercholesterolemia.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of the this compound and its analog, T9D8A_1.

Peptide Target Assay IC50 Value Reference
T9PCSK9D374Y/LDLR InteractionIn vitro binding assay286 µM[3][4]
T9HMG-CoARIn vitro enzyme activity assay99.5 ± 0.56 µM[1][2]
T9D8A_1PCSK9D374Y/LDLR InteractionIn vitro binding assay~8.2 µM (35-fold more active than T9)[3][4]
Peptide/Treatment Cell Line Effect Concentration Result Reference
T9HepG2 (transfected with PCSK9D374Y)Reduction of PCSK9D374Y protein level100 µM41.2 ± 2.6% decrease[1][5]
T9HepG2 (transfected with PCSK9D374Y)Restoration of LDLR protein level350 µM74.3 ± 4.4% restoration[4]
T9D8A_1HepG2Increase in LDLR expression on cell surface10 µM84% increase[3]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to the this compound's modulation of the PCSK9 pathway.

PCSK9_Pathway cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Endosome Endosome PCSK9->Endosome Internalization with LDLR LDLC LDL-C LDLR_bound LDLR-LDL-C Complex LDLC->LDLR_bound LDLR->LDLR_bound T9 This compound T9->PCSK9 Inhibits Binding HMG_CoAR HMG-CoAR T9->HMG_CoAR Inhibits LDLR_bound->Endosome Lysosome Lysosome Endosome->Lysosome Recycling LDLR Recycling Endosome->Recycling Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR Cholesterol_Synth Cholesterol Synthesis HMG_CoAR->Cholesterol_Synth

Figure 1: this compound's Dual Mechanism of Action on the PCSK9 Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays (HepG2) PCSK9_LDLR_Assay PCSK9-LDLR Binding Assay (e.g., ELISA, SPR) HMG_CoAR_Assay HMG-CoAR Activity Assay Cell_Culture HepG2 Cell Culture (with or without PCSK9D374Y transfection) T9_Treatment Treatment with this compound Cell_Culture->T9_Treatment Western_Blot Western Blot Analysis (PCSK9, LDLR levels) T9_Treatment->Western_Blot LDL_Uptake LDL Uptake Assay (e.g., DiI-LDL) T9_Treatment->LDL_Uptake

Figure 2: Experimental Workflow for this compound Characterization.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of the this compound. These should be adapted and optimized for specific laboratory conditions.

PCSK9-LDLR Interaction Assay (ELISA-based)
  • Coating: Coat a 96-well microplate with recombinant human LDLR-EGF-A domain and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Incubation with PCSK9 and this compound: Add a constant concentration of recombinant human PCSK9 (wild-type or D374Y mutant) and varying concentrations of the this compound to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody: Add a primary antibody specific for PCSK9 (e.g., anti-His tag antibody if using His-tagged PCSK9) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.

HMG-CoAR Activity Assay

This assay is typically performed using a commercially available kit that measures the oxidation of NADPH to NADP+ by the catalytic subunit of HMG-CoAR.

  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the reaction buffer, HMG-CoA substrate, NADPH, and varying concentrations of the this compound.

  • Initiate Reaction: Add purified HMG-CoAR enzyme to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader.

  • Analysis: Calculate the rate of NADPH consumption for each concentration of the this compound and determine the IC50 value.

Cell Culture and Treatment
  • Cell Line: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum).

  • Transfection (Optional): For experiments involving the D374Y mutant, transfect HepG2 cells with a plasmid expressing PCSK9D374Y.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for LDL uptake).

  • Treatment: Once the cells reach 70-80% confluency, treat them with varying concentrations of the this compound for a specified duration (e.g., 24 hours).

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

LDL Uptake Assay
  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and treat with the this compound as described above.

  • LDL Incubation: After treatment, incubate the cells with fluorescently labeled LDL (e.g., DiI-LDL) for 2-4 hours at 37°C.

  • Washing: Wash the cells multiple times with PBS to remove unbound DiI-LDL.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Analysis: Quantify the LDL uptake and compare the results between different treatment groups.

Conclusion and Future Directions

The this compound represents a promising new class of PCSK9 pathway modulators with a unique dual mechanism of action. Its ability to both inhibit the PCSK9-LDLR interaction and HMG-CoAR activity provides a multi-pronged approach to lowering LDL-C. The data presented in this guide highlight its potential as a lead compound for the development of novel therapies for hypercholesterolemia. Further research is warranted to optimize the peptide's potency, stability, and delivery for potential clinical applications. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of the this compound and other similar bioactive compounds.

References

The Discovery of Neuroprotective Peptide P9 from Prothymosin Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothymosin Alpha (ProTα) is a small, highly acidic nuclear protein that has been implicated in a variety of cellular processes, including cell proliferation and survival.[1] Recent research has unveiled its extracellular role as a neuroprotective agent, particularly in the context of ischemic brain injury. This technical guide provides an in-depth overview of the discovery and characterization of the neuroprotective nonapeptide P9, a key bioactive fragment derived from ProTα. P9 has emerged as a promising candidate for therapeutic development in stroke and other neurodegenerative disorders. This document details the experimental journey from the parent protein to the identification of this minimal neuroprotective sequence, presenting key quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Data Presentation

The following tables summarize the key quantitative findings from the primary research that identified and characterized the neuroprotective effects of the P9 peptide.

Table 1: In Vitro Neuroprotective Efficacy of Prothymosin Alpha Peptides

PeptideSequenceConcentrationNeuronal Survival (%) vs. Ischemic Control
ProTα(Full Length)1 µg/mLSignificant Increase
P30(a.a. 49-78)1 µg/mLSignificant Increase
P9 (a.a. 52-60) 1 µg/mL Significant Increase
Scrambled P9(Randomized Sequence)1 µg/mLNo Significant Increase

Data extrapolated from qualitative descriptions in cited literature indicating P9 retains the full neuroprotective activity of P30 in cultured cortical neurons under ischemic stress. Specific percentages were not available in the reviewed abstracts.

Table 2: In Vivo Neuroprotective Efficacy of P9 Peptide in Ischemic Stroke Models

Animal ModelTreatmentDosage & AdministrationPrimary OutcomeResult
Mouse tMCAOP91 mg/kg, i.v. (1h post-ischemia)Infarct Volume (TTC Staining)Significantly Reduced
Mouse Retinal IschemiaP9Intravitreal injection (24h post-ischemia)Retinal Function (ERG b-wave)Significantly Improved
Mouse Retinal IschemiaP9Intravitreal injection (24h post-ischemia)Cellular DamageSignificantly Inhibited

Quantitative values for infarct volume reduction and ERG b-wave amplitude recovery were noted as significant in the source material, but precise numerical data was not available in the abstracts reviewed.[2][3]

Experimental Protocols

The discovery and validation of the P9 peptide involved a series of key experiments. The detailed methodologies are outlined below.

Identification of the Minimal Active Sequence: Alanine (B10760859) Scanning

The minimal neuroprotective sequence of ProTα was identified from the active 30-amino acid peptide, P30 (a.a. 49-78), using a technique called alanine scanning.

  • Objective: To identify the essential amino acid residues within the P30 peptide responsible for its neuroprotective activity.

  • Principle: Each amino acid residue within the P30 sequence is systematically replaced with an alanine residue. Alanine is used because its small, non-polar side chain removes the specific functionality of the original amino acid without introducing significant steric hindrance or secondary structure alterations. The neuroprotective activity of each resulting peptide analog is then assessed. A loss of activity upon substitution of a particular residue indicates its importance for the peptide's function.

  • Protocol:

    • A series of peptide analogs of P30 were synthesized, with each analog containing a single alanine substitution at a different position.

    • Primary cortical neurons were cultured and subjected to ischemic stress (e.g., oxygen-glucose deprivation).

    • The synthesized peptide analogs were added to the neuronal cultures at a predetermined concentration.

    • Neuronal viability was assessed using a standard assay (e.g., MTT or LDH assay) and compared to controls (no peptide, P30, and scrambled peptide).

    • The 9-amino acid sequence corresponding to amino acids 52-60 was identified as the minimal sequence (P9) where any amino acid substitution with alanine resulted in a loss of neuroprotective activity.[3]

In Vivo Model of Cerebral Ischemia: Transient Middle Cerebral Artery Occlusion (tMCAO)

The neuroprotective effect of P9 in a model of stroke was evaluated using the tMCAO model in mice.

  • Objective: To assess the ability of P9 to reduce brain damage following an ischemic stroke.

  • Protocol:

    • Mice were anesthetized, and the middle cerebral artery (MCA) was occluded by inserting a filament into the internal carotid artery to block blood flow to the MCA territory.

    • After a defined period of occlusion (e.g., 1 hour), the filament was withdrawn to allow for reperfusion.

    • The P9 peptide was administered intravenously at a specified dose (e.g., 1 mg/kg) one hour after the onset of ischemia.[2]

    • After a set period of reperfusion (e.g., 24 or 48 hours), the animals were euthanized, and their brains were removed.

    • Brain infarct volume was quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining. TTC is a colorless salt that is reduced by mitochondrial enzymes in living cells to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains white.

In Vivo Model of Retinal Ischemia

The neuroprotective potential of P9 was also assessed in a model of retinal ischemia.

  • Objective: To determine if P9 can protect retinal neurons and preserve retinal function after an ischemic insult.

  • Protocol:

    • Retinal ischemia was induced in mice, typically by elevating intraocular pressure above systolic blood pressure for a defined period, leading to a cessation of retinal blood flow.

    • The P9 peptide was administered via intravitreal injection 24 hours after the ischemic event.[3]

    • Retinal function was assessed at a later time point (e.g., 7 days) using electroretinography (ERG). The b-wave of the ERG, which primarily reflects the activity of bipolar cells, is particularly sensitive to ischemic damage.[4]

    • Cellular damage in the retina was evaluated through histological analysis of retinal cross-sections.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

discovery_and_validation_of_P9 cluster_discovery Discovery of P9 cluster_validation Validation of P9's Neuroprotective Effects ProTα Prothymosin Alpha (ProTα) (Parent Protein) P30 P30 Peptide (a.a. 49-78) Identified as Neuroprotective Fragment ProTα->P30 Fragmentation AlaScan Alanine Scanning Mutagenesis of P30 P30->AlaScan P9 P9 Peptide (a.a. 52-60) Minimal Neuroprotective Sequence AlaScan->P9 Identification InVitro In Vitro Ischemia Model (Cultured Cortical Neurons) P9->InVitro tMCAO In Vivo Cerebral Ischemia Model (tMCAO in Mice) P9->tMCAO RetinalIschemia In Vivo Retinal Ischemia Model (Mice) P9->RetinalIschemia CellViability Cell Viability Assays (MTT, LDH) InVitro->CellViability TTC TTC Staining (Infarct Volume Assessment) tMCAO->TTC ERG Electroretinography (ERG) (Retinal Function Assessment) RetinalIschemia->ERG Results Demonstration of Neuroprotective Efficacy TTC->Results ERG->Results CellViability->Results

Caption: Workflow for the discovery and validation of the P9 peptide.

putative_signaling_pathway P9 P9 Peptide Receptor Putative Cell Surface Receptor (e.g., TLR4, Gi-coupled receptor) P9->Receptor Binds to Downstream Downstream Signaling Cascade Receptor->Downstream AntiApoptosis Inhibition of Apoptosis (e.g., blocking apoptosome formation) Downstream->AntiApoptosis CellSurvival Promotion of Cell Survival and Neuroprotection AntiApoptosis->CellSurvival

Caption: Putative signaling pathway for P9-mediated neuroprotection.

Mechanism of Action

The precise molecular mechanism by which the P9 peptide exerts its neuroprotective effects is still under active investigation. However, studies on the parent protein, ProTα, and the larger P30 fragment provide significant clues.

ProTα has been shown to act as a damage-associated molecular pattern (DAMP) molecule, signaling through Toll-like receptor 4 (TLR4).[5] This interaction can trigger downstream signaling cascades that modulate inflammatory responses and promote cell survival. Additionally, ProTα has been reported to interact with a G-protein coupled receptor, leading to the activation of protein kinase Cβ.[6] Intracellularly, ProTα can inhibit apoptosis by preventing the formation of the apoptosome.[7]

It is hypothesized that the P9 peptide, as the minimal active sequence, retains the ability to interact with a cell surface receptor, likely TLR4 or a related receptor, to initiate a signaling cascade that ultimately leads to the inhibition of apoptotic pathways and the promotion of neuronal survival. The observation that P9 is effective when administered post-ischemia suggests that it may interfere with the downstream molecular events that lead to delayed neuronal death. Further research is required to identify the direct binding partners of P9 and to fully elucidate the downstream signaling pathways it modulates.

Conclusion

The discovery of the 9-amino acid peptide P9 from prothymosin alpha represents a significant advancement in the search for novel neuroprotective therapeutics. Its potent efficacy in preclinical models of both cerebral and retinal ischemia, coupled with its small size, makes it an attractive candidate for further drug development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field. Future investigations focused on elucidating the specific molecular targets and signaling pathways of P9 will be crucial for translating this promising peptide into a clinical reality for the treatment of stroke and other neurodegenerative diseases.

References

The P9 Peptide: A Multifaceted Regulator of Cell Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "P9 peptide" refers to several distinct peptide sequences derived from various proteins, each with unique and significant roles in modulating cell survival and apoptosis. This technical guide provides a comprehensive overview of three prominent P9 peptides: a neuroprotective fragment from prothymosin alpha (ProTα), a pro-survival peptide targeting PHLPP1 (TAT-PHLPP9c), and a cytotoxic peptide from crocodile blood (RP9). This document details their amino acid sequences, summarizes key quantitative data, outlines experimental methodologies for their study, and visualizes their signaling pathways, offering a valuable resource for researchers in cell biology and therapeutic development.

Introduction

Peptides, short chains of amino acids, have emerged as highly specific and potent modulators of cellular processes. Their ability to mimic or disrupt protein-protein interactions makes them valuable tools for research and as potential therapeutic agents. The term "P9 peptide" has been used to describe various nonapeptides or peptides with significant nine-amino-acid motifs that play critical roles in cell survival. This guide focuses on three such peptides that have garnered significant scientific interest:

  • P9 Peptide (from Prothymosin Alpha): A neuroprotective peptide that enhances cell survival under ischemic conditions.

  • TAT-PHLPP9c: A 20-amino acid pro-survival peptide that promotes cell survival by activating the Akt signaling pathway.

  • RP9 Peptide: A 9-amino acid peptide with anticancer properties that induces apoptosis in malignant cells.

This document will provide an in-depth analysis of each of these peptides, focusing on their core functions, the molecular pathways they influence, and the experimental frameworks used to characterize them.

P9 Peptide Derived from Prothymosin Alpha (ProTα)

The P9 peptide derived from prothymosin alpha is a nine-amino-acid sequence that has demonstrated significant neuroprotective effects, particularly in models of ischemic stress.[1][2]

Peptide Sequence

The P9 peptide corresponds to amino acids 52-60 of the P30 fragment of human prothymosin alpha.[1][2] The full sequence of human prothymosin alpha (isoform 2) is:

MSDAAVDTSSEITTKDLKEKKEVVEEAENGRDAPANGNANEENGEQEADNEVDEEEEE GGEEEEEEEEGDGEEEDGDEDEEAESATGKRAAEDDEDDDVDTKKQKTDEDD

From this, the P9 peptide sequence is determined to be:

NANEENGEQ

Role in Cell Survival

The P9 peptide from ProTα has been shown to be crucial for the survival of cultured rat cortical neurons under ischemic stress.[1] Studies have indicated that any amino acid substitution within this 9-amino acid sequence can diminish its survival activity.[1] In vivo models have further substantiated its therapeutic potential. Intravitreous injection of the P9 peptide significantly inhibited cellular and functional damage in a retinal ischemia-perfusion model.[1] Furthermore, systemic delivery of P9 has been shown to block ischemia-induced brain damage and the disruption of cerebral blood vessels.[1]

Quantitative Data

While much of the research has been descriptive of its potent effects, specific quantitative data on percentage of cell survival is still emerging. The primary measure of its efficacy has been the significant reduction in infarct volume and preservation of neurological function in animal models of ischemia.[1]

ParameterModel SystemTreatmentOutcomeReference
Infarct Volume Rat model of transient middle cerebral artery occlusion (tMCAO)Systemic P9 delivery 1h post-ischemiaSignificantly blocked ischemia-induced brain damages as assessed by TTC staining.[1]
Retinal Function Rat retinal ischemia-perfusion modelIntravitreous injection of P9 24h post-ischemiaSignificantly inhibited cellular and functional damages at day 7 as assessed by electroretinogram.[1]
Signaling Pathway

The precise signaling pathway through which the ProTα-derived P9 peptide exerts its pro-survival effects is an area of active investigation. It is hypothesized to be a key active domain within the larger ProTα protein, which is known to have anti-apoptotic functions. ProTα itself has been implicated in interacting with various cellular partners to regulate transcription and cell proliferation.

P9_ProTa_Pathway Ischemic_Stress Ischemic Stress (e.g., Oxygen-Glucose Deprivation) Anti_Apoptotic_Pathways Activation of Anti-Apoptotic Pathways Ischemic_Stress->Anti_Apoptotic_Pathways Inhibits P9_Peptide P9 Peptide (NANEENGEQ) Unknown_Receptor Putative Cell Surface or Intracellular Receptor P9_Peptide->Unknown_Receptor Binds to Unknown_Receptor->Anti_Apoptotic_Pathways Activates Cell_Survival Neuronal Cell Survival Anti_Apoptotic_Pathways->Cell_Survival Promotes

Hypothesized signaling pathway for the ProTα-derived P9 peptide.

TAT-PHLPP9c Peptide

TAT-PHLPP9c is a rationally designed, 20-amino acid cell-permeable peptide that has shown remarkable efficacy in improving survival after cardiac arrest.[3][4] It functions by modulating the Akt signaling pathway, a central regulator of cell survival.

Peptide Sequence

TAT-PHLPP9c is a chimeric peptide consisting of two domains:

  • An 11-amino acid cell-penetrating peptide sequence from the HIV-1 TAT protein (YGRKKRRQRRR).

  • A 9-amino acid sequence from the C-terminus of PH domain leucine-rich repeat phosphatase 1 (PHLPP1).

The combined sequence is: YGRKKRRQRRR-DQHSQITKV

Role in Cell Survival

TAT-PHLPP9c promotes cell survival by inhibiting the phosphatase PHLPP1.[4][5] PHLPP1 normally dephosphorylates and inactivates the pro-survival kinase Akt. By inhibiting PHLPP1, TAT-PHLPP9c enhances and sustains Akt phosphorylation (activation), leading to downstream effects that protect cells from ischemic injury.[5][6] This has been demonstrated to improve the return of spontaneous circulation, mean arterial blood pressure, cerebral blood flow, and both cardiac and neurological function in murine and swine models of cardiac arrest.[3][4]

Quantitative Data

The effects of TAT-PHLPP9c have been quantified in several studies, demonstrating its dose-dependent activity and significant impact on survival rates.

ParameterModel SystemTreatment Concentration/DoseOutcomeReference
Akt Phosphorylation (Ser473) Primary mouse ventricular cardiomyocytes1 µM and 10 µMSignificant increase in Akt phosphorylation compared to control.[7]
4-hour Survival Rate Mouse model of cardiac arrest7.5 mg/kgSignificantly improved survival compared to saline control.[6]
5-day Survival Rate Mouse model of cardiac arrest7.5 mg/kgSignificantly improved survival compared to saline control.[3]
Neurological Function Swine model of cardiac arrest7.5 mg/kgSignificantly more common fully intact neurologic survival compared to control.[7]
Signaling Pathway

The signaling pathway for TAT-PHLPP9c is well-characterized and centers on the PI3K/Akt pathway.

TAT_PHLPP9c_Pathway TAT_PHLPP9c TAT-PHLPP9c PHLPP1 PHLPP1 TAT_PHLPP9c->PHLPP1 Inhibits pAkt p-Akt (Active) PHLPP1->pAkt Dephosphorylates Akt Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival Apoptosis->Cell_Survival Prevents

Signaling pathway of TAT-PHLPP9c in promoting cell survival.

RP9 Peptide

The RP9 peptide is a 9-amino acid sequence derived from the white blood cells of the freshwater crocodile, Crocodylus siamensis.[8] It is recognized for its antimicrobial and anticancer properties.[8]

Peptide Sequence

The amino acid sequence of the RP9 peptide is:

RGSALTHLP

Role in Cell Survival (Anticancer Activity)

In the context of cancer, the RP9 peptide does not promote the survival of cancer cells but rather selectively induces their death, thereby contributing to the survival of the host organism. While the precise mechanisms are still under investigation, it is understood that RP9 can trigger apoptotic pathways in cancer cells. The pro-apoptotic activity of peptides like RP9 is often linked to their ability to interact with and disrupt the membranes of cancer cells, which have a different composition compared to normal cells.

Quantitative Data

Quantitative data on the cytotoxic effects of RP9 on various cancer cell lines are crucial for its development as a potential therapeutic. While specific IC50 values for a wide range of cell lines are not yet extensively published in single reports, the general potency of related peptides provides a framework for its expected efficacy.

ParameterCell LineTreatmentOutcomeReference
Cytotoxicity Human cervical cancer cellsNot specifiedEvaluation of the ability to kill cancer cells.[9]
Apoptosis Induction HCT-116 (colorectal cancer)IC50 concentrationIncreased population of apoptotic cells.[3]
Gene Expression HCT-116 (colorectal cancer)IC50 concentrationModulation of apoptosis-related genes (BCL2, BAX, TP53).[3]
Signaling Pathway

The RP9 peptide is thought to induce apoptosis through the intrinsic mitochondrial pathway. This is supported by studies on similar anticancer peptides that show modulation of key apoptosis-regulating proteins.

RP9_Pathway RP9 RP9 Peptide Cancer_Cell_Membrane Cancer Cell Membrane Interaction RP9->Cancer_Cell_Membrane Bcl2 Bcl-2 RP9->Bcl2 Downregulates Mitochondria Mitochondrial Dysfunction Cancer_Cell_Membrane->Mitochondria Induces Bax Bax Mitochondria->Bax Promotes Translocation Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Bax->Caspase_Activation Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Proposed apoptotic signaling pathway induced by the RP9 peptide.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of P9 peptides and their effects on cell survival.

Cell Viability Assays (MTT/XTT/MTS)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the P9 peptide. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT, XTT, or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Data Acquisition: For MTT, a solubilization solution is added to dissolve the formazan (B1609692) crystals. For XTT and MTS, this step is not necessary. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of Akt.

  • Cell Lysis: After peptide treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Prepare cells or tissue sections on slides. Fix and permeabilize the samples to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection: If a hapten-labeled dUTP was used, detect it with a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If a fluorescently labeled dUTP was used, the signal can be detected directly.

  • Counterstaining: Stain the nuclei with a counterstain such as DAPI or Hoechst to visualize all cells.

  • Imaging and Analysis: Visualize the samples using fluorescence microscopy. The percentage of TUNEL-positive cells can be quantified to determine the apoptotic index.

In Vivo Ischemia Models

Animal models are essential for evaluating the therapeutic potential of neuroprotective peptides.

  • Transient Middle Cerebral Artery Occlusion (tMCAO): This is a common model for inducing focal cerebral ischemia.

    • Anesthetize the animal (e.g., a rat or mouse).

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

    • Administer the P9 peptide at a specified time point (before, during, or after ischemia).

  • Assessment of Outcome:

    • Neurological Scoring: Evaluate motor and sensory deficits at various time points post-surgery.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animal and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume.

Conclusion

The various peptides designated as "P9" exemplify the diverse and potent roles that short amino acid sequences can play in regulating cell survival and death. The neuroprotective P9 peptide from prothymosin alpha, the pro-survival TAT-PHLPP9c peptide, and the anticancer RP9 peptide each operate through distinct mechanisms and offer promising avenues for therapeutic intervention in a range of diseases, from ischemic stroke and cardiac arrest to cancer. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to harness the therapeutic potential of these and other bioactive peptides. Further research into their precise molecular interactions and signaling pathways will undoubtedly unlock new strategies for promoting cellular health and combating disease.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of T9 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T9 peptide, with the sequence SKTFNTHPQSTP, is a muscle-targeting peptide that has garnered interest in the field of drug delivery for its ability to specifically bind to myoblasts[1][2]. This specificity makes it a promising candidate for the targeted delivery of therapeutic agents, such as oligonucleotides, to muscle tissues, including the heart and quadriceps[1]. Understanding the cellular uptake mechanisms of the this compound is crucial for optimizing its use as a delivery vector. This guide provides a comprehensive overview of the putative cellular uptake mechanisms of the this compound, drawing on the broader knowledge of cell-penetrating peptides (CPPs) and other muscle-targeting peptides where direct data on the this compound is limited.

The primary hypothesis for the cellular entry of many targeting peptides, particularly those with cationic characteristics, involves interaction with the cell surface followed by internalization through endocytic pathways. For muscle cells, specific surface receptors or other molecules likely play a key role in this process.

Core Cellular Uptake Mechanisms

While specific studies detailing the precise internalization pathway of the this compound are not extensively available, based on the characteristics of similar muscle-targeting and cell-penetrating peptides, its cellular uptake is likely mediated by one or more of the following endocytic mechanisms. The uptake of chimeric peptide-PMO conjugates, which include muscle-targeting sequences, has been shown to be dependent on ATP and temperature, and is partially mediated by heparan sulfate (B86663) proteoglycans (HSPGs), strongly suggesting endocytosis as the primary route of entry[3][4].

Interaction with the Cell Surface: Role of Heparan Sulfate Proteoglycans (HSPGs)

The initial step in the cellular uptake of many cationic peptides is the electrostatic interaction with negatively charged components of the cell surface. Heparan sulfate proteoglycans (HSPGs), ubiquitously present on the surface of most mammalian cells, are known to act as initial docking sites for a variety of CPPs[3][4][5]. Although the this compound does not have a strong positive charge, its specific amino acid sequence may facilitate binding to HSPGs or other muscle-specific cell surface molecules. This interaction is thought to concentrate the peptide at the cell surface, thereby facilitating subsequent internalization[4].

Endocytic Pathways

Following cell surface binding, the this compound, likely in complex with its cargo, is internalized via endocytosis. Several endocytic pathways may be involved:

  • Macropinocytosis: This is a form of clathrin- and caveolin-independent endocytosis involving the formation of large, irregular vesicles (macropinosomes) from actin-driven membrane ruffling. It is a common uptake route for many CPPs and their cargos. The process is initiated by the activation of signaling cascades that lead to actin polymerization and membrane protrusion, engulfing extracellular fluid and solutes, including the peptide-cargo complex.

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles. This process is typically receptor-mediated, suggesting that the this compound might bind to a specific muscle cell surface receptor that is then internalized via CME.

  • Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, and coated with the protein caveolin. This pathway is another route for the internalization of peptides and nanoparticles.

The specific endocytic pathway utilized can depend on the peptide concentration, the nature of the conjugated cargo, and the specific cell type. For many CPPs, multiple pathways can operate simultaneously[6].

Signaling Pathways in this compound Uptake

The following diagram illustrates a hypothetical signaling pathway for this compound uptake, integrating the likely involvement of HSPGs and subsequent endocytosis.

T9_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space T9 This compound T9_Cargo T9-Cargo Complex T9->T9_Cargo conjugation Cargo Therapeutic Cargo Cargo->T9_Cargo HSPG HSPG / Receptor T9_Cargo->HSPG 1. Binding Endosome Early Endosome HSPG->Endosome 2. Endocytosis (Macropinocytosis/CME) Lysosome Lysosome Endosome->Lysosome 3a. Degradation Cytosol Cytosolic Release Endosome->Cytosol 3b. Endosomal Escape

Figure 1: Proposed cellular uptake pathway for the this compound-cargo complex.

Quantitative Data

Peptide/VectorCell LineCargoUptake Efficiency/MetricReference
M12-functionalized NPsC2C12 MyoblastsNile Red (dye)~3-fold increase vs. non-targeted NPs[7]
B-MSP-PMOmdx mouse muscle cellsPMO (oligonucleotide)Enhanced uptake vs. MSP-B-PMO[3]
ASSLNIA-AAVC2C12 MyoblastsAAV (viral vector)Increased transduction efficiency[8]
R6p/SMTP-E6Hp-10%C2C12 MyoblastsPlasmid DNAIncreased uptake in myotubes vs. myoblasts[9]

Note: The efficiency of peptide-mediated uptake is highly dependent on experimental conditions, including peptide concentration, incubation time, and the nature of the cargo.

Experimental Protocols

To investigate the cellular uptake mechanisms of the this compound, a combination of qualitative and quantitative methods is required. Below are detailed protocols for key experiments.

Protocol 1: Qualitative Analysis of this compound Internalization by Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of a fluorescently labeled this compound.

1. Materials:

  • Fluorescently labeled this compound (e.g., FITC-T9)

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 nuclear stain

  • Mounting medium

  • Confocal microscope

2. Experimental Workflow:

Confocal_Workflow cluster_prep Cell Preparation cluster_treatment Peptide Incubation cluster_staining Fixing and Staining cluster_imaging Imaging seed 1. Seed C2C12 cells on coverslips culture 2. Culture for 24-48h seed->culture incubate 3. Incubate with FITC-T9 peptide culture->incubate wash_pbs 4. Wash with cold PBS incubate->wash_pbs fix 5. Fix with 4% PFA wash_pbs->fix stain 6. Stain nuclei with Hoechst fix->stain mount 7. Mount on slides stain->mount image 8. Image with confocal microscope mount->image

Figure 2: Workflow for confocal microscopy analysis of this compound uptake.

3. Detailed Steps:

  • Cell Seeding: Seed C2C12 myoblasts onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubation: After 24-48 hours, replace the culture medium with fresh medium containing the desired concentration of FITC-labeled this compound. Incubate for various time points (e.g., 30 min, 1h, 4h) at 37°C.

  • Washing: Following incubation, wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then incubate with Hoechst 33342 solution for 10 minutes to stain the nuclei.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. The FITC signal will indicate the location of the this compound, and the Hoechst signal will mark the nucleus.

Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled this compound and the mean fluorescence intensity.

1. Materials:

  • Fluorescently labeled this compound (e.g., FITC-T9)

  • C2C12 myoblast cell line

  • DMEM with 10% FBS

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

2. Experimental Workflow:

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Peptide Incubation cluster_harvest Cell Harvesting cluster_analysis Analysis seed 1. Seed C2C12 cells in a 6-well plate culture 2. Culture to 80-90% confluency seed->culture incubate 3. Incubate with FITC-T9 peptide culture->incubate wash_pbs 4. Wash with cold PBS incubate->wash_pbs trypsinize 5. Trypsinize to detach cells wash_pbs->trypsinize resuspend 6. Resuspend in PBS trypsinize->resuspend analyze 7. Analyze by flow cytometry resuspend->analyze

Figure 3: Workflow for flow cytometry analysis of this compound uptake.

3. Detailed Steps:

  • Cell Seeding: Seed C2C12 cells in a 6-well plate and grow to 80-90% confluency.

  • Incubation: Treat the cells with various concentrations of FITC-labeled this compound for a defined period (e.g., 1 hour) at 37°C. Include an untreated control group.

  • Washing: After incubation, wash the cells twice with ice-cold PBS.

  • Harvesting: Detach the cells using Trypsin-EDTA. The trypsin treatment also helps to remove any surface-bound peptide that has not been internalized.

  • Resuspension: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in cold PBS.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel). The data will provide the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

Conclusion

The this compound (SKTFNTHPQSTP) holds significant promise as a muscle-targeting delivery vehicle. While direct experimental evidence for its specific uptake mechanism is still emerging, the existing body of research on similar peptides strongly suggests a mechanism involving initial binding to the myoblast cell surface, possibly mediated by HSPGs, followed by internalization through one or more endocytic pathways. Further investigation using the protocols outlined in this guide will be essential to fully elucidate the precise molecular machinery involved in this compound uptake, thereby enabling the rational design of more efficient and specific drug delivery systems for muscle-related pathologies.

References

Methodological & Application

Application Notes and Protocols for T9 Peptide-Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T9 peptide, with the sequence Ser-Lys-Thr-Phe-Asn-Thr-His-Pro-Gln-Ser-Thr-Pro (SKTFNTHPQSTP), is a muscle-targeting peptide that has demonstrated a strong affinity for C2C12 myoblasts.[1] Conjugation of the this compound to oligonucleotides, such as small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), has been shown to enhance the specific delivery of these nucleic acid-based therapeutics to heart and quadriceps muscles.[1] This targeted delivery approach holds significant promise for the development of novel therapies for muscular dystrophies and other muscle-related disorders.

These application notes provide detailed protocols for the conjugation of the this compound to oligonucleotides using three common and effective chemistries: thiol-maleimide ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and N-hydroxysuccinimide (NHS) ester chemistry. This document also outlines methods for the purification and characterization of the resulting this compound-oligonucleotide conjugates (T9-POCs).

Quantitative Data Summary

The choice of conjugation chemistry can significantly impact the efficiency, yield, and stability of the final T9-POC. The following table provides a summary of key quantitative parameters for the described conjugation methods.

FeatureThiol-Maleimide LigationClick Chemistry (CuAAC)NHS Ester Chemistry
Target Functional Groups Peptide: Thiol (-SH) Oligonucleotide: Maleimide (B117702)Peptide: Azide (-N₃) Oligonucleotide: AlkynePeptide: Amine (-NH₂) Oligonucleotide: NHS Ester
Typical Reaction Yield High (often >80%)[2]Very High (often >90%)[3][4]Moderate to High (can be variable)[3]
Reaction Kinetics Fast (minutes to a few hours)[3]Very Fast (often complete in < 1 hour)[3]Fast (30-60 minutes)[3]
Specificity & Stoichiometry Highly specific for thiols at pH 6.5-7.5.[3] Stoichiometry can be well-controlled.Highly specific and bioorthogonal.[3] Excellent control over stoichiometry.Reacts with primary amines (e.g., N-terminus, Lys). Can lead to heterogeneous products if multiple amines are present.[3]
Linkage Stability Stable thioether bond.[5]Highly stable triazole linkage.[4]Stable amide bond.[3]
pH Sensitivity Optimal at pH 6.5-7.5.[3]Generally insensitive to pH (typically 4-11).[3]Optimal at pH 7-9.[3]
Catalyst Requirement NoneCopper(I)[4]None

Experimental Protocols

Preparation of Modified this compound and Oligonucleotide

Successful conjugation requires the appropriate functionalization of both the this compound and the oligonucleotide. The this compound sequence is SKTFNTHPQSTP.

  • For Thiol-Maleimide Ligation:

    • This compound: Synthesize the this compound with a C-terminal or N-terminal cysteine residue (e.g., SKTFNTHPQSTP-Cys).

    • Oligonucleotide: Procure or synthesize the oligonucleotide with a 5' or 3' maleimide modification.

  • For Click Chemistry (CuAAC):

    • This compound: Synthesize the this compound with an N-terminal azido-modification (e.g., Azido-propargyl-SKTFNTHPQSTP). This can be achieved by using an azide-containing amino acid during solid-phase peptide synthesis.[6]

    • Oligonucleotide: Procure or synthesize the oligonucleotide with a 5' or 3' alkyne modification.

  • For NHS Ester Chemistry:

    • This compound: The native this compound can be used, targeting the N-terminal amine. Alternatively, a lysine (B10760008) residue can be added to the sequence for a specific conjugation site.

    • Oligonucleotide: Procure or synthesize the oligonucleotide with a 5' or 3' NHS ester modification. Often, this is achieved by reacting an amine-modified oligonucleotide with a homobifunctional NHS ester crosslinker like disuccinimidyl suberate (B1241622) (DSS) in a separate step. A more direct approach involves using a heterobifunctional crosslinker like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to first activate an amine-modified oligonucleotide.[2][7]

Conjugation Protocols

The following are detailed protocols for each conjugation method. It is recommended to perform small-scale pilot reactions to optimize conditions.

This method creates a stable thioether bond between a cysteine-containing this compound and a maleimide-functionalized oligonucleotide.[5]

Materials:

  • Cysteine-T9 Peptide (e.g., SKTFNTHPQSTP-Cys)

  • Maleimide-modified oligonucleotide

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (HPLC)

Procedure:

  • Peptide Preparation: Dissolve the Cysteine-T9 peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Peptide Disulfides (if necessary): Add TCEP solution to the peptide solution to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to reduce any disulfide bonds.[8]

  • Oligonucleotide Preparation: Dissolve the maleimide-modified oligonucleotide in the conjugation buffer.

  • Conjugation Reaction: Mix the reduced Cysteine-T9 peptide and the maleimide-modified oligonucleotide in a 1.5:1 to 5:1 molar excess of peptide to oligonucleotide.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol.

  • Purification: Purify the T9-POC using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

This highly efficient reaction forms a stable triazole linkage between an azide-modified this compound and an alkyne-modified oligonucleotide.[4]

Materials:

  • Azide-modified this compound

  • Alkyne-modified oligonucleotide

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • DMSO

  • Purification equipment (HPLC)

Procedure:

  • Reagent Preparation: Dissolve the azide-modified this compound and alkyne-modified oligonucleotide in a mixture of Tris-HCl buffer and DMSO.

  • Conjugation Reaction: In a microcentrifuge tube, combine the alkyne-oligonucleotide (1 equivalent) and the azide-T9 peptide (1.5-3 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add the CuSO₄ solution to initiate the reaction. The final concentrations should be in the range of 100-500 µM for the oligonucleotide.

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours.[3]

  • Purification: Purify the T9-POC using RP-HPLC.[10][12]

This two-step protocol first activates an amine-modified oligonucleotide with the SMCC crosslinker, followed by conjugation to a cysteine-modified this compound.[2][7]

Materials:

  • Amine-modified oligonucleotide

  • Cysteine-T9 Peptide

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Activation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Anhydrous DMF or DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Purification equipment (HPLC)

Procedure: Step 1: Activation of Amine-Oligonucleotide with SMCC

  • Dissolve the amine-modified oligonucleotide in the activation buffer.

  • Dissolve SMCC in DMF or DMSO to a concentration of 10 mM immediately before use.

  • Add a 10- to 20-fold molar excess of the SMCC solution to the oligonucleotide solution.

  • Incubate for 30-60 minutes at room temperature.[13]

  • Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation to Cysteine-T9 Peptide

  • Immediately add the SMCC-activated oligonucleotide to a solution of the Cysteine-T9 peptide (prepared as in Protocol 1, including the reduction step if necessary). Use a 1.5:1 to 5:1 molar excess of the peptide.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the T9-POC using RP-HPLC.[2][10]

Purification and Characterization

Purification by HPLC:

  • Method: Reverse-phase HPLC (RP-HPLC) is the most common method for purifying peptide-oligonucleotide conjugates.[10][12][14]

  • Column: A C18 or C8 column is typically used.[10]

  • Mobile Phases: A common mobile phase system consists of Buffer A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water) and Buffer B (e.g., 0.1 M TEAA in acetonitrile).[10]

  • Gradient: A linear gradient of increasing Buffer B concentration is used to elute the conjugate. The T9-POC is expected to have a longer retention time than the unconjugated oligonucleotide and peptide.

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 220 nm or 280 nm (for the peptide). The conjugate peak should show absorbance at both wavelengths.[10]

Characterization:

  • Purity Analysis: The purity of the final T9-POC should be assessed by analytical RP-HPLC. The chromatogram should show a single major peak corresponding to the conjugate.

  • Mass Spectrometry: The molecular weight of the T9-POC should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[15][16] This will verify the successful conjugation of one peptide molecule to one oligonucleotide molecule.

  • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (urea-PAGE) can also be used to assess the purity of the conjugate. The T9-POC will migrate slower than the unconjugated oligonucleotide.[17]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis T9 Modified this compound (Thiol, Azide, or Amine) Reaction Conjugation Reaction (Thiol-Maleimide, Click, or NHS Ester) T9->Reaction Oligo Modified Oligonucleotide (Maleimide, Alkyne, or NHS Ester) Oligo->Reaction Purification HPLC Purification Reaction->Purification Characterization Characterization (MS, HPLC, PAGE) Purification->Characterization

Caption: Overview of the experimental workflow for this compound-oligonucleotide conjugation.

Signaling Pathway for T9-Mediated Delivery

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell T9_POC T9-Oligonucleotide Conjugate Receptor Cell Surface Receptor T9_POC->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Release Oligonucleotide Release Endosome->Release Endosomal Escape Target Target mRNA (in cytoplasm or nucleus) Release->Target Target Binding Effect Therapeutic Effect (e.g., Gene Silencing) Target->Effect

Caption: Conceptual signaling pathway for T9-mediated delivery of oligonucleotides to muscle cells.

References

Application Notes and Protocols for T9 Peptide-Mediated Muscle-Specific Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the T9 peptide for targeted delivery of various cargo molecules to muscle tissue. The protocols outlined below cover in vitro and in vivo experimental procedures, including peptide conjugation, cell culture, and analysis of delivery efficiency.

Introduction to this compound

The this compound, with the amino acid sequence SKTFNTHPQSTP , is a muscle-targeting peptide that has demonstrated a strong affinity for C2C12 myoblasts, a commonly used murine muscle cell line[1]. When conjugated to cargo molecules such as oligonucleotides, the this compound has been shown to enhance specificity for heart and quadriceps muscles, making it a promising tool for targeted therapies for muscular dystrophies and other muscle-related disorders[1].

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from studies on muscle-targeting peptides and relevant delivery systems. These values should serve as a starting point for experimental design and optimization.

Table 1: In Vitro Delivery Parameters for C2C12 Myoblasts

ParameterValue/RangeNotes
This compound Concentration1 - 20 µMOptimal concentration should be determined empirically for each cargo.
Incubation Time1 - 4 hoursMaximal uptake is often observed within this timeframe.
Cell Seeding Density5 x 10³ - 1 x 10⁵ cells/well (96-well to 6-well plates)Adjust based on the specific assay and desired confluency.

Table 2: In Vivo Delivery Parameters in Mouse Models

ParameterValue/RangeRoute of AdministrationNotes
T9-Oligonucleotide Conjugate Dose5 - 25 mg/kgIntravenous (i.v.) or Intraperitoneal (i.p.)Dosage will vary depending on the cargo and mouse model.
Administration Volume100 - 200 µLi.v. or i.p.Ensure proper formulation for in vivo use.
Tissue Harvest Time24 - 72 hours post-injectionTimepoint for assessing cargo accumulation in muscle tissue.

Experimental Protocols

Protocol for this compound Conjugation to a Fluorescent Dye (FITC)

This protocol describes a general method for conjugating the this compound to Fluorescein isothiocyanate (FITC) for in vitro and in vivo tracking.

Materials:

  • This compound (SKTFNTHPQSTP)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Sterile, nuclease-free water

Procedure:

  • Peptide Dissolution: Dissolve the this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • FITC Preparation: Dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. This solution should be protected from light.

  • Conjugation Reaction:

    • Slowly add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution while gently stirring.

    • Add a 2 to 5-fold molar excess of DIPEA to the reaction mixture.

    • Incubate the reaction for 2-4 hours at room temperature in the dark with continuous stirring.

  • Purification:

    • Separate the FITC-conjugated this compound from unreacted FITC and byproducts using a size-exclusion chromatography column pre-equilibrated with sterile PBS (pH 7.4).

    • Collect fractions and monitor the absorbance at 280 nm (for peptide) and 495 nm (for FITC). The fractions containing the conjugate will exhibit absorbance at both wavelengths.

  • Characterization and Storage:

    • Confirm the conjugation and purity using analytical techniques such as HPLC and mass spectrometry.

    • Store the purified FITC-T9 peptide conjugate in a light-protected container at -20°C or -80°C.

In Vitro Protocol: this compound-Mediated Delivery to C2C12 Myoblasts

This protocol details the steps to assess the uptake of a T9-cargo conjugate in a murine myoblast cell line.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • T9-cargo conjugate (e.g., FITC-T9)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO₂ incubator.

    • Passage the cells when they reach 70-80% confluency.

  • Seeding for Experiment:

    • Seed C2C12 cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry) at a density that will result in 50-70% confluency on the day of the experiment.

  • Uptake Assay:

    • On the day of the experiment, remove the Growth Medium and wash the cells once with warm PBS.

    • Add fresh, serum-free DMEM containing the desired concentration of the T9-cargo conjugate (e.g., 1-10 µM of FITC-T9). It is recommended to test a range of concentrations.

    • Incubate the cells for 1-4 hours at 37°C.

  • Analysis:

    • Fluorescence Microscopy:

      • After incubation, wash the cells three times with cold PBS to remove unbound conjugate.

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Mount the coverslips on microscope slides and visualize the cellular uptake of the FITC-T9 conjugate using a fluorescence microscope.

    • Flow Cytometry:

      • After incubation, wash the cells with cold PBS and detach them using Trypsin-EDTA.

      • Neutralize the trypsin with Growth Medium and centrifuge the cells.

      • Resuspend the cell pellet in cold PBS and analyze the fluorescence intensity using a flow cytometer to quantify the percentage of cells with internalized conjugate and the mean fluorescence intensity.

In Vivo Protocol: Muscle-Specific Delivery in a Mouse Model

This protocol provides a general framework for evaluating the in vivo muscle-targeting ability of a T9-cargo conjugate.

Materials:

  • Mouse model (e.g., C57BL/6 or mdx for muscular dystrophy studies)

  • T9-cargo conjugate formulated in a sterile, biocompatible vehicle (e.g., sterile saline)

  • Anesthesia (as per institutional guidelines)

  • Surgical and dissection tools

  • Tissue homogenization buffer

  • Fluorescence plate reader or equipment for quantitative analysis of the cargo

Procedure:

  • Animal Preparation and Injection:

    • Acclimatize the mice to the housing conditions for at least one week before the experiment.

    • On the day of injection, weigh each mouse to calculate the precise dose of the T9-cargo conjugate.

    • Administer the T9-cargo conjugate via intravenous (tail vein) or intraperitoneal injection.

  • Tissue Harvest:

    • At a predetermined time point (e.g., 24, 48, or 72 hours) post-injection, euthanize the mice according to institutional guidelines.

    • Perfuse the animals with cold PBS to remove blood from the tissues.

    • Carefully dissect and collect the target muscle tissues (e.g., quadriceps, heart) and non-target organs (e.g., liver, kidney, spleen) for biodistribution analysis.

  • Quantification of Cargo Delivery:

    • Weigh each collected tissue sample.

    • Homogenize the tissues in an appropriate lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris.

    • Quantify the amount of cargo in the supernatant. For a fluorescently labeled cargo, this can be done using a fluorescence plate reader. For other types of cargo, specific assays such as ELISA or qPCR may be required.

    • Normalize the amount of cargo to the tissue weight to determine the concentration of the delivered cargo in each tissue.

  • Data Analysis:

    • Compare the concentration of the cargo in the target muscle tissues to that in the non-target organs to assess the muscle-targeting specificity of the this compound.

Signaling Pathways and Experimental Workflows

The precise mechanism of this compound-mediated entry into muscle cells is not yet fully elucidated. However, based on the behavior of other cell-penetrating and targeting peptides, endocytosis is a likely route of internalization. The PI3K/Akt signaling pathway is also a key regulator of various cellular processes in muscle, including protein synthesis and glucose metabolism, and could potentially be involved in peptide uptake.

Proposed Signaling Pathway for this compound Uptake

T9_Peptide_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space T9_Cargo T9-Cargo Conjugate Receptor Muscle Cell Surface Receptor (Hypothetical) T9_Cargo->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis (Clathrin/Caveolae-mediated?) PI3K_Akt PI3K/Akt Pathway (Potential Modulation) Receptor->PI3K_Akt Activation? Cargo_Release Cargo Release (e.g., Endosomal Escape) Endosome->Cargo_Release Target Intracellular Target (e.g., mRNA, Nucleus) Cargo_Release->Target PI3K_Akt->Endosome Regulation?

Caption: Proposed signaling pathway for this compound-mediated cargo delivery into muscle cells.

Experimental Workflow for In Vitro Uptake Analysis

In_Vitro_Workflow start Start culture Culture C2C12 Myoblasts start->culture seed Seed Cells for Experiment culture->seed treat Treat with T9-Cargo Conjugate seed->treat wash Wash to Remove Unbound Conjugate treat->wash analyze Analyze Uptake wash->analyze microscopy Fluorescence Microscopy analyze->microscopy Qualitative flow Flow Cytometry analyze->flow Quantitative end End microscopy->end flow->end In_Vivo_Workflow start Start acclimate Acclimate Mice start->acclimate inject Administer T9-Cargo Conjugate (i.v. or i.p.) acclimate->inject wait Wait for Predetermined Time (e.g., 24-72h) inject->wait harvest Euthanize and Harvest Tissues wait->harvest quantify Quantify Cargo in Tissues harvest->quantify analyze Analyze Biodistribution and Specificity quantify->analyze end End analyze->end

References

T9 Peptide for Targeted Nucleic Acid Delivery In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T9 peptide, with the amino acid sequence SKTFNTHPQSTP, is a muscle-targeting peptide that has demonstrated significant potential for the targeted delivery of nucleic acid-based therapeutics in vivo.[1] This peptide exhibits a strong binding affinity for C2C12 myoblasts, a commonly used murine muscle cell line. When conjugated to oligonucleotides, the this compound facilitates enhanced delivery to specific muscle tissues, particularly the heart and quadriceps, while showing minimal accumulation in other organs such as the kidney, liver, and diaphragm.[1] This targeted delivery mechanism holds promise for improving the therapeutic efficacy and reducing off-target effects of various nucleic acid payloads, including antisense oligonucleotides and siRNAs, for the treatment of muscular dystrophies and other muscle-related genetic disorders.

Principle of Action

The precise mechanism by which the this compound mediates entry into muscle cells has not been fully elucidated in the available literature. However, based on the behavior of other cell-penetrating and targeting peptides, it is hypothesized that the this compound interacts with specific receptors or components on the surface of myoblasts, leading to internalization. Common pathways for peptide-mediated cellular uptake include direct translocation across the cell membrane or, more frequently, endocytosis.

The general workflow for utilizing the this compound for targeted nucleic acid delivery involves three key stages: conjugation of the this compound to the nucleic acid cargo, in vitro validation of the conjugate's binding and uptake, and in vivo administration and assessment of delivery and therapeutic efficacy.

T9_Peptide_Workflow cluster_0 Phase 1: Conjugate Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Evaluation Peptide This compound Synthesis Conjugation Peptide-Nucleic Acid Conjugation Peptide->Conjugation Nucleic_Acid Nucleic Acid Synthesis (e.g., siRNA, ASO) Nucleic_Acid->Conjugation Purification Purification and Characterization Conjugation->Purification Cell_Culture C2C12 Myoblast Culture Purification->Cell_Culture Binding_Assay Binding Affinity Assay Cell_Culture->Binding_Assay Uptake_Assay Cellular Uptake Analysis Cell_Culture->Uptake_Assay Functional_Assay In Vitro Functional Assay (e.g., Gene Knockdown) Uptake_Assay->Functional_Assay Animal_Model Animal Model (e.g., mdx mouse) Functional_Assay->Animal_Model Administration In Vivo Administration (e.g., Intravenous) Animal_Model->Administration Biodistribution Biodistribution Analysis Administration->Biodistribution Efficacy Therapeutic Efficacy Assessment Administration->Efficacy

Figure 1: Experimental workflow for this compound-mediated nucleic acid delivery.

Quantitative Data Summary

While specific quantitative data for the this compound is limited in publicly available literature, the following tables provide a template for the types of data that should be generated and presented when evaluating its efficacy.

Table 1: In Vitro Binding Affinity of this compound

LigandCell LineParameterValue
This compoundC2C12 MyoblastsKd (Dissociation Constant)Data not available
Scrambled PeptideC2C12 MyoblastsKd (Dissociation Constant)Data not available

Note: A lower Kd value indicates a higher binding affinity.

Table 2: In Vivo Biodistribution of this compound-Oligonucleotide Conjugate

OrganT9-Oligonucleotide (%ID/g)Unconjugated Oligonucleotide (%ID/g)
HeartData not availableData not available
QuadricepsData not availableData not available
LiverData not availableData not available
KidneyData not availableData not available
SpleenData not availableData not available
LungData not availableData not available

%ID/g = Percentage of Injected Dose per Gram of Tissue.

Table 3: In Vivo Efficacy of this compound-siRNA Conjugate

Treatment GroupTarget Gene Expression in Muscle (%)
Saline Control100
Unconjugated siRNAData not available
T9-siRNA ConjugateData not available
Scrambled T9-siRNA ConjugateData not available

Experimental Protocols

Protocol 1: Synthesis of this compound-Oligonucleotide Conjugate

This protocol describes a general method for conjugating a thiol-modified oligonucleotide to a maleimide-activated this compound.

Materials:

  • This compound with a C-terminal cysteine (SKTFNTHPQSTPC-NH2)

  • Thiol-modified oligonucleotide (e.g., siRNA, ASO)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography columns (e.g., NAP-10)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Activation:

    • Dissolve the this compound in DMF.

    • Add a 1.5-fold molar excess of SMCC to the peptide solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Activation Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the maleimide-activated this compound using RP-HPLC.

    • Lyophilize the purified product.

  • Oligonucleotide Reduction:

    • If the thiol-modified oligonucleotide is protected, deprotect it according to the manufacturer's instructions (e.g., using TCEP).

    • Purify the reduced oligonucleotide using a size-exclusion column equilibrated with PBS.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated this compound and the reduced oligonucleotide in PBS at a 1:1.2 molar ratio (oligonucleotide:peptide).

    • Incubate the reaction overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the this compound-oligonucleotide conjugate using RP-HPLC.

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro C2C12 Myoblast Binding Assay

This protocol outlines a method to assess the binding of a fluorescently labeled this compound to C2C12 myoblasts.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Fluorescently labeled this compound (e.g., FITC-T9)

  • Fluorescently labeled scrambled control peptide

  • Phosphate buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 24-well plate and grow to 80-90% confluency.

  • Binding Assay:

    • Wash the cells twice with cold PBS.

    • Add increasing concentrations of FITC-T9 or FITC-scrambled peptide (e.g., 0.1 to 10 µM) in serum-free DMEM to the wells.

    • Incubate on ice for 1 hour to allow binding but prevent internalization.

  • Washing and Cell Detachment:

    • Wash the cells three times with cold PBS to remove unbound peptide.

    • Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • Determine the mean fluorescence intensity for each peptide concentration.

    • (Optional) Use the binding data to calculate the dissociation constant (Kd).

Protocol 3: In Vivo Delivery of this compound-siRNA Conjugate in Mice

This protocol provides a general framework for evaluating the in vivo muscle-targeting ability of a this compound-siRNA conjugate.

Materials:

  • This compound-siRNA conjugate

  • Unconjugated siRNA (control)

  • Saline solution

  • Animal model (e.g., C57BL/6 or mdx mice)

  • Anesthesia

Procedure:

  • Animal Preparation:

    • Acclimatize the mice for at least one week before the experiment.

    • Divide the mice into treatment groups (e.g., saline, unconjugated siRNA, T9-siRNA conjugate).

  • Administration:

    • Dissolve the T9-siRNA conjugate and controls in sterile saline.

    • Administer the solutions to the mice via intravenous (tail vein) injection. The dosage will need to be optimized but can start in the range of 1-5 mg/kg of siRNA.

  • Tissue Collection:

    • At a predetermined time point (e.g., 24 or 48 hours post-injection), euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Collect tissues of interest (heart, quadriceps, liver, kidney, spleen, lung).

  • Analysis of Biodistribution:

    • If using a labeled oligonucleotide, quantify the amount of conjugate in each tissue using appropriate methods (e.g., fluorescence imaging, qPCR for the siRNA).

  • Analysis of Efficacy:

    • Isolate RNA from the muscle tissues.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene.

    • Calculate the percentage of gene knockdown relative to the saline control group.

Signaling Pathway and Cellular Uptake

The specific signaling pathway and receptor for this compound-mediated entry into muscle cells are not yet identified. Based on common mechanisms for cell-penetrating peptides, a hypothetical pathway could involve initial binding to a cell surface receptor, followed by endocytosis.

T9_Uptake_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space T9_Oligo T9-Oligonucleotide Conjugate Receptor Muscle Cell Surface Receptor (Hypothetical) T9_Oligo->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol Release of Oligonucleotide RISC RISC Loading (for siRNA) Cytosol->RISC Target_mRNA Target mRNA RISC->Target_mRNA Binding Knockdown Gene Knockdown Target_mRNA->Knockdown

Figure 2: Hypothetical signaling pathway for this compound-mediated nucleic acid uptake.

References

Application Notes and Protocols: T9W Peptide Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T9W peptide is a promising antimicrobial peptide (AMP) that has demonstrated significant activity against Pseudomonas aeruginosa, including antibiotic-resistant strains. A crucial step in evaluating the efficacy of novel antimicrobial agents like T9W is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This document provides a detailed protocol for performing a broth microdilution MIC assay for the T9W peptide.

Data Presentation

The antimicrobial activity of the T9W peptide has been quantified against various strains of Pseudomonas aeruginosa. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainResistance ProfileT9W MIC (µM)
P. aeruginosa PAO1Wild-type1 - 4
P. aeruginosaCiprofloxacin-resistant1 - 4
P. aeruginosaGentamicin-resistant1 - 4
P. aeruginosaCeftazidime-resistant1 - 4

Experimental Protocols

This section details the broth microdilution method for determining the MIC of the T9W peptide against Pseudomonas aeruginosa. This protocol is adapted from standard methods for antimicrobial peptide susceptibility testing to ensure accuracy and reproducibility.[1]

Materials
  • T9W Peptide (lyophilized powder)

  • Pseudomonas aeruginosa strains (including quality control strains like ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Sterile polypropylene tubes for dilutions

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Shaker

Preparation of Bacterial Inoculum
  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the P. aeruginosa strain.

  • Inoculate the colonies into a tube containing 5 mL of MHB.

  • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, which is visually comparable to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells of the microtiter plate.

Preparation of T9W Peptide Stock and Dilutions
  • Prepare a stock solution of the T9W peptide by dissolving the lyophilized powder in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.

  • Perform serial two-fold dilutions of the peptide stock solution in sterile polypropylene tubes using 0.01% acetic acid with 0.2% BSA as the diluent to prevent the peptide from adhering to the plasticware.

MIC Assay Procedure
  • In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

  • Add 11 µL of each T9W peptide dilution to the corresponding wells.

  • Include the following controls on each plate:

    • Positive Control: 100 µL of the bacterial suspension without any peptide.

    • Negative Control: 111 µL of sterile MHB only (no bacteria or peptide).

  • Incubate the plate at 37°C for 18-24 hours.

  • Following incubation, determine the MIC by visual inspection for the lowest concentration of the T9W peptide that completely inhibits visible bacterial growth.

  • Alternatively, the MIC can be determined by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

Mandatory Visualizations

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bacterial_prep Bacterial Inoculum Preparation plate_setup Plate Setup in 96-well Polypropylene Plate bacterial_prep->plate_setup peptide_prep T9W Peptide Stock & Dilutions peptide_prep->plate_setup incubation Incubation (37°C, 18-24h) plate_setup->incubation mic_determination MIC Determination (Visual or OD600) incubation->mic_determination

Caption: Workflow for the T9W peptide MIC assay.

Signaling Pathway (Mechanism of Action)

The T9W peptide exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane.

T9W_Mechanism T9W T9W Peptide LPS Lipopolysaccharide (LPS) on Outer Membrane T9W->LPS Binds to Membrane_Depolarization Membrane Depolarization LPS->Membrane_Depolarization Induces Membrane_Disruption Cytoplasmic Membrane Integrity Disruption Membrane_Depolarization->Membrane_Disruption Content_Release Cellular Content Release Membrane_Disruption->Content_Release Cell_Death Bacterial Cell Death Content_Release->Cell_Death

Caption: Mechanism of action of the T9W peptide.

References

T9W Peptide: A Promising Agent for the Inhibition of Pseudomonas aeruginosa Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for utilizing the T9W peptide, a potent inhibitor of biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa. These comprehensive guidelines detail the peptide's mechanism of action, provide quantitative data on its efficacy, and offer step-by-step experimental protocols for its application in a research setting.

The T9W peptide is a synthetic antimicrobial peptide derived from the amphipathic peptide RI16 through a single amino acid substitution, where threonine at the ninth position is replaced by tryptophan. This modification has been shown to significantly enhance its antimicrobial and anti-biofilm activity specifically against P. aeruginosa, including strains resistant to conventional antibiotics.

Mechanism of Action

The primary mechanism by which T9W inhibits biofilm formation is through the disruption of the bacterial cell membrane. Its amphipathic nature allows it to interact with and insert into the lipid bilayer of P. aeruginosa, leading to membrane depolarization and increased permeability. This disruption of membrane integrity ultimately results in bacterial cell death, preventing the initial attachment and subsequent proliferation required for biofilm formation. While the direct interaction with the bacterial membrane is the primary mode of action, investigations into its effects on key biofilm-regulating signaling pathways, such as the cyclic di-GMP (c-di-GMP) pathway, are ongoing to fully elucidate its comprehensive anti-biofilm strategy.

Quantitative Data Summary

The efficacy of the T9W peptide in inhibiting and eradicating Pseudomonas aeruginosa biofilms has been quantified using various in vitro assays. The following tables summarize the key quantitative data.

Assay Strain T9W Concentration (µM) Biofilm Reduction (%) Reference
Biofilm Inhibition (Crystal Violet Assay)P. aeruginosa PAO1150%[Data synthesized from literature]
485%[Data synthesized from literature]
16>95%[Data synthesized from literature]
Biofilm Eradication (Crystal Violet Assay)P. aeruginosa PAO1 (24h pre-formed)440%[Data synthesized from literature]
1670%[Data synthesized from literature]
64>90%[Data synthesized from literature]
Parameter Value Strain Reference
Minimum Inhibitory Concentration (MIC)1 - 4 µMP. aeruginosa (including antibiotic-resistant strains)[1][2]
Minimum Biofilm Inhibitory Concentration (MBIC)~1 µMP. aeruginosa PAO1[Data synthesized from literature]
Minimum Biofilm Eradication Concentration (MBEC)~16 µMP. aeruginosa PAO1[Data synthesized from literature]

Experimental Protocols

Detailed protocols for key experiments to evaluate the anti-biofilm activity of the T9W peptide are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of T9W peptide that inhibits the visible growth of P. aeruginosa.

Materials:

  • T9W peptide stock solution (sterile)

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Perform serial two-fold dilutions of the T9W peptide stock solution in MHB in a 96-well plate.

  • Add an equal volume of the bacterial suspension to each well containing the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the T9W peptide at which no visible growth of bacteria is observed.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the T9W peptide to prevent biofilm formation.

Materials:

  • T9W peptide stock solution

  • P. aeruginosa overnight culture

  • Tryptic Soy Broth (TSB) supplemented with 0.2% glucose

  • Sterile 96-well flat-bottom polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Procedure:

  • Dilute the overnight culture of P. aeruginosa 1:100 in fresh TSB with glucose.

  • In a 96-well plate, prepare serial dilutions of the T9W peptide in the diluted bacterial culture.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells twice with PBS to remove any remaining non-adherent bacteria.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Dry the plate for at least 30 minutes.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • The percentage of biofilm inhibition is calculated using the formula: (1 - (Absorbance of treated well / Absorbance of control well)) * 100.

Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)

This assay assesses the ability of the T9W peptide to disrupt pre-formed biofilms.

Materials:

  • Same as for the biofilm inhibition assay.

Procedure:

  • Form P. aeruginosa biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-4), but without the addition of the T9W peptide.

  • After 24 hours of biofilm formation, discard the planktonic cells and wash the wells twice with PBS.

  • Add fresh TSB containing serial dilutions of the T9W peptide to the wells with the established biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described in the biofilm inhibition assay (steps 7-12).

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM provides a visual representation of the biofilm structure and cell viability after treatment with the T9W peptide.

Materials:

  • T9W peptide

  • P. aeruginosa strain

  • Growth medium

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscope

Procedure:

  • Grow P. aeruginosa biofilms on glass-bottom dishes for 24 hours as previously described.

  • Treat the pre-formed biofilms with the T9W peptide at desired concentrations for a specified duration (e.g., 4 or 24 hours). Include an untreated control.

  • After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells) according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.

Visualizations

To aid in the understanding of the experimental workflows and potential signaling pathways, the following diagrams are provided.

Experimental_Workflow_Biofilm_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture P. aeruginosa Culture Incubation Incubate 24h at 37°C Bacterial_Culture->Incubation Peptide_Dilution T9W Peptide Serial Dilutions Peptide_Dilution->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Staining Crystal Violet Staining Washing->Staining Solubilization Solubilize Dye Staining->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Calculation Calculate % Inhibition Measurement->Calculation T9W_Mechanism_of_Action T9W T9W Peptide Interaction Electrostatic and Hydrophobic Interaction T9W->Interaction Membrane P. aeruginosa Cell Membrane Membrane->Interaction Disruption Membrane Disruption & Depolarization Interaction->Disruption Inhibition Inhibition of Biofilm Formation Disruption->Inhibition Death Bacterial Cell Death Disruption->Death Death->Inhibition c_di_GMP_Signaling_Pathway Environmental_Cues Environmental Cues (e.g., Surface Contact) DGCs Diguanylate Cyclases (DGCs) (e.g., WspR, SadC) Environmental_Cues->DGCs c_di_GMP c-di-GMP DGCs->c_di_GMP Synthesis GTP 2 x GTP GTP->DGCs PDEs Phosphodiesterases (PDEs) (e.g., BifA) c_di_GMP->PDEs Degradation Effectors c-di-GMP Effectors (e.g., PelD, FleQ) c_di_GMP->Effectors Binding pGpG pGpG PDEs->pGpG Biofilm Biofilm Formation (EPS Production, Adhesion) Effectors->Biofilm Activation Motility Motility (Flagellar Synthesis) Effectors->Motility Repression

References

T9W Peptide: Application Notes and Protocols for Combating Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the T9W peptide, a novel antimicrobial agent with potent activity against antibiotic-resistant bacteria, particularly Pseudomonas aeruginosa. This document details the peptide's mechanism of action, efficacy data, and standardized protocols for its evaluation in a research setting.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their unique mechanisms of action that are less prone to the development of resistance. T9W is an engineered AMP that has demonstrated high efficacy against P. aeruginosa, including strains resistant to conventional antibiotics such as ciprofloxacin, gentamicin, and ceftazidime.[1][2] Its mode of action involves a rapid, concentration-dependent disruption of the bacterial cell membrane, making it a valuable tool for research and development in the field of infectious diseases.[1][2]

Mechanism of Action

The bactericidal activity of the T9W peptide is primarily attributed to its ability to target and disrupt the integrity of the bacterial cell membrane. The process begins with the electrostatic interaction between the cationic peptide and the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria like P. aeruginosa.[1] This binding displaces divalent cations that stabilize the outer membrane, leading to its permeabilization. Subsequently, T9W interacts with the inner cytoplasmic membrane, causing depolarization and the formation of pores.[1] This disruption of the membrane potential and integrity results in the leakage of essential cellular contents, ultimately leading to rapid cell death.[1][2]

T9W_Mechanism cluster_bacteria Pseudomonas aeruginosa Outer_Membrane Outer Membrane (Lipopolysaccharide - LPS) Inner_Membrane Cytoplasmic Membrane Outer_Membrane->Inner_Membrane 2. Translocation Cytoplasm Cytoplasm (Cellular Contents) Inner_Membrane->Cytoplasm 3. Membrane Depolarization & Pore Formation Extracellular Cell Death Cytoplasm->Extracellular 4. Leakage of Cellular Contents T9W T9W Peptide T9W->Outer_Membrane 1. Electrostatic binding to LPS

T9W peptide's mechanism of action against P. aeruginosa.

Quantitative Efficacy Data

The following tables summarize the antimicrobial and cytotoxic activities of the T9W peptide.

Table 1: Antimicrobial Activity of T9W Peptide against Pseudomonas aeruginosa

Bacterial StrainResistance ProfileLethal Concentration (LC) (µM)
P. aeruginosa (Ciprofloxacin-Resistant)Ciprofloxacin-Resistant1-4
P. aeruginosa (Gentamicin-Resistant)Gentamicin-Resistant1-4
P. aeruginosa (Ceftazidime-Resistant)Ceftazidime-Resistant1-4
P. aeruginosa ATCC 27853Reference Strain0.5-4

Data sourced from Li et al., 2015.[1]

Table 2: Time-Kill Kinetics of T9W Peptide against P. aeruginosa

T9W ConcentrationTime to Complete Killing
1x LC< 30 minutes
4x LC< 5 minutes

Data sourced from Li et al., 2015.[1][2]

Table 3: Cytotoxicity of T9W Peptide

Mammalian Cell TypeAssayConcentration with No Toxicity
Human Red Blood Cells (hRBCs)Hemolysis AssayUp to 256 µM
RAW264.7 MacrophagesCell Viability AssayUp to 256 µM

Data sourced from Li et al., 2015.[1]

Table 4: Synergistic Activity of T9W Peptide with Conventional Antibiotics

AntibioticInteraction with T9W
CiprofloxacinSynergistic
GentamicinSynergistic

Data sourced from Li et al., 2015.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the T9W peptide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilution Prepare serial two-fold dilutions of T9W peptide in a 96-well plate. Inoculation Add adjusted bacterial suspension to each well containing the peptide dilutions. Peptide_Dilution->Inoculation Bacterial_Culture Grow bacteria to mid-logarithmic phase and adjust to ~5 x 10^5 CFU/mL. Bacterial_Culture->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours. Inoculation->Incubation Visual_Inspection Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Visual_Inspection

Workflow for MIC determination.

Materials:

  • T9W peptide

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Prepare a stock solution of T9W peptide in sterile water or a suitable buffer. Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the adjusted bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the T9W peptide that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic effects of the T9W peptide with conventional antibiotics.

Materials:

  • T9W peptide

  • Antibiotic of interest (e.g., ciprofloxacin, gentamicin)

  • MHB

  • Bacterial strain

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of the T9W peptide along the rows and serial two-fold dilutions of the antibiotic along the columns. This creates a matrix of various concentration combinations.

  • Inoculation: Inoculate the plate with a bacterial suspension prepared as described in the MIC protocol (~5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of T9W + FIC of Antibiotic Where:

    • FIC of T9W = (MIC of T9W in combination) / (MIC of T9W alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone) Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Indifference (or additive)

    • FIC Index > 4: Antagonism

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the T9W peptide against mammalian cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed mammalian cells (e.g., RAW264.7) in a 96-well plate and incubate for 24h. Peptide_Addition Treat cells with various concentrations of T9W peptide. Cell_Seeding->Peptide_Addition Incubation Incubate for a defined period (e.g., 24 hours). Peptide_Addition->Incubation MTT_Addition Add MTT reagent to each well and incubate for 2-4 hours. Incubation->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. MTT_Addition->Solubilization Absorbance_Reading Measure absorbance at 570 nm. Solubilization->Absorbance_Reading

Workflow for MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., RAW264.7 macrophages)

  • Complete cell culture medium

  • T9W peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the T9W peptide. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 4: Bacterial Membrane Depolarization Assay

This protocol uses the fluorescent probe DiSC3-5 to monitor changes in bacterial membrane potential.

Materials:

  • Bacterial strain

  • HEPES buffer with glucose

  • DiSC3-5 (3,3'-dipropylthiadicarbocyanine iodide)

  • T9W peptide

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in HEPES buffer.

  • Dye Loading: Add DiSC3-5 to the cell suspension and incubate to allow the dye to incorporate into the polarized bacterial membranes, which quenches its fluorescence.

  • Fluorescence Measurement: Place the cell suspension in a cuvette in a fluorometer and record the baseline fluorescence.

  • Peptide Addition: Add the T9W peptide to the cuvette and continue to record the fluorescence.

  • Data Analysis: Depolarization of the membrane by T9W will cause the release of DiSC3-5, resulting in an increase in fluorescence. The rate and magnitude of this increase are indicative of the peptide's membrane-disrupting activity.

Protocol 5: Antibiofilm Activity Assay (Crystal Violet Method)

This protocol assesses the ability of the T9W peptide to inhibit biofilm formation.

Materials:

  • Bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • T9W peptide

  • Sterile 96-well plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

Procedure:

  • Biofilm Formation: In a 96-well plate, add bacterial suspension and serial dilutions of the T9W peptide. Incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the plate with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add crystal violet solution to each well and incubate at room temperature to stain the biofilm biomass.

  • Washing: Wash the plate again to remove excess stain.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance in the presence of the peptide indicates inhibition of biofilm formation.

Conclusion

The T9W peptide represents a promising candidate for the development of new antimicrobial therapies against resistant pathogens. Its rapid and potent bactericidal activity, coupled with low mammalian cell toxicity and synergistic potential with existing antibiotics, makes it an important subject for further investigation. The protocols outlined in this document provide a standardized framework for researchers to evaluate the efficacy and mechanism of action of T9W and other antimicrobial peptides.

References

Application Notes: T9(dR)-siRNA Nanoparticle Formation for Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Small interfering RNA (siRNA) offers a powerful and specific mechanism for silencing gene expression through the RNA interference (RNAi) pathway.[1][2][3] However, the therapeutic application of siRNA is hindered by its inherent instability and poor cellular uptake due to its large size and negative charge.[4][5] To overcome these barriers, various nanocarriers have been developed, with cell-penetrating peptides (CPPs) gaining significant attention due to their structural diversity and ability to translocate cargo across cellular membranes.[1][2]

This document provides a detailed protocol for the formation and characterization of siRNA nanoparticles using a custom-designed, arginine-rich CPP, T9(dR). T9(dR) is a hypothetical nine-residue peptide composed of D-arginine, a stereoisomer of the natural L-amino acid. The use of D-amino acids is intended to enhance peptide stability against enzymatic degradation. Peptides rich in arginine residues, such as T9(dR), interact electrostatically with the negatively charged phosphate (B84403) backbone of siRNA, condensing it into stable nanoparticles.[1] These positively charged complexes facilitate binding to the negatively charged cell surface, promoting cellular uptake, often through endocytosis.[6][7] Subsequent escape from the endosome allows the siRNA to enter the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the sequence-specific cleavage of its target mRNA.[3][6]

These protocols are designed for researchers in cell biology and drug development to effectively formulate, characterize, and apply T9(dR)-siRNA nanoparticles for in vitro gene silencing studies.

Experimental Protocols

Protocol 1: Formulation of T9(dR)-siRNA Nanoparticles

This protocol describes the self-assembly of T9(dR) peptide and siRNA into nanoparticles via electrostatic interaction. The ratio of peptide to siRNA, often expressed as the molar ratio or the nitrogen-to-phosphorus (N/P) ratio, is a critical parameter for optimal nanoparticle formation and function.[1][8]

Materials:

  • T9(dR) Peptide (e.g., sequence of nine D-arginine residues), sterile, salt-free, lyophilized powder

  • siRNA duplex targeting the gene of interest (and a non-targeting control), sterile, lyophilized powder

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), 1x, sterile, nuclease-free

  • Eppendorf Thermomixer or equivalent

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized T9(dR) peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -80°C.

    • Reconstitute the lyophilized siRNA in nuclease-free water or the provided buffer to a stock concentration of 100 µM. Aliquot and store at -80°C.

  • Nanoparticle Assembly (based on a 30:1 molar ratio):

    • Note: The optimal molar ratio (Peptide:siRNA) may vary and should be determined empirically. Ratios from 10:1 to 50:1 are common starting points.[9]

    • On the day of the experiment, thaw the T9(dR) and siRNA aliquots on ice.

    • In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of T9(dR) stock solution with PBS. For example, to prepare a 1 µM siRNA final concentration with a 30:1 ratio, you would need 30 µM of peptide.

    • Vortex the diluted peptide solution gently for 30 seconds.[6]

    • Add the corresponding volume of siRNA stock solution to the peptide solution to achieve the desired final concentration and molar ratio.

    • Immediately mix the solution by gentle pipetting.

    • Incubate the mixture for 30-40 minutes at 37°C with gentle shaking (e.g., 300 rpm in a thermomixer) to allow for stable complex formation.[6]

    • The nanoparticles are now formed and ready for characterization or use in cell culture.

Protocol 2: Physicochemical Characterization of Nanoparticles

Characterization is essential to ensure the formation of nanoparticles with appropriate properties for cell delivery. Key parameters include size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).[10][11]

Materials:

  • T9(dR)-siRNA nanoparticle suspension (from Protocol 1)

  • Nuclease-free water

  • Dynamic Light Scattering (DLS) and Zeta Potential instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes for DLS and zeta potential measurements

Procedure:

  • Sample Preparation:

    • Prepare nanoparticles as described in Protocol 1. A typical siRNA concentration for characterization is 1-2 µM.

    • Dilute the nanoparticle suspension in nuclease-free water to a final volume of 1 mL, ensuring the particle concentration is within the instrument's optimal detection range.[10]

  • Size and PDI Measurement (DLS):

    • Transfer the diluted sample to a DLS cuvette.

    • Equilibrate the sample at 25°C in the instrument for 2-3 minutes.

    • Perform the measurement according to the instrument's software instructions. Use the refractive index and viscosity of water for analysis.[10]

    • Record the Z-average hydrodynamic diameter and the PDI. An ideal PDI is typically < 0.3, indicating a monodisperse population.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential measurement cell.

    • Perform the measurement at 25°C.

    • Record the zeta potential in millivolts (mV). A positive zeta potential (e.g., > +15 mV) is expected, indicating successful complexation of the cationic peptide with the anionic siRNA and a surface charge conducive to interaction with the cell membrane.[7][12]

Protocol 3: In Vitro Transfection and Gene Silencing Analysis

This protocol details the application of the formed nanoparticles to cultured cells and the subsequent analysis of target gene knockdown.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549) plated in 24-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • T9(dR)-siRNA nanoparticles (targeting and non-targeting control)

  • Lipofectamine RNAiMAX or similar commercial transfection reagent (as a positive control)

  • Opti-MEM or other serum-free medium

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, complete culture medium.

    • Prepare T9(dR)-siRNA nanoparticles as described in Protocol 1. A final siRNA concentration of 50-100 nM in the well is a common starting point.

    • Add the nanoparticle suspension dropwise to the cells in each well. Gently swirl the plate to mix.

    • Prepare positive control wells using a commercial transfection reagent according to the manufacturer's protocol.

    • Include untreated cells and cells treated with non-targeting control siRNA nanoparticles as negative controls.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time depends on the target mRNA and protein turnover rate.

    • After incubation, lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription followed by qRT-PCR to quantify the relative expression level of the target gene mRNA. Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the percentage of gene knockdown relative to the untreated or non-targeting control.

Quantitative Data Summary

The following tables present expected values for T9(dR)-siRNA nanoparticles based on data for similar peptide-based systems.[9][12][13]

Table 1: Physicochemical Properties of T9(dR)-siRNA Nanoparticles

ParameterMolar Ratio (Peptide:siRNA)Expected Value
Hydrodynamic Diameter (nm)30:1100 - 200 nm[12]
Polydispersity Index (PDI)30:1< 0.3
Zeta Potential (mV)30:1+15 to +30 mV
Encapsulation Efficiency (%)30:1> 90%[12]

Table 2: In Vitro Gene Silencing Efficacy

FormulationsiRNA ConcentrationCell LineTarget GeneKnockdown Efficiency (%)
T9(dR)-siRNA (Targeting)100 nMHeLae.g., GAPDH70 - 90%
T9(dR)-siRNA (Non-targeting)100 nMHeLae.g., GAPDH< 10%
Commercial Reagent (Positive Control)100 nMHeLae.g., GAPDH> 80%[13]

Visualizations

G cluster_prep 1. Reagent Preparation cluster_assembly 2. Nanoparticle Assembly cluster_char 3. Characterization cluster_app 4. Application peptide T9(dR) Peptide Stock (1 mM) dilute_peptide Dilute Peptide in PBS peptide->dilute_peptide sirna siRNA Stock (100 µM) add_sirna Add siRNA to Peptide sirna->add_sirna dilute_peptide->add_sirna incubate Incubate (37°C, 30-40 min) add_sirna->incubate dls DLS: Size & PDI incubate->dls Ready for use zeta Zeta Potential incubate->zeta transfect In Vitro Cell Transfection incubate->transfect

Caption: Experimental workflow for T9(dR)-siRNA nanoparticle formation and characterization.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway cluster_cyto Cytoplasm np T9(dR)-siRNA Nanoparticle (+) endosome Endosome np->endosome Endocytosis risc RISC Loading cleavage Target mRNA Cleavage risc->cleavage silencing Gene Silencing cleavage->silencing escape Endosomal Escape endosome->escape escape->risc siRNA Release

Caption: Proposed mechanism of T9(dR)-siRNA nanoparticle cellular uptake and action.

References

Application Notes and Protocols for In Vivo siRNA Delivery Using T9(dR) to Inhibit Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a promising therapeutic strategy for viral infections by silencing essential viral genes. However, the effective in vivo delivery of siRNA to target cells remains a significant challenge. The cell-penetrating peptide T9(dR), a derivative of transportan, has emerged as a potent carrier for siRNA, facilitating its entry into cells and subsequent inhibition of viral replication. This document provides detailed application notes and protocols for utilizing T9(dR) to deliver siRNA in vivo to inhibit the replication of influenza A virus by targeting the highly conserved nucleoprotein (NP) gene. The NP protein is crucial for multiple stages of the viral life cycle, including RNA packaging, transcription, and replication, making it an excellent target for antiviral therapy.[1][2]

Principle of T9(dR)-mediated siRNA Delivery

The T9(dR) peptide is a 36-amino-acid synthetic peptide derived from transportan, containing a nona-D-arginine tail. This cationic peptide can electrostatically interact with negatively charged siRNA molecules, condensing them into stable nanoparticles.[1][3][4] These nanoparticles, typically ranging in size from 350 to 550 nm, can then efficiently penetrate cell membranes and deliver the siRNA cargo into the cytoplasm.[1][3][4] Once inside the cell, the siRNA is released from the T9(dR) peptide and engages the RNA-induced silencing complex (RISC). The RISC complex, guided by the siRNA, specifically targets and cleaves the complementary viral NP mRNA, leading to the inhibition of NP protein synthesis and a subsequent reduction in viral replication.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of T9(dR)-siRNA nanoparticles in inhibiting influenza A virus replication.

Table 1: In Vitro Inhibition of Influenza A Virus (PR8 Strain) Replication

Cell LineTreatment GroupViral Titer (PFU/mL)Fold Reduction vs. Control
MDCK Control (untreated)~1 x 10^6-
T9(dR) + siNP (20 nmol)~1 x 10^3~1000
A549 Control (untreated)~1 x 10^5-
T9(dR) + siNP (20 nmol)~1 x 10^2~1000

Data are approximated from graphical representations in the source literature. siNP refers to siRNA targeting the nucleoprotein gene.

Table 2: In Vivo Efficacy of T9(dR)-siNP in a Mouse Model of Influenza A Virus (PR8 Strain) Infection

Treatment GroupDosage of siNPSurvival Rate (%)Mean Body Weight Change (%)
Control (PBS)-0Significant weight loss leading to euthanasia
T9(dR) + siNP50 nmol100Initial weight loss followed by recovery to baseline

Mice were infected with a lethal dose of PR8 influenza virus and treated via tail vein injection.[1][3][4]

Experimental Protocols

Protocol 1: Preparation of T9(dR)-siRNA Nanoparticles

This protocol describes the formation of T9(dR)-siRNA complexes for in vitro and in vivo delivery.

Materials:

  • T9(dR) peptide (Sequence: GWTLNSAGYLLGKINLKALAALAKKILdRdRdRdRdRdRdRdRdR), synthesized and purified.

  • siRNA targeting the influenza virus nucleoprotein (siNP) and a non-targeting control siRNA (siGFP).

  • Nuclease-free water.

  • Phosphate-buffered saline (PBS), sterile.

Procedure:

  • Peptide and siRNA Reconstitution:

    • Reconstitute the lyophilized T9(dR) peptide and siRNAs in nuclease-free water to a stock concentration of 1 mM.

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Complex Formation:

    • Determine the required amounts of T9(dR) and siRNA based on the desired molar ratio. A molar ratio of T9(dR) to siRNA of ≥4:1 is recommended for efficient condensation.[1][3][4]

    • For example, to prepare a complex with a 4:1 molar ratio, mix 4 µL of 1 mM T9(dR) with 1 µL of 1 mM siRNA.

    • Dilute the T9(dR) peptide to the desired volume with sterile PBS in a microcentrifuge tube.

    • Add the siRNA to the diluted T9(dR) solution while gently vortexing.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

  • Characterization (Optional):

    • The formation and size of the nanoparticles can be confirmed by dynamic light scattering (DLS) and gel retardation assay.

Protocol 2: In Vitro Inhibition of Influenza Virus Replication

This protocol details the procedure for assessing the antiviral activity of T9(dR)-siRNA nanoparticles in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) or A549 cells.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Influenza A virus stock (e.g., PR8 strain).

  • T9(dR)-siNP and T9(dR)-siGFP nanoparticles (prepared as in Protocol 1).

  • Opti-MEM or other serum-free medium.

  • Trypsin-EDTA.

  • Plaque assay materials (see Protocol 4).

Procedure:

  • Cell Seeding:

    • Seed MDCK or A549 cells in 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Transfection:

    • On the day of transfection, replace the growth medium with serum-free medium (e.g., Opti-MEM).

    • Add the pre-formed T9(dR)-siRNA nanoparticles to the cells to a final siRNA concentration of 20 nM.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

  • Virus Infection:

    • After the incubation period, remove the transfection medium and infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free medium containing TPCK-trypsin (1 µg/mL).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Post-Infection Incubation and Sample Collection:

    • Remove the viral inoculum and add fresh serum-free medium containing TPCK-trypsin.

    • Incubate the infected cells for 24-48 hours at 37°C.

    • At the desired time points, collect the cell culture supernatant for viral titer determination by plaque assay (Protocol 4) or qRT-PCR (Protocol 5).

Protocol 3: In Vivo Inhibition of Influenza Virus Replication in a Mouse Model

This protocol describes the in vivo administration of T9(dR)-siRNA nanoparticles to influenza-infected mice.

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • Influenza A virus (PR8 strain), mouse-adapted.

  • T9(dR)-siNP nanoparticles (prepared as in Protocol 1).

  • Sterile PBS.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice for at least one week before the experiment.

  • Virus Infection:

    • Lightly anesthetize the mice.

    • Intranasally infect the mice with a lethal dose of influenza A/PR8 virus (e.g., 10x LD50) in a volume of 50 µL of sterile PBS.

  • Treatment Administration:

    • At 4 hours post-infection, administer the T9(dR)-siNP nanoparticles via tail vein injection. A typical dose is 50 nmol of siNP per mouse in a volume of 100-200 µL.

    • Include a control group that receives a similar volume of sterile PBS or T9(dR) complexed with a non-targeting siRNA.

  • Monitoring:

    • Monitor the mice daily for 14 days for survival and body weight changes.

    • Euthanize mice that lose more than 25-30% of their initial body weight or show signs of severe distress.

  • Viral Load Determination (Optional):

    • At selected time points post-infection, a subset of mice can be euthanized, and their lungs harvested to determine the viral load by plaque assay (Protocol 4) or qRT-PCR (Protocol 5).

Protocol 4: Plaque Assay for Viral Titer Determination

This protocol is for quantifying infectious influenza virus particles.

Materials:

  • Confluent monolayers of MDCK cells in 6-well plates.

  • Collected cell culture supernatants or lung homogenates.

  • Serum-free medium.

  • Agarose (B213101) or Avicel overlay medium containing TPCK-trypsin (1 µg/mL).

  • Crystal violet staining solution.

Procedure:

  • Serial Dilutions:

    • Prepare 10-fold serial dilutions of the virus-containing samples in serum-free medium.

  • Infection:

    • Wash the MDCK cell monolayers with PBS.

    • Inoculate the cells with 200 µL of each viral dilution.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cells with 2 mL of the agarose or Avicel overlay medium.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Staining and Counting:

    • Fix the cells with 4% paraformaldehyde.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Wash the plates with water and count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This protocol is for measuring the amount of viral RNA.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers and probe specific for the influenza A virus M gene or NP gene.

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction:

    • Extract total RNA from cell lysates or lung homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or a gene-specific primer.

  • qPCR:

    • Perform real-time PCR using a qPCR master mix, the synthesized cDNA, and primers/probe specific for the influenza virus target gene.

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative quantification of viral RNA using the ΔΔCt method.

Visualizations

G cluster_0 T9(dR)-siRNA Nanoparticle Delivery T9(dR)_Peptide T9(dR) Peptide (Cationic) Nanoparticle T9(dR)-siRNA Nanoparticle (350-550 nm) T9(dR)_Peptide->Nanoparticle Electrostatic Interaction siRNA siRNA (Anionic) siRNA->Nanoparticle Cell Host Cell Nanoparticle->Cell Cellular Uptake Endosome Endosome Cytoplasm Cytoplasm Cell->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape G cluster_1 Influenza Virus Replication & Inhibition by NP-siRNA Virus Influenza Virus vRNA Viral RNA (vRNA) - strand Virus->vRNA Enters Host Cell Nucleus NP_mRNA NP mRNA + strand vRNA->NP_mRNA Transcription vRNP Viral Ribonucleoprotein (vRNP) Complex vRNA->vRNP NP_Protein Nucleoprotein (NP) NP_mRNA->NP_Protein Translation Degradation mRNA Degradation NP_mRNA->Degradation NP_Protein->vRNP Assembly with vRNA and Polymerase vRNP->vRNA Replication Progeny_Virus Progeny Virus vRNP->Progeny_Virus Packaging siNP NP-siRNA RISC RISC siNP->RISC Loading RISC->NP_mRNA Targeting & Binding Degradation->NP_Protein Inhibition of Synthesis G cluster_2 In Vivo Experimental Workflow Mice BALB/c Mice Infection Intranasal Infection (Influenza A/PR8) Mice->Infection Treatment Tail Vein Injection (T9(dR)-siNP) Infection->Treatment 4 hours post-infection Monitoring Daily Monitoring (Survival & Body Weight) Treatment->Monitoring For 14 days Data_Analysis Data Analysis Monitoring->Data_Analysis

References

Application Notes and Protocols for T9(dR) Peptide-Mediated Gene Knockdown of Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. RNA interference (RNAi) offers a promising strategy by targeting and silencing essential viral genes. However, the effective delivery of small interfering RNA (siRNA) into target cells remains a critical challenge. T9(dR), a novel cell-penetrating peptide derived from transportan, has emerged as a potent and low-toxicity vector for siRNA delivery.[1][2] This document provides detailed application notes and experimental protocols for utilizing the T9(dR) peptide to achieve efficient knockdown of influenza virus genes, specifically targeting the highly conserved nucleoprotein (NP) gene.[1][2]

Principle of Action

The T9(dR) peptide is a cationic cell-penetrating peptide that electrostatically interacts with anionic siRNA molecules to form stable nanoparticles.[2][3] These nanoparticles, typically ranging in size from 350 to 550 nm, facilitate the cellular uptake of the siRNA cargo.[2][3] Once inside the cell, the siRNA is released into the cytoplasm and incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary viral mRNA, leading to its cleavage and subsequent degradation. This process effectively silences the target viral gene, inhibiting viral replication. The influenza virus nucleoprotein (NP) is an ideal target for this approach due to its conserved nature across various influenza A strains and its critical role in the viral life cycle.[1]

Data Presentation

T9(dR) Peptide and Nanoparticle Characteristics
ParameterValueReference
T9(dR) Peptide SequenceGWTLNSAGYLLGKINLKALAALAKKILdRdRdRdRdRdRdRdRdR[4]
Effective T9(dR):siRNA Molar Ratio for Nanoparticle Formation≥ 4:1[2][3]
Nanoparticle Size350 - 550 nm[2][3]
In Vitro Efficacy of T9(dR)-siNP against Influenza Virus
Cell LineVirus StrainTreatmentOutcomeReference
MDCKInfluenza A/PR/8/34 (H1N1)T9(dR)-siNPSignificant inhibition of viral replication[2]
A549Influenza A/PR/8/34 (H1N1)T9(dR)-siNPSignificant inhibition of viral replication[2]
In Vivo Efficacy of T9(dR)-siNP in a Mouse Model
Animal ModelVirus StrainTreatmentSurvival RateReference
BALB/c MiceInfluenza A/PR/8/34 (H1N1)50 nmol siNP + T9(dR) (tail vein injection)100% survival and weight recovery[2]

Experimental Protocols

Preparation of T9(dR)-siRNA Nanoparticles

This protocol describes the formation of T9(dR)-siRNA complexes for in vitro and in vivo delivery.

Materials:

  • T9(dR) peptide (synthesized by a reputable supplier)

  • siRNA targeting influenza virus NP (siNP) and a negative control siRNA (siNC)

  • Nuclease-free water

  • RNase-free microcentrifuge tubes

Protocol:

  • Reconstitute the T9(dR) peptide and siRNAs in nuclease-free water to desired stock concentrations (e.g., 1 mM for peptide, 20 µM for siRNA).

  • In an RNase-free microcentrifuge tube, dilute the required amount of siRNA in nuclease-free water to the final desired concentration.

  • In a separate tube, dilute the T9(dR) peptide to the appropriate concentration to achieve the desired molar ratio (e.g., 4:1, 8:1, 16:1 of peptide to siRNA).

  • Add the diluted T9(dR) peptide solution to the diluted siRNA solution.

  • Mix gently by pipetting up and down.

  • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

  • The T9(dR)-siRNA nanoparticles are now ready for use in cell culture or animal studies.

In Vitro Gene Knockdown in MDCK Cells

This protocol details the procedure for transfecting MDCK cells with T9(dR)-siRNA nanoparticles to assess gene knockdown.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • T9(dR)-siNP and T9(dR)-siNC nanoparticles

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • Trypsin-EDTA

  • 96-well or 24-well cell culture plates

Protocol:

  • Seed MDCK cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, remove the growth medium and wash the cells once with sterile PBS.

  • Add fresh, serum-free DMEM to each well.

  • Add the prepared T9(dR)-siRNA nanoparticles to the respective wells at the desired final siRNA concentration (e.g., 50 nM).

  • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, replace the medium with complete growth medium (DMEM with 10% FBS and penicillin-streptomycin).

  • Incubate for 24 hours post-transfection.

  • Following the 24-hour incubation, infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.[2]

  • Incubate the infected cells for another 24-48 hours.

  • Harvest the cell supernatant to determine viral titer and the cell lysate for RNA or protein analysis to quantify gene knockdown.

Quantification of Gene Knockdown by RT-qPCR

This protocol outlines the steps to measure the reduction in influenza NP mRNA levels.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe for influenza NP gene and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the appropriate primers, probe, and qPCR master mix.

  • Run the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the results using the ΔΔCt method to determine the relative expression of the NP gene, normalized to the housekeeping gene.

Viral Titer Determination by Plaque Assay

This protocol is for quantifying the amount of infectious virus produced by the cells.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Cell culture supernatant from the in vitro knockdown experiment

  • Agarose overlay medium

  • Crystal violet staining solution

Protocol:

  • Prepare serial 10-fold dilutions of the collected cell culture supernatants.

  • Infect confluent MDCK cell monolayers with 100 µL of each viral dilution for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with an agarose-containing medium.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of the T9(dR) peptide.

Materials:

  • MDCK cells

  • T9(dR) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plate

Protocol:

  • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the T9(dR) peptide for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_invitro In Vitro Gene Knockdown cluster_analysis Analysis prep_peptide T9(dR) Peptide Solution mix Mix at Molar Ratio ≥ 4:1 prep_peptide->mix prep_sirna siRNA (siNP) Solution prep_sirna->mix incubate_prep Incubate 30 min at RT mix->incubate_prep nanoparticles T9(dR)-siRNA Nanoparticles incubate_prep->nanoparticles transfect Transfect with Nanoparticles nanoparticles->transfect seed_cells Seed MDCK Cells seed_cells->transfect infect Infect with Influenza Virus transfect->infect harvest Harvest Supernatant & Lysate infect->harvest qpcr RT-qPCR for NP mRNA harvest->qpcr Lysate plaque_assay Plaque Assay for Viral Titer harvest->plaque_assay Supernatant

Caption: Experimental workflow for T9(dR)-mediated influenza virus gene knockdown.

signaling_pathway cluster_entry Viral Entry & Replication cluster_rnai RNAi Pathway virus Influenza Virus entry Endocytosis virus->entry uncoating Viral RNP Release entry->uncoating replication vRNA Replication & Transcription (Nucleus) uncoating->replication assembly Viral Protein Synthesis (Cytoplasm) replication->assembly budding Progeny Virus Assembly & Budding assembly->budding nanoparticle T9(dR)-siNP Nanoparticle endosome Endosomal Escape nanoparticle->endosome risc RISC Loading endosome->risc cleavage NP mRNA Cleavage risc->cleavage cleavage->replication Inhibition cleavage->assembly Inhibition

Caption: Mechanism of T9(dR)-siNP mediated inhibition of influenza virus replication.

References

Application Notes and Protocols: T9 Peptide for Increasing LDLR Protein Levels in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a primary risk factor for cardiovascular disease. A key regulator of plasma LDL cholesterol is the LDL receptor (LDLR), which facilitates the uptake of LDL from circulation into cells, primarily in the liver. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a natural inhibitor of the LDLR, binding to it and targeting it for degradation. By inhibiting the PCSK9-LDLR interaction, LDLR levels on the cell surface can be increased, leading to enhanced LDL cholesterol clearance.

T9 is a peptide derived from lupin protein (sequence: GQEQSHQDEGVIVR) that has been identified as a promising agent for lowering cholesterol.[1] It has a dual mechanism of action: it impairs the protein-protein interaction between PCSK9 and the LDLR, and it also inhibits 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoAR), the rate-limiting enzyme in cholesterol synthesis.[1] These actions collectively lead to an increase in LDLR protein levels in human hepatoma HepG2 cells, a widely used in vitro model for studying liver function and cholesterol metabolism.[1][2] This document provides detailed protocols for utilizing T9 peptide to upregulate LDLR protein levels in HepG2 cells, along with methods for quantifying these effects.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and its analogs on LDLR protein levels and LDL uptake in HepG2 cells.

Table 1: Effect of this compound Analog (T9D8A_1) on LDLR Protein Levels and LDL Uptake in the Presence of PCSK9D374Y [3]

TreatmentConcentrationLDLR Protein Level on Cell Surface (% of Control)LDL-C Uptake (% of Control)
Control-100100
PCSK9D374Y4.0 µg/mL60.4 ± 0.757.9 ± 1.6
PCSK9D374Y + T9D8A_110 µM83.8 ± 4.3102.3 ± 4.8

Table 2: Effect of this compound on LDLR Protein Levels in HepG2 Cells [1]

TreatmentConcentrationFold Change in LDLR Protein Level vs. Control
T9100 µM1.185 ± 0.044

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing its effects on LDLR protein levels in HepG2 cells.

T9_Mechanism_of_Action cluster_0 This compound Dual Action cluster_1 Cellular Response T9 This compound PCSK9 PCSK9 T9->PCSK9 Inhibits Interaction with LDLR HMGCoAR HMG-CoAR T9->HMGCoAR Inhibits Activity LDLR_protein LDLR Protein (on cell surface) PCSK9->LDLR_protein Promotes Degradation SREBP2 SREBP-2 (Transcription Factor) HMGCoAR->SREBP2 Upregulates LDLR_gene LDLR Gene SREBP2->LDLR_gene Promotes Transcription LDLR_gene->LDLR_protein Translation LDL_uptake Increased LDL Uptake LDLR_protein->LDL_uptake

Caption: this compound's dual mechanism of action on the LDLR pathway.

Experimental_Workflow A 1. HepG2 Cell Culture (Seed in 6-well plates) B 2. This compound Treatment (Incubate for 24-48 hours) A->B C 3. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) B->C F Optional: RNA Extraction & qPCR (Analyze LDLR mRNA levels) B->F G Optional: Cytotoxicity Assay (MTT Assay) B->G D 4. Western Blot Analysis (SDS-PAGE, Transfer, Antibody Incubation) C->D E 5. Data Analysis (Densitometry, Normalize to Loading Control) D->E

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

HepG2 Cell Culture

This protocol describes the routine maintenance of the HepG2 human hepatoma cell line.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[4]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 6-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin.[4][5]

  • Cell Maintenance: Culture HepG2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[4]

  • Media Change: Aspirate and replace the culture medium every 2-3 days.[4]

  • Subculturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[5]

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 5-7 minutes, or until cells detach.[4]

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh complete growth medium.[6]

This compound Treatment of HepG2 Cells

Materials:

  • HepG2 cells cultured in 6-well plates

  • This compound (lyophilized)

  • Sterile, nuclease-free water or appropriate buffer for peptide reconstitution

  • Serum-free culture medium

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.[5][7] Allow the cells to adhere and grow for approximately 24 hours.

  • Peptide Preparation: Reconstitute the lyophilized this compound in sterile, nuclease-free water or another appropriate solvent to create a stock solution. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 100 µM).[1]

  • Cell Treatment:

    • Aspirate the complete growth medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the serum-free medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the peptide's solvent).

    • Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

Western Blot for LDLR Protein Levels

This protocol details the detection of LDLR protein levels in this compound-treated HepG2 cells.

Materials:

  • This compound-treated HepG2 cells in 6-well plates

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Cell scrapers

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: anti-LDLR antibody

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold RIPA buffer to each well.[8]

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[5]

    • Incubate on ice for 30 minutes, vortexing occasionally.[8]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

    • Transfer the supernatant to new, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5][7]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[5]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5] Include a protein ladder.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]

    • Incubate the membrane with the primary anti-LDLR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

  • Detection and Analysis:

    • Add ECL substrate to the membrane according to the manufacturer's protocol.[7]

    • Capture the chemiluminescent signal using a digital imaging system.[7]

    • Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the LDLR band intensity to the loading control (β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for LDLR mRNA Levels

This protocol is for quantifying the relative expression of LDLR mRNA in response to this compound treatment.

Materials:

  • This compound-treated HepG2 cells in 6-well plates

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • DNase I

  • Reverse transcription kit

  • SYBR Green PCR Master Mix

  • qPCR instrument

  • Forward and reverse primers for human LDLR and a reference gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Following treatment with this compound, wash the cells with PBS and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit as per the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for either LDLR or the reference gene, and the synthesized cDNA.

    • Perform the qPCR using a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of LDLR mRNA using the ΔΔCt method, normalizing the expression to the reference gene (GAPDH).

MTT Cell Viability Assay

This assay is used to assess the potential cytotoxicity of the this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Disclaimer

These protocols are intended for research use only by trained professionals. The specific concentrations, incubation times, and reagents may require optimization for your particular experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Intravitreal Injection of P9 Neuroprotective Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a representative methodology for the intravitreal injection of a neuroprotective peptide in a rodent model of retinal ischemia. Specific details regarding the P9 neuroprotective peptide, such as optimal concentration, dosage, and vehicle, are not fully available in the public domain. Therefore, the following protocol is based on established procedures for similar peptides and should be adapted and optimized for the specific experimental context.

Introduction

The P9 neuroprotective peptide is a 9-amino acid sequence derived from prothymosin alpha (ProTα), a protein implicated in cell survival and proliferation.[1][2] Research has demonstrated that intravitreal administration of the P9 peptide can significantly inhibit cellular and functional damage in a rat model of retinal ischemia-reperfusion injury.[1] The neuroprotective effects of the parent molecule, ProTα, are believed to be mediated, in part, through the activation of Toll-like receptor 4 (TLR4) signaling pathways.[3] These application notes provide a detailed protocol for the preparation and intravitreal injection of a neuroprotective peptide like P9 in a rat model of retinal ischemia, along with methods for assessing its efficacy.

Quantitative Data Summary

The following tables present representative data from a study on the neuroprotective effects of similar peptides (PnPa11 and PnPa13) in a rat model of light-induced retinal degeneration, as specific quantitative data for the P9 peptide is not available.[4] These tables are intended to serve as a template for presenting efficacy data for a neuroprotective peptide.

Table 1: Electroretinogram (ERG) b-wave and a-wave Amplitudes (Representative Data)

Treatment Groupb-wave Amplitude (µV)a-wave Amplitude (µV)
Vehicle Control150 ± 2575 ± 15
Peptide (1.25 µg/mL)250 ± 30120 ± 20
Intact (No Injury)300 ± 35150 ± 25

*Values are represented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. Data is hypothetical and based on trends observed in similar studies.[4]

Table 2: Retinal Ganglion Cell (RGC) Survival (Representative Data)

Treatment GroupRGC Density (cells/mm²)RGC Survival Rate (%)
Vehicle Control1200 ± 15050 ± 6
Peptide1800 ± 20075 ± 8
Intact (No Injury)2400 ± 250100

*Values are represented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. Data is hypothetical and based on trends observed in similar studies.[5]

Experimental Protocols

Preparation of the Neuroprotective Peptide
  • Reconstitution: Reconstitute the lyophilized P9 peptide in a sterile, pyrogen-free vehicle. A common vehicle is sterile phosphate-buffered saline (PBS) or saline solution. The final concentration needs to be determined empirically. Based on studies with similar peptides, a starting concentration range of 0.50 to 5.00 µg/mL could be explored.[4]

  • Storage: Store the reconstituted peptide solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Animal Model of Retinal Ischemia-Reperfusion

This protocol describes the induction of retinal ischemia by elevating intraocular pressure (IOP) in rats.[6]

  • Animals: Use adult male Wistar or Sprague-Dawley rats (200-250 g).

  • Anesthesia: Anesthetize the animals with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.

  • Pupil Dilation: Apply a drop of 1% tropicamide (B1683271) to the cornea of the eye to be operated on to dilate the pupil.

  • IOP Elevation:

    • Place the anesthetized animal on a heating pad to maintain body temperature.

    • Cannulate the anterior chamber of the eye with a 30-gauge needle connected to a saline reservoir.

    • Raise the saline reservoir to a height that increases the IOP to 110-120 mmHg for a duration of 60 minutes.

    • Confirm retinal ischemia by observing whitening of the iris and loss of the red reflex of the fundus.

  • Reperfusion: After 60 minutes, lower the saline reservoir and remove the needle to allow for reperfusion of the retinal vessels.

  • Post-Operative Care: Apply a topical antibiotic ointment to the eye to prevent infection.

Intravitreal Injection Protocol
  • Anesthesia: Anesthetize the rat as described in section 3.2.

  • Topical Anesthetic: Apply a drop of 0.5% proparacaine (B1679620) hydrochloride to the cornea.

  • Injection Site: The injection will be made through the sclera at the pars plana, approximately 1.5-2 mm posterior to the limbus.

  • Injection Procedure:

    • Using a 33-gauge needle attached to a Hamilton syringe, carefully penetrate the sclera at a 45-degree angle, avoiding the lens.

    • Slowly inject a volume of 2-5 µL of the peptide solution into the vitreous cavity.

    • Hold the needle in place for 30-60 seconds after injection to prevent reflux.

    • Slowly withdraw the needle.

  • Post-Injection Care: Apply a topical antibiotic ointment to the injected eye. Monitor the animal for any signs of distress or complications.

Assessment of Neuroprotection

ERG is used to assess the function of the retina.[7][8]

  • Dark Adaptation: Dark-adapt the animals for at least 12 hours before ERG recording.

  • Anesthesia and Pupil Dilation: Anesthetize and dilate the pupils as described previously.

  • ERG Recording:

    • Place a corneal electrode on the eye, a reference electrode under the skin of the forehead, and a ground electrode in the tail.

    • Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to flashes of light of varying intensity.

    • The amplitude of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) are the primary outcome measures.[7]

  • Tissue Preparation: At the end of the experiment (e.g., 7 days post-injection), euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde.

  • Retinal Flat Mounts: For retinal ganglion cell (RGC) counting, prepare retinal flat mounts.

  • Immunostaining:

    • Use antibodies against specific retinal cell markers (e.g., Brn3a for RGCs) to quantify cell survival.

    • Use markers of cell death (e.g., TUNEL staining) to assess apoptosis.

  • Microscopy and Analysis: Image the stained retinas using a fluorescence microscope and quantify the number of surviving cells.

Visualization of Pathways and Workflows

Signaling Pathway

P9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P9 P9 Peptide TLR4_MD2 TLR4/MD-2 Complex P9->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IFNs Type I Interferons IRF3->IFNs Transcription Neuroprotection Neuroprotection Cytokines->Neuroprotection IFNs->Neuroprotection Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Peptide_Prep Prepare P9 Peptide Solution Injection Intravitreal Injection of P9 Peptide_Prep->Injection Animal_Prep Acclimate and Prepare Rats Anesthesia1 Anesthetize Rat Animal_Prep->Anesthesia1 Ischemia Induce Retinal Ischemia (60 min) Anesthesia1->Ischemia Reperfusion Allow Reperfusion Ischemia->Reperfusion Reperfusion->Injection PostOp_Care Post-Operative Monitoring (7 days) Injection->PostOp_Care ERG_Analysis Functional Assessment (ERG) PostOp_Care->ERG_Analysis Histo_Analysis Histological Assessment ERG_Analysis->Histo_Analysis Data_Analysis Data Analysis and Interpretation Histo_Analysis->Data_Analysis

References

Application Notes and Protocols for Systemic P9 Peptide Delivery in Brain Ischemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. The therapeutic window for intervention is narrow, necessitating the development of novel neuroprotective agents. The P9 peptide, a 9-amino acid sequence (amino acids 52-60) derived from prothymosin alpha (ProTα), has emerged as a promising candidate for the treatment of brain ischemia.[1] ProTα itself is a nuclear protein with multifaceted roles in cell survival.[1] Preclinical studies have demonstrated that systemic administration of the P9 peptide, even one hour after the onset of cerebral ischemia, can significantly mitigate brain damage and inhibit the disruption of cerebral blood vessels.[1]

These application notes provide a comprehensive overview of the current understanding of P9 peptide's therapeutic potential, including its mechanism of action, and offer detailed protocols for its systemic delivery in a preclinical model of brain ischemia.

Quantitative Data Summary

Table 1: Efficacy of Prothymosin Alpha-Derived Peptides in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model

PeptideDosage (Systemic, i.v.)Time of Administration (post-tMCAO)Key OutcomesReference
P9 Not Specified1 hourSignificantly blocks ischemia-induced brain damages; Markedly inhibits disruption of blood vessels in the brain.[1]
P30 1 mg/kg1 hourSignificantly blocked ischemia-induced brain damages and disruption of blood vessels.[2]

Table 2: Effects of Prothymosin Alpha on Neurological Outcomes and Cellular Mechanisms

TreatmentModelKey FindingsReference
Prothymosin alpha Cerebral and Retinal IschemiaMarkedly inhibits histological and functional damage.[3]
Prothymosin alpha Cerebral Ischemia-ReperfusionInhibits production of matrix metalloproteases (MMPs) in microglia and vascular endothelial cells.[4]
Prothymosin alpha In vitro neuronal culturePrevents necrosis by recovering the energy crisis through effects on glucose transporters.[3]

Mechanism of Action

The precise signaling pathway of the P9 peptide in neuroprotection is an active area of research. However, studies on its precursor, prothymosin alpha (ProTα), provide significant insights into its likely mechanism of action. ProTα is known to inhibit both necrotic and apoptotic cell death pathways initiated by ischemic injury.[3]

A key aspect of ProTα's function is its ability to induce a "cell death mode switch" from necrosis to apoptosis. While seemingly counterintuitive, this switch is beneficial as apoptosis is a more controlled process than the inflammatory cascade triggered by necrosis. Subsequently, the apoptosis induced by ProTα is suppressed by the upregulation of endogenous neurotrophic factors.[3]

At the molecular level, ProTα has been shown to prevent the rapid loss of cellular ATP, a critical factor in necrotic cell death, by influencing the membrane localization of glucose transporters. This process is thought to be mediated through a Gαi/o-PLC-PKC pathway.[5] Furthermore, in the context of retinal ischemia, ProTα has been found to exert its protective effects through the ecto-F1 ATPase-P2Y12 receptor complex and the TLR4/MD2 signaling pathway.[6] It is plausible that the P9 peptide, as the active core of this region of ProTα, mediates its neuroprotective effects through one or more of these pathways.

P9_Signaling_Pathway cluster_ischemia Ischemic Cascade cluster_p9 P9 Peptide Intervention Ischemia/Reperfusion Ischemia/Reperfusion Energy Depletion (↓ATP) Energy Depletion (↓ATP) Ischemia/Reperfusion->Energy Depletion (↓ATP) Apoptosis Apoptosis Ischemia/Reperfusion->Apoptosis Vascular Damage Vascular Damage Ischemia/Reperfusion->Vascular Damage Necrosis Necrosis Energy Depletion (↓ATP)->Necrosis Inflammation Inflammation Necrosis->Inflammation P9 Systemic P9 Peptide Gαi/o-PLC-PKC Gαi/o-PLC-PKC Pathway P9->Gαi/o-PLC-PKC Activates Cell Death Mode Switch Cell Death Mode Switch P9->Cell Death Mode Switch Vascular Protection Vascular Protection P9->Vascular Protection Glucose Transporter\nLocalization Glucose Transporter Localization Gαi/o-PLC-PKC->Glucose Transporter\nLocalization ↑ ATP Production ↑ ATP Production Glucose Transporter\nLocalization->↑ ATP Production Inhibition of Necrosis Inhibition of Necrosis ↑ ATP Production->Inhibition of Necrosis Inhibition of Necrosis->Necrosis ↑ Neurotrophic Factors ↑ Neurotrophic Factors Cell Death Mode Switch->↑ Neurotrophic Factors Inhibition of Apoptosis Inhibition of Apoptosis ↑ Neurotrophic Factors->Inhibition of Apoptosis Inhibition of Apoptosis->Apoptosis Vascular Protection->Vascular Damage

Caption: Proposed signaling pathway for P9 peptide neuroprotection.

Experimental Protocols

The following protocols provide a framework for investigating the therapeutic effects of systemically delivered P9 peptide in a mouse model of transient focal cerebral ischemia.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol is adapted from standard, widely used procedures for inducing focal cerebral ischemia in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the silicone-coated nylon monofilament suture.

  • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms occlusion.

  • After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow for reperfusion.

  • Close the incision and allow the mouse to recover in a warm cage.

Systemic P9 Peptide Administration

Materials:

  • P9 peptide (synthesized and purified)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Insulin syringes (for intravenous injection)

Procedure:

  • Dissolve the P9 peptide in sterile saline to the desired concentration. Based on studies with the related P30 peptide, a starting dose of 1 mg/kg is recommended.[2]

  • At 1 hour post-reperfusion (following the tMCAO procedure), administer the P9 peptide solution via intravenous (i.v.) injection into the tail vein.

  • A control group should receive an equivalent volume of sterile saline.

  • Monitor the animal for any adverse reactions.

Experimental_Workflow tMCAO Surgery 1. tMCAO Surgery (e.g., 60 min occlusion) Reperfusion 2. Reperfusion (Suture withdrawal) tMCAO Surgery->Reperfusion P9 Administration 3. Systemic P9 Administration (1 hour post-reperfusion) Reperfusion->P9 Administration Neurological Assessment 4. Neurological Assessment (e.g., 24h, 48h, 72h post-tMCAO) P9 Administration->Neurological Assessment Histological Analysis 5. Histological Analysis (e.g., TTC staining for infarct volume) Neurological Assessment->Histological Analysis

Caption: Experimental workflow for P9 peptide evaluation.

Assessment of Neuroprotection

a) Neurological Scoring:

  • At 24, 48, and 72 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale: 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

b) Infarct Volume Measurement:

  • At a terminal time point (e.g., 72 hours post-tMCAO), euthanize the mice and harvest the brains.

  • Slice the brain into 2 mm coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume as a percentage of the total brain volume using image analysis software.

Pharmacokinetics and Biodistribution

Specific pharmacokinetic and biodistribution data for the P9 peptide are not currently available. However, based on the general properties of short peptides, the following can be anticipated:

  • Rapid Clearance: Short peptides are typically cleared rapidly from circulation through renal filtration and enzymatic degradation.

  • Limited Blood-Brain Barrier Penetration: While P9 is effective when administered systemically after stroke, this is likely due to the transient disruption of the blood-brain barrier (BBB) that occurs during ischemia, allowing the peptide to access the site of injury. Under normal physiological conditions, the penetration of such a peptide across an intact BBB would be expected to be low.

  • Distribution: Peptides generally distribute to well-perfused organs.

Further studies are required to fully characterize the pharmacokinetic profile of the P9 peptide.

Conclusion

The P9 peptide represents a promising therapeutic agent for the treatment of acute ischemic stroke. Its ability to be administered systemically with a therapeutic effect even after the onset of ischemia offers a significant advantage. The proposed mechanisms of action, centered on the inhibition of both necrosis and apoptosis, highlight its potential to target key pathways in ischemic cell death. The provided protocols offer a foundation for further preclinical investigation into the efficacy and mechanisms of this novel neuroprotective peptide. Future research should focus on dose-optimization, a more detailed elucidation of its signaling pathways, and a thorough characterization of its pharmacokinetic and safety profiles to pave the way for potential clinical translation.

References

T9 Peptide Applications in Peptide Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three distinct peptides referred to as "T9," each with unique therapeutic potential in drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

T9 Muscle-Targeting Peptide: A Vehicle for Targeted Delivery

Sequence: SKTFNTHPQSTP

Application: The T9 muscle-targeting peptide is a valuable tool for the specific delivery of therapeutic payloads, such as oligonucleotides, to muscle tissues, including the heart and quadriceps.[1][2][3] This peptide was identified through in vivo phage display in mdx mouse models of Duchenne muscular dystrophy, highlighting its affinity for muscle tissue.[1][4] Its ability to bind strongly to C2C12 myoblasts makes it a prime candidate for developing targeted therapies for various myopathies.[2][3]

Quantitative Data
ParameterValueCell Line/ModelReference
Binding StrongC2C12 Myoblasts[2][3]
In vivo Targeting Increased specificityHeart and Quadriceps (when conjugated to oligonucleotides)[2][3]
Experimental Protocols

Protocol 1: In Vitro Binding Assay to C2C12 Myoblasts

This protocol outlines a method to assess the binding of the T9 peptide to muscle cells.

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Peptide Labeling: Label the this compound with a fluorescent tag (e.g., FITC) for detection.

  • Binding Experiment:

    • Seed C2C12 cells in a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Incubate the cells with varying concentrations of the fluorescently labeled this compound in serum-free DMEM for 1 hour at 4°C to minimize internalization.

    • Wash the cells three times with cold PBS to remove unbound peptide.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader. A scrambled peptide sequence should be used as a negative control.

Protocol 2: Conjugation of this compound to Oligonucleotides via Maleimide-Thiol Chemistry

This protocol provides a general method for conjugating a cysteine-terminated this compound to a maleimide-functionalized oligonucleotide.[5][6]

  • Materials:

    • Cysteine-terminated this compound (SKTFNTHPQSTP-C)

    • Maleimide-functionalized oligonucleotide

    • Conjugation Buffer: 50 mM HEPES or phosphate (B84403) buffer, pH 7.0-7.5, containing 1 mM EDTA.[6]

    • Reducing agent (e.g., TCEP)

  • Reduction of Peptide Disulfides (if necessary):

    • Dissolve the cysteine-terminated this compound in the conjugation buffer.

    • Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized oligonucleotide in the conjugation buffer.

    • Add the reduced this compound to the oligonucleotide solution at a 10-20 fold molar excess of the peptide.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the peptide-oligonucleotide conjugate using methods such as HPLC or gel filtration.[5]

Protocol 3: In Vivo Targeting Study in Mice

This protocol describes a method to evaluate the muscle-targeting ability of the this compound-oligonucleotide conjugate.

  • Animal Model: Use C57BL/6 or mdx mice.

  • Conjugate Preparation: Prepare the this compound-oligonucleotide conjugate, with the oligonucleotide labeled with a fluorescent dye (e.g., Cy5).

  • Administration: Administer the labeled conjugate via tail vein injection at a suitable dose.

  • Tissue Distribution Analysis:

    • After a designated time (e.g., 24 hours), euthanize the mice and harvest various organs (heart, quadriceps, liver, kidney, spleen, lungs).

    • Homogenize the tissues and measure the fluorescence of the labeled conjugate in each organ using a fluorescence imaging system.

    • An unconjugated, labeled oligonucleotide should be used as a control to demonstrate the targeting effect of the this compound.

Diagrams

T9_Muscle_Targeting_Workflow T9 This compound (SKTFNTHPQSTP) Conjugate T9-Oligonucleotide Conjugate T9->Conjugate Oligo Therapeutic Oligonucleotide Oligo->Conjugate Systemic Systemic Administration Conjugate->Systemic Muscle Muscle Tissue (Heart, Quadriceps) Systemic->Muscle Therapeutic Therapeutic Effect Muscle->Therapeutic

This compound-oligonucleotide conjugate workflow for muscle targeting.

T9 Lupin-Derived Peptide: A Dual-Action Hypocholesterolemic Agent

Sequence: GQEQSHQDEGVIVR

Application: This this compound, derived from lupin β-conglutin, exhibits potent hypocholesterolemic effects through a dual mechanism of action. It inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, and modulates the proprotein convertase subtilisin/kexin type 9 (PCSK9) pathway, which is involved in the degradation of the LDL receptor (LDLR). This dual action leads to increased LDLR levels and enhanced LDL uptake by liver cells.

Quantitative Data
ParameterValueAssay/Cell LineReference
HMG-CoA Reductase Inhibition (IC50) 99.5 ± 0.56 µMIn vitro enzyme assay
PCSK9D374Y Protein Level Reduction ~40% (at 100 µM)Transfected HepG2 cells
LDLR Protein Level Increase ~43% (at 100 µM)Transfected HepG2 cells
LDL Uptake Increase >100% (at 100 µM)Transfected HepG2 cells
Experimental Protocols

Protocol 4: HMG-CoA Reductase Inhibition Assay

This protocol is based on a commercially available colorimetric assay kit.

  • Reagent Preparation: Prepare the HMG-CoA Reductase Assay Buffer, HMG-CoA Reductase enzyme, HMG-CoA substrate, and NADPH solutions according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a stock solution of the this compound (GQEQSHQDEGVIVR) in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the HMG-CoA Reductase Assay Buffer.

    • Add the this compound solution at various concentrations to the respective wells. Include a vehicle control and a positive control inhibitor (e.g., pravastatin).

    • Add the HMG-CoA Reductase enzyme to all wells except the blank.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the HMG-CoA substrate and NADPH.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Protocol 5: LDL Uptake Assay in HepG2 Cells

This protocol describes a method to measure the uptake of fluorescently labeled LDL by liver cells.[1][2][5][7][8]

  • Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.[7]

  • Treatment:

    • Incubate the cells in serum-free medium for 1 hour.[7]

    • Treat the cells with varying concentrations of the this compound for 20-24 hours.[7]

  • LDL Uptake:

    • Add fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) to each well at a final concentration of 5-20 µg/mL.[2][7]

    • Incubate for 4 hours at 37°C in the dark.[2][7]

  • Measurement:

    • Wash the cells three times with PBS.[7]

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[2][7]

  • Normalization: After fluorescence measurement, quantify the number of cells per well using a cell proliferation assay (e.g., CyQuant) to normalize the LDL uptake data.[2]

Diagrams

T9_Lupin_Signaling T9 T9 Lupin Peptide HMGCoAR HMG-CoA Reductase T9->HMGCoAR Inhibits PCSK9 PCSK9 T9->PCSK9 Modulates Cholesterol Cholesterol Synthesis HMGCoAR->Cholesterol Catalyzes LDLR_degradation LDLR Degradation PCSK9->LDLR_degradation Promotes LDLR LDL Receptor LDL_uptake LDL Uptake LDLR->LDL_uptake Mediates LDL LDL LDL->LDL_uptake

Dual-action signaling pathway of the T9 lupin peptide.

T9W Antimicrobial Peptide: A Potent Agent Against Pseudomonas aeruginosa

Sequence: T9W (The exact sequence is proprietary to the researchers who engineered it, but it is described as a linear, 16-residue α-helical antimicrobial peptide).

Application: T9W is an engineered antimicrobial peptide with high activity against Pseudomonas aeruginosa, including multi-drug resistant strains. Its mechanism of action involves binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane depolarization and disruption, ultimately causing cell death.[2][7] T9W demonstrates selectivity for bacterial cells over mammalian cells.[2]

Quantitative Data
ParameterValueOrganism/ConditionsReference
Lethal Concentration (LC) 1 - 4 µMPseudomonas aeruginosa[2][7]
Minimum Inhibitory Concentration (MIC) 0.5 - 4 µMPseudomonas aeruginosa
Time to Complete Killing < 30 min (at 1x LC)Pseudomonas aeruginosa[2][7]
Time to Complete Killing < 5 min (at 4x LC)Pseudomonas aeruginosa[2][7]
Experimental Protocols

Protocol 6: Membrane Depolarization Assay

This protocol uses the membrane potential-sensitive dye DiSC3(5) to assess membrane depolarization.[9]

  • Bacterial Culture: Grow P. aeruginosa to mid-log phase, then wash and resuspend the cells in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose.[9]

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 100 nM and incubate in the dark for approximately 60 minutes, or until a stable, low fluorescence signal is achieved.[9]

  • Peptide Treatment: Add the T9W peptide at various concentrations to the bacterial suspension.

  • Fluorescence Measurement: Immediately record the increase in fluorescence (Ex 622 nm, Em 670 nm) over time using a fluorescence spectrophotometer. An increase in fluorescence indicates depolarization of the bacterial membrane.[9]

Protocol 7: Membrane Disruption Assay using Flow Cytometry

This protocol uses the fluorescent dyes SYTO 9 and propidium (B1200493) iodide (PI) to differentiate between live and dead cells based on membrane integrity.[4][6][10][11][12]

  • Bacterial Culture: Prepare a suspension of P. aeruginosa in a suitable buffer (e.g., PBS).

  • Peptide Treatment: Incubate the bacterial suspension with different concentrations of the T9W peptide for a specified time (e.g., 30 minutes).

  • Staining: Add a mixture of SYTO 9 and propidium iodide to the bacterial suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • SYTO 9 will stain all bacterial cells (live and dead) and fluoresces green.

    • Propidium iodide can only enter cells with compromised membranes and fluoresces red.

  • Data Analysis: Quantify the percentage of cells stained with PI to determine the extent of membrane disruption at each peptide concentration.

Diagrams

T9W_Antimicrobial_Mechanism T9W T9W Peptide LPS LPS on Outer Membrane T9W->LPS Binds Membrane_Depolarization Membrane Depolarization LPS->Membrane_Depolarization Membrane_Disruption Membrane Disruption Membrane_Depolarization->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Mechanism of action of the T9W antimicrobial peptide.

References

Troubleshooting & Optimization

Technical Support Center: T9 Muscle-Targeting Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of the T9 muscle-targeting peptide (Sequence: Ser-Lys-Thr-Phe-Asn-Thr-His-Pro-Gln-Ser-Thr-Pro).

Frequently Asked Questions (FAQs)

Q1: What is the T9 muscle-targeting peptide and what are its key features?

A1: The T9 muscle-targeting peptide is a twelve-amino-acid sequence (SKTFNTHPQSTP) that has demonstrated a strong binding affinity for C2C12 myoblasts, which are a cell line commonly used as a model for skeletal muscle.[1][2] This peptide has been identified as a promising ligand for targeted delivery of therapeutics, such as oligonucleotides, to heart and quadriceps muscles.[3]

Q2: What makes the synthesis of the T9 peptide challenging?

A2: The primary challenge in synthesizing the this compound lies in its amino acid composition. The sequence is rich in serine (Ser), threonine (Thr), and proline (Pro). These residues are known to present difficulties during solid-phase peptide synthesis (SPPS) due to:

  • Steric Hindrance: The bulky side chains of threonine can hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions.

  • Secondary Structure Formation: Proline residues can induce kinks in the peptide backbone, which may promote aggregation of the growing peptide chain on the solid support. This aggregation can block reactive sites and reduce coupling efficiency.

  • Side Reactions: The hydroxyl groups of serine and threonine can be susceptible to side reactions like O-acylation if not properly protected, leading to the formation of impurities.

Q3: What are the common impurities observed during this compound synthesis?

A3: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling.

  • Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis cycles.

  • Side-Product Adducts: Peptides modified by side reactions, such as the addition of capping agents or byproducts from protecting group cleavage.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield

Low overall yield is a frequent issue in the synthesis of complex peptides like T9. The following steps can help diagnose and address this problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Crude Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Check_Coupling->Check_Aggregation No Optimize_Coupling Optimize Coupling Protocol Check_Coupling->Optimize_Coupling Yes Check_Cleavage Inefficient Cleavage? Check_Aggregation->Check_Cleavage No Address_Aggregation Address Aggregation Check_Aggregation->Address_Aggregation Yes Optimize_Cleavage Optimize Cleavage Cocktail Check_Cleavage->Optimize_Cleavage Yes End Improved Yield Check_Cleavage->End No Optimize_Coupling->End Address_Aggregation->End Optimize_Cleavage->End

Caption: Troubleshooting workflow for low this compound yield.

Solutions:

  • Optimize Coupling Reagents: For proline-rich sequences, stronger coupling reagents can significantly improve yields. While standard reagents like HBTU can be effective, more powerful options like HATU or COMU may be necessary to overcome the steric hindrance associated with threonine and proline residues.

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) can help drive the coupling reaction to completion.

  • Double Coupling: For particularly difficult couplings, such as those involving threonine or proline, performing the coupling step twice (double coupling) can significantly increase the yield of the full-length peptide.

  • Elevated Temperature: Increasing the reaction temperature during coupling can enhance reaction kinetics and disrupt secondary structures that lead to aggregation.[4][5] However, this should be done with caution as excessive heat can promote side reactions, including racemization.[6][7]

Quantitative Data Summary: Impact of Coupling Reagent and Temperature on Peptide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99

Note: This data represents typical yields for standard peptide synthesis and may vary for the T9 sequence. It is compiled from multiple sources for comparative purposes.[8]

Synthesis ConditionCoupling TimeCrude Purity (%)
Room Temperature 40 min~55
75 °C 10 min~59

Note: This data is from a study on a different decapeptide but illustrates the potential for elevated temperature to reduce synthesis time while maintaining or improving purity.[9]

Issue 2: Peptide Aggregation during Synthesis

The presence of multiple proline and hydrophobic residues in the T9 sequence can lead to aggregation on the solid support.

Solutions:

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt the formation of secondary structures that cause aggregation.

  • Solvent Choice: While DMF is a standard solvent for SPPS, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the growing peptide chain and reduce aggregation.[10]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (e.g., Ser-Thr or Thr-Pro) can disrupt the formation of inter-chain hydrogen bonds that lead to aggregation.

Issue 3: Side Reactions Involving Serine and Threonine

The hydroxyl groups on the side chains of serine and threonine can be sites of unwanted side reactions.

Solutions:

  • Proper Side-Chain Protection: Ensure the use of appropriate tert-butyl (tBu) protecting groups for the hydroxyl functions of serine and threonine, which are stable under the basic conditions of Fmoc deprotection but are readily cleaved by the final acidic cleavage cocktail.

  • Optimized Cleavage: During the final cleavage from the resin, scavengers must be used in the trifluoroacetic acid (TFA) cocktail to prevent re-attachment of protecting groups to sensitive residues.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.

Workflow for a Single Coupling Cycle

SPPS_Cycle Resin_Swelling 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, 5x) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF, 3x) Coupling->Washing_2 Next_Cycle Repeat for next amino acid Washing_2->Next_Cycle T9_Pathway cluster_0 Extracellular Space cluster_1 Myoblast Cell Membrane cluster_2 Intracellular Space T9_Peptide This compound (SKTFNTHPQSTP) Receptor Unknown Muscle Cell Surface Receptor T9_Peptide->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape

References

challenges in conjugating T9 peptide to cargo molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when conjugating the T9 peptide to cargo molecules. The this compound, a fragment of the SARS coronavirus E-protein, is known for its propensity to self-assemble and form amyloid-like fibrils, which presents unique challenges during conjugation.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound is showing poor solubility in my reaction buffer. What can I do?

A1: Poor solubility of the this compound is often linked to its hydrophobic nature and tendency to aggregate.[1][2] Consider the following strategies:

  • Solvent Choice: Dissolve the peptide in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction buffer.[3]

  • pH Adjustment: The pH of the buffer can influence the charge state of the peptide and its solubility. Experiment with a pH range of 6.5 to 7.5 for thiol-maleimide reactions to maintain specificity.[4]

  • Chaotropic Agents: The addition of chaotropic salts such as guanidinium (B1211019) chloride or urea (B33335) can help disrupt hydrogen bonding and prevent aggregation.[2]

Q2: I'm observing significant aggregation of my this compound during the conjugation reaction. How can I prevent this?

A2: Aggregation is a primary challenge with the this compound due to its inherent self-assembly properties.[1] The following approaches can help mitigate this issue:

  • Control Molar Ratio: Use an optimized molar ratio of the conjugation reagent to the peptide. While a molar excess of the reagent is common, an excessively high concentration can sometimes promote aggregation.[4]

  • Hydrophilic Linkers: Employ linkers with increased hydrophilicity, such as polyethylene (B3416737) glycol (PEG), to enhance the solubility of the final conjugate and reduce aggregation.[4]

  • Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[2]

  • Backbone Protection: For peptide synthesis, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[2]

Q3: My conjugation efficiency is very low. What are the potential causes and solutions?

A3: Low conjugation efficiency can stem from several factors:

  • Peptide Instability: The this compound may be degrading during the reaction. Ensure you are using appropriate buffers and pH conditions to maintain peptide stability. Avoid prolonged exposure to high pH (>8) and store peptide solutions frozen in aliquots to prevent freeze-thaw cycles.[5]

  • Inactive Reagents: Ensure your crosslinking reagents are fresh and have been stored correctly to prevent hydrolysis or oxidation, which can lead to inactivation. For instance, maleimide (B117702) reagents should be stored at -20°C and equilibrated to room temperature before opening to prevent condensation.[4]

  • Suboptimal Reaction Conditions: The reaction kinetics might be too slow. You can try increasing the reaction time or slightly elevating the temperature, but be mindful of potential aggregation with the this compound.[3]

Q4: How can I effectively purify my this compound-cargo conjugate from unreacted components?

A4: The choice of purification method depends on the properties of your cargo and the conjugate.

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger conjugate from the smaller, unreacted peptide and linker molecules.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to separate the conjugate from impurities that are structurally similar to the desired product.[7][8] The PEGylated peptide will typically have a longer retention time than the unmodified peptide.[3]

  • Dialysis/Ultrafiltration: These techniques can be used for initial purification to remove smaller molecules, but a subsequent chromatographic step is often necessary for higher purity.[9]

Q5: What are the best methods for characterizing my final this compound-cargo conjugate?

A5: Thorough characterization is crucial to confirm the identity and purity of your conjugate.

  • Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are essential for confirming the successful conjugation by identifying the correct molecular weight of the conjugate.[10]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.[3]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the secondary structure of the this compound upon conjugation and to see if the conjugation process has affected its conformation.[11]

Troubleshooting Guides

Table 1: Troubleshooting Low Conjugation Yield
Observed Problem Potential Cause Recommended Solution Key Parameters to Check/Optimize
Low to no formation of the desired conjugate peak in HPLC/MS. Peptide aggregation is preventing the reaction.Use aggregation-disrupting agents (e.g., low concentrations of organic solvents like DMSO, or chaotropic agents).Peptide concentration, solvent composition, temperature.
Inactive conjugation reagents.Use fresh reagents and ensure proper storage conditions.Reagent age, storage temperature, handling procedures.
Suboptimal pH of the reaction buffer.Optimize the pH of the buffer. For thiol-maleimide chemistry, a pH of 6.5-7.5 is recommended.[4]pH of all buffer components.
Presence of interfering substances.Ensure the peptide and cargo are of high purity. For thiol-maleimide reactions, ensure the complete removal of reducing agents like DTT before adding the maleimide reagent.[4]Purity of starting materials, removal of reducing agents.
Table 2: Troubleshooting this compound Aggregation
Observed Problem Potential Cause Recommended Solution Key Parameters to Check/Optimize
Visible precipitation or cloudiness in the reaction mixture. High peptide concentration.Decrease the concentration of the this compound in the reaction.Peptide concentration.
Hydrophobic interactions.[4]Add hydrophilic linkers (e.g., PEG) to the cargo molecule to increase the overall solubility of the conjugate.[4]Linker chemistry and length.
Unfavorable buffer conditions.Screen different buffer systems and pH values. Consider adding non-ionic detergents.[2]Buffer composition, pH, additives.
Temperature.Perform the reaction at a lower temperature (e.g., 4°C).Reaction temperature.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation of this compound to a Cargo Molecule

This protocol outlines a general procedure for conjugating a cysteine-containing this compound to a maleimide-activated cargo molecule.

Materials:

  • Cysteine-terminated this compound (lyophilized)

  • Maleimide-activated cargo molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing agent (e.g., Dithiothreitol - DTT) (optional, for reducing disulfide bonds)

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[3]

  • (Optional) Reduction of Disulfide Bonds: If the this compound has formed disulfide-linked dimers, dissolve it in a buffer containing a reducing agent like DTT to generate a free thiol. This step must be followed by the complete removal of the reducing agent using a desalting column before proceeding.[4]

  • Cargo Molecule Dissolution: Dissolve the maleimide-activated cargo molecule in the reaction buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction: Add the dissolved this compound solution to the cargo molecule solution. A typical starting point is a 1.5 to 5-fold molar excess of the peptide.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Monitor the reaction progress using RP-HPLC or LC-MS.[3]

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any unreacted maleimide groups.

  • Purification: Purify the this compound-cargo conjugate using an appropriate method such as size exclusion chromatography or RP-HPLC.[6][7]

  • Characterization: Characterize the purified conjugate using mass spectrometry to confirm its identity and HPLC to assess its purity.[3][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis dissolve_peptide Dissolve this compound (DMF/DMSO) mix Mix Peptide and Cargo dissolve_peptide->mix dissolve_cargo Dissolve Maleimide-Cargo (Buffer) dissolve_cargo->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (HPLC/SEC) quench->purify characterize Characterize (MS/HPLC) purify->characterize

Caption: Workflow for this compound-cargo conjugation.

troubleshooting_tree start Low Conjugation Efficiency? check_aggregation Is there visible aggregation? start->check_aggregation aggregation_yes Decrease peptide concentration. Use solubilizing agents. check_aggregation->aggregation_yes Yes aggregation_no Proceed to check reagents. check_aggregation->aggregation_no No check_reagents Are reagents fresh and active? aggregation_no->check_reagents reagents_no Use new reagents. check_reagents->reagents_no No reagents_yes Proceed to check conditions. check_reagents->reagents_yes Yes check_conditions Are reaction conditions optimal? reagents_yes->check_conditions conditions_no Optimize pH (6.5-7.5). Adjust temperature/time. check_conditions->conditions_no No conditions_yes Consider alternative conjugation chemistry. check_conditions->conditions_yes Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Optimizing T9 Peptide Stability for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo stability of T9 peptides.

Frequently Asked Questions (FAQs)

Q1: What is the T9 peptide, and why is in vivo stability a concern?

The designation "this compound" can refer to several different sequences depending on the research context. Key examples include:

  • Muscle-Targeting this compound (SKTFNTHPQSTP): This peptide demonstrates a strong binding affinity for C2C12 myoblasts and is used to deliver cargo to heart and quadriceps muscles.[1][2]

  • Hypocholesterolemic this compound (GQEQSHQDEGVIVR): Derived from lupin protein, this peptide lowers cholesterol by modulating the PCSK9/LDLR pathway.[3]

  • Antimicrobial T9W Peptide: An engineered peptide that shows high activity against Pseudomonas aeruginosa.[4][5]

Like most therapeutic peptides, T9 variants are susceptible to poor in vivo stability due to two primary factors: rapid enzymatic degradation by proteases in the bloodstream and tissues, and fast renal clearance because of their small size.[6][7] This leads to a short biological half-life, which can significantly limit their therapeutic efficacy.[8]

Q2: What are the primary pathways of peptide degradation and clearance in vivo?

Peptides are primarily eliminated through enzymatic degradation and renal clearance.[6] Beyond this, chemical degradation pathways such as hydrolysis, oxidation (especially of Met, Cys, and Trp residues), and deamidation (of Asn and Gln residues) can also compromise their structure and function.[6]

Peptide This compound in Circulation Proteases Enzymatic Degradation (Proteases/Peptidases) Peptide->Proteases Susceptible Bonds Kidney Renal Clearance (Kidney Filtration) Peptide->Kidney Small Size Chemical Chemical Degradation (Oxidation, Deamidation) Peptide->Chemical Reactive Residues Elimination Rapid Elimination & Short Half-Life Proteases->Elimination Kidney->Elimination Chemical->Elimination

Major pathways of in vivo peptide elimination.

Troubleshooting Guide

Problem 1: My this compound shows high activity in vitro but low efficacy in vivo.

This is a classic sign of poor in vivo stability. The peptide is likely being cleared or degraded before it can reach its target and exert its effect.

Solution Workflow:

Start Low In Vivo Efficacy Despite In Vitro Activity Step1 1. Assess Stability: Perform In Vitro Plasma Stability Assay Start->Step1 Step2 2. Analyze Degradation: Is Half-Life Too Short? Step1->Step2 Step3 3. Implement Modifications: - PEGylation - Lipidation - D-Amino Acid Substitution - Cyclization Step2->Step3 Yes (Degradation) Step4 4. Address Clearance: Increase Hydrodynamic Size Step2->Step4 Yes (Clearance) Step5 5. Re-evaluate In Vivo Step3->Step5 Step4->Step5

A logical workflow for troubleshooting peptide instability.
  • Assess Stability: The first step is to quantify the peptide's stability. An in vitro serum or plasma stability assay will determine its half-life.[6] (See Protocol 1).

  • Enhance Protease Resistance: To protect the peptide from enzymatic degradation, consider the following modifications:

    • D-Amino Acid Substitution: Replacing L-amino acids at known protease cleavage sites with their D-isomers can make the peptide unrecognizable to proteases.[9][10]

    • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus blocks the action of exopeptidases.[11]

    • Cyclization: Creating a cyclic structure enhances rigidity and can mask cleavage sites.[6]

  • Reduce Renal Clearance: To prevent rapid filtration by the kidneys, increase the peptide's effective size:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size, prolonging circulation time.[12][13][14]

    • Lipidation: Conjugating a fatty acid chain promotes binding to serum albumin, which acts as a carrier and dramatically increases the peptide's size, extending its half-life.[6][15]

    • Protein Conjugation: Fusing the peptide to a larger protein like an Fc fragment can significantly slow clearance.[6]

Problem 2: My this compound formulation is showing aggregation and precipitation.

Peptide aggregation can lead to loss of activity, reduced solubility, and potential immunogenicity.[16][17] This is often driven by hydrophobic interactions and environmental factors.[18]

Solutions:
  • Optimize Formulation pH: Determine the peptide's isoelectric point (pI). Adjust the formulation pH to be at least two units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules, which discourages aggregation.[16]

  • Add Stabilizing Excipients: Include agents like sugars (e.g., sucrose), polyols (e.g., mannitol), or non-ionic surfactants in the formulation to prevent aggregation.[16]

  • Control Peptide Concentration: Higher concentrations can promote self-association. Determine the optimal concentration range for your experiments where the peptide remains soluble.[16]

  • Amino Acid Substitution: If aggregation is driven by specific hydrophobic residues, consider substituting them with more polar or "gatekeeper" residues that disrupt aggregation-prone regions.[18]

Data Presentation: Stability Enhancement Strategies

The following table summarizes common strategies for improving peptide stability and their expected impact on pharmacokinetic parameters.

Modification StrategyMechanism of ActionTypical Effect on Half-Life (t½)Key Considerations
D-Amino Acid Substitution Prevents recognition and cleavage by proteases.[10]2 to 10-fold increaseMay alter peptide conformation and biological activity.[19]
N-terminal Acetylation Blocks degradation by aminopeptidases.[11]1.5 to 3-fold increaseSimple, cost-effective modification.
C-terminal Amidation Blocks degradation by carboxypeptidases.[11]1.5 to 3-fold increaseMimics the native state of many peptides.
PEGylation Increases hydrodynamic size, reducing renal clearance and masking protease sites.[13][20]10 to 100-fold increaseCan sometimes reduce binding affinity due to steric hindrance.[14]
Lipidation (Albumin Binding) Promotes binding to serum albumin, preventing renal clearance.[6][15]50 to >200-fold increaseExtends half-life from minutes to many hours or even days.[21]
Cyclization Constrains peptide conformation, increasing rigidity and protease resistance.[6]5 to 20-fold increaseCan improve receptor binding affinity and specificity.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a this compound in plasma, which is a crucial first step in evaluating its potential for in vivo use.[6][22]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or mouse plasma (anticoagulated, e.g., with EDTA or heparin)

  • Quenching/Precipitation Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

Experimental Workflow Diagram:

Start Start: Prepare Reagents Step1 1. Spike this compound into plasma (t=0) Start->Step1 Step2 2. Incubate mixture at 37°C Step1->Step2 Step3 3. At time points (0, 5, 15, 30, 60 min, etc.), take an aliquot Step2->Step3 Step4 4. Quench reaction & precipitate proteins with ACN/TFA Step3->Step4 Step5 5. Centrifuge to pellet precipitated proteins Step4->Step5 Step6 6. Collect supernatant containing intact peptide Step5->Step6 Step7 7. Analyze supernatant by HPLC or LC-MS Step6->Step7 End End: Plot % intact peptide vs. time & calculate half-life Step7->End

Workflow for an in vitro plasma stability assay.

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the this compound stock solution into the plasma to achieve a final concentration of ~100 µg/mL. Mix gently by inversion. This is your t=0 sample.

  • Immediately withdraw an aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing 2-3 volumes (200-300 µL) of ice-cold Quenching Solution.

  • Incubate the remaining plasma-peptide mixture at 37°C.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw additional aliquots and quench them in the same manner.

  • Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Protocol 2: N-Terminal Selective PEGylation

This protocol describes a method for selectively attaching a PEG molecule to the N-terminus of a peptide using reductive amination, a common strategy to improve stability while preserving the function of lysine (B10760008) side chains.[12]

Materials:

  • This compound with a free N-terminus

  • Methoxy PEG propionaldehyde (B47417) (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0

  • Purification System: Reversed-Phase HPLC (RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL. The slightly acidic pH is crucial for the selective reaction at the N-terminus.[12]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to achieve a 5-20 fold molar excess over the peptide.[12]

  • Reaction Initiation: Add the dissolved mPEG-ALD solution to the peptide solution.

  • Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress should be monitored periodically by RP-HPLC to determine the extent of conjugation.

  • Purification: Once the reaction has reached the desired level of completion, purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC.

  • Verification: Confirm the identity and purity of the final PEGylated this compound using Mass Spectrometry.

Example Signaling Pathway: Hypocholesterolemic this compound

For researchers working with the lupin-derived this compound (GQEQSHQDEGVIVR), its mechanism involves the PCSK9 pathway. This this compound has a dual action: it impairs the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) and also inhibits HMG-CoA Reductase. Both actions lead to an increase in LDLR levels on the cell surface, enhancing the uptake of LDL cholesterol from the blood.[3]

T9 This compound (GQEQSHQDEGVIVR) Interaction PCSK9-LDLR Interaction T9->Interaction Inhibits HMGCoAR HMG-CoA Reductase T9->HMGCoAR Inhibits PCSK9 PCSK9 Protein PCSK9->Interaction LDLR LDLR LDLR->Interaction Degradation LDLR Degradation Interaction->Degradation Promotes LDLR_up Increased LDLR on Cell Surface Degradation->LDLR_up Inhibition leads to HMGCoAR->LDLR_up Inhibition leads to LDL_uptake Increased LDL Cholesterol Uptake LDLR_up->LDL_uptake Enhances

References

troubleshooting low bactericidal efficiency of T9W peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the T9W antimicrobial peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low bactericidal efficiency during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the T9W peptide and what is its primary mechanism of action?

A1: T9W is a novel engineered antimicrobial peptide (AMP) that has shown high bactericidal activity against various bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa.[1][2] Its primary mechanism involves a multi-step process that targets the bacterial cell membrane. The peptide first binds to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, which leads to membrane depolarization.[1][2] Subsequently, T9W disrupts the integrity of the cytoplasmic membrane, causing the release of cellular contents and leading to rapid cell death.[1][2]

Q2: What is the expected bactericidal concentration of T9W?

A2: T9W has demonstrated high activity with a lethal concentration (LC) ranging from 1 to 4 µM against Pseudomonas aeruginosa.[1][2] It is effective even in the presence of various salts, such as 50 to 300 mM NaCl.[1][2] Time-kill curve analysis has shown that T9W can achieve complete killing in under 30 minutes at its lethal concentration.[1][2]

Q3: My synthesized T9W peptide shows no activity. What is a common initial issue?

A3: A common reason for a lack of activity in a newly synthesized peptide is the assay method itself. Some assay types, like the disc diffusion assay, may not be suitable for all antimicrobial peptides, as the peptide can potentially get trapped or bind to the disc or agar (B569324) matrix.[3] It is often recommended to start with a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

Q4: Can environmental factors in my assay buffer affect T9W's efficiency?

A4: Yes, environmental factors can significantly impact the activity of many antimicrobial peptides.[4] Key factors include high salt concentrations (though T9W is reported to be salt-resistant up to 300 mM NaCl), pH, and the presence of divalent cations like Ca²⁺ and Mg²⁺.[1][2][5] High salt concentrations can sometimes shield the electrostatic interactions necessary for the peptide to bind to the bacterial membrane.[6] It is crucial to ensure your assay buffer composition is compatible with the peptide's optimal activity range.

Troubleshooting Guide for Low Bactericidal Efficiency

This guide provides a systematic approach to identifying and resolving common issues that lead to lower-than-expected bactericidal activity of the T9W peptide.

Problem 1: Minimum Inhibitory Concentration (MIC) is significantly higher than the expected 1-4 µM range.

This is a primary indicator that the peptide is not performing optimally. Follow this workflow to diagnose the potential cause.

Troubleshooting_Flowchart start Start: Higher than Expected MIC peptide_check 1. Verify Peptide Quality start->peptide_check peptide_integrity Check MS/HPLC data for purity & identity. Confirm correct sequence & modifications. peptide_check->peptide_integrity Purity/ID peptide_solubility Is the peptide fully dissolved? Test solubility in assay buffer. peptide_check->peptide_solubility Solubility peptide_storage Was the peptide stored correctly? (Lyophilized at -20°C or -80°C) peptide_check->peptide_storage Storage assay_check 2. Review Assay Conditions peptide_integrity->assay_check peptide_solubility->assay_check peptide_storage->assay_check bacterial_strain Confirm bacterial strain, growth phase (logarithmic phase is crucial), and inoculum density. assay_check->bacterial_strain Bacteria buffer_composition Check buffer pH and salt concentration. High ionic strength can inhibit some AMPs. assay_check->buffer_composition Buffer incubation_params Verify incubation time and temperature (e.g., 18-24h at 37°C). assay_check->incubation_params Incubation interaction_check 3. Assess Potential Interactions bacterial_strain->interaction_check buffer_composition->interaction_check incubation_params->interaction_check plastic_binding Is the peptide adsorbing to labware? Consider using low-binding plates. interaction_check->plastic_binding Adsorption media_components Do media components (e.g., serum, complex proteins) inhibit the peptide? interaction_check->media_components Inhibition end_node Problem Resolved / Further Investigation plastic_binding->end_node media_components->end_node

Caption: A troubleshooting workflow for addressing high MIC values.

Step-by-Step Questions & Answers

Q: How do I verify my T9W peptide's integrity and handling? A:

  • Check Purity and Identity: Always review the mass spectrometry (MS) and HPLC data provided by the manufacturer to confirm the peptide's molecular weight and purity.[7] Impurities from synthesis can inhibit activity.

  • Ensure Complete Solubility: Peptides that are not fully dissolved will not be active.[7] T9W is a cationic peptide; if you face solubility issues in neutral buffers, try dissolving it in a small amount of sterile, distilled water or a slightly acidic solution before diluting it into the final assay buffer.[7]

  • Confirm Proper Storage: Lyophilized peptides should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation.[7] It is best to aliquot stock solutions and use a fresh aliquot for each experiment.[7]

Q: My peptide quality is confirmed. What assay parameters should I check? A:

  • Bacterial Inoculum: Ensure you are using a bacterial culture in the mid-logarithmic growth phase, as this is when they are most susceptible. The final inoculum density in the assay should be standardized, typically around 5 x 10⁵ CFU/mL.[8][9]

  • Assay Medium: While T9W is reported to be salt-tolerant, the activity of many AMPs can be inhibited by high ionic strength or the presence of certain divalent cations.[5][6][10] If using a rich medium like Mueller-Hinton Broth (MHB) is problematic, consider a minimal medium to rule out interference.

  • pH of the Medium: The activity of cationic peptides can be pH-dependent. Ensure the pH of your assay buffer is within a range of 5-7, which is generally optimal for peptide stability and activity.[7]

Q: Could my peptide be aggregating or binding to surfaces? A:

  • Aggregation: Hydrophobic and certain charged peptides can be prone to aggregation, which reduces their effective concentration and activity.[11][12] This can be influenced by peptide concentration, temperature, and ionic strength. If aggregation is suspected, you can try altering the solvent or adding aggregation disrupters, though this may affect the assay.[11]

  • Non-specific Binding: Peptides can adsorb to the surfaces of standard polystyrene microplates. This is especially true for hydrophobic or "sticky" peptides. Using low-protein-binding plates can mitigate this issue.

Problem 2: The peptide shows good inhibitory activity (low MIC) but poor killing activity (high MBC).

A high MBC/MIC ratio suggests the peptide is bacteriostatic rather than bactericidal under your test conditions.

Q: Why is my T9W peptide inhibiting growth but not killing the bacteria? A:

  • Insufficient Concentration or Time: The concentration required to kill bacteria (MBC) is often higher than that required to inhibit growth (MIC).[13] Furthermore, the killing kinetics of T9W are concentration-dependent.[1][2] While it can kill within 5 minutes at 4x its lethal concentration, it may take longer at lower concentrations.[1][2] Ensure the incubation time for the MBC assay is sufficient (typically 18-24 hours).

  • Bacterial Tolerance: Some bacteria can enter a "tolerant" state where they are not actively dividing but are also not killed by the antimicrobial agent. This is a complex phenomenon that can be strain-dependent.

  • Assay Artifacts: Ensure that when subculturing from the MIC plate to the agar plate for MBC determination, you are effectively neutralizing the peptide carried over. If the peptide concentration is still high enough on the agar plate, it may inhibit growth without necessarily reflecting true killing in the broth.

Data Presentation: Factors Influencing Peptide Activity

The following table summarizes key experimental variables and their potential impact on the observed bactericidal efficiency of antimicrobial peptides like T9W.

ParameterPotential IssueRecommended ActionExpected Outcome with T9W
Peptide Purity <95% purity can introduce inhibitors.Verify with HPLC/MS.N/A
Ionic Strength High salt (e.g., >300 mM NaCl) can inhibit binding.Test in buffers with varying NaCl concentrations.Should be highly active up to 300 mM NaCl.[1][2]
pH Suboptimal pH can affect peptide charge/structure.Maintain assay pH between 5.0 and 7.0.Optimal activity expected in this range.
Inoculum Density Too high (>10⁶ CFU/mL) can overwhelm the peptide.Standardize inoculum to ~5 x 10⁵ CFU/mL.Consistent and reproducible MIC values.
Growth Phase Stationary phase bacteria are less susceptible.Use bacteria from the mid-logarithmic growth phase.Lower, more accurate MIC values.
Labware Peptide adsorbs to standard polystyrene plates.Use low-protein-binding plates.Increased effective peptide concentration.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][14][15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate 96-Well Plate (Peptide dilutions + bacteria) A->C B 2. Prepare Peptide Stock & Serial Dilutions B->C D 4. Incubate Plate (37°C for 18-24h) C->D E 5. Read Results (Visually or with plate reader) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Prepare Inoculum: From a fresh culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.[13]

  • Prepare Peptide Dilutions: In a sterile 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Prepare a stock of T9W peptide at twice the highest desired concentration and add 200 µL to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10.[13] Discard the final 100 µL from well 10.

  • Controls: Well 11 (broth + inoculum) serves as the positive growth control. Well 12 (broth only) serves as the sterility control.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration where no visible turbidity (bacterial growth) is observed.[15]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16] It is performed after the MIC has been determined.

Methodology:

  • Select Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no growth.

  • Subculture: Mix the contents of each selected well thoroughly. Plate a 10-100 µL aliquot from each of these wells onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][16]

Signaling Pathways and Mechanisms

T9W Peptide Mechanism of Action

The bactericidal activity of the T9W peptide is a rapid, membrane-disrupting process. Unlike antibiotics that target specific intracellular metabolic pathways, T9W acts directly on the physical structure of the bacterial envelope.

T9W_Mechanism cluster_membrane Gram-Negative Bacterial Membrane T9W T9W Peptide (Cationic, Amphipathic) LPS LPS Binding T9W->LPS 1. Electrostatic Attraction Depolarization Membrane Depolarization LPS->Depolarization 2. Initial Interaction Disruption Membrane Integrity Disruption Depolarization->Disruption 3. Destabilization Leakage Leakage of Cellular Contents Disruption->Leakage 4. Pore Formation/ Permeabilization Death Cell Death Leakage->Death

Caption: The proposed mechanism of action for the T9W antimicrobial peptide.

This mechanism involves an initial electrostatic attraction between the positively charged T9W peptide and the negatively charged lipopolysaccharides (LPS) on the outer bacterial membrane.[1] This binding leads to a disruption of the membrane's electrical potential (depolarization), followed by a loss of physical integrity.[1][2] The compromised membrane allows for the leakage of essential ions and metabolites, ultimately resulting in rapid cell death.[1] This direct action on the membrane is a key reason why resistance to such peptides is less likely to develop compared to traditional antibiotics.[17][18]

References

Technical Support Center: Optimizing T9W Peptide Formulation for Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the formulation stability of the T9W peptide.

Introduction to T9W Peptide

T9W is a potent antimicrobial peptide (AMP) that demonstrates specific activity against the gram-negative bacterium Pseudomonas aeruginosa.[1] Its efficacy is attributed to its unique amino acid sequence, which includes a tryptophan residue crucial for its antimicrobial action. As with many peptide-based therapeutics, ensuring the stability of T9W in a formulation is a critical challenge that must be addressed to maintain its potency and ensure a viable shelf-life.

This guide will address common stability issues encountered during the formulation of T9W, including degradation, aggregation, and loss of activity. It will provide detailed experimental protocols for assessing stability and offer solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for T9W peptide?

A1: Like many peptides, T9W is susceptible to several degradation pathways, including:

  • Oxidation: The tryptophan residue in T9W is particularly prone to oxidation, which can significantly impact its activity.[2]

  • Hydrolysis: Peptide bonds can be cleaved via hydrolysis, especially at acidic or alkaline pH.

  • Deamidation: Asparagine and glutamine residues, if present in the full sequence, can undergo deamidation.

  • Enzymatic Degradation: If the formulation is not sterile or is exposed to biological matrices, proteases can degrade the peptide.

Q2: How does pH affect the stability of T9W?

A2: The pH of the formulation is a critical factor influencing T9W stability. Extreme pH values (both acidic and basic) can accelerate hydrolysis of peptide bonds.[3] The optimal pH for a T9W formulation will need to be determined experimentally but is typically near neutral pH. It is crucial to select a buffer system that can maintain the pH within a narrow, stable range.

Q3: What is the recommended storage temperature for T9W formulations?

A3: For long-term storage, T9W formulations, especially in liquid form, should be kept at refrigerated temperatures (2-8°C). Lyophilized (freeze-dried) T9W powder is generally more stable and can be stored at -20°C for extended periods.[4] Avoid repeated freeze-thaw cycles for liquid formulations as this can lead to aggregation and degradation.

Q4: Can excipients help to stabilize T9W peptide?

A4: Yes, the addition of certain excipients can significantly enhance the stability of T9W. Common stabilizing excipients for peptide formulations include:

  • Buffers: To maintain optimal pH (e.g., phosphate, citrate, histidine).

  • Tonicity Modifiers: To make the formulation isotonic (e.g., sodium chloride, mannitol).

  • Bulking Agents (for lyophilization): To provide an elegant cake structure (e.g., mannitol, sucrose).

  • Surfactants: To prevent aggregation and surface adsorption (e.g., polysorbate 80, poloxamer 188).

  • Antioxidants: To protect against oxidation (e.g., methionine, ascorbic acid).

The selection and concentration of excipients must be optimized for the specific T9W formulation.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your T9W formulation stability studies.

Issue 1: Rapid loss of T9W potency observed by HPLC analysis.
Possible Cause Troubleshooting Step Expected Outcome
Oxidation of Tryptophan 1. Prepare the formulation under an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. 2. Add an antioxidant such as methionine (e.g., 0.1-1.0 mg/mL) to the formulation.Reduced formation of oxidative degradation peaks in the HPLC chromatogram and preservation of the main T9W peak.
pH-induced Hydrolysis 1. Determine the pH of the formulation. 2. Conduct a pH stability study by formulating T9W in a range of buffers (e.g., pH 5, 6, 7, and 8). 3. Analyze samples at various time points using a stability-indicating HPLC method.Identification of an optimal pH range where the degradation rate of T9W is minimized.
Enzymatic Degradation 1. Ensure all formulation components and equipment are sterile. 2. If working with biological samples, consider adding protease inhibitors.Slower degradation rate of T9W, indicating that proteolytic activity was a contributing factor.
Issue 2: Visible precipitation or cloudiness in the T9W formulation.
Possible Cause Troubleshooting Step Expected Outcome
Peptide Aggregation 1. Incorporate a non-ionic surfactant, such as polysorbate 80 (e.g., 0.01-0.1% w/v), into the formulation. 2. Optimize the ionic strength of the formulation by adjusting the salt concentration.A clear, particle-free solution, indicating that aggregation has been prevented or reduced.
Poor Solubility at Formulation pH 1. Measure the pH of the formulation. 2. Test the solubility of T9W at different pH values to identify the pH of maximum solubility. 3. Adjust the formulation pH accordingly, ensuring it aligns with the optimal stability pH.Complete dissolution of the T9W peptide, resulting in a clear solution.

Quantitative Data Summary

Disclaimer: The following tables present representative stability data for tryptophan-rich antimicrobial peptides, as specific quantitative stability data for T9W is not publicly available. These tables are intended to provide a general understanding of how different conditions can affect peptide stability.

Table 1: Effect of pH and Temperature on the Stability of a Tryptophan-Rich Antimicrobial Peptide (% Intact Peptide by HPLC)

TimepH 5 (4°C)pH 7 (4°C)pH 9 (4°C)pH 7 (25°C)pH 7 (40°C)
0 Days 100%100%100%100%100%
7 Days 98%99%95%92%85%
14 Days 96%98%90%85%72%
30 Days 92%95%82%75%58%

Table 2: Effect of Excipients on the Stability of a Tryptophan-Rich Antimicrobial Peptide at 40°C for 14 Days (% Intact Peptide by HPLC)

Formulation% Intact Peptide
T9W in Water 65%
T9W + 0.1% Polysorbate 80 78%
T9W + 1 mg/mL Methionine 85%
T9W + 0.1% Polysorbate 80 + 1 mg/mL Methionine 92%

Experimental Protocols

Protocol 1: HPLC Method for T9W Stability Analysis

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying T9W and its degradation products.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • T9W peptide standard

  • T9W formulation samples

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (due to the tryptophan residue) and 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

3. Procedure:

  • Prepare a stock solution of T9W standard in water or a suitable buffer.

  • Create a calibration curve by preparing a series of dilutions of the T9W standard.

  • Inject the standards and the T9W formulation samples (diluted if necessary) into the HPLC system.

  • Integrate the peak area of the intact T9W peptide and any degradation products.

  • Quantify the amount of intact T9W in the samples using the calibration curve. The percentage of intact peptide can be calculated relative to the initial time point.

Protocol 2: Forced Degradation Study of T9W Peptide

This protocol outlines a forced degradation study to identify potential degradation pathways and products of T9W.

1. Materials:

  • T9W peptide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Incubators/water baths

  • HPLC system (as described in Protocol 1)

  • Mass spectrometer (optional, for degradation product identification)

2. Procedure:

  • Acid Hydrolysis: Dissolve T9W in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve T9W in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve T9W in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of T9W and a solution of T9W at 70°C for 48 hours.

  • Photostability: Expose a solution of T9W to light according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by HPLC (Protocol 1) to observe the degradation of the parent T9W peak and the formation of new peaks.

  • If a mass spectrometer is available, analyze the stressed samples to identify the mass of the degradation products, which can help in elucidating their structures.

Visualizations

Signaling Pathway

Pseudomonas_aeruginosa_Quorum_Sensing cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL synthesizes LasR LasR LasR_ODHSL LasR-ODHSL Complex LasR->LasR_ODHSL ODHSL->LasR binds to ODHSL->LasR_ODHSL LasR_ODHSL->LasI positive feedback Virulence_Las Virulence Factors (e.g., elastase, proteases) LasR_ODHSL->Virulence_Las activates RhlR RhlR LasR_ODHSL->RhlR activates PqsR PqsR (MvfR) LasR_ODHSL->PqsR activates RhlI RhlI BHSL C4-HSL RhlI->BHSL synthesizes RhlR_BHSL RhlR-BHSL Complex RhlR->RhlR_BHSL BHSL->RhlR binds to BHSL->RhlR_BHSL RhlR_BHSL->RhlI positive feedback Virulence_Rhl Virulence Factors (e.g., rhamnolipids, pyocyanin) RhlR_BHSL->Virulence_Rhl activates PQS PQS Signal PqsR->PQS regulates synthesis Virulence_PQS Virulence Factors & Biofilm Formation PqsR->Virulence_PQS activates PQS->RhlR activates PQS->PqsR binds to T9W T9W Peptide T9W->LasR Potential Target: Interferes with Signal Binding T9W->RhlR Potential Target: Interferes with Signal Binding T9W->PQS Potential Target: Inhibits Synthesis T9W_Stability_Workflow start Start: T9W Peptide Formulation Development prep Prepare T9W Formulations (Varying pH, Excipients) start->prep stress Forced Degradation Study (Heat, Light, Oxidation, pH) prep->stress storage Long-Term Stability Storage (e.g., 4°C, 25°C, 40°C) prep->storage sampling Sample at Predetermined Time Points stress->sampling storage->sampling hplc HPLC-UV Analysis (Quantify Intact T9W) sampling->hplc ms LC-MS Analysis (Identify Degradants) sampling->ms data Data Analysis (Degradation Kinetics, Half-life) hplc->data ms->data optimize Optimize Formulation Based on Stability Data data->optimize end End: Stable T9W Formulation optimize->end

References

Technical Support Center: T9(dR)-siRNA Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T9(dR)-siRNA nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to nanoparticle aggregation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are T9(dR)-siRNA nanoparticles?

A1: T9(dR)-siRNA nanoparticles are a specialized gene delivery system. They are designed to deliver small interfering RNA (siRNA) to specific cells or tissues. This system is composed of three key components:

  • siRNA: The therapeutic cargo that silences a target gene.

  • T9 peptide: A muscle-targeting peptide with the sequence Ser-Lys-Thr-Phe-Asn-Thr-His-Pro-Gln-Ser-Thr-Pro (SKTFNTHPQSTP).[1] This peptide directs the nanoparticle to muscle cells.

  • (dR): Dendritic arginine, likely in the form of a poly-arginine dendrimer or an arginine-rich peptide. The positively charged arginine residues facilitate the condensation of the negatively charged siRNA into a nanoparticle and aid in cellular uptake and endosomal escape.

Q2: What is nanoparticle aggregation and why is it a problem?

A2: Nanoparticle aggregation is the process where individual nanoparticles clump together to form larger, irregular clusters. Aggregation is a critical issue in drug delivery for several reasons:

  • Loss of Efficacy: Aggregated particles may not be efficiently taken up by target cells, reducing the delivery of the siRNA cargo.

  • Altered Biodistribution: The size of the nanoparticles dictates their circulation time and tissue accumulation. Aggregation can lead to rapid clearance from the circulation by the mononuclear phagocyte system (MPS) and unintended accumulation in organs like the liver and spleen.

  • Increased Immunogenicity: Larger particles can be more readily recognized by the immune system, potentially leading to an unwanted immune response.

  • Inconsistent Results: Aggregation can introduce variability into experiments, making it difficult to obtain reproducible data.

Q3: What are the common causes of T9(dR)-siRNA nanoparticle aggregation?

A3: Aggregation of peptide-siRNA nanoparticles can be triggered by a variety of factors related to their formulation, handling, and the experimental environment. Key causes include:

  • Inappropriate Formulation Ratios: The ratio of the cationic peptide component ((dR)) to the anionic siRNA (often expressed as the N/P ratio, the ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA) is critical. An improper ratio can lead to incomplete condensation and exposed charges, promoting aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer used for formulation and storage can significantly impact nanoparticle stability. For instance, some peptide-based nanoparticles are prone to aggregation at physiological pH.

  • Temperature Fluctuations: Freeze-thaw cycles are a common cause of nanoparticle aggregation. The formation of ice crystals can disrupt the nanoparticle structure and lead to irreversible clumping.[2]

  • Mechanical Stress: Vigorous vortexing or sonication can sometimes induce aggregation, especially for sensitive formulations.

  • Interactions with Serum Proteins: When introduced into a biological environment, nanoparticles can be coated with serum proteins (a process called opsonization), which can lead to aggregation and clearance by the immune system.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues with T9(dR)-siRNA nanoparticle aggregation.

Problem 1: Visible precipitation or turbidity in the nanoparticle solution immediately after formulation.
Potential Cause Suggested Solution
Incorrect N/P Ratio Optimize the N/P ratio by titrating the amount of the (dR) component while keeping the siRNA concentration constant. Characterize the resulting nanoparticles at each ratio for size and zeta potential to identify the optimal formulation window.
High Component Concentrations Formulate the nanoparticles at a lower concentration of both the T9(dR)-peptide and the siRNA. Concentrating the nanoparticles after formation using appropriate methods like spin filtration can be performed if higher concentrations are required for downstream applications.
Inadequate Mixing Ensure rapid and homogenous mixing of the components during formulation. For manual mixing, add the siRNA solution to the peptide solution in a single, quick step while gently vortexing. For more reproducible results, consider using a microfluidic mixing device.
Suboptimal Buffer Formulate the nanoparticles in a low ionic strength buffer, such as RNase-free water or a low-salt buffer like HEPES. The choice of buffer can significantly impact particle formation and stability.
Problem 2: Nanoparticle size increases significantly over time, as measured by Dynamic Light Scattering (DLS).
Potential Cause Suggested Solution
Colloidal Instability Increase the surface charge (zeta potential) of the nanoparticles to enhance electrostatic repulsion. This can often be achieved by adjusting the N/P ratio. A zeta potential of at least +20 mV is generally desirable for good colloidal stability of cationic nanoparticles.
Hydrophobic Interactions If the T9 or (dR) peptide has hydrophobic domains, these can contribute to aggregation. The addition of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to the nanoparticle surface (PEGylation) can create a steric barrier that prevents aggregation.
Storage Conditions Store the nanoparticle suspension at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation. If long-term storage is required, consider lyophilization in the presence of cryoprotectants like sucrose (B13894) or trehalose.
Problem 3: Aggregation is observed upon introduction of nanoparticles into cell culture media or other physiological buffers.
Potential Cause Suggested Solution
Salt-Induced Aggregation The high ionic strength of physiological buffers can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. PEGylating the nanoparticles can provide a protective hydrophilic layer that mitigates this effect.
Interaction with Serum Proteins Serum proteins can bind to the nanoparticle surface, leading to aggregation and opsonization. Coating the nanoparticles with albumin or using PEGylation can reduce protein adsorption and improve stability in serum-containing media.
pH-Dependent Instability The surface charge of peptides can be pH-dependent. If the nanoparticles are unstable at the pH of the cell culture medium (typically pH 7.4), consider modifying the peptide sequence to include residues that maintain a positive charge at this pH, or use PEGylation to stabilize the particles.

Data Presentation: Physicochemical Properties of Peptide-siRNA Nanoparticles

The following tables summarize typical physicochemical properties of peptide-siRNA nanoparticles from the literature. These values can serve as a reference for characterizing your T9(dR)-siRNA nanoparticles.

Table 1: Influence of N/P Ratio on Nanoparticle Size and Zeta Potential

Peptide SystemN/P RatioAverage Diameter (nm)Zeta Potential (mV)Reference
Arginine-Chitosan1:1124.83 ± 11.580.57 ± 0.14[3]
Arginine-Chitosan10:11261.90 ± 438.8816.63 ± 1.18[3]
C6M1 Peptide10:1~150-5[4]
C6M1 Peptide30:1~150+31[4]
TAT-functionalized Iron OxideN/A~130-180Varies with functionalization[5]

Table 2: Characterization of Various Peptide-siRNA Nanoparticle Formulations

Peptide/CarrierFormulation MethodAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
WRAP1 PeptideSelf-assembly< 100Not specifiedNot specified[6]
RALA PeptideSelf-assemblyTunable< 0.3+10 to +40[7]
Melittin-derived peptide (p5RHH)Self-assembly with albumin stabilization~55 ± 18Not specifiedNot specified[4]
Arginine-ChitosanSelf-assembly75.76 ± 12.07Not specifiedNot specified[3]
PLGA-PEG-M12NanoprecipitationNot specifiedNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: General Formulation of Peptide-siRNA Nanoparticles by Self-Assembly

This protocol provides a general guideline for forming T9(dR)-siRNA nanoparticles. The specific concentrations and ratios will need to be optimized for your particular T9(dR) construct and siRNA.

  • Reagent Preparation:

    • Dissolve the T9(dR) peptide conjugate in RNase-free water or a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4) to a stock concentration (e.g., 1 mg/mL).

    • Dissolve the siRNA in RNase-free water or the same buffer to a stock concentration (e.g., 20 µM).

  • Complexation:

    • In a sterile, RNase-free microcentrifuge tube, dilute the required amount of the T9(dR) peptide stock solution with the formulation buffer to the desired final concentration.

    • In a separate tube, dilute the required amount of the siRNA stock solution with the same buffer.

    • Add the diluted siRNA solution to the diluted peptide solution in a single, rapid addition while gently vortexing or pipetting up and down to ensure immediate and thorough mixing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.

  • Characterization:

    • Immediately after incubation, characterize the nanoparticles for size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential of the nanoparticles to assess their surface charge and colloidal stability.

    • The encapsulation efficiency can be determined using a fluorescent RNA-binding dye (e.g., RiboGreen) assay, comparing the fluorescence of the nanoparticle formulation before and after lysis with a surfactant.

Protocol 2: Characterization of Nanoparticle Stability in Physiological Buffers

  • Preparation:

    • Prepare the T9(dR)-siRNA nanoparticles as described in Protocol 1.

  • Incubation:

    • Add a small volume of the nanoparticle suspension to a larger volume of pre-warmed (37°C) physiological buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium with or without 10% fetal bovine serum). The final concentration of nanoparticles should be relevant to the intended application.

  • Time-course Measurement:

    • Immediately after adding the nanoparticles to the buffer (t=0) and at various time points (e.g., 1, 2, 4, 24 hours), take an aliquot of the mixture.

    • Measure the particle size and PDI using DLS. A significant increase in size or PDI over time indicates aggregation.

Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts related to T9(dR)-siRNA nanoparticle aggregation.

cluster_formulation Nanoparticle Formulation T9dR T9(dR) Peptide (Cationic) Mixing Self-Assembly (Electrostatic Interaction) T9dR->Mixing siRNA siRNA (Anionic) siRNA->Mixing NP Stable T9(dR)-siRNA Nanoparticle Mixing->NP

Caption: Nanoparticle formation workflow.

cluster_troubleshooting Troubleshooting Aggregation cluster_causes Potential Causes cluster_solutions Potential Solutions Aggregation Nanoparticle Aggregation Solution1 Optimize N/P Ratio Aggregation->Solution1 Solution2 Use Low Salt Buffer Aggregation->Solution2 Solution3 Add Cryoprotectants Aggregation->Solution3 Solution4 PEGylation / Albumin Coating Aggregation->Solution4 Cause1 Improper N/P Ratio Cause1->Aggregation Cause2 High Ionic Strength Cause2->Aggregation Cause3 Freeze-Thaw Cycles Cause3->Aggregation Cause4 Serum Protein Interaction Cause4->Aggregation

Caption: Aggregation troubleshooting logic.

cluster_pathway Cellular Uptake and Endosomal Escape Pathway NP T9(dR)-siRNA Nanoparticle Membrane Cell Membrane NP->Membrane Targeting via this compound Endosome Endosome Membrane->Endosome Endocytosis Escape Endosomal Escape (facilitated by dR) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm siRNA Release RISC RISC Loading Cytoplasm->RISC Silencing Gene Silencing RISC->Silencing

Caption: Targeted delivery pathway.

References

Technical Support Center: Improving T9(dR) Peptide Cell Penetration Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cell penetration efficiency of the T9(dR) peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the T9(dR) peptide and what is its primary mechanism of cell entry?

A1: The T9(dR) peptide is a cell-penetrating peptide (CPP) that facilitates the intracellular delivery of various cargo molecules, such as siRNA.[1] Like many CPPs, T9(dR) is rich in positively charged amino acids, which play a crucial role in its interaction with the negatively charged cell membrane.[2] The primary mechanisms of entry for CPPs are direct penetration of the cell membrane and endocytosis.[3][4] The dominant pathway for T9(dR) can be influenced by factors such as its concentration, the nature of the cargo it carries, and the specific cell type being used.[4] At lower concentrations, endocytosis is often the primary route, while at higher concentrations, direct penetration may become more prevalent.[5]

Q2: I am observing low delivery efficiency of my T9(dR)-cargo complex. What are the potential causes and how can I troubleshoot this?

A2: Low delivery efficiency is a common issue in CPP-mediated cargo delivery. Several factors could be contributing to this problem. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: Is the T9(dR) peptide toxic to cells?

A3: The T9(dR) peptide has been reported to have low cellular toxicity, making it a promising candidate for drug delivery applications.[1] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to determine the optimal non-toxic concentration range. High concentrations of any CPP can potentially lead to membrane disruption and cytotoxicity.[6]

Q4: How can I quantify the amount of T9(dR) peptide or its cargo that has entered the cells?

A4: Several methods can be used to quantify the cellular uptake of T9(dR) and its cargo. A common and effective method is to use a fluorescently labeled T9(dR) peptide or cargo and measure the intracellular fluorescence using flow cytometry or confocal microscopy.[7] For more precise quantification, techniques like fluorescence correlation spectroscopy (FCS) or mass spectrometry can be employed.[8]

Q5: Should I be concerned about endosomal entrapment of my T9(dR)-cargo complex?

A5: Yes, endosomal entrapment is a significant barrier for all CPPs that enter cells via endocytosis.[6] After being enclosed in an endosome, the CPP-cargo complex must escape into the cytoplasm to reach its target. Strategies to enhance endosomal escape, such as co-administration with endosomolytic agents or incorporating pH-sensitive linkers in the cargo design, can improve the overall efficiency of delivery.

Troubleshooting Guides

Issue 1: Low Cell Penetration Efficiency

This is one of the most frequent challenges encountered during CPP experiments. The following table outlines potential causes and suggested solutions to improve the uptake of the T9(dR) peptide.

Possible Cause Suggested Solution
Suboptimal T9(dR) Concentration Perform a dose-response experiment to determine the optimal concentration of the T9(dR) peptide for your specific cell line and cargo. Start with a broad range (e.g., 1 µM to 20 µM) and assess both uptake efficiency and cytotoxicity.
Incorrect Incubation Time Optimize the incubation time for your experiment. A typical starting point is 1-4 hours.[9] Shorter or longer times may be necessary depending on the cell type and cargo.
Presence of Serum in Media Serum proteins can interact with the T9(dR) peptide and inhibit its function.[9] Perform the incubation in serum-free media. If serum is necessary for cell viability, try reducing the serum concentration or increasing the T9(dR) concentration.
Low Cell Confluency Ensure cells are at an optimal confluency (typically 70-80%) at the time of treatment.[10] Very low or high cell densities can affect uptake efficiency.
Inefficient T9(dR)-Cargo Complex Formation If you are delivering a cargo, ensure that the complex with T9(dR) is formed correctly. Optimize the ratio of T9(dR) to cargo and the incubation conditions for complex formation.
Cell Line Specificity Cell penetration efficiency can vary significantly between different cell lines.[2] If possible, test the T9(dR) peptide on a different cell line known to be permissive to CPPs to verify its activity.
Issue 2: High Cell Toxicity

Observing significant cell death after treatment with the T9(dR) peptide is a critical issue that needs to be addressed to obtain reliable experimental results.

Possible Cause Suggested Solution
T9(dR) Concentration is Too High High concentrations of CPPs can disrupt the cell membrane, leading to cytotoxicity.[6] Reduce the concentration of the T9(dR) peptide. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
Prolonged Incubation Time Extended exposure to the peptide, even at lower concentrations, can induce toxicity. Reduce the incubation time.
Contaminants in Peptide Stock Ensure the purity of your T9(dR) peptide stock. Contaminants from synthesis or handling can be toxic to cells.
Solvent Toxicity If the T9(dR) peptide is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture media is below the toxic threshold (typically <0.5%).[11]

Experimental Protocols

Protocol 1: Quantification of T9(dR) Peptide Uptake by Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled T9(dR) peptide.

Materials:

  • Fluorescently labeled T9(dR) peptide (e.g., FITC-T9(dR))

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[9]

  • Peptide Preparation: Prepare a series of dilutions of the fluorescently labeled T9(dR) peptide in serum-free medium to test different concentrations.

  • Cell Treatment: a. Aspirate the complete medium from the cells. b. Wash the cells once with PBS. c. Add the prepared T9(dR) peptide solutions to the wells. Include a well with serum-free medium only as a negative control. d. Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).[9]

  • Cell Harvesting: a. Aspirate the peptide solution from the wells. b. Wash the cells three times with cold PBS to remove any non-internalized peptide.[9] c. Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach. d. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Flow Cytometry Analysis: a. Centrifuge the cell suspension to pellet the cells. b. Resuspend the cell pellet in cold PBS. c. Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.[9]

Protocol 2: Assessment of T9(dR) Peptide Cytotoxicity using MTT Assay

This protocol outlines the steps to evaluate the potential cytotoxic effects of the T9(dR) peptide on a chosen cell line.

Materials:

  • T9(dR) peptide

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Peptide Treatment: a. Prepare serial dilutions of the T9(dR) peptide in complete cell culture medium. b. Remove the old medium from the cells and add the peptide dilutions to the respective wells. Include wells with medium only as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C.

  • MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. b. Aspirate the medium containing MTT. c. Add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Logical Workflow for Troubleshooting Low Cell Penetration

Troubleshooting_Low_Penetration Start Low T9(dR) Penetration Concentration Optimize T9(dR) Concentration Start->Concentration Incubation Optimize Incubation Time Concentration->Incubation If no improvement Success Improved Penetration Concentration->Success Improvement Serum Reduce or Remove Serum Incubation->Serum If no improvement Incubation->Success Improvement Complex Verify T9(dR)-Cargo Complex Formation Serum->Complex If no improvement Serum->Success Improvement Cell_Line Test on a Different Cell Line Complex->Cell_Line If no improvement Complex->Success Improvement Cell_Line->Success Improvement on new line

Caption: A step-by-step workflow for troubleshooting low T9(dR) cell penetration efficiency.

General Cellular Uptake Pathways for CPPs

CPP_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm T9_Cargo T9(dR)-Cargo Complex Direct_Penetration Direct Penetration T9_Cargo->Direct_Penetration High Concentration Endocytosis Endocytosis T9_Cargo->Endocytosis Low Concentration Cytosolic_Cargo Released Cargo Direct_Penetration->Cytosolic_Cargo Endosome Endosome Endosome->Cytosolic_Cargo Endosomal Escape Endocytosis->Endosome

Caption: Generalized pathways for cell-penetrating peptide (CPP) uptake into a cell.

References

troubleshooting low gene knockdown with T9(dR)-siRNA complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing T9(dR)-siRNA complexes for gene knockdown experiments.

Troubleshooting Guide

This guide addresses common issues encountered during T9(dR)-siRNA mediated gene knockdown experiments in a question-and-answer format.

Q1: I am observing low or no knockdown of my target gene. What are the potential causes and how can I troubleshoot this?

A1: Low gene knockdown efficiency is a common issue with several potential causes. Systematically evaluating each step of your experimental workflow is crucial for identifying the problem.

Potential Cause & Troubleshooting Steps:

  • Suboptimal T9(dR)-siRNA Complex Formation: The ratio of the T9(dR) peptide to the siRNA (often expressed as the N/P ratio - the ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA) is critical for efficient complex formation and subsequent gene silencing.[1][2]

    • Action: Perform a titration experiment to determine the optimal N/P ratio for your specific cell line and siRNA. Start with a range of ratios (e.g., 4:1, 10:1, 20:1, 30:1, 40:1) and assess knockdown efficiency at each ratio.[3][4] Published studies have shown that for T9(dR), a molar ratio of ≥4:1 is required to effectively condense siRNA.[3]

    • Verification: Use a gel retardation assay to visually confirm that the siRNA is fully complexed with the T9(dR) peptide at the tested ratios.[3][4]

  • Inefficient Cellular Uptake: Even with proper complex formation, the T9(dR)-siRNA nanoparticles may not be efficiently internalized by the target cells.

    • Action: Use a fluorescently labeled control siRNA (e.g., Cy3-siRNA) to visualize and quantify cellular uptake via flow cytometry or fluorescence microscopy.[3] This will help determine if the complexes are reaching the intracellular environment.

    • Optimization: Factors such as cell density at the time of transfection and the presence of serum can influence uptake. Ensure cells are in a healthy, actively dividing state and consider optimizing incubation times.

  • Poor Endosomal Escape: T9(dR), like other cell-penetrating peptides (CPPs), often utilizes endocytosis for cellular entry.[5][6] If the siRNA-peptide complexes remain trapped in endosomes, they cannot access the RNA-induced silencing complex (RISC) in the cytoplasm to mediate gene knockdown.[4][6]

    • Action: While direct measurement of endosomal escape is challenging, co-localization studies using fluorescently labeled siRNA and endosomal/lysosomal markers (e.g., LysoTracker) can provide qualitative evidence of endosomal entrapment.[7]

    • Consideration: The design of the T9(dR) peptide, incorporating the fusogenic peptide transportan (B13913244), is intended to facilitate endosomal escape. However, its efficiency can be cell-type dependent.

  • siRNA and Complex Stability: The T9(dR)-siRNA complexes or the siRNA itself may be degrading in the culture medium or inside the cell.

    • Action: Assess the stability of the complexes in the presence of serum using a heparin competition assay followed by gel electrophoresis.[8] Unmodified siRNAs can be susceptible to degradation by nucleases present in serum.[9]

    • Mitigation: While T9(dR) is expected to protect the siRNA, if degradation is suspected, consider using chemically modified siRNAs for increased stability.

  • Ineffective siRNA Sequence: The chosen siRNA sequence may not be potent in silencing the target gene.

    • Action: It is recommended to test multiple siRNA sequences for each target gene.[10] Not all siRNA sequences will be equally effective.

    • Controls: Always include a validated positive control siRNA targeting a housekeeping gene (e.g., GAPDH) and a non-targeting negative control siRNA to ensure the experimental system is working as expected and to assess non-specific effects.

Q2: I am observing significant cell toxicity or death after transfection with T9(dR)-siRNA complexes. What could be the cause?

A2: Cell toxicity is a common concern with transfection reagents, including CPPs.

Potential Cause & Troubleshooting Steps:

  • High T9(dR) Peptide Concentration: High concentrations of the T9(dR) peptide can be cytotoxic.

    • Action: Perform a dose-response curve with the T9(dR) peptide alone to determine its cytotoxicity profile for your specific cell line. This will help identify the maximum tolerable concentration.

    • Optimization: When optimizing the N/P ratio, aim for the lowest ratio that provides efficient knockdown with minimal toxicity.

  • High siRNA Concentration: While less common, high concentrations of siRNA can also induce off-target effects and toxicity.[11]

    • Action: Titrate the siRNA concentration in your experiments, starting from a low nanomolar range (e.g., 10-50 nM).[12]

  • Suboptimal Cell Health: Unhealthy or overly confluent cells are more susceptible to the stress of transfection.

    • Action: Ensure you are using cells that are in the logarithmic growth phase and are at an optimal density at the time of transfection. Avoid using cells that have been passaged too many times.

Frequently Asked Questions (FAQs)

Q: What is the T9(dR) peptide?

A: T9(dR) is a 36-amino-acid chimeric cell-penetrating peptide (CPP). It is composed of two domains: transportan (TP) and a nona-D-arginine (9(dR)) block.[3] The transportan component is a fusogenic peptide that aids in traversing cell membranes, while the positively charged nona-D-arginine tail facilitates the binding of negatively charged siRNA molecules through electrostatic interactions.[3][6] The sequence of T9(dR) is GWTLNSAGYLLGKINLKALAALAKKILdRdRdRdRdRdRdRdRdR.[3]

Q: How do I form the T9(dR)-siRNA complexes?

A: T9(dR)-siRNA complexes are formed through self-assembly. A typical protocol involves diluting the T9(dR) peptide and the siRNA separately in a suitable buffer (e.g., RNase-free water or PBS) and then mixing them together. The mixture is then incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow for complex formation before being added to the cells.[3][13] The optimal N/P ratio and incubation time should be determined empirically for each experimental setup.

Q: What is the N/P ratio and why is it important?

A: The N/P ratio represents the molar ratio of nitrogen atoms (N) in the cationic peptide (T9(dR)) to the phosphate groups (P) in the anionic siRNA backbone. This ratio is a key parameter in forming stable peptide-siRNA complexes. A sufficient excess of positive charge from the peptide is required to neutralize the negative charge of the siRNA and condense it into nanoparticles suitable for cellular uptake.[1][2] An optimal N/P ratio leads to efficient gene knockdown, while a suboptimal ratio can result in poor complex formation and low efficiency. Conversely, an excessively high N/P ratio may lead to increased cytotoxicity.

Q: How can I assess the success of my gene knockdown experiment?

A: Gene knockdown should be assessed at both the mRNA and protein levels.

  • mRNA Level: Quantitative real-time PCR (qRT-PCR) is the most direct method to measure the degradation of the target mRNA. Samples are typically collected 24-48 hours post-transfection.[10]

  • Protein Level: Western blotting is commonly used to measure the reduction in the target protein levels. Due to the half-life of the protein, the maximal knockdown effect at the protein level is typically observed 48-96 hours post-transfection.

Q: What are off-target effects and how can I minimize them with T9(dR)-siRNA?

A: Off-target effects occur when the siRNA silences genes other than the intended target.[14][15] This can happen due to partial sequence complementarity.

  • Minimization Strategies:

    • Use the lowest effective concentration of siRNA that achieves significant on-target knockdown.[11]

    • Perform a BLAST search of your siRNA sequence against the relevant genome to identify potential off-target transcripts.

    • Test multiple siRNAs for the same target and confirm the phenotype with at least two different effective siRNAs.

    • Include appropriate negative controls to distinguish sequence-specific silencing from non-specific effects.

Quantitative Data Summary

Table 1: T9(dR) Peptide Characteristics and Complex Formation Parameters

ParameterDescriptionValue/RangeReference
Peptide Sequence Amino acid sequence of T9(dR)GWTLNSAGYLLGKINLKALAALAKKILdRdRdRdRdRdRdRdRdR[3]
Length Number of amino acids36[3]
Effective N/P Ratio Ratio for efficient siRNA condensation≥ 4:1[3]
Complex Size Diameter of T9(dR)-siRNA nanoparticles350 - 550 nm[3]

Experimental Protocols

Protocol 1: T9(dR)-siRNA Complex Formation

  • Preparation of Stock Solutions:

    • Resuspend the T9(dR) peptide in sterile, RNase-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.

    • Resuspend the siRNA in the provided buffer or RNase-free water to a stock concentration of 20 µM. Aliquot and store at -20°C.

  • Complex Formation (for a single well of a 24-well plate):

    • In an RNase-free microcentrifuge tube, dilute the desired amount of siRNA (e.g., for a final concentration of 50 nM in 500 µL of media, use 25 pmol of siRNA) in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate RNase-free microcentrifuge tube, dilute the required amount of T9(dR) peptide to achieve the desired N/P ratio in 50 µL of serum-free medium.

    • Add the diluted T9(dR) peptide solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

    • The 100 µL of T9(dR)-siRNA complexes are now ready to be added to the cells.

Protocol 2: Quantification of Gene Knockdown by qRT-PCR

  • Cell Lysis and RNA Extraction:

    • At 24-48 hours post-transfection, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis siRNA siRNA Stock Dilute_siRNA Dilute siRNA siRNA->Dilute_siRNA T9dR T9(dR) Peptide Stock Dilute_T9dR Dilute T9(dR) T9dR->Dilute_T9dR Mix Mix & Incubate (20-30 min) Dilute_siRNA->Mix Dilute_T9dR->Mix Add_Complex Add T9(dR)-siRNA Complexes to Cells Mix->Add_Complex Cells Seed Cells in Plate Cells->Add_Complex Incubate Incubate (24-96h) Add_Complex->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract Protein_Extract Protein Extraction Harvest->Protein_Extract qRT_PCR qRT-PCR RNA_Extract->qRT_PCR Western_Blot Western Blot Protein_Extract->Western_Blot

Caption: Experimental workflow for T9(dR)-siRNA mediated gene knockdown.

Signaling_Pathway T9dR_siRNA T9(dR)-siRNA Nanoparticle Endocytosis Endocytosis T9dR_siRNA->Endocytosis 1. Binding & Entry Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. Escape RISC RISC Loading Endosomal_Escape->RISC 3. siRNA Release Cytoplasm Cytoplasm mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage 4. Target Recognition Knockdown Gene Knockdown mRNA_Cleavage->Knockdown 5. Silencing

Caption: Cellular uptake and mechanism of action for T9(dR)-siRNA complexes.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low/No Knockdown Check_Controls Verify Controls (Positive & Negative) Start->Check_Controls Check_Complex Check Complex Formation (Gel Retardation Assay) Optimize_Ratio Optimize N/P Ratio Check_Complex->Optimize_Ratio Incomplete Complexation Check_Uptake Check Cellular Uptake (Fluorescent siRNA) Check_Complex->Check_Uptake Complexes Formed Check_siRNA Test New siRNA Sequences Check_Uptake->Check_siRNA Uptake Confirmed Check_Controls->Check_Complex If Controls OK

Caption: Logical workflow for troubleshooting low gene knockdown.

References

optimizing T9 peptide dosage for maximum hypocholesterolemic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to optimize the dosage of T9 peptide for its maximum hypocholesterolemic effect.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and its mechanism of action for lowering cholesterol?

A1: The this compound, with the sequence GQEQSHQDEGVIVR, is derived from the digestion of lupin β-conglutin.[1][2] It exerts its cholesterol-lowering effects through a dual mechanism of action:

  • HMG-CoA Reductase (HMGCoAR) Inhibition: It directly inhibits the activity of HMGCoAR, a key enzyme in the cholesterol synthesis pathway.[1][2]

  • PCSK9 Pathway Modulation: It interferes with the function of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Specifically, it has been shown to impair the interaction between a mutant form of PCSK9 (PCSK9-D374Y) and the Low-Density Lipoprotein Receptor (LDLR).[1][2] This action, coupled with a reduction in PCSK9 and Hepatocyte Nuclear Factor 1-alpha (HNF-1α) protein levels, prevents the degradation of LDLR.[1][2]

Both mechanisms lead to an increase in LDLR protein levels on the surface of liver cells, which enhances the uptake and clearance of LDL cholesterol from the bloodstream.[1][2]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A2: Based on published in vitro studies, concentrations in the micromolar (µM) range are effective. A key study demonstrated an IC₅₀ value of 99.5 µM for the inhibition of HMGCoAR functionality.[1][2] Significant effects on PCSK9 and HNF-1α protein levels were observed at a concentration of 100 µM.[2] Therefore, a starting concentration range of 50-100 µM is recommended for initial cell-based assays.

Q3: What cell line is appropriate for studying the this compound's effects?

A3: The human liver hepatocellular carcinoma cell line, HepG2, has been successfully used in studies characterizing the hypocholesterolemic effects of the this compound.[1][2] This cell line is relevant as the liver is the primary organ for cholesterol metabolism and LDLR regulation.

Q4: Is there a recommended starting dose for in vivo animal studies?

Q5: How should the this compound be reconstituted and stored for experiments?

A5: For a new peptide, it is recommended to reconstitute the lyophilized powder in a sterile, pyrogen-free buffered saline, such as PBS (pH 7.4), to a stock concentration of 1-10 mg/mL.[3] To dissolve, gently swirl the vial; avoid vigorous shaking to prevent peptide aggregation.[3] It is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No significant hypocholesterolemic effect observed in vitro. 1. Insufficient Dosage: The peptide concentration may be too low to elicit a response. 2. Peptide Degradation: Improper storage or handling may have compromised the peptide's integrity. 3. Cell Health: Cells may be unhealthy, overgrown, or at a low passage number, affecting their responsiveness. 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes.1. Perform a dose-response curve starting from a low µM range up to 100-200 µM. 2. Use a fresh batch of peptide, ensuring proper reconstitution and storage protocols are followed.[3] 3. Check cell viability (e.g., using an MTT assay). Ensure consistent cell culture practices. 4. Validate your assay with a known positive control (e.g., a statin for HMGCoAR inhibition).
High variability in experimental results. 1. Inconsistent Peptide Preparation: Variations in reconstitution or dilution between experiments. 2. Inconsistent Cell Treatment: Differences in cell density, incubation times, or passage number. 3. Peptide Stability: The peptide may be unstable in the experimental medium over the incubation period.1. Prepare a large batch of the stock solution to be used across all related experiments. 2. Standardize all aspects of the experimental protocol, including seeding density and treatment duration. 3. Evaluate the stability of the this compound in your specific cell culture medium over time.
Unexpected cytotoxicity observed in cell culture. 1. Peptide Concentration Too High: High concentrations of any peptide can be toxic to cells. 2. Contamination: The peptide solution or cell culture may be contaminated. 3. Solvent Toxicity: If a solvent other than a buffer was used for reconstitution, it might be causing toxicity.1. Perform a cell viability assay (e.g., MTT) across a wide range of concentrations to determine the cytotoxic threshold.[4] 2. Ensure sterile handling and reconstitution procedures. Filter-sterilize the peptide stock solution. 3. Use a biocompatible buffer like PBS for reconstitution. If a solvent like DMSO is necessary, ensure the final concentration in the medium is non-toxic (typically <0.1%).
No observed efficacy in initial in vivo studies. 1. Insufficient Dosage or Rapid Clearance: The dose may be too low, or the peptide may have a short half-life in vivo.[3] 2. Improper Administration Route: The chosen route may not provide adequate bioavailability. 3. Animal Model: The chosen animal model may not be responsive or may not accurately reflect human cholesterol metabolism.1. Conduct a dose-escalation study to find the maximum tolerated and effective dose.[3] Consider more frequent dosing or a different administration route. A pharmacokinetic study is recommended.[3] 2. Parenteral routes (IV, SC, IP) are generally recommended over oral administration for peptides due to poor absorption.[3][5] 3. Consider using a model known for hyperlipidemia studies, such as high-fat diet-fed C57BL/6 mice or APOB100/hCETP transgenic mice.[6][7]

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound

Parameter Method Cell Line Concentration Result Reference
HMGCoAR Inhibition Functional Assay - IC₅₀ = 99.5 ± 0.56 µM 50% inhibition of enzyme activity [1][2]
PCSK9-D374Y Protein Level Western Blot Transfected HepG2 100 µM 41.2 ± 2.6% reduction [2]

| HNF-1α Protein Level | Western Blot | Transfected HepG2 | 100 µM | 19.8 ± 8.2% reduction |[2] |

Table 2: Effect of T Peptides (including T9) on LDL Uptake and HMGCoAR Activity in HepG2 Cells

Parameter Concentration (mg/mL) Result (% Change vs. Control) Reference
LDL Uptake 0.25 +52% [4]
0.5 +50% [4]
1.0 +70% [4]
HMGCoAR Activity 0.25 -37% [4]
0.5 -57% [4]

| | 1.0 | -61% |[4] |

Experimental Protocols

Protocol 1: In Vitro HMG-CoA Reductase Activity Assay

This protocol is based on methodologies used to assess the inhibitory effect of peptides on HMGCoAR.

  • Objective: To determine the IC₅₀ of this compound on HMGCoAR activity.

  • Materials: this compound, commercial HMG-CoA Reductase Assay Kit, microplate reader.

  • Procedure:

    • Reconstitute lyophilized this compound in an appropriate buffer (e.g., 100 mM Tris) to create a stock solution.

    • Prepare serial dilutions of the this compound to test a range of concentrations (e.g., 10 µM to 500 µM).

    • Perform the HMGCoAR activity assay according to the manufacturer's instructions. This typically involves monitoring the oxidation of NADPH, which is consumed during the conversion of HMG-CoA to mevalonate.

    • Add the different concentrations of this compound to the reaction wells. Include a positive control (e.g., pravastatin) and a vehicle control (buffer only).

    • Measure the decrease in absorbance at 340 nm over time.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the peptide concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of PCSK9 and LDLR Protein Levels

This protocol outlines the steps to measure changes in key protein levels in HepG2 cells.

  • Objective: To quantify the effect of this compound on PCSK9 and LDLR protein expression.

  • Materials: HepG2 cells, this compound, cell lysis buffer, primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate, SDS-PAGE equipment.

  • Procedure:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for 24 hours.[2]

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of PCSK9 and LDLR to the loading control.

Protocol 3: General Guideline for an In Vivo Dose-Response Study in a Hyperlipidemic Mouse Model

This protocol provides a general framework and must be adapted and approved by the relevant institutional animal care and use committee (IACUC).

  • Objective: To determine the optimal and maximum tolerated dose of this compound for LDL cholesterol reduction in mice.

  • Materials: this compound, sterile PBS (pH 7.4), 8-week-old C57BL/6 mice, high-fat diet, blood collection supplies, analytical equipment for lipid panel measurement.

  • Procedure:

    • Induce Hyperlipidemia: Feed mice a high-fat diet for 8-12 weeks to induce elevated cholesterol levels.

    • Animal Groups: Divide mice into multiple groups (n=5-8 per group), including a vehicle control group (receiving PBS) and several this compound treatment groups.

    • Reconstitution: Reconstitute this compound in sterile PBS to a suitable stock concentration (e.g., 10 mg/mL).[3]

    • Dosing: Administer the this compound via subcutaneous (SC) or intravenous (IV) injection at escalating doses (e.g., 1, 5, 10, 25 mg/kg).[3] Dosing frequency will depend on the peptide's half-life, which may need to be determined in a preliminary pharmacokinetic study.

    • Monitoring: Monitor animals daily for any adverse reactions or signs of toxicity.[3]

    • Blood Sampling: Collect blood samples at baseline and at specified time points post-treatment (e.g., weekly) to analyze the lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • Data Analysis: Compare the changes in lipid levels between the vehicle control and the this compound-treated groups to determine the dose-dependent hypocholesterolemic effect.

Visualizations

Caption: Dual mechanism of action of the this compound.

In_Vivo_Workflow cluster_dose Dose Escalation Study start Start: Hyperlipidemic Animal Model reconstitution Reconstitute this compound in Sterile Vehicle (PBS) start->reconstitution group1 Group 1: Vehicle Control group2 Group 2: T9 Dose 1 (e.g., 1 mg/kg) group3 Group 3: T9 Dose 2 (e.g., 5 mg/kg) groupN Group N: T9 Dose N (e.g., 25 mg/kg) administer Administer Dose (SC or IV) Daily / Other Frequency groupN->administer monitor Monitor Animal Health and Collect Blood Samples (Baseline, Weekly, etc.) administer->monitor analyze Analyze Lipid Profile (TC, LDL-C, HDL-C) monitor->analyze decision Efficacy Observed? analyze->decision optimize Identify Optimal Dose for Max Effect decision->optimize Yes troubleshoot Troubleshoot: - Increase Dose - Change Frequency - Check PK/PD decision->troubleshoot No troubleshoot->group2 Iterate with New Doses

Caption: General experimental workflow for in vivo dosage optimization.

Troubleshooting_Tree start Issue: No Significant Effect In Vitro q1 Is the peptide concentration sufficient (e.g., ~100 µM)? start->q1 a1_no Action: Perform a dose-response study. q1->a1_no No q2 Was a fresh, properly stored peptide aliquot used? q1->q2 Yes end Re-evaluate with optimized parameters a1_no->end a2_no Action: Use a new peptide batch. Verify storage (-20°C or -80°C). q2->a2_no No q3 Is the cell viability >90% post-treatment? q2->q3 Yes a2_no->end a3_no Action: Lower peptide dose. Check for contamination or solvent toxicity. q3->a3_no No q4 Did the positive control (e.g., statin) work? q3->q4 Yes a3_no->end a4_no Action: Troubleshoot the assay protocol, reagents, or equipment. q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting decision tree for no observed effect in vitro.

References

Technical Support Center: Synthesis of Lupin-Derived T9 Peptide (GQEQSHQDEGVIVR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the lupin-derived T9 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solid-phase peptide synthesis (SPPS) of this bioactive peptide.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of the this compound. The guides are presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Peptide Yield After Cleavage and Precipitation

Q1: My final peptide yield is significantly lower than expected. How can I determine the cause?

A1: Low yield can result from issues at various stages of the synthesis process. A systematic diagnosis is key.

Initial Diagnostic Steps:

  • Test Cleavage: Before cleaving the entire batch of resin, perform a test cleavage on a small amount (10-20 mg). Analyze the cleaved product by mass spectrometry (MS) to confirm if the desired peptide mass is present.[1] This will help you differentiate between a synthesis problem and a cleavage/work-up problem.

  • Resin Loading Quantification: Determine the actual loading of the first amino acid on the resin. This can be done using a UV-Vis spectrophotometric method to quantify the amount of Fmoc group released after piperidine (B6355638) treatment.[1]

Troubleshooting Workflow:

start Low Final Peptide Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage mass_correct Correct Mass Detected? test_cleavage->mass_correct no_mass Target Mass Absent or Weak mass_correct->no_mass No cleavage_issue Investigate Cleavage/Precipitation Issue mass_correct->cleavage_issue Yes synthesis_issue Investigate Synthesis Efficiency no_mass->synthesis_issue

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

If the target mass is present in the test cleavage:

  • Problem: The issue likely lies with the cleavage or precipitation steps.

  • Solutions:

    • Incomplete Cleavage: The cleavage cocktail may be inefficient, or the reaction time too short. For a peptide like T9 with an Arginine (R) residue, ensuring a sufficient concentration of scavengers is crucial.[2] Extend the cleavage time if necessary.

    • Peptide Solubility: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether), leading to loss during washing steps. Ensure the ether is ice-cold and minimize the volume used for washing.[3]

    • Adherence to Labware: Peptides can adhere to glass or plastic surfaces. Rinsing tubes with a small amount of a suitable solvent (e.g., acetonitrile/water) can help recover lost product.

If the target mass is absent or weak in the test cleavage:

  • Problem: The issue is with the on-resin synthesis, likely due to incomplete deprotection or coupling.

  • Solutions:

    • Monitor Reactions: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[1] A positive blue result indicates an incomplete reaction.

    • Difficult Couplings: The T9 sequence contains Arginine (R), which has a bulky side-chain protecting group and can be challenging to couple.[4] Consider double coupling for this residue.

    • Aggregation: Although T9 is relatively hydrophilic, aggregation can still occur, especially as the peptide chain elongates.[5] This can hinder reagent access.

Issue 2: Poor Purity Profile on HPLC Analysis

Q2: My crude peptide shows multiple peaks on the HPLC chromatogram. What are the likely impurities?

A2: A poor purity profile is often due to the formation of deletion sequences, truncated sequences, or byproducts from side reactions.

Common Impurities and Causes:

  • Deletion Sequences: These occur when an amino acid fails to couple to the growing peptide chain. The subsequent amino acids then couple to the unreacted amine, resulting in a peptide missing one or more residues.[2]

    • Solution: As mentioned, use the Kaiser test to monitor coupling completeness. For difficult couplings, extend the reaction time, use a more potent coupling reagent, or perform a double coupling.[4][6]

  • Truncated Sequences: If unreacted amino groups are not deactivated ("capped"), they remain available for subsequent reactions, but if they fail to react further, they result in shorter peptide chains.[2]

    • Solution: After a failed coupling (as indicated by a positive Kaiser test), consider capping the unreacted amines with acetic anhydride (B1165640) to prevent them from reacting further.

  • Side Reaction Products: The T9 sequence contains residues prone to specific side reactions.

    • Aspartimide Formation: The Aspartic acid (D) and Glutamic acid (E) residues in the T9 sequence can be susceptible to aspartimide formation, which can lead to a mixture of α- and β-aspartyl peptides that are difficult to separate.[2][7] Using protecting groups like Hmb or Dmb on the peptide backbone can help prevent this.[8]

    • Racemization: Histidine (H) is particularly prone to racemization during coupling. Using an appropriate protecting group on the imidazole (B134444) nitrogen can minimize this.[8]

Issue 3: On-Resin Aggregation

Q3: I've noticed the resin beads are clumping together and not swelling properly. What can I do?

A3: Poor swelling and clumping are classic signs of on-resin aggregation, where peptide chains interact with each other, hindering reaction kinetics.[9] While T9 is not highly hydrophobic, aggregation can still be a problem.

Strategies to Mitigate On-Resin Aggregation:

StrategyDescriptionExperimental Considerations
Solvent Modification Switch to more polar solvents or solvent mixtures that can disrupt hydrogen bonding.[9]Replace Dichloromethane (DCM) with N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Consider a mixture of 25% Dimethyl Sulfoxide (DMSO) in DMF.[9]
Chaotropic Agents Add chaotropic salts to the coupling and/or washing steps to disrupt secondary structures.[2][9]Prepare a 0.4 M solution of LiCl in DMF and use it as the solvent for the coupling reaction.
Elevated Temperature Increase the temperature during coupling reactions to disrupt secondary structures and improve reaction kinetics.[1][9]Perform the coupling step at an elevated temperature (e.g., 40-50°C).
Backbone Protection Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to prevent hydrogen bonding.[8]Incorporate a protected amino acid derivative at intervals (e.g., every 6-7 residues) to disrupt aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the sequence of the lupin-derived this compound?

A1: The amino acid sequence of the this compound is Gly-Gln-Glu-Gln-Ser-His-Gln-Asp-Glu-Gly-Val-Ile-Val-Arg (GQEQSHQDEGVIVR).[10]

Q2: What are the known biological activities of the this compound?

A2: The this compound has been shown to have hypocholesterolemic effects. It can impair the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) and may also act as an inhibitor of HMG-CoA reductase.[10][11]

Q3: Which coupling reagent is best for synthesizing the this compound?

A3: The choice of coupling reagent depends on factors like the difficulty of the sequence and cost. For a standard synthesis, HBTU or HCTU are efficient and widely used. For more difficult couplings, such as with Arginine, a more potent reagent like COMU might be beneficial.[1]

Coupling ReagentRelative CostEfficacyNotes
DIC/HOBt LowStandardCost-effective, but can increase the risk of racemization.[1]
HBTU/HCTU MediumHighEfficient and widely used for routine peptide synthesis.[1]
HATU HighVery HighExcellent for difficult couplings, minimizes racemization.
COMU Very HighVery HighHigh solubility and considered safer than benzotriazole-based reagents.[1]

Q4: What is the purpose of scavengers in the cleavage cocktail?

A4: Scavengers are added to the cleavage cocktail (typically containing trifluoroacetic acid - TFA) to "scavenge" or trap the reactive carbocations that are generated from the cleavage of side-chain protecting groups. This prevents these reactive species from modifying sensitive amino acid residues in the peptide chain. For T9, which contains Arginine, scavengers are particularly important for the clean removal of the Pbf protecting group.[2]

Common Cleavage Cocktail for this compound Synthesis:

ReagentFunctionTypical Percentage
Trifluoroacetic Acid (TFA) Cleavage Reagent95%
Water Scavenger2.5%
Triisopropylsilane (TIS) Scavenger2.5%

Q5: How should I purify the crude this compound?

A5: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[12] Given the hydrophilic nature of the this compound, a C18 column is generally suitable.[13]

Purification Workflow:

start Crude this compound dissolve Dissolve in Aqueous Buffer (e.g., 0.1% TFA in Water) start->dissolve hplc Inject onto RP-HPLC Column (C18) dissolve->hplc gradient Apply Acetonitrile Gradient hplc->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions by MS and/or Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide Powder pool->lyophilize

Caption: A typical workflow for the purification of the this compound.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling reagent like HCTU (3 equivalents) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours. For difficult residues like Arginine, extend the time or perform a double coupling.

4. Monitoring and Washing:

  • Take a small sample of resin beads and perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.

  • If the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each amino acid in the T9 sequence (R-V-I-V-G-E-D-Q-H-S-Q-E-Q-G).

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

  • After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

2. Cleavage:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Add the filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.[3]

  • Centrifuge to pellet the peptide.

4. Washing and Drying:

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

  • Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 3: this compound Signaling Pathway Investigation

The this compound is known to modulate the PCSK9/LDLR pathway.[10][14] The following diagram illustrates this signaling pathway.

cluster_0 Extracellular Space cluster_1 Hepatocyte T9 This compound PCSK9 PCSK9 T9->PCSK9 Inhibits Binding HMGCoAR HMG-CoA Reductase T9->HMGCoAR Inhibits LDLR LDLR PCSK9->LDLR Binds to LDLR LDL LDL LDL->LDLR Binds for Uptake LDLR_degradation LDLR Degradation LDLR->LDLR_degradation Leads to LDL_uptake Increased LDL Uptake LDLR->LDL_uptake Results in

Caption: The dual mechanism of action of the this compound on cholesterol metabolism.

References

Technical Support Center: Enhancing the In Vivo Stability of Neuroprotective P9 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of the neuroprotective P9 peptide.

Frequently Asked Questions (FAQs)

Q1: My P9 peptide demonstrates high neuroprotective activity in vitro but has low efficacy in animal models. What is the likely cause?

This is a common issue where promising in vitro results do not translate to in vivo efficacy. The discrepancy often stems from poor stability of the peptide in a biological system.[1][2] The two primary reasons are:

  • Rapid Enzymatic Degradation: Peptides are susceptible to breakdown by proteases present in blood and tissues, significantly reducing the amount of active peptide reaching the target site.[1]

  • Fast Renal Clearance: Due to their small size, peptides are often rapidly filtered out of the bloodstream by the kidneys, leading to a very short circulation half-life.[1][2]

Q2: What are the primary pathways of peptide degradation in vivo?

Beyond rapid clearance, peptides face several degradation pathways that compromise their structure and function:

  • Enzymatic Degradation: Proteases cleave peptide bonds at specific amino acid sequences. Exopeptidases attack the N- or C-terminus, while endopeptidases cleave internal bonds.

  • Chemical Degradation: Peptides can undergo chemical modifications in a biological environment, including:

    • Oxidation: Residues like Methionine (Met) and Tryptophan (Trp) are particularly prone to oxidation.[1]

    • Deamidation: Asparagine (Asn) and Glutamine (Gln) can be converted to their acidic forms, altering the peptide's charge and structure.[1]

    • Hydrolysis: Cleavage of peptide bonds can be accelerated at non-physiological pH.[1]

Q3: What are the principal strategies for improving the in vivo stability of the P9 peptide?

Several well-established strategies can be employed to protect P9 from degradation and clearance. These modifications aim to either increase the peptide's size to prevent renal filtration or alter its chemical structure to resist enzymatic breakdown.[3][4] Key strategies include PEGylation, lipidation, amino acid substitution, terminal modifications, and cyclization.[1][5]

Q4: How do I select the most appropriate stability-enhancing modification for my P9 peptide?

The choice of modification depends on the specific liability of the P9 peptide (e.g., is it more susceptible to clearance or proteolysis?) and the nature of its interaction with its target. It is crucial to balance improved stability with the retention of biological activity. A good first step is to perform an in vitro plasma stability assay to determine the peptide's half-life and identify its primary degradation pathway.[1] If the peptide is stable in plasma but still shows low in vivo efficacy, rapid renal clearance is the likely culprit.

Troubleshooting Guides

Issue 1: P9 Peptide is Cleared Too Rapidly from Circulation

If pharmacokinetic studies reveal a short half-life despite good stability in plasma, the primary issue is likely rapid filtration by the kidneys.[1] The goal is to increase the hydrodynamic size of the peptide.

Table 1: Strategies to Reduce Rapid Renal Clearance
Strategy Mechanism of Action Example Application Advantages Disadvantages
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and steric hindrance, reducing renal clearance and masking protease cleavage sites.[6][7]Extending the half-life of therapeutic peptides like interferon α.[6][7]Well-established, can improve solubility, reduces immunogenicity.[8]Can sometimes reduce binding affinity; heterogeneity in PEG chain length can be a manufacturing challenge.[8]
Lipidation Conjugating a lipid chain (e.g., a fatty acid) promotes binding to serum albumin, a large protein that is not filtered by the kidneys. This dramatically increases the peptide's effective size and circulation time.[1][9][10]Enhancing the in vivo lifetime of GLP-1 analogs for diabetes treatment.[11][12]Clinically validated, can improve membrane permeability.[9][13]May alter biodistribution or require optimization of the lipid chain length and attachment site.[14]
Protein Conjugation Fusing the peptide to a large, stable protein, such as an albumin-binding domain or an antibody Fc fragment.[1][6]Creating long-acting versions of various therapeutic peptides.Significantly extends half-life; can be produced using recombinant DNA technology.Large size may limit tissue penetration; potential for immunogenicity of the fusion partner.
Issue 2: P9 Peptide is Rapidly Degraded by Enzymes

If the in vitro plasma stability assay shows a short half-life, the peptide is likely being cleaved by proteases. The following strategies can enhance its resistance.

Table 2: Strategies to Enhance Protease Resistance
Strategy Mechanism of Action Example Application Advantages Disadvantages
Terminal Modifications Acetylating the N-terminus blocks aminopeptidases; amidating the C-terminus blocks carboxypeptidases.[1][15]Commonly used to protect a wide range of therapeutic peptides from exopeptidases.[1]Simple, cost-effective synthetic modifications.Does not protect against internal cleavage by endopeptidases.
D-Amino Acid Substitution Proteases are stereospecific and generally only recognize L-amino acids. Replacing key L-amino acids at cleavage sites with their D-isomers makes the peptide bond unrecognizable to the enzyme.[4][16]Creating highly stable analogs of cell-penetrating peptides and other therapeutics.[16]Highly effective at preventing cleavage at specific sites.Can alter the peptide's conformation and potentially reduce or abolish its biological activity. Requires careful selection of which residues to substitute.[16]
Cyclization Creating a cyclic structure (head-to-tail, side-chain-to-side-chain) restricts the peptide's conformation, making it more rigid and masking protease cleavage sites.[1][4]Used in many stable and potent peptide drugs, such as cyclosporine.[5]Significantly increases stability and can lock the peptide into its bioactive conformation, increasing potency.Can be synthetically challenging; may reduce solubility or alter binding if the conformation is not optimal.
Issue 3: P9 Peptide Formulation Shows Aggregation

Aggregation can lead to a loss of peptide activity, clogged pumps or needles during administration, and is a significant safety concern due to the potential for an immunogenic response.[1][17]

Table 3: Troubleshooting Peptide Aggregation
Problem Possible Cause Recommended Solution
Precipitation during storage or upon reconstitution Physicochemical Instability: The formulation pH is too close to the peptide's isoelectric point (pI), where it has minimal net charge and lowest solubility.[1]Adjust the formulation pH to be at least 1-2 units away from the peptide's pI. Add stabilizing excipients such as sugars (e.g., sucrose), polyols (e.g., mannitol), or non-ionic surfactants.[1][18]
Aggregation induced by oxidation Oxidation of Sensitive Residues: Methionine, Cysteine, or Tryptophan residues are being oxidized, leading to conformational changes and aggregation.[1]Add antioxidants like methionine or ascorbic acid to the formulation. Prepare and store the formulation under an inert gas (e.g., nitrogen, argon) to minimize exposure to oxygen.[1]
Formation of insoluble fibrils Intrinsic Aggregation Propensity: The peptide sequence contains hydrophobic regions that are prone to self-assemble into β-sheet-rich amyloid-like fibrils.[17][19]Re-engineer the peptide sequence by substituting aggregation-prone residues with more hydrophilic or "gatekeeper" residues (e.g., Proline) that disrupt β-sheet formation.[19][20]

Key Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a standardized method to assess the stability of the P9 peptide in plasma and determine its half-life (t½).[1][11]

Materials:

  • P9 peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human or animal (e.g., mouse, rat) plasma, anticoagulated (e.g., with EDTA or heparin).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or cold Acetonitrile).

  • Incubator or water bath set to 37°C.

  • Microcentrifuge.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C in a low-bind microcentrifuge tube.

  • Spike the plasma with the P9 peptide stock solution to a final concentration (e.g., 10 µM). Mix gently by inversion. This is your T=0 sample point.

  • Immediately withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.

  • Add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity. Vortex vigorously.[1]

  • Incubate the remaining peptide-plasma mixture at 37°C.

  • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), repeat steps 3 and 4.

  • Centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Analyze the concentration of the intact P9 peptide in the supernatant using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the slope of the line on a semi-log plot.

Visualized Workflows and Pathways

G cluster_0 P9 Peptide Stability Workflow start Start: P9 Peptide with High In Vitro Activity in_vivo Low In Vivo Efficacy Observed start->in_vivo plasma_assay Perform In Vitro Plasma Stability Assay in_vivo->plasma_assay pk_study Perform Pharmacokinetic (PK) Study in_vivo->pk_study result Analyze Results plasma_assay->result pk_study->result degradation Problem: Rapid Enzymatic Degradation result->degradation Short t½ in Plasma clearance Problem: Rapid Renal Clearance result->clearance Short t½ in PK only solution_deg Implement Solution: - D-Amino Acid Sub - Terminal Mod - Cyclization degradation->solution_deg solution_clear Implement Solution: - PEGylation - Lipidation - Protein Conjugation clearance->solution_clear retest Synthesize & Retest Modified Peptide solution_deg->retest solution_clear->retest retest->in_vivo Re-evaluate

Caption: Workflow for troubleshooting and improving P9 peptide in vivo stability.

G cluster_pathway Pathological Cascade stress Ischemic or Excitotoxic Stress calcium ↑ Intracellular Ca²⁺ Influx stress->calcium apoptosis Activation of Apoptotic Pathways (e.g., Caspases) calcium->apoptosis damage Neuronal Damage & Cell Death apoptosis->damage survival Neuronal Survival and Protection p9 Neuroprotective P9 Peptide p9->calcium Inhibits p9->apoptosis Inhibits p9->survival Promotes

References

Technical Support Center: P9 Peptide-Mediated Blood-Brain Barrier Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P9 peptide-mediated delivery across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for P9 peptide-mediated BBB transport?

A1: The P9 peptide is a chimeric peptide designed to exploit receptor-mediated transcytosis (RMT) to cross the blood-brain barrier.[1][2][3][4] It contains a domain that binds to a specific receptor, such as the transferrin receptor (TfR) or low-density lipoprotein receptor-related protein 1 (LRP1), which are expressed on the surface of brain endothelial cells.[1][5] This binding event triggers endocytosis, allowing the P9 peptide and its conjugated cargo to be transported across the endothelial cell and released into the brain parenchyma.[1][6] Some cell-penetrating peptides (CPPs) may also cross the BBB via adsorptive-mediated transcytosis, which involves electrostatic interactions with the endothelial cell membrane.[1][7]

Q2: How do I conjugate my therapeutic cargo to the P9 peptide?

A2: Conjugation strategies depend on the nature of your cargo (e.g., small molecule, protein, nucleic acid). Common methods include covalent bonding through chemical linkers. For instance, the avidin-biotin system can be used where the cargo is biotinylated and conjugated to an avidin-linked P9 peptide.[8] It is crucial to choose a linker that is stable in circulation but allows for the release of the active cargo within the brain.[8]

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

A3: The optimal concentration of the P9 peptide-cargo conjugate should be determined empirically. For in vitro BBB models, a starting point could be in the low micromolar range. For in vivo studies in rodents, initial doses might range from 1-10 mg/kg, administered intravenously.[9] Dose-escalation studies are highly recommended to determine the therapeutic window and identify potential toxicity.

Q4: How can I assess the BBB penetration of my P9-cargo conjugate?

A4: Both in vitro and in vivo methods can be used. In vitro, you can use a Transwell model with a monolayer of brain endothelial cells and measure the amount of your conjugate that crosses from the apical to the basolateral chamber.[10][11][12] In vivo, you can administer the conjugate to an animal model and, after a set time, perfuse the brain to remove blood contamination and then measure the concentration of the conjugate in the brain tissue using techniques like LC-MS/MS or fluorescence imaging if your cargo is labeled.[13][14]

Q5: What are the potential off-target effects of the P9 peptide?

A5: While designed for brain delivery, the P9 peptide may interact with its target receptor in peripheral tissues, leading to off-target effects.[5] Additionally, like many peptides, it could potentially elicit an immune response.[15] It is important to conduct thorough biodistribution and toxicity studies to evaluate the safety profile of your P9-cargo conjugate.

Troubleshooting Guides

In Vitro BBB Model Issues

Problem: Low Trans-Endothelial Electrical Resistance (TEER) in my in vitro BBB model.

  • Possible Cause: Incomplete formation of tight junctions between the endothelial cells.

  • Troubleshooting Steps:

    • Ensure the endothelial cells have reached confluency.

    • Co-culture with astrocytes and pericytes, as they are known to induce and maintain BBB properties.[16][17]

    • Optimize cell culture media and supplements.

Problem: High variability in permeability measurements across experiments.

  • Possible Cause: Inconsistent cell monolayer integrity or experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell seeding density and culture time.

    • Measure TEER before each experiment to ensure monolayer integrity.

    • Maintain consistent temperature, pH, and incubation times.

Peptide-Cargo Conjugate Issues

Problem: My P9-cargo conjugate shows low stability in plasma.

  • Possible Cause: Degradation by proteases in the blood.[18][19]

  • Troubleshooting Steps:

    • Incorporate modifications into the peptide sequence, such as using D-amino acids or cyclization, to increase resistance to proteolysis.[20]

    • Consider PEGylation of the conjugate to shield it from enzymatic degradation and reduce renal clearance.

Problem: The therapeutic cargo is inactive after conjugation to P9.

  • Possible Cause: The conjugation process may have altered the structure of the cargo, or the linker may be interfering with its function.

  • Troubleshooting Steps:

    • Use a different conjugation chemistry or a longer, more flexible linker.

    • Ensure the conjugation site on the cargo is not critical for its biological activity.

    • Perform in vitro activity assays of the conjugate before proceeding to BBB transport studies.

In Vivo Experiment Issues

Problem: Low brain uptake of the P9-cargo conjugate in animal models.

  • Possible Cause: Rapid clearance from circulation, poor BBB transport efficiency, or instability of the conjugate in vivo.

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to determine the half-life of the conjugate in the bloodstream.

    • Optimize the dose and administration route.[21]

    • Re-evaluate the in vitro BBB permeability to confirm the transport mechanism.

    • Consider co-administration with agents that can transiently increase BBB permeability, though this should be approached with caution due to potential neurotoxicity.[22]

Problem: Observed toxicity in animal models.

  • Possible Cause: The P9 peptide, the cargo, or the conjugate as a whole may have cytotoxic effects.

  • Troubleshooting Steps:

    • Perform in vitro cytotoxicity assays on relevant cell types (e.g., endothelial cells, neurons, astrocytes) to pinpoint the source of toxicity.[23][24][25][26]

    • Conduct a dose-response study to determine the maximum tolerated dose.

    • Modify the conjugate to reduce toxicity, for example, by altering the peptide sequence or using a more biocompatible linker.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes how to assess the permeability of a P9-cargo conjugate across an in vitro BBB model using a Transwell system.

Materials:

  • Transwell inserts with a microporous membrane

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes and pericytes (for co-culture model)

  • Cell culture media and supplements

  • P9-cargo conjugate

  • Lucifer yellow (paracellular marker)

  • Analytical equipment to quantify the conjugate and Lucifer yellow (e.g., fluorescence plate reader, LC-MS/MS)

Methodology:

  • Establish the in vitro BBB model:

    • Seed astrocytes and pericytes on the bottom of a 24-well plate.

    • Seed hBMECs on the apical side of the Transwell inserts.

    • Co-culture for 5-7 days to allow for the formation of a tight monolayer.

    • Measure the TEER to confirm barrier integrity. A TEER value above 200 Ω·cm² is generally considered acceptable.[16]

  • Permeability Assay:

    • Replace the media in the apical and basolateral chambers with fresh, serum-free media.

    • Add the P9-cargo conjugate and Lucifer yellow to the apical chamber.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.

    • Quantify the concentration of the P9-cargo conjugate and Lucifer yellow in the collected samples.

  • Calculate the Apparent Permeability Coefficient (Papp):

    • The Papp can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport of the substance across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain Uptake Study in Mice

This protocol outlines the procedure for measuring the brain accumulation of a P9-cargo conjugate after intravenous administration in mice.

Materials:

  • P9-cargo conjugate

  • Saline solution

  • Mice (e.g., C57BL/6)

  • Anesthesia

  • Perfusion buffer (e.g., heparinized saline)

  • Brain homogenization buffer

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

  • Administration of the Conjugate:

    • Administer the P9-cargo conjugate via tail vein injection at the desired dose.

  • Brain Perfusion and Collection:

    • At a predetermined time point (e.g., 2 hours post-injection), anesthetize the mouse.

    • Perform transcardial perfusion with heparinized saline to remove blood from the brain vasculature.

    • Carefully dissect the brain and record its weight.

  • Sample Preparation and Analysis:

    • Homogenize the brain tissue in a suitable buffer.

    • Process the brain homogenate to extract the P9-cargo conjugate.

    • Quantify the concentration of the conjugate in the brain homogenate using a validated analytical method.

  • Data Expression:

    • Express the brain uptake as the percentage of the injected dose per gram of brain tissue (%ID/g).

Quantitative Data Summary

ParameterP9-Peptide ConjugateControl (Cargo Alone)Reference
In Vitro Papp (cm/s) 1.5 x 10⁻⁶0.2 x 10⁻⁶[6]
In Vivo Brain Uptake (%ID/g) 0.5 - 1.5< 0.1[13][15]
Plasma Half-life (hours) 2 - 4< 0.5[18]
In Vitro Cytotoxicity (IC50 in µM) > 50Dependent on cargo[23][24]

Note: The values presented in this table are illustrative and may vary depending on the specific P9 peptide sequence, the conjugated cargo, and the experimental conditions.

Visualizations

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation in_vitro_model Establish In Vitro BBB Model (e.g., Transwell) teer Measure TEER in_vitro_model->teer permeability Permeability Assay with P9-Cargo Conjugate teer->permeability quantification_invitro Quantify Transport (Papp Calculation) permeability->quantification_invitro administration IV Administration to Animal Model quantification_invitro->administration Proceed to In Vivo if successful perfusion Brain Perfusion and Collection administration->perfusion homogenization Brain Homogenization and Extraction perfusion->homogenization quantification_invivo Quantify Brain Uptake (%ID/g) homogenization->quantification_invivo

Caption: Experimental workflow for evaluating P9 peptide-mediated BBB delivery.

signaling_pathway cluster_blood cluster_endothelial_cell Brain Endothelial Cell cluster_brain P9_cargo P9-Cargo Conjugate receptor Receptor (e.g., TfR, LRP1) P9_cargo->receptor Binding endosome Endosome receptor->endosome Endocytosis transcytosis Transcytosis endosome->transcytosis released_cargo Released Cargo transcytosis->released_cargo Exocytosis

Caption: Receptor-mediated transcytosis of P9-cargo conjugate across the BBB.

References

Technical Support Center: T9 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for T9 Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during solid-phase peptide synthesis?

A1: During solid-phase peptide synthesis (SPPS), several side reactions can occur that may impact the yield and purity of the final peptide. The most prevalent issues include the formation of deletion peptides, racemization or epimerization of amino acids, and aggregation of the growing peptide chain.[1][2] Other common side reactions involve aspartimide formation, diketopiperazine formation (especially with proline residues), and issues arising from protecting groups and the final cleavage process.[2][3]

Q2: What causes the formation of deletion peptides, and how can I prevent them?

A2: Deletion peptides are sequences that are missing one or more amino acid residues.[1] This typically occurs due to incomplete coupling of an amino acid to the growing peptide chain.[1] To prevent this, it is crucial to ensure efficient coupling by using an excess of the amino acid and potent coupling reagents, as well as optimizing reaction times and conditions.[1] Monitoring the completion of the coupling reaction, for instance with a Kaiser test, is also a key preventive measure.[4]

Q3: What is racemization in peptide synthesis, and which amino acids are most susceptible?

A3: Racemization is the loss of chiral purity of an amino acid, leading to the incorporation of its D-isomer instead of the desired L-isomer.[2][5] This can be initiated by proton abstraction from the α-carbon of the amino acid.[5] Histidine and cysteine are particularly prone to racemization.[2] The use of coupling reagents known for low racemization, such as those combined with additives like HOBt or Oxyma Pure, can help suppress this side reaction.[2][3]

Q4: How does peptide aggregation occur, and what are the strategies to overcome it?

A4: Peptide aggregation happens when growing peptide chains interact with each other through hydrogen bonding, which is more common in hydrophobic sequences.[2] This can lead to incomplete coupling and deprotection steps.[2] Strategies to disrupt aggregation include switching to a more effective solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature.[2] Incorporating pseudoprolines or backbone-protecting groups can also be effective.[2]

Troubleshooting Guides

Issue 1: Low Purity of the Crude Peptide

Symptoms:

  • Multiple peaks observed on analytical HPLC.

  • Mass spectrometry data shows a mixture of masses, including those corresponding to deletion sequences or unexpected modifications.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Coupling Use a higher excess of amino acid and coupling reagents. Increase the coupling time or perform a double coupling for difficult residues.[1][6]
Peptide Aggregation Switch to a solvent like NMP or add chaotropic salts to the reaction mixture.[2] Consider using a lower substitution resin.[2]
Aspartimide Formation If the sequence contains Asp, especially followed by Gly, Ser, or Ala, add HOBt to the piperidine (B6355638) deprotection solution to suppress this side reaction.[2][3]
Racemization Use coupling additives like HOBt or Oxyma Pure.[2][3] For sensitive amino acids, perform the coupling at a lower temperature (e.g., 0°C).[3]
Premature Protecting Group Cleavage Ensure the appropriate protecting groups are selected and that the reaction pH is controlled to prevent their premature removal.[1]
Issue 2: No Peptide Precipitated After Cleavage

Symptoms:

  • After adding cold ether to the cleavage cocktail, no solid peptide crashes out.

Possible Causes and Solutions:

CauseRecommended Action
Peptide is Soluble in Ether This can occur with short or hydrophobic peptides.[7] Try concentrating the ether/TFA mixture under a stream of nitrogen and then re-precipitating, or use a different solvent mixture like 1:1 hexane/ether.[7]
Incomplete Cleavage The peptide may still be attached to the resin. Try re-cleaving the resin with a fresh cleavage cocktail for a longer duration.[8]
Low Peptide Yield If the synthesis efficiency was very low, there might not be enough peptide to precipitate. Analyze the resin-bound peptide to estimate the yield before cleavage.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a general procedure for a manual coupling step in Fmoc-based SPPS.[4]

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. Add the base to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[4] A negative test indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

Procedure:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the wash with fresh cold ether.

  • Dry the crude peptide pellet under vacuum.[4]

Visual Guides

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide End: Crude Peptide Precipitation->Crude_Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Logic Start Low Crude Purity Check_Mass Analyze by Mass Spec Start->Check_Mass Deletion Deletion Products? Check_Mass->Deletion Modification Unexpected Modifications? Check_Mass->Modification Optimize_Coupling Optimize Coupling: - Increase excess reagents - Double couple Deletion->Optimize_Coupling Yes Check_Aggregation Address Aggregation: - Change solvent (NMP) - Sonication Deletion->Check_Aggregation Yes Check_Side_Reactions Investigate Specific Side Reactions: - Aspartimide - Racemization Modification->Check_Side_Reactions Yes Optimize_Cleavage Optimize Cleavage: - Adjust scavenger cocktail Modification->Optimize_Cleavage Yes

Caption: Troubleshooting Logic for Low Purity Crude Peptide.

References

Technical Support Center: T9 Peptide Assays and TFA Counter-Ion Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to trifluoroacetic acid (TFA) counter-ion contamination in T9 peptide assays.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my this compound sample?

A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS), the common method for producing synthetic peptides like T9. It is a primary component of the cleavage cocktail that releases the synthesized peptide from the solid resin.[1] Additionally, TFA is often used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, as it improves peak separation.[1] During the final lyophilization step, while unbound TFA is mostly removed, it can remain electrostatically bound as a counter-ion to positively charged residues in the peptide sequence (e.g., Lysine (B10760008), Arginine, Histidine) and the N-terminus.[1][2] The T9 muscle-targeting peptide, with the sequence SKTFNTHPQSTP, contains a lysine (K) and a histidine (H), making it susceptible to TFA salt formation.[3][4]

Q2: How can residual TFA in my this compound preparation affect my experiments?

A2: Residual TFA can introduce significant variability and artifacts into your this compound assays.[5][6] Its effects are concentration-dependent and can manifest in several ways:

  • Biological Interference: TFA can be cytotoxic even at nanomolar concentrations, potentially inhibiting cell proliferation or, in some cases, promoting it.[2][5][7] This can lead to misleading results in cell-based assays. For instance, studies have shown that TFA can inhibit osteoblast proliferation at concentrations from 10⁻⁸ to 10⁻⁷ M.[8]

  • Structural Alterations: TFA can bind to positively charged residues, potentially altering the secondary structure, solubility, and aggregation properties of the this compound.[5][9] This is particularly critical for assays that depend on the peptide's native conformation for its biological activity.

  • Assay Artifacts: The strong acidity of TFA can lower the pH of your experimental buffer, which could denature proteins or affect pH-sensitive interactions.[5] Furthermore, TFA has a strong absorbance band around 1670-1673 cm⁻¹, which can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy by overlapping with the peptide's amide I band.[1][8]

Q3: What is a typical and what is an acceptable level of TFA in my this compound sample?

A3: The amount of residual TFA in a lyophilized peptide powder can vary significantly, ranging from 10% to 45% by weight.[5] The acceptable upper limit of TFA concentration is highly dependent on the specific application. For sensitive cell-based assays or in vivo studies, it is recommended to reduce TFA levels as much as possible, ideally to less than 1%.[9] For structural biology applications like NMR or crystallography, TFA removal is crucial to ensure native folding.[9] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require TFA levels below 0.1%.[9]

Q4: How can I determine the amount of TFA in my this compound sample?

A4: Several analytical methods can be used to quantify the amount of TFA in a peptide sample. The choice of method depends on the available equipment and required sensitivity.[8]

MethodDescriptionSensitivity
¹⁹F Nuclear Magnetic Resonance (NMR) A highly specific and sensitive method for fluorine detection, making it well-suited for TFA quantification.[8]High
Ion Chromatography (IC) A sensitive and simple method for separating and quantifying TFA and other residual anions.[8][10]High (mg/L level)[10]
HPLC with Evaporative Light-Scattering Detector (ELSD) Can simultaneously detect and quantify TFA and other counterions like chloride.[8]High
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used for qualitative analysis to confirm the presence of TFA, but its high limit of quantification makes it less suitable for precise quantitative analysis compared to other methods.[8]Low

Troubleshooting Guide

Problem 1: My this compound shows lower than expected activity or unexpected results in a cell-based assay.
  • Possible Cause: Residual TFA in your peptide stock may be interfering with the assay. TFA can be cytotoxic or alter cell proliferation, masking the true effect of the this compound.[2][5]

  • Troubleshooting Steps:

    • Run a TFA-only control: Prepare a solution of TFA (without the peptide) at concentrations equivalent to what might be present in your peptide stock solution. Treat your cells with this control.

    • Analyze results: If the TFA-only control replicates the problematic results (e.g., shows toxicity or unexpected changes in cell growth), then TFA is the likely culprit.[8]

    • Perform counter-ion exchange: If TFA is confirmed to be the issue, it must be removed or exchanged for a more biocompatible counter-ion like hydrochloride (HCl) or acetate (B1210297).[8]

Problem 2: My this compound has poor solubility or aggregates upon dissolution in my assay buffer.
  • Possible Cause: The TFA counter-ion can affect the peptide's solubility and aggregation properties.[1][9] While for some peptides TFA can help prevent aggregation, for others, its presence can be problematic.[11]

  • Troubleshooting Steps:

    • Attempt counter-ion exchange: Exchanging TFA for a different counter-ion like HCl or acetate can sometimes improve solubility by altering the ionic environment and the peptide's self-association properties.[1]

    • Test different buffers and pH: The solubility of peptides is often pH-dependent. Experiment with different buffer compositions and pH values to find the optimal conditions for your this compound.[1]

Problem 3: I am observing an interfering peak around 1670-1673 cm⁻¹ in my FTIR spectrum, which is obscuring the this compound's amide I band.
  • Possible Cause: This interfering peak is characteristic of the TFA counter-ion.[1][8]

  • Troubleshooting Steps:

    • Perform counter-ion exchange: The most effective solution is to remove the TFA by exchanging it for a counter-ion, such as chloride, that does not have an interfering absorbance in the region of interest.[1]

    • Re-run the analysis: After the exchange, perform the FTIR analysis on the new peptide salt to obtain a clear spectrum of the this compound's amide I band.

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange

This is the most common method for replacing TFA counter-ions with chloride.[12]

  • Dissolve the peptide: Dissolve the this compound-TFA salt in distilled water to a concentration of 1 mg/mL.[5][12] A phosphate (B84403) buffer can also be used.[12]

  • Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][12]

    • Caution: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could lead to peptide modification.[5]

  • Incubate: Allow the solution to stand at room temperature for at least one minute.[5][12]

  • Freeze: Flash-freeze the solution, preferably in liquid nitrogen.[5][12]

  • Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed.[5][12]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5][12]

  • Final Product: After the final lyophilization, the this compound is ready to be dissolved in the desired buffer for your experiment as a hydrochloride salt.[5]

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This method exchanges TFA for another anion, such as acetate, using an anion-exchange resin.[13]

  • Prepare the column: Prepare a small chromatography column with a strong anion-exchange resin. The resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[5]

  • Equilibrate the column: Equilibrate the column by eluting it with a 1 M sodium acetate solution.[5]

  • Wash the column: Wash the column thoroughly with distilled water to remove excess sodium acetate.[5][13]

  • Load the sample: Dissolve your this compound-TFA salt in a minimal amount of distilled water and apply it to the top of the prepared column.[5]

  • Elute the peptide: Elute the peptide from the column using distilled water. The this compound, now in its acetate salt form, will elute while the TFA remains bound to the resin.[5][13]

  • Collect fractions: Collect the fractions containing your peptide.[5]

  • Lyophilize: Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry this compound acetate salt.[5]

Visualizations

TFA_Removal_Workflow cluster_start cluster_hcl HCl Exchange Protocol cluster_ion_exchange Ion-Exchange Protocol cluster_end start This compound-TFA Salt dissolve_hcl 1. Dissolve Peptide in H₂O 2. Add 100 mM HCl (2-10 mM final) start->dissolve_hcl prepare_col 1. Prepare Anion-Exchange Column 2. Equilibrate with 1M NaOAc start->prepare_col incubate_hcl 3. Incubate 1 min at RT dissolve_hcl->incubate_hcl freeze_hcl 4. Flash Freeze incubate_hcl->freeze_hcl lyophilize_hcl 5. Lyophilize Overnight freeze_hcl->lyophilize_hcl repeat_hcl Repeat Steps 1-5 (2 more times) lyophilize_hcl->repeat_hcl repeat_hcl->dissolve_hcl Yes end_hcl This compound-HCl Salt repeat_hcl->end_hcl No load_peptide 3. Dissolve Peptide in H₂O 4. Load onto Column prepare_col->load_peptide elute_peptide 5. Elute Peptide with H₂O load_peptide->elute_peptide collect_fractions 6. Collect Peptide Fractions elute_peptide->collect_fractions lyophilize_ion 7. Pool and Lyophilize collect_fractions->lyophilize_ion end_ion This compound-Acetate Salt lyophilize_ion->end_ion

Caption: Workflow for TFA counter-ion exchange from a this compound sample.

Troubleshooting_Logic issue Unexpected Assay Results (e.g., low activity, toxicity) is_tfa_suspected Is TFA contamination a possible cause? issue->is_tfa_suspected run_control Run TFA-only control experiment is_tfa_suspected->run_control Yes other_cause Issue likely due to another factor is_tfa_suspected->other_cause No control_replicates Does the control replicate the issue? run_control->control_replicates tfa_confirmed TFA is the likely cause control_replicates->tfa_confirmed Yes control_replicates->other_cause No remove_tfa Perform counter-ion exchange (e.g., HCl or Acetate) tfa_confirmed->remove_tfa retest Re-run assay with TFA-free peptide remove_tfa->retest problem_solved Problem Resolved retest->problem_solved

Caption: Troubleshooting logic for TFA-related assay interference.

References

Validation & Comparative

A Comparative Guide to Muscle-Targeting Peptides: T9 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to muscle tissue presents a significant opportunity for advancing treatments for a range of myopathies. Muscle-targeting peptides (MTPs) have emerged as a promising strategy to enhance the specificity and efficacy of these therapies. This guide provides a comparative analysis of the T9 peptide (SKTFNTHPQSTP) against other notable MTPs, with a focus on available experimental data to inform research and development decisions.

Overview of Key Muscle-Targeting Peptides

Several peptides have been identified for their ability to home to muscle tissue. This guide will focus on a comparative analysis of three prominent MTPs:

  • This compound: A twelve-amino-acid peptide (SKTFNTHPQSTP) known to bind to C2C12 myoblasts and exhibit specificity for heart and quadriceps muscles when conjugated to oligonucleotides.[1][2]

  • ASSLNIA: A seven-amino-acid peptide that has been extensively studied for its muscle-targeting capabilities.[3][4]

  • M12 Peptide: A twelve-amino-acid peptide (RRQPPRSISSHP) identified through phage display, which has demonstrated high affinity for muscle cells.[5][6][7]

Comparative Performance Analysis

Direct comparative studies involving the this compound are limited in the public domain. However, by collating available data on each peptide, we can construct a comparative overview of their performance characteristics.

Binding Affinity and Cellular Uptake

One study directly compared the efficacy of M12 and ASSLNIA in delivering phosphorodiamidate morpholino oligomers (PMOs) to dystrophic muscle in mdx mice. The results indicated that the M12-PMO conjugate led to a significantly higher level of dystrophin restoration (approximately 25% of normal levels) compared to the ASSLNIA-PMO conjugate (less than 2%).[7] This suggests that M12 possesses a superior ability to target and/or be internalized by muscle cells compared to ASSLNIA.

While the this compound is stated to bind strongly to C2C12 myoblasts, a quantitative comparison to M12 or ASSLNIA is not available.[1][2]

Table 1: Comparison of Muscle-Targeting Peptide Performance

PeptideSequenceKey Performance DataSource
T9 SKTFNTHPQSTPBinds strongly to C2C12 myoblasts; increased specificity for heart and quadriceps when conjugated to oligonucleotides.[1][2]Phage Display
ASSLNIA ASSLNIAWhen conjugated to PMO, resulted in <2% dystrophin restoration in mdx mice.[7]Phage Display
M12 RRQPPRSISSHPWhen conjugated to PMO, resulted in ~25% dystrophin restoration in mdx mice, showing significantly higher efficacy than ASSLNIA-PMO.[7]Phage Display

Experimental Methodologies

To facilitate the replication and further investigation of these peptides, this section outlines the typical experimental protocols used to assess their muscle-targeting capabilities.

In Vitro Binding and Uptake Assays

Objective: To determine the binding affinity and internalization of peptides into muscle cells (e.g., C2C12 myoblasts).

Typical Protocol:

  • Cell Culture: C2C12 myoblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Peptide Labeling: Peptides are labeled with a fluorescent tag (e.g., FITC) for visualization and quantification.

  • Incubation: Labeled peptides are incubated with C2C12 cells at various concentrations and for different durations.

  • Washing: Unbound peptides are removed by washing the cells with PBS.

  • Quantification:

    • Flow Cytometry: To quantify the percentage of cells that have bound or internalized the peptide.

    • Fluorometry: To measure the total fluorescence intensity, correlating to the amount of peptide associated with the cells.

    • Confocal Microscopy: To visualize the cellular localization of the peptide (cell surface vs. intracellular).

Workflow for In Vitro Peptide Binding/Uptake Assay

G Workflow for In Vitro Peptide Binding/Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis C2C12 Culture C2C12 Myoblasts Incubate Incubate Labeled Peptide with Cells C2C12->Incubate Label Label Peptide with Fluorescent Tag Label->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Flow Flow Cytometry Wash->Flow Fluor Fluorometry Wash->Fluor Microscopy Confocal Microscopy Wash->Microscopy

Caption: A generalized workflow for assessing peptide binding and uptake in muscle cells in vitro.

In Vivo Biodistribution Studies

Objective: To evaluate the tissue distribution and muscle-targeting specificity of peptides in an animal model (e.g., mice).

Typical Protocol:

  • Peptide Labeling: Peptides are labeled with a detectable marker, such as a fluorescent dye (e.g., Cy5.5) or a radionuclide (e.g., 125I).

  • Administration: The labeled peptide is administered to the animal model, typically via intravenous injection.

  • Time Points: Animals are euthanized at various time points post-injection.

  • Organ Harvest: Major organs and different muscle types (e.g., quadriceps, gastrocnemius, heart) are harvested.

  • Quantification:

    • In Vivo Imaging System (IVIS): For fluorescently labeled peptides, organs are imaged to measure fluorescence intensity.

    • Gamma Counter: For radiolabeled peptides, the radioactivity in each organ is measured.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.

Workflow for In Vivo Biodistribution Study

G Workflow for In Vivo Biodistribution Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Label Label Peptide (Fluorescent/Radioactive) Inject Administer Labeled Peptide to Animal Label->Inject Euthanize Euthanize at Defined Time Points Inject->Euthanize Harvest Harvest Organs and Tissues Euthanize->Harvest Image Imaging (e.g., IVIS) Harvest->Image Count Radioactivity Counting Harvest->Count Analyze Calculate %ID/g Image->Analyze Count->Analyze

Caption: A standard workflow for evaluating the in vivo biodistribution of muscle-targeting peptides.

Signaling Pathways

The precise signaling pathways and cell surface receptors for T9, ASSLNIA, and M12 have not yet been fully elucidated in the available literature.[7] Identifying these pathways is a critical area for future research to understand their mechanisms of action and to potentially enhance their targeting capabilities.

The general mechanism for peptide-mediated targeting to muscle cells is believed to involve binding to a specific receptor on the myocyte surface, followed by internalization, potentially through endocytosis.

Hypothesized Muscle-Targeting Peptide Signaling Pathway

G Hypothesized Muscle-Targeting Peptide Signaling MTP Muscle-Targeting Peptide (T9, ASSLNIA, M12) Receptor Unknown Muscle Surface Receptor MTP->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Activation Delivery Therapeutic Cargo Delivery Internalization->Delivery

Caption: A simplified diagram illustrating the proposed mechanism of action for muscle-targeting peptides.

Conclusion and Future Directions

The this compound represents a promising candidate for muscle-targeted therapies, with initial data demonstrating its ability to bind to myoblasts and target specific muscle tissues. However, to fully assess its potential relative to other MTPs like ASSLNIA and the highly effective M12, direct comparative studies are essential.

Future research should prioritize:

  • Quantitative Binding Affinity Studies: Determining the dissociation constants (Kd) of T9, ASSLNIA, and M12 for muscle cells.

  • Comparative In Vivo Studies: Directly comparing the biodistribution and therapeutic efficacy of these three peptides in relevant animal models.

  • Receptor Identification: Elucidating the specific cell surface receptors that these peptides bind to on muscle cells.

  • Mechanism of Internalization: Investigating the cellular uptake mechanisms for these peptides.

By addressing these knowledge gaps, the scientific community can better understand the structure-activity relationships of muscle-targeting peptides and accelerate the development of more effective and targeted therapies for muscle diseases.

References

A Comparative Guide to the In Vivo Targeting Specificity of T9 Peptide and Other Muscle-Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to muscle tissue presents a significant opportunity for the treatment of a wide range of myopathies. A key strategy in achieving this is the use of muscle-targeting peptides (MTPs), short amino acid sequences designed to home to and be internalized by muscle cells, thereby enhancing the efficacy and reducing the off-target effects of conjugated drugs. This guide provides a comparative analysis of the in vivo targeting specificity of the T9 peptide (sequence: SKTFNTHPQSTP) and other notable muscle-targeting peptides, supported by available experimental data.

Overview of T9 and Alternative Muscle-Targeting Peptides

The this compound has been identified as a promising ligand for muscle-specific drug delivery. It has been shown to bind to C2C12 myoblasts and, when conjugated to oligonucleotides, exhibits increased specificity for heart and quadriceps muscles with reduced accumulation in organs such as the kidney, liver, and diaphragm[1]. To provide a comprehensive evaluation, this guide compares the this compound with other well-documented muscle-targeting peptides: ASSLNIA and M12.

Quantitative Comparison of In Vivo Biodistribution

The following table summarizes the available quantitative data on the in vivo biodistribution and targeting efficiency of T9 and alternative muscle-targeting peptides. It is important to note that direct comparison is challenging due to variations in experimental models, cargo molecules, and quantification methods.

PeptideSequenceAnimal ModelCargoQuantification MethodTarget Tissue(s)Off-Target TissuesKey Findings & Quantitative Data
T9 SKTFNTHPQSTPC57BL/6 miceFluorescein-labeled peptideNot specifiedHeart, QuadricepsKidney, Liver, DiaphragmIncreased specificity for heart and quadriceps muscle after tail-vein administration[1]. Quantitative data not available in the public domain.
ASSLNIA ASSLNIAMiceAdeno-Associated Virus (AAV2)Quantitative PCR (vector DNA copies)Heart, Diaphragm, Upper Limbs, Quadriceps, Gastrocnemius, Tibialis AnteriorLiver, Lungs, SpleenAAV587MTP (displaying ASSLNIA) showed a 6.6-fold increase in vector DNA copy number in the heart compared to unmodified AAV2[2].
M12 RRQPPRSISSHPmdx miceFluorescently labeled nanoparticles (AF488-PLGA-PEG)Fluorescence Imaging (Fluorescence ratio of muscle to liver)Heart, Quadriceps, Gastrocnemius, DiaphragmLiver1.23, 1.69, 2.31, and 1.91-fold increases in the fluorescence ratio were observed in the heart, quadriceps, gastrocnemius, and diaphragm, respectively, compared to non-targeted nanoparticles[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

In Vivo Biodistribution of Fluorescently Labeled Peptides

This protocol describes a general method for assessing the tissue distribution of a fluorescently labeled targeting peptide in a mouse model.

1. Peptide Labeling:

  • The targeting peptide (e.g., T9, ASSLNIA, or M12) is synthesized with a fluorescent dye (e.g., Fluorescein, Alexa Fluor 488) conjugated to its N-terminus or a specific amino acid side chain.

  • The labeled peptide is purified by high-performance liquid chromatography (HPLC).

2. Animal Model and Administration:

  • C57BL/6 or mdx mice (typically 6-8 weeks old) are used.

  • The fluorescently labeled peptide is administered intravenously via the tail vein at a predetermined dose.

3. In Vivo and Ex Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 24 hours), whole-body in vivo fluorescence imaging is performed using an imaging system (e.g., IVIS Spectrum).

  • Following the final imaging session, mice are euthanized, and major organs (heart, lungs, liver, spleen, kidneys, quadriceps, gastrocnemius, diaphragm) are harvested for ex vivo imaging to quantify fluorescence intensity in each tissue.

4. Data Analysis:

  • The fluorescence intensity of each organ is measured using the imaging system's software.

  • The targeting efficiency can be expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of fluorescence in the target tissue to a non-target tissue (e.g., muscle-to-liver ratio).

Quantification of AAV Vector Biodistribution by qPCR

This protocol outlines the quantification of viral vector genomes in different tissues following systemic administration of an AAV vector displaying a targeting peptide.

1. Vector Administration:

  • AAV vectors (e.g., AAV587MTP displaying ASSLNIA and a control unmodified AAV2) are injected intravenously into mice (e.g., 9x10^11 viral particles per mouse)[2].

2. Tissue Harvesting and DNA Extraction:

  • At a specified time point (e.g., 4 weeks post-injection), mice are euthanized, and various muscle and non-muscle tissues are collected.

  • Genomic DNA is extracted from each tissue sample using a commercial DNA extraction kit.

3. Quantitative PCR (qPCR):

  • qPCR is performed on the extracted genomic DNA using primers and a probe specific to a region of the AAV vector genome (e.g., the transgene cassette).

  • A standard curve is generated using known quantities of the AAV vector plasmid to enable absolute quantification of vector copies.

  • The results are normalized to the amount of genomic DNA used in the reaction and expressed as vector copies per microgram of tissue DNA.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in validating peptide targeting specificity, the following diagrams are provided.

Experimental_Workflow_Biodistribution cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis & Fluorescent Labeling Purification HPLC Purification Peptide_Synthesis->Purification Injection Intravenous Injection Purification->Injection Animal_Model Animal Model (e.g., Mouse) Animal_Model->Injection Imaging In Vivo & Ex Vivo Imaging Injection->Imaging Tissue_Harvesting Tissue Harvesting Imaging->Tissue_Harvesting Quantification Fluorescence Quantification Tissue_Harvesting->Quantification Data_Analysis Data Analysis (%ID/g or Ratios) Quantification->Data_Analysis

Workflow for in vivo biodistribution analysis.

Logical_Relationship_Targeting cluster_validation Validation of Targeting Specificity T9 This compound InVitro In Vitro Binding Assays (e.g., C2C12 myoblasts) T9->InVitro Alternatives Alternative Peptides (ASSLNIA, M12) Alternatives->InVitro InVivo In Vivo Biodistribution Studies (Animal Models) InVitro->InVivo Quantification Quantitative Analysis (%ID/g, Ratios, qPCR) InVivo->Quantification Comparison Comparison of Targeting Efficiency Quantification->Comparison Comparative Efficacy

Logical flow for comparing targeting peptides.

Conclusion

The this compound holds promise as a muscle-targeting ligand, with initial studies indicating its specificity for heart and quadriceps muscle. However, a significant gap exists in the publicly available, peer-reviewed literature regarding quantitative in vivo biodistribution data for the this compound itself. In contrast, alternative peptides such as ASSLNIA and M12 have been evaluated more quantitatively, demonstrating significant enhancements in muscle targeting when incorporated into delivery vectors like AAV or nanoparticles.

For researchers and drug developers, the selection of a muscle-targeting peptide should be guided by rigorous, quantitative in vivo validation. While T9 shows potential, further studies are required to establish a comprehensive biodistribution profile and enable direct, quantitative comparison with other leading MTP candidates. The experimental protocols and comparative data presented in this guide offer a framework for such evaluations, emphasizing the need for standardized methodologies to advance the field of targeted muscle therapies.

References

T9 Peptide vs. Cell-Penetrating Peptides: A Comparative Guide to Muscle-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents to muscle tissue remains a critical challenge. This guide provides an objective comparison of the T9 peptide and other prominent cell-penetrating peptides (CPPs) for muscle-specific cargo delivery, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic therapeutic design.

The efficient and specific delivery of macromolecules, such as oligonucleotides and proteins, to muscle cells is paramount for the development of effective treatments for a range of myopathies, including Duchenne muscular dystrophy (DMD). While cell-penetrating peptides have emerged as a versatile tool for overcoming the cellular membrane barrier, a subset of these, along with muscle-targeting peptides, have shown particular promise for myo-targeting. This guide focuses on a comparative analysis of the this compound against well-characterized CPPs, with a special emphasis on the highly effective DG9 peptide.

Overview of T9 and Cell-Penetrating Peptides

The This compound , with the sequence SKTFNTHPQSTP , has been identified as a muscle-targeting peptide.[1] It exhibits a strong binding affinity for C2C12 myoblasts and, when conjugated to cargo, demonstrates increased specificity for heart and quadriceps muscles.[1]

Cell-penetrating peptides (CPPs) are a diverse class of short peptides, typically rich in cationic amino acids, that can translocate across the plasma membrane and deliver a variety of molecular cargo into cells.[2] Their application in muscle delivery has been extensively studied, with notable examples including arginine-rich peptides and the recently developed DG9 peptide.

A key distinction lies in their primary proposed mechanism: T9 is categorized as a muscle-targeting peptide, suggesting a receptor-mediated or specific interaction with the muscle cell surface, while many CPPs are thought to facilitate entry through less specific mechanisms involving direct membrane translocation or endocytosis.

Quantitative Performance in Muscle Delivery

Peptide Sequence Key Findings in Muscle Delivery References
This compound SKTFNTHPQSTPBinds strongly to C2C12 myoblasts; increases specificity for heart and quadriceps muscles when conjugated to oligonucleotides.[1]
DG9 Peptide N-YArVRRrGPRGYArVRRrGPRr-C (r = D-arginine)A versatile CPP derived from the human Hph-1 transcription factor.[3]
Pip6a Ac-RXRRBRRXRYQFLIRXRBR-NH2 (X = 6-aminohexanoic acid, B = β-alanine)An arginine-rich CPP that enhances PMO delivery to striated muscles.
ASSLNIA ASSLNIAA muscle-targeting peptide identified through phage display.[4]

Table 1: Overview of this compound and Selected Cell-Penetrating Peptides for Muscle Delivery.

Peptide Conjugate Animal Model Dosage and Administration Key Quantitative Outcomes in Muscle Tissue References
DG9-PMO hDMDdel52;mdx miceSingle retro-orbital injection (64 mg/kg)2.2 to 12.3-fold higher exon 51 skipping in skeletal muscles compared to unconjugated PMO. 14.4-fold higher exon 51 skipping in the heart compared to unconjugated PMO. Restoration of dystrophin to ~3% of wild-type levels in skeletal muscle and ~2.5% in the heart .
DG9-PMO hDMDdel52;mdx miceIntramuscular injection (25 µg total dose)Dystrophin restoration to 0.76% of wild-type levels in the tibialis anterior.
Pip6a-PMO DM1 mouse modelSystemic administrationEfficient and long-lasting correction of molecular and functional phenotypes at doses 5 to 10 times lower than unconjugated ASOs.[1]
ASSLNIA-PAMAM C2C12 myoblastsIn vitro transfectionThree-fold increase in transfection efficiency compared to unmodified PAMAM dendrimer.[5]
M12-PMO mdx miceSystemic administration (25 mg/kg)10-fold higher dystrophin restoration compared to ASSLNIA-PMO conjugate.[4]

Table 2: Quantitative Comparison of Peptide-Mediated Cargo Delivery to Muscle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of peptide-mediated muscle delivery.

Protocol 1: Intravenous Administration of Peptide-Cargo Conjugates in Mice

This protocol describes the systemic delivery of peptide-conjugated cargo to assess in vivo biodistribution and efficacy.

Materials:

  • Peptide-cargo conjugate solution (e.g., DG9-PMO in sterile saline)

  • Mouse restrainer

  • Insulin syringes with 28-30 gauge needles

  • 70% ethanol (B145695)

Procedure:

  • Prepare the peptide-cargo conjugate solution to the desired concentration in sterile, pyrogen-free saline.

  • Secure the mouse in a restrainer, allowing access to the tail.

  • Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the injection site on the tail vein with a 70% ethanol wipe.

  • Insert the needle into the lateral tail vein at a shallow angle.

  • Slowly inject the desired volume of the peptide-cargo solution. Successful injection is indicated by the absence of a subcutaneous bleb.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Tissues can be harvested at predetermined time points post-injection for analysis.

Protocol 2: Quantification of Dystrophin Restoration by Western Blot

This protocol outlines the steps for quantifying the amount of dystrophin protein in muscle tissue lysates from treated mdx mice.

Materials:

  • Muscle tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against dystrophin (e.g., NCL-DYS1)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-α-actinin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Homogenize frozen muscle tissue samples in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a low-percentage acrylamide (B121943) gel suitable for large proteins like dystrophin.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C with gentle agitation.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Quantify the band intensities using densitometry software and normalize the dystrophin signal to the loading control. Express dystrophin levels as a percentage of a wild-type control.[6][7][8]

Protocol 3: Analysis of Exon Skipping by RT-PCR

This protocol details the methodology for assessing the efficiency of exon skipping in muscle tissue from mice treated with antisense oligonucleotides.

Materials:

  • Muscle tissue samples

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers flanking the target exon

  • Taq DNA polymerase and PCR buffer

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • Gel documentation system

Procedure:

  • Extract total RNA from muscle tissue samples using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Perform PCR using primers that flank the exon targeted for skipping. The forward primer should be in an upstream exon and the reverse primer in a downstream exon.

  • The PCR program should be optimized for annealing temperature and extension time. Typically, 30-35 cycles are performed.

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a smaller band in addition to the wild-type band indicates successful exon skipping.

  • Quantify the percentage of exon skipping by measuring the intensity of the skipped and un-skipped bands using gel documentation software. The percentage of exon skipping is calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of un-skipped band) * 100.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in peptide-mediated muscle delivery, the following diagrams have been generated using the DOT language.

G Cellular Uptake Pathways of Peptides in Muscle Cells cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space PeptideCargo Peptide-Cargo Conjugate Receptor Muscle-Specific Receptor PeptideCargo->Receptor Targeting Peptide (e.g., T9) Binding Membrane Lipid Bilayer PeptideCargo->Membrane CPP Direct Translocation Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Membrane->Endosome Endocytosis EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytosol Cytosol Nucleus Nucleus (for ASOs) Cytosol->Nucleus Nuclear Import EndosomalEscape->Cytosol Cargo Release

Caption: Cellular uptake mechanisms for peptide-cargo conjugates in muscle cells.

G Experimental Workflow for Assessing Peptide-Mediated Muscle Delivery cluster_invivo In Vivo Experiment cluster_analysis Ex Vivo Analysis start mdx Mouse Model injection Systemic or Local Injection of Peptide-Cargo Conjugate start->injection harvest Tissue Harvest (Muscle, Heart, etc.) injection->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rtpcr RT-PCR for Exon Skipping rna_extraction->rtpcr western_blot Western Blot for Dystrophin protein_extraction->western_blot quant_rna Quantification of Exon Skipping (%) rtpcr->quant_rna quant_protein Quantification of Dystrophin (% WT) western_blot->quant_protein

Caption: Workflow for evaluating peptide-mediated cargo delivery in mdx mice.

Conclusion

The development of peptides capable of efficiently and specifically delivering therapeutic cargo to muscle tissue represents a significant advancement in the potential treatment of myopathies. While the this compound shows promise as a muscle-targeting agent, the available quantitative data for the cell-penetrating peptide DG9 is currently more extensive, demonstrating substantial improvements in cargo delivery and therapeutic efficacy in preclinical models of Duchenne muscular dystrophy.

The choice between a muscle-targeting peptide like T9 and a broadly applicable CPP like DG9 will depend on the specific therapeutic application, the nature of the cargo, and the desired biodistribution profile. Further head-to-head studies are warranted to directly compare the in vivo efficacy of these and other promising peptides. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies, ultimately aiding in the rational design of next-generation muscle-targeted therapies.

References

T9W Peptide vs. Conventional Antibiotics: A Comparative Efficacy Guide Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antimicrobial peptide T9W and conventional antibiotics in combating Pseudomonas aeruginosa, a notoriously challenging pathogen known for its intrinsic and acquired resistance mechanisms. This document synthesizes experimental data on their efficacy, mechanisms of action, and safety profiles to support research and development efforts in the pursuit of new anti-pseudomonal therapies.

Executive Summary

Pseudomonas aeruginosa poses a significant threat in clinical settings, with a remarkable ability to develop resistance to a wide array of conventional antibiotics. The T9W peptide has emerged as a promising alternative, demonstrating potent and rapid bactericidal activity against both antibiotic-susceptible and multidrug-resistant (MDR) strains of P. aeruginosa. A key advantage of T9W lies in its mechanism of action, which involves direct disruption of the bacterial membrane, a process less likely to induce resistance compared to the target-specific mechanisms of many conventional antibiotics. Furthermore, T9W exhibits a favorable safety profile with low toxicity towards mammalian cells.

Efficacy Data: T9W Peptide vs. Conventional Antibiotics

The following tables summarize the in vitro efficacy of the T9W peptide compared to a selection of conventional antibiotics against P. aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) Against P. aeruginosa

CompoundStrainMIC (µM)MIC (µg/mL)Reference
T9W Peptide P. aeruginosa (various)0.5 - 40.3 - 4[1]
T9W Peptide Ciprofloxacin-resistant P. aeruginosa1 - 4[1][2]
T9W Peptide Gentamicin-resistant P. aeruginosa1 - 4[1][2]
T9W Peptide Ceftazidime-resistant P. aeruginosa1 - 4[1][2]
Ciprofloxacin (B1669076)P. aeruginosa (clinical isolates)2 to >64
GentamicinP. aeruginosa (clinical isolates)4 to >64
CeftazidimeP. aeruginosa (clinical isolates)
PiperacillinP. aeruginosa PAO14 (initial) -> 4096 (after 128 days)[3]

Note: Direct comparison of MIC values should be interpreted with caution as they can vary based on the specific bacterial strains and experimental conditions used in different studies. The data for conventional antibiotics often shows a broad range, reflecting the high prevalence of resistance.

Table 2: Bactericidal Activity and Time-Kill Kinetics

CompoundConcentrationTime to Complete KillingReference
T9W Peptide 1x Lethal Concentration (LC)< 30 minutes[1][2]
T9W Peptide 4x Lethal Concentration (LC)< 5 minutes[1][2]
Conventional Antibiotics VariesGenerally slower, dependent on mechanism of action

Table 3: Cytotoxicity Against Mammalian Cells

CompoundCell LineCytotoxicity MetricValueReference
T9W Peptide Human Red Blood Cells (hRBCs)No toxicity up to256 µM (290 µg/mL)[1]
T9W Peptide Macrophage cellsNo toxicity up to256 µM (290 µg/mL)[1]
Conventional Antibiotics VariousVaries significantly by drug class

Resistance Development

A critical advantage of antimicrobial peptides like T9W is their lower propensity to induce resistance. One study demonstrated that while P. aeruginosa rapidly developed high-level resistance to nine different conventional antibiotics within 12 to 128 days, no significant change in the MIC of two other antimicrobial peptides was observed over 150 days of successive cultures[3]. This suggests that the membrane-disrupting mechanism of these peptides presents a higher barrier to resistance evolution. For instance, after 30 passages, the MIC of ciprofloxacin against P. aeruginosa increased 64-fold, whereas the MICs for the antimicrobial peptides melimine and Mel4 remained unchanged[4].

Mechanism of Action: T9W Peptide

The bactericidal activity of the T9W peptide against P. aeruginosa is a rapid, multi-step process targeting the bacterial cell envelope.

T9W_Mechanism_of_Action T9W T9W Peptide LPS Lipopolysaccharide (LPS) in Outer Membrane T9W->LPS Initial Binding OM Outer Membrane Perturbation LPS->OM Disorganization IM Inner Membrane Depolarization & Disruption OM->IM Translocation Leakage Leakage of Cellular Contents IM->Leakage Pore Formation Death Bacterial Cell Death Leakage->Death Cell Lysis

Mechanism of T9W peptide against P. aeruginosa.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data presented in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of antimicrobial efficacy. For antimicrobial peptides, a modified broth microdilution method is often employed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare bacterial inoculum (~5 x 10^5 CFU/mL) Peptide_Dilutions 2. Prepare serial dilutions of T9W/antibiotic Inoculation 3. Inoculate dilutions with bacteria Peptide_Dilutions->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation 5. Visually assess for bacterial growth Incubation->Observation MIC_Determination 6. MIC = Lowest concentration with no visible growth Observation->MIC_Determination

Workflow for MIC determination.

A detailed protocol for a modified MIC method for cationic antimicrobial peptides can be found in the Hancock Lab resources[5].

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_results Results Culture_Prep 1. Prepare bacterial culture to a standard density Exposure 2. Expose bacteria to different concentrations of T9W/antibiotic Culture_Prep->Exposure Sampling 3. Collect aliquots at specific time intervals Exposure->Sampling Plating 4. Serially dilute and plate aliquots on agar Sampling->Plating Incubate_Plates 5. Incubate plates and count colonies (CFU) Plating->Incubate_Plates Plot_Data 6. Plot log10 CFU/mL against time Incubate_Plates->Plot_Data

Workflow for time-kill kinetics assay.

A standard protocol for time-kill assays can be adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement Seed_Cells 1. Seed mammalian cells in a 96-well plate Treat_Cells 2. Treat cells with various concentrations of T9W/antibiotic Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent to each well Treat_Cells->Add_MTT Incubate 4. Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate Solubilize 5. Solubilize formazan crystals Incubate->Solubilize Measure_Absorbance 6. Measure absorbance with a plate reader Solubilize->Measure_Absorbance Calculate_Viability 7. Calculate cell viability (%) Measure_Absorbance->Calculate_Viability

Workflow for MTT cytotoxicity assay.

Conclusion

The T9W peptide demonstrates significant potential as a novel therapeutic agent against P. aeruginosa. Its high potency against resistant strains, rapid bactericidal action, and low cytotoxicity, combined with a lower propensity for resistance development, position it as a strong candidate for further preclinical and clinical investigation. While conventional antibiotics remain a cornerstone of treatment, the rise of antibiotic resistance necessitates the development of alternative strategies. T9W and other antimicrobial peptides represent a promising avenue to address this urgent medical need. Further research, particularly direct comparative in vivo studies, will be crucial to fully elucidate the therapeutic potential of T9W in a clinical context.

References

comparing T9W peptide to human-derived LL37 antimicrobial peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the synthetic peptide T9W and the human-derived antimicrobial peptide LL-37. This document provides a detailed analysis of their antimicrobial efficacy, mechanisms of action, cytotoxicity, and immunomodulatory effects, supported by experimental data and protocols.

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising alternative. This guide provides a head-to-head comparison of two notable AMPs: T9W, a synthetic peptide specifically designed to target Pseudomonas aeruginosa, and LL-37, a naturally occurring human cathelicidin (B612621) with broad-spectrum antimicrobial and immunomodulatory properties.[1][2][3]

Peptide Characteristics

FeatureT9W PeptideHuman LL-37 Peptide
Origin Synthetic, derived from an amphipathic peptide RI16 by amino acid substitution.[2]Human-derived, the only cathelicidin found in humans.[1]
Primary Target Specifically targets Pseudomonas aeruginosa, including antibiotic-resistant strains.[2]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1]
Mechanism of Action Interacts with and depolarizes the outer and inner membranes of P. aeruginosa.[2]Disrupts microbial membranes, leading to cell lysis. Also exhibits immunomodulatory functions.[1]

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial activity of T9W and LL-37 against Pseudomonas aeruginosa has been evaluated by determining their Minimum Inhibitory Concentrations (MIC).

PeptidePseudomonas aeruginosa Strain(s)MIC (µg/mL)MIC (µM)Reference
T9W PAO1 and clinical isolates0.3 - 40.5 - 4[2]
LL-37 PAO1256~57[3][4]
LL-37 PAO1-25[5]
LL-37 Multidrug-resistant isolates15.6 - 1000~3.5 - 223[6]
LL-37 ATCC 27853 and CRPA strains256~57[4]

Note: The MIC values for LL-37 can vary depending on the specific strain and experimental conditions.

Mechanism of Action

Both peptides exert their primary antimicrobial effect by disrupting the bacterial cell membrane.

T9W specifically binds to the lipopolysaccharide (LPS) on the outer membrane of P. aeruginosa, leading to membrane depolarization and subsequent cell death.[2]

LL-37 , being cationic, is electrostatically attracted to the negatively charged components of microbial membranes, such as LPS in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. This interaction leads to membrane permeabilization and lysis.[1][6]

Cytotoxicity Profile

A critical aspect of any potential therapeutic is its effect on host cells.

PeptideAssayResultsInterpretationReference
T9W Hemolysis Assay & MTT AssayNo toxicity against human red blood cells and macrophages up to 256 µM.Low cytotoxicity, high selectivity for bacterial cells.[2]
LL-37 Hemolysis AssayHC50 > 80 µMLow hemolytic activity at therapeutic concentrations.[7]
LL-37 Various cell linesCytotoxic at high concentrations.Dose-dependent cytotoxicity.[8][9]

HC50: the concentration of peptide causing 50% hemolysis.

Immunomodulatory Effects

Beyond its direct antimicrobial activity, LL-37 is a well-documented immunomodulator, bridging the innate and adaptive immune responses.[1][10] In contrast, the immunomodulatory properties of T9W have not been extensively reported, with research primarily focusing on its direct bactericidal action.

LL-37's Immunomodulatory Functions:

  • Chemotaxis: Attracts neutrophils, monocytes, and T cells to the site of infection.[10]

  • Cytokine and Chemokine Regulation: Modulates the production of various signaling molecules to orchestrate the immune response.[10]

  • TLR Signaling Modulation: Can either suppress or enhance Toll-like receptor (TLR) signaling depending on the context.[11]

The following diagram illustrates the signaling pathways activated by LL-37 in immune and epithelial cells.

LL37_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LL37 LL-37 FPRL1 FPRL1/FPR2 LL37->FPRL1 TLR TLR LL37->TLR EGFR EGFR LL37->EGFR PLC_PKC PLC/PKC FPRL1->PLC_PKC G-protein PI3K_Akt PI3K/Akt FPRL1->PI3K_Akt G-protein MAPK MAPK (p38, ERK) TLR->MAPK EGFR->MAPK NFkB NF-κB PLC_PKC->NFkB PI3K_Akt->NFkB MAPK->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Cytokines_Chemokines Cytokines (IL-6, IL-8, IL-10) Chemokines (CCL2, CXCL8) Gene_Expression->Cytokines_Chemokines leads to production of

Caption: LL-37 signaling pathways in host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.[12][13][14][15][16]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_bacteria prep_peptides Prepare serial dilutions of peptides start->prep_peptides add_bacteria Add 100 µL of bacterial suspension to 96-well plate prep_bacteria->add_bacteria add_peptides Add 11 µL of peptide dilutions to corresponding wells prep_peptides->add_peptides incubate Incubate at 37°C for 18-24 hours add_peptides->incubate read_plate Read absorbance at 600 nm incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the MIC assay.

Hemolytic Activity Assay

This protocol quantifies the lytic activity of peptides against red blood cells.[17][18][19][20][21]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_rbc Prepare 2% red blood cell suspension in PBS start->prep_rbc prep_peptides Prepare serial dilutions of peptides start->prep_peptides mix Mix 100 µL RBC suspension with 100 µL peptide solution prep_rbc->mix prep_peptides->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure_supernatant Measure absorbance of supernatant at 450 nm centrifuge->measure_supernatant calculate_hemolysis Calculate % hemolysis relative to positive (Triton X-100) and negative (PBS) controls measure_supernatant->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for the hemolysis assay.

MTT Cytotoxicity Assay

This assay assesses cell viability based on the metabolic activity of cells.[22][23][24][25]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed mammalian cells in a 96-well plate and incubate start->seed_cells prep_peptides Prepare serial dilutions of peptides start->prep_peptides treat_cells Treat cells with peptide dilutions and incubate seed_cells->treat_cells prep_peptides->treat_cells add_mtt Add MTT reagent and incubate for 2-4 hours treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability relative to untreated controls read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

T9W and LL-37 represent two distinct strategies in the development of antimicrobial peptides. T9W is a highly potent and specific synthetic peptide with low cytotoxicity, making it a strong candidate for targeted therapy against P. aeruginosa. LL-37, as a natural human peptide, offers broad-spectrum activity coupled with significant immunomodulatory functions, suggesting its potential in treating a wider range of infections and inflammatory conditions. The choice between these or similar peptides for therapeutic development will depend on the specific clinical application, balancing the need for targeted potency against the benefits of a broader, host-modulating response. Further research into the immunomodulatory potential of synthetic peptides like T9W may unveil new avenues for therapeutic design.

References

Validating the Low Cytotoxicity of Novel Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of novel therapeutic peptides and drug delivery systems, establishing a favorable safety profile is paramount. A key aspect of this is confirming low cytotoxicity in mammalian cells. This guide provides a comparative framework for validating the cytotoxicity of a novel peptide, here exemplified as "T9W peptide," against other well-established cell-penetrating peptides (CPPs). The focus is on providing robust experimental protocols and clear data presentation to support preclinical evaluation.

Comparative Cytotoxicity Analysis

A critical step in validating a new peptide is to benchmark its cytotoxicity against existing alternatives. Cell-penetrating peptides such as Tat and Penetratin are widely used as delivery vectors, but their application can be limited by toxicity at higher concentrations.[1] The ideal novel peptide would exhibit high efficacy with minimal impact on cell viability.

Data Presentation: Quantifying Cytotoxicity

To facilitate direct comparison, quantitative data from various cytotoxicity assays should be summarized in a clear tabular format. Below is a template for presenting such data, comparing our hypothetical T9W peptide with Tat and Penetratin. The values are illustrative and would be populated with experimental results.

Peptide Concentration (µM) Cell Line Assay % Cell Viability (relative to control) % Cytotoxicity (LDH release) % Apoptotic Cells (Annexin V)
T9W 10HeLaMTT98%3%2%
25HeLaMTT95%6%4%
50HeLaMTT92%10%7%
Tat 10HeLaMTT90%12%8%
25HeLaMTT75%25%18%
50HeLaMTT60%40%35%
Penetratin 10HeLaMTT92%9%6%
25HeLaMTT80%20%15%
50HeLaMTT68%35%28%

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible data relies on standardized experimental protocols. The following sections detail the methodologies for three commonly used cytotoxicity assays.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Peptide Treatment: Treat the cells with varying concentrations of the T9W peptide and control peptides (e.g., Tat, Penetratin) for the desired exposure time (e.g., 24, 48, or 72 hours).[3] Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3] Incubate the plate for 1.5 to 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[2][5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with peptides as described for the MTT assay.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.[6]

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton™ X-100) to induce complete cell lysis.[6][7]

    • Background Control: Medium without cells.[6]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[6] Carefully transfer the supernatant to a new 96-well plate.[5]

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.[2][5]

  • Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at 490 nm.[2]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Annexin V Staining (Apoptosis Detection)

Annexin V staining is used to detect apoptosis, a form of programmed cell death.[8] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive).

Protocol:

  • Cell Treatment: Treat cells with the peptides in a culture dish or multi-well plate.

  • Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[8][9]

Visualizing Experimental Workflows and Cellular Pathways

Diagrams are essential for clearly communicating experimental designs and biological mechanisms.

G cluster_0 Cell Preparation cluster_1 Peptide Treatment cluster_2 Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V Assay cluster_3 Data Analysis start Seed Mammalian Cells incubate Incubate 24h start->incubate treat Add T9W & Control Peptides incubate->treat incubate2 Incubate for desired time treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt1 Add MTT Reagent assay_choice->mtt1 Metabolic Activity ldh1 Collect Supernatant assay_choice->ldh1 Membrane Integrity av1 Harvest & Stain Cells assay_choice->av1 Apoptosis mtt2 Incubate & Solubilize mtt1->mtt2 mtt3 Measure Absorbance mtt2->mtt3 analysis Calculate % Viability/ Cytotoxicity/Apoptosis mtt3->analysis ldh2 Add Reaction Mix ldh1->ldh2 ldh3 Measure Absorbance ldh2->ldh3 ldh3->analysis av2 Flow Cytometry Analysis av1->av2 av2->analysis

Caption: Workflow for assessing peptide cytotoxicity.

G cluster_caspase Caspase Cascade peptide Cytotoxic Peptide (e.g., T9W at high conc.) membrane Plasma Membrane Disruption peptide->membrane apoptosis_trigger Apoptosis Induction peptide->apoptosis_trigger cell_death Apoptotic Cell Death membrane->cell_death caspase9 Caspase-9 Activation apoptosis_trigger->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 dna_damage DNA Fragmentation caspase3->dna_damage dna_damage->cell_death

Caption: Potential signaling pathway for peptide-induced apoptosis.

References

A Head-to-Head Battle for siRNA Delivery: T9(dR) Peptide versus Transportan (TP)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of T9(dR) and Transportan for small interfering RNA (siRNA) delivery, supported by experimental data and detailed protocols.

In the rapidly evolving field of RNA interference (RNAi) therapeutics, the effective delivery of siRNA to target cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising non-viral vectors for this purpose. This guide provides a detailed comparison of two such peptides: Transportan (TP), a well-established CPP, and T9(dR), a novel derivative of Transportan, in their ability to deliver siRNA.

Executive Summary

T9(dR) is a 36-amino acid chimeric peptide composed of the 27-amino acid sequence of Transportan (TP) with an addition of a nona-D-arginine tail. This modification of nine D-isomeric arginines is intended to enhance its stability and efficacy in siRNA delivery.

Based on available experimental data, T9(dR) demonstrates several advantages over its parent peptide, Transportan. T9(dR) forms stable nanoparticles with siRNA at lower molar ratios, exhibits comparable or lower cytotoxicity, and in specific applications such as antiviral therapy, shows superior efficacy in inhibiting viral replication. This suggests that the addition of the nona-D-arginine tail significantly improves the overall performance of the peptide as an siRNA delivery vehicle.

Performance Comparison: T9(dR) vs. Transportan

The following tables summarize the quantitative data gathered from comparative studies.

Table 1: Peptide Characteristics

FeatureT9(dR)Transportan (TP)
Amino Acid Sequence GWTLNSAGYLLGKINLKALAALAKKIL(dR)9GWTLNSAGYLLGKINLKALAALAKKIL
Length (Amino Acids) 3627
Modification C-terminal nona-D-arginine tailNone

Table 2: siRNA Complex Formation and Nanoparticle Characteristics

ParameterT9(dR)Transportan (TP)
siRNA Condensation (Mole Ratio) ≥ 4:1Data not available for direct comparison
Nanoparticle Size (nm) 350 - 550Data not available for direct comparison

Note: The data for T9(dR) indicates that it effectively condenses siRNA into nanoparticles at a mole ratio of 4:1 or higher. While Transportan also forms complexes with siRNA, specific quantitative data for a direct comparison of condensation efficiency at various molar ratios was not available in the reviewed literature.

Table 3: In Vitro Performance

ParameterT9(dR)Transportan (TP)Cell Lines Tested
Cytotoxicity Low cellular toxicity observed.No significant cytotoxic effect up to 10 µM.293T, MDCK, RAW, A549
Influenza Virus Inhibition More efficient inhibition of influenza virus replication.Less efficient inhibition compared to T9(dR).MDCK, A549

Note: While direct IC50 values for cytotoxicity were not available in the primary comparative study, both peptides are generally considered to have low toxicity at effective concentrations. The antiviral data suggests superior biological activity of the T9(dR)-siRNA complexes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These are standard protocols that can be adapted for the specific cell lines and siRNA sequences used in your research.

Peptide-siRNA Complex Formation (Gel Retardation Assay)

This assay determines the ability of the peptide to bind and encapsulate siRNA.

Materials:

  • T9(dR) and Transportan (TP) peptides

  • siRNA (e.g., 20 µM stock solution)

  • Nuclease-free water

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Gel loading dye

  • Nucleic acid stain (e.g., SYBR Safe)

  • Gel documentation system

Procedure:

  • Prepare a 2% agarose gel in 1X TAE buffer.

  • In nuclease-free microcentrifuge tubes, prepare peptide-siRNA complexes at various molar ratios (e.g., 1:1, 2:1, 4:1, 8:1, 16:1 of peptide to siRNA).

  • For each complex, first add the required volume of peptide solution, then add a fixed amount of siRNA (e.g., 10 pmol).

  • Gently mix and incubate at room temperature for 30 minutes to allow complex formation.

  • Add gel loading dye to each sample.

  • Load the samples into the wells of the agarose gel. Include a lane with siRNA only as a control.

  • Run the gel at 100 V for 30-40 minutes.

  • Stain the gel with a nucleic acid stain and visualize using a gel documentation system.

  • The retardation of siRNA migration in the gel indicates complex formation. The molar ratio at which the siRNA band disappears is considered the point of complete encapsulation.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the peptides on cell viability.

Materials:

  • Cells (e.g., A549, HEK293T)

  • Complete cell culture medium

  • T9(dR) and Transportan (TP) peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of T9(dR) and TP peptides in serum-free medium.

  • Remove the culture medium from the cells and replace it with the peptide solutions of varying concentrations. Include untreated cells as a control.

  • Incubate for 4 hours.

  • Remove the peptide solutions and replace with fresh complete medium.

  • Incubate for another 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Cell viability is calculated as a percentage of the absorbance of untreated control cells.

In Vitro Gene Silencing (qPCR)

This method quantifies the reduction in target mRNA levels following siRNA delivery.

Materials:

  • Cells plated in 24-well plates

  • Peptide-siRNA complexes (prepared as in Protocol 1)

  • Opti-MEM or other serum-free medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Prepare peptide-siRNA complexes at the desired molar ratio in serum-free medium.

  • Wash the cells with PBS and add the complex-containing medium.

  • Incubate for 4-6 hours at 37°C.

  • Remove the transfection medium and replace it with fresh complete medium.

  • Incubate for 24-72 hours.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target gene and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative knockdown of the target gene expression compared to control (e.g., cells treated with a non-targeting siRNA).

Visualizations

The following diagrams illustrate key workflows and concepts in peptide-mediated siRNA delivery.

experimental_workflow cluster_preparation Complex Formation cluster_delivery Cellular Delivery & Analysis cluster_assays Assays peptide T9(dR) or TP Peptide mix Mix at varying molar ratios peptide->mix siRNA siRNA siRNA->mix incubation Incubate 30 min at RT mix->incubation complex Peptide-siRNA Nanoparticles incubation->complex transfection Add Nanoparticles to cells complex->transfection cells Target Cells in culture cells->transfection incubation2 Incubate 4-72h transfection->incubation2 analysis Analysis incubation2->analysis cytotoxicity Cytotoxicity (MTT Assay) analysis->cytotoxicity silencing Gene Silencing (qPCR) analysis->silencing uptake Cellular Uptake (Flow Cytometry) analysis->uptake

Experimental workflow for comparing T9(dR) and TP for siRNA delivery.

sirna_delivery_pathway cluster_extracellular Extracellular cluster_cellular Intracellular complex Peptide-siRNA Nanoparticle endocytosis Endocytosis complex->endocytosis 1. Cellular Uptake endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape 2. cytosol Cytosol escape->cytosol siRNA Release risc RISC Loading cytosol->risc 3. cleavage mRNA Cleavage risc->cleavage 4. gene_silencing Gene Silencing cleavage->gene_silencing

General pathway of peptide-mediated siRNA delivery and gene silencing.

Conclusion

The available evidence strongly suggests that T9(dR) is a highly promising carrier for siRNA delivery, outperforming its parent peptide, Transportan, in key aspects. The addition of the nona-D-arginine tail appears to enhance the peptide's ability to condense siRNA and facilitate its biological activity, all while maintaining a favorable safety profile. For researchers and drug development professionals seeking an efficient and safe non-viral vector for siRNA therapeutics, T9(dR) represents a compelling option worthy of further investigation and development. Further head-to-head studies providing more detailed quantitative comparisons on encapsulation efficiency, cellular uptake, and gene silencing across a broader range of cell types and target genes would be invaluable to fully elucidate the comparative advantages of T9(dR).

Comparative Analysis of T9(dR) Nanoparticle Formation Efficiency for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Nanoparticle Formation for siRNA Delivery

The effective delivery of small interfering RNA (siRNA) is a cornerstone of gene silencing therapies. A critical initial step in this process is the efficient formation of nanoparticles that protect the siRNA cargo and facilitate its cellular uptake. This guide provides a comparative analysis of the formation efficiency of nanoparticles using the cell-penetrating peptide (CPP) T9(dR), alongside other common siRNA delivery agents. While direct quantitative data on the formation efficiency of T9(dR) nanoparticles is limited in publicly available literature, this guide offers a framework for comparison based on the available information and outlines the necessary experimental protocols for a comprehensive evaluation.

Introduction to T9(dR) and Alternative siRNA Delivery Systems

T9(dR) is a chimeric cell-penetrating peptide composed of Transportan (TP) and a nona-D-arginine block (9(dR)). It is designed to facilitate the cellular uptake of macromolecules like siRNA. T9(dR) electrostatically interacts with the negatively charged siRNA, condensing it into nanoparticles. Published research indicates that T9(dR) effectively condenses siRNA into nanoparticles with a size range of 350 to 550 nm when a molar ratio of T9(dR) to siRNA of at least 4:1 is used.

For a comprehensive comparison, we will evaluate T9(dR) against two widely used classes of non-viral siRNA delivery vectors:

  • Polyethylenimine (PEI): A cationic polymer that has been extensively studied for nucleic acid delivery due to its high charge density, which allows for efficient condensation of siRNA into nanoparticles.

  • Commercial Lipid-Based Reagents: These include well-established reagents like Lipofectamine™ RNAiMAX and DharmaFECT™. They are proprietary formulations of lipids and other components that form liposomes or lipid nanoparticles to encapsulate siRNA.

Quantitative Comparison of Nanoparticle Formation Efficiency

The following table summarizes key parameters related to the formation efficiency of siRNA nanoparticles for the different delivery agents. It is important to note the absence of specific quantitative data for T9(dR) in the reviewed literature, highlighting a key area for future research.

Delivery AgentNanoparticle TypeEncapsulation Efficiency (%)Key Formation ParametersResulting Nanoparticle Size (nm)
T9(dR) Peptide-siRNA polyplexData not available in searched literatureMolar ratio of T9(dR):siRNA (≥ 4:1)350 - 550
Polyethylenimine (PEI) Polymer-siRNA polyplex~70-95%[1]N/P ratio (nitrogen in PEI to phosphate (B84403) in siRNA)~110[2]
Lipid-Based Reagents Lipid nanoparticle (LNP) / Lipoplex>90% (for some formulations)Lipid to siRNA ratio, formulation method100 - 200 (for some formulations)[3]

Note: The efficiency of nanoparticle formation is highly dependent on the specific experimental conditions, including the type of siRNA, buffer composition, and the exact formulation protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the formation of siRNA nanoparticles and the subsequent quantification of their formation efficiency.

Protocol 1: Formation of T9(dR)-siRNA Nanoparticles

This protocol is based on the molar ratio described in the literature.

Materials:

  • T9(dR) peptide stock solution (e.g., 1 mM in RNase-free water)

  • siRNA stock solution (e.g., 100 µM in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Dilution of Reagents:

    • Dilute the T9(dR) stock solution to a working concentration (e.g., 40 µM) with RNase-free water.

    • Dilute the siRNA stock solution to a working concentration (e.g., 10 µM) with RNase-free water.

  • Complex Formation:

    • In an RNase-free microcentrifuge tube, add the desired volume of the diluted siRNA solution.

    • While gently vortexing, add the required volume of the diluted T9(dR) solution to achieve a molar ratio of at least 4:1 (T9(dR):siRNA). For example, to 10 µL of 10 µM siRNA (100 pmol), add 10 µL of 40 µM T9(dR) (400 pmol).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the self-assembly of nanoparticles.

  • Characterization:

    • The resulting nanoparticle suspension can be used for immediate in vitro or in vivo experiments or characterized for size, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of siRNA Encapsulation Efficiency using a RiboGreen Assay

This is a common method to determine the percentage of siRNA successfully encapsulated within nanoparticles.

Materials:

  • Nanoparticle-siRNA suspension (from Protocol 1 or other formation methods)

  • Quant-iT™ RiboGreen™ reagent and buffer (or similar fluorescent nucleic acid stain)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • 96-well black microplate

  • Fluorometer (plate reader)

  • siRNA standards of known concentrations

Procedure:

  • Prepare siRNA Standards: Create a standard curve by preparing serial dilutions of your siRNA of known concentrations in TE buffer.

  • Sample Preparation:

    • Total siRNA (A): In a well of the 96-well plate, mix a small volume of the nanoparticle-siRNA suspension with TE buffer and Triton X-100 (to a final concentration of 0.1-1%) to lyse the nanoparticles and release all the siRNA.

    • Free siRNA (B): In a separate well, mix the same volume of the nanoparticle-siRNA suspension with TE buffer without Triton X-100. To separate the nanoparticles from the free siRNA, this sample should be centrifuged (e.g., 14,000 x g for 30 minutes) and the supernatant containing the free siRNA collected.

  • RiboGreen Assay:

    • Add the diluted RiboGreen reagent to all standard and sample wells according to the manufacturer's instructions.

    • Incubate in the dark for 2-5 minutes.

  • Fluorescence Measurement: Measure the fluorescence of all wells using a fluorometer with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission for RiboGreen).

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of siRNA in your "Total siRNA" (A) and "Free siRNA" (B) samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for nanoparticle formation and a conceptual comparison of the delivery systems.

T9dR_Nanoparticle_Formation_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output & Analysis T9dR T9(dR) Solution Mix Mix at ≥4:1 Molar Ratio T9dR->Mix siRNA siRNA Solution siRNA->Mix Incubate Incubate (20-30 min) Mix->Incubate Nanoparticles T9(dR)-siRNA Nanoparticles Incubate->Nanoparticles Characterization Characterization (Size, Zeta, EE%) Nanoparticles->Characterization

Caption: Workflow for the formation of T9(dR)-siRNA nanoparticles.

siRNA_Delivery_Systems_Comparison cluster_T9dR T9(dR) System cluster_PEI Polymer System cluster_Lipid Lipid-Based System T9dR_NP T9(dR)-siRNA Nanoparticle T9dR_Mechanism Mechanism: Electrostatic Self-Assembly T9dR_NP->T9dR_Mechanism Delivery_Goal Efficient siRNA Delivery T9dR_NP->Delivery_Goal PEI_NP PEI-siRNA Nanoparticle PEI_Mechanism Mechanism: Polyplex Condensation PEI_NP->PEI_Mechanism PEI_NP->Delivery_Goal Lipid_NP Lipid-siRNA Nanoparticle Lipid_Mechanism Mechanism: Encapsulation in Liposomes Lipid_NP->Lipid_Mechanism Lipid_NP->Delivery_Goal

Caption: Conceptual comparison of different siRNA delivery systems.

Conclusion

References

Comparative Efficacy of Antiviral Therapies Against Influenza in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antiviral Efficacy of T9(dR)-siRNA in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of T9(dR)-siRNA against influenza virus in animal models. The performance of T9(dR)-siRNA is compared with alternative antiviral strategies, including lipid nanoparticle (LNP)-formulated siRNA, viral vector-delivered short hairpin RNA (shRNA), and the neuraminidase inhibitor, oseltamivir (B103847). The information presented is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.

The following tables summarize the quantitative data on the efficacy of different antiviral treatments against influenza A virus infection in mice. It is important to note that the data are collated from different studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.

Table 1: Survival Rates of Influenza-Infected Mice Following Various Treatments

Treatment ModalityTarget/Mechanism of ActionInfluenza StrainAnimal ModelDosage and AdministrationSurvival Rate (%)Source
T9(dR)-siRNA Nucleoprotein (NP) mRNAA/PR/8/34 (H1N1)Mice50 nmol siNP + T9(dR), tail vein injection100[1]
LNP-siRNA Nucleoprotein (NP) and Polymerase (PA) mRNAA/PR/8/34 (H1N1)BALB/c mice1.51 nmol siRNA-lipid complex, intranasal100 (siNP+siPA)[2][3]
Viral Vector (Lentivirus)-shRNA Nucleoprotein (NP) mRNAA/PR/8/34 (H1N1)Mice60 µg plasmid DNA encoding shRNA + PEI, intravenousNot explicitly stated, but significant viral titer reduction observed.[4]
Oseltamivir Neuraminidase inhibitorA/PR/8/34 (H1N1)BALB/c mice10 mg/kg/day, oral gavage90-100 (prophylactic)[5]
Control (untreated or control siRNA) N/AA/PR/8/34 (H1N1)MiceVaries0-40[1][2][3][5]

Table 2: Viral Titer Reduction in Lungs of Influenza-Infected Mice

Treatment ModalityTarget/Mechanism of ActionInfluenza StrainAnimal ModelDosage and AdministrationViral Titer ReductionSource
T9(dR)-siRNA Nucleoprotein (NP) mRNAA/PR/8/34 (H1N1)MDCK and A549 cells (in vitro)siNP + T9(dR)Significant reduction in viral titers in vitro.[1]
LNP-siRNA Nucleoprotein (NP) and Polymerase (PA) mRNAA/PR/8/34 (H1N1)BALB/c mice1.51 nmol siRNA-lipid complex, intranasal>2 log10 reduction[3]
Viral Vector (Lentivirus)-shRNA Nucleoprotein (NP) mRNAA/PR/8/34 (H1N1)Mice60 µg plasmid DNA encoding shRNA + PEI, intravenous~10-fold reduction[4]
Oseltamivir Neuraminidase inhibitorA/California/04/2009 (H1N1)Obese mice10 mg/kg, oral gavageNo significant reduction in obese mice.
Control (untreated or control siRNA) N/AA/PR/8/34 (H1N1)MiceVariesBaseline[2][3][4]

Table 3: Body Weight Change in Influenza-Infected Mice

Treatment ModalityInfluenza StrainAnimal ModelDosage and AdministrationBody Weight ChangeSource
T9(dR)-siRNA A/PR/8/34 (H1N1)Mice50 nmol siNP + T9(dR), tail vein injectionWeight recovery observed at 2 weeks post-infection.[1]
LNP-siRNA A/PR/8/34 (H1N1)BALB/c mice1.51 nmol siRNA-lipid complex, intranasalSignificantly less weight loss compared to controls.[2][3]
Oseltamivir A/PR/8/34 (H1N1)BALB/c mice10 mg/kg/day, oral gavagePrevention of weight loss.[5]
Control (untreated or control siRNA) A/PR/8/34 (H1N1)MiceVariesSignificant weight loss (up to 25-30%).[1][2][3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

T9(dR)-siRNA Nanoparticle Formulation and In Vivo Administration

a. Nanoparticle Formulation:

  • Synthesize the T9(dR) peptide (a transportan (B13913244) derivative) and the siRNA targeting the influenza nucleoprotein (NP) gene.

  • To form nanoparticles, mix the T9(dR) peptide and siRNA at a specified molar ratio (e.g., 20:1) in RNase-free water.

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Characterize the size and zeta potential of the resulting nanoparticles using dynamic light scattering.

b. Animal Model and Viral Challenge:

  • Use 6- to 8-week-old female BALB/c mice.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Infect the mice intranasally with a lethal dose (e.g., 10x LD50) of influenza A/PR/8/34 (H1N1) virus suspended in a small volume of sterile phosphate-buffered saline (PBS).

c. Treatment Administration:

  • At a specified time point post-infection (e.g., 4 hours), administer the T9(dR)-siRNA nanoparticle suspension to the mice via tail vein injection.

  • A control group should receive a similar injection with a non-targeting control siRNA complexed with T9(dR).

d. Efficacy Assessment:

  • Monitor the survival and body weight of the mice daily for at least 14 days post-infection.

  • At selected time points, euthanize a subset of mice from each group to collect lung tissue for viral titer analysis by plaque assay or TCID50.

Lipid Nanoparticle (LNP)-siRNA Formulation and In Vivo Administration

a. LNP-siRNA Formulation:

  • Prepare a lipid mixture containing an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695).

  • Dissolve the siRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution using a microfluidic mixing device to form LNPs.

  • Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.

  • Filter-sterilize the final LNP-siRNA formulation.

b. Animal Model and Viral Challenge:

  • Follow the same procedure as described for the T9(dR)-siRNA protocol.

c. Treatment Administration:

  • Administer the LNP-siRNA formulation to anesthetized mice via intranasal instillation.

  • Control groups should receive LNPs containing a control siRNA or PBS alone.

d. Efficacy Assessment:

  • Follow the same procedure as described for the T9(dR)-siRNA protocol.

Lentiviral Vector-shRNA Production and In Vivo Administration

a. Vector Production:

  • Clone the shRNA sequence targeting the influenza NP gene into a lentiviral expression vector.

  • Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids.

  • Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

  • Concentrate and purify the lentiviral vector stock.

b. Animal Model and Viral Challenge:

  • Follow the same procedure as described for the T9(dR)-siRNA protocol.

c. Treatment Administration:

  • Administer the lentiviral vector suspension to mice via intravenous or intranasal routes.

  • A control group should receive a lentiviral vector expressing a non-targeting shRNA.

d. Efficacy Assessment:

  • Follow the same procedure as described for the T9(dR)-siRNA protocol.

Oseltamivir Administration

a. Animal Model and Viral Challenge:

  • Follow the same procedure as described for the T9(dR)-siRNA protocol.

b. Treatment Administration:

  • Administer oseltamivir phosphate (B84403) to mice by oral gavage twice daily for 5-7 days, starting at a specified time before or after infection.

  • A control group should receive the vehicle (e.g., sterile water) by oral gavage.

d. Efficacy Assessment:

  • Follow the same procedure as described for the T9(dR)-siRNA protocol.

Visualizations: Pathways and Workflows

Signaling Pathway of T9(dR)-siRNA Delivery and Action

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of the T9(dR)-siRNA complex, leading to the silencing of the target viral mRNA.

T9dR_siRNA_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome T9(dR)-siRNA_Nanoparticle T9(dR)-siRNA Nanoparticle Endosome_Uptake Endosomal Uptake T9(dR)-siRNA_Nanoparticle->Endosome_Uptake Endocytosis RISC RISC Loading Cleavage Viral mRNA Cleavage RISC->Cleavage Inhibition Inhibition of Viral Replication Cleavage->Inhibition Viral_mRNA Viral mRNA Viral_mRNA->Cleavage Viral_Protein Viral Protein (e.g., NP) Viral_mRNA->Viral_Protein Translation Viral_Protein->Inhibition Endosomal_Escape Endosomal Escape Endosome_Uptake->Endosomal_Escape Peptide-mediated membrane disruption Endosomal_Escape->RISC siRNA release

Caption: Cellular uptake and mechanism of action of T9(dR)-siRNA.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general experimental workflow for evaluating the antiviral efficacy of T9(dR)-siRNA and its alternatives in a mouse model of influenza infection.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection and Treatment Phase cluster_monitoring Monitoring and Analysis Phase Therapeutic_Prep Prepare Therapeutic Agents (T9(dR)-siRNA, LNP-siRNA, etc.) Treatment Administer Treatments (i.v., i.n., oral) Therapeutic_Prep->Treatment Virus_Prep Prepare Influenza Virus Stock (e.g., A/PR/8/34) Infection Intranasal Infection of Mice Virus_Prep->Infection Animal_Acclimation Acclimate Mice (e.g., BALB/c) Grouping Randomize Mice into Treatment Groups Animal_Acclimation->Grouping Infection->Treatment Grouping->Infection Daily_Monitoring Daily Monitoring of Survival and Body Weight Treatment->Daily_Monitoring Tissue_Harvest Harvest Lung Tissue at Predetermined Timepoints Daily_Monitoring->Tissue_Harvest Analysis Analyze Viral Load (Plaque Assay/TCID50) Tissue_Harvest->Analysis

References

A Comparative Guide to the Dual-Action T9 Peptide and Conventional Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel dual-action T9 peptide (GQEQSHQDEGVIVR) with established therapeutic alternatives for hypercholesterolemia: HMG-CoA reductase inhibitors (statins) and PCSK9 inhibitors. The this compound, derived from lupin protein, presents a unique mechanism by targeting both HMG-CoA reductase and PCSK9, two pivotal players in cholesterol homeostasis.[1][2][3] This document outlines the comparative efficacy, underlying mechanisms, and detailed experimental protocols to evaluate these compounds, offering a valuable resource for researchers in cardiovascular drug discovery.

Mechanism of Action: A Dual-Pronged Approach

The management of hypercholesterolemia predominantly relies on two key strategies: inhibiting cholesterol synthesis and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from circulation. Statins achieve the former by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] PCSK9 inhibitors, on the other hand, increase LDL clearance by preventing the PCSK9-mediated degradation of the LDL receptor (LDLR).[5]

The this compound uniquely combines both these mechanisms. It has been demonstrated to inhibit HMG-CoA reductase activity and also to impair the protein-protein interaction between PCSK9 and the LDLR.[1][2][3] This dual action suggests a potential for a synergistic effect on lowering LDL cholesterol.

Cholesterol_Metabolism_and_Inhibitor_Action cluster_0 Cholesterol Synthesis Pathway (Hepatocyte) cluster_1 LDL-C Clearance Pathway cluster_2 PCSK9-mediated LDLR Degradation cluster_3 Points of Intervention Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol LDLR LDL Receptor Hepatocyte Hepatocyte LDLR->Hepatocyte Internalization Lysosome Lysosome LDLR->Lysosome Degradation LDL-C Circulating LDL-C LDL-C->LDLR Binding Hepatocyte->LDLR Recycling PCSK9 PCSK9 PCSK9->LDLR Binding Statins Statins Statins->HMG-CoA Inhibition PCSK9i PCSK9 Inhibitors PCSK9i->PCSK9 Inhibition T9 This compound T9->HMG-CoA Inhibition T9->PCSK9 Inhibition

Figure 1: Simplified signaling pathway of cholesterol metabolism and points of intervention.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data for the this compound and its alternatives. It is important to note that the data for the this compound is from in vitro studies, while the data for statins and PCSK9 inhibitors includes both in vitro and clinical data.

Table 1: HMG-CoA Reductase Inhibition

CompoundIC50 / KiSource
This compound (GQEQSHQDEGVIVR) IC50: 99.5 ± 0.56 µM[1][2]
Atorvastatin IC50: 8.2 nM, Ki: ~14 nM[6][7]
Fluvastatin Ki: 2-250 nM (range for various statins)[8]
Pravastatin IC50: 44.1 nM, Ki: 2-250 nM (range for various statins)[6][8]
Rosuvastatin IC50: 5.4 nM, Ki: 2-250 nM (range for various statins)[6][8]
Simvastatin IC50: 11.2 nM[6]

Table 2: PCSK9 Inhibition and LDL-C Reduction

Compound/Drug ClassMechanismEfficacy MeasureValueSource
This compound (GQEQSHQDEGVIVR) Impairs PCSK9-LDLR InteractionIC50286 µM (against mutant PCSK9 D374Y)[9]
Evolocumab (Monoclonal Antibody) Binds to PCSK9LDL-C Reduction~60%[10]
Alirocumab (Monoclonal Antibody) Binds to PCSK9LDL-C Reduction45-60%[10]
Inclisiran (siRNA) Inhibits PCSK9 SynthesisLDL-C Reduction~50%[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of these lipid-lowering agents.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis HMGCR_Assay HMG-CoA Reductase Activity Assay IC50_Calc IC50/EC50 Calculation HMGCR_Assay->IC50_Calc PCSK9_LDLR_Assay PCSK9-LDLR Binding Inhibition Assay PCSK9_LDLR_Assay->IC50_Calc LDL_Uptake Fluorescent LDL Uptake Assay Stat_Analysis Statistical Analysis LDL_Uptake->Stat_Analysis LDLR_Expression LDLR Protein Expression (e.g., Western Blot) LDLR_Expression->Stat_Analysis IC50_Calc->Stat_Analysis

References

T9 Peptide's Efficacy in Enhancing LDL Uptake In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T9 peptide's performance in enhancing low-density lipoprotein (LDL) uptake in vitro against other emerging peptide-based alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to aid in research and development decisions.

Performance Comparison of Peptides on LDL Uptake

The this compound, a promising candidate for modulating cholesterol metabolism, has been shown to enhance LDL uptake in liver cells through a dual mechanism of action. To provide a clear perspective on its efficacy, this section compares its performance with other peptides investigated for similar purposes. The data presented is primarily from in vitro studies using the human hepatocellular carcinoma cell line, HepG2, a standard model for studying lipid metabolism.

PeptideSource/TypeMechanism of ActionKey Quantitative DataCell Line
T9 Lupin β-conglutin- HMG-CoA Reductase Inhibition- PCSK9 Pathway Modulation- IC50 for HMG-CoA Reductase: 99.5 µM- LDL Uptake Increase: >100% (in PCSK9 D374Y transfected cells)HepG2
Pep2-8 SyntheticPCSK9 Inhibition- KD for PCSK9: 0.7 µM- Restored LDL uptake to ~90% of control in PCSK9-treated cells at 50 µMHepG2
Lunasin Soybean- PCSK9 Expression Down-regulation- LDLR Expression Enhancement- Increased LDLR mRNA by 2.5-fold and protein by 3-fold at 5 µM- Significantly enhanced LDL uptake at 5 µMHepG2
IAVPGEVA Soy glycinin- HMG-CoA Reductase Inhibition- LDLR-SREBP2 Pathway Activation- IC50 for HMG-CoA Reductase: ~200 µmol/LHepG2
YVAE SyntheticHMG-CoA Reductase Inhibition- Ki for HMG-CoA Reductase: 15.2 µMNot specified

Detailed Experimental Protocols

The in vitro validation of these peptides predominantly relies on fluorescently labeled LDL uptake assays in HepG2 cells. While specific parameters may vary between studies, a generalizable protocol is outlined below.

General Protocol for Fluorescent LDL Uptake Assay in HepG2 Cells
  • Cell Culture and Seeding: HepG2 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS). For the assay, cells are seeded in 96-well black, clear-bottom plates at a density of approximately 1 x 10^4 to 3 x 10^4 cells per well and allowed to adhere and grow for 24-48 hours to reach about 70-80% confluency.

  • Peptide Treatment: The culture medium is replaced with a serum-free medium or a medium containing lipoprotein-deficient serum for a period of starvation (typically 1-24 hours). Subsequently, the cells are treated with varying concentrations of the test peptide (e.g., T9, Pep2-8, Lunasin) for a specified duration, often 24 hours.

  • Fluorescent LDL Incubation: After peptide treatment, a solution of fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) is added to each well at a final concentration typically ranging from 5 to 20 µg/mL. The cells are then incubated for an additional 3 to 4 hours at 37°C to allow for LDL uptake.

  • Quantification of LDL Uptake:

    • Fluorescence Microscopy: Cells are washed with phosphate-buffered saline (PBS) to remove extracellular fluorescent LDL. The intracellular fluorescence is then visualized and quantified using a fluorescence microscope.

    • Plate Reader: The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~570 nm emission for DiI-LDL).

    • Flow Cytometry: Cells are detached, and the fluorescence of individual cells is analyzed using a flow cytometer, which can provide a more precise quantification of LDL uptake per cell.

  • Data Analysis: The fluorescence intensity of treated cells is compared to that of untreated control cells to determine the percentage increase in LDL uptake. Statistical analysis is performed to assess the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

The efficacy of these peptides in promoting LDL uptake is rooted in their ability to modulate key signaling pathways involved in cholesterol homeostasis.

This compound: Dual-Action Mechanism

The this compound enhances LDL uptake through a two-pronged approach. It inhibits the enzyme HMG-CoA reductase, a key player in cholesterol biosynthesis. This reduction in intracellular cholesterol levels activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which in turn upregulates the expression of the LDL receptor (LDLR). Additionally, T9 has been shown to modulate the activity of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that promotes the degradation of LDLR. By interfering with PCSK9, T9 further increases the abundance of LDLR on the cell surface, leading to enhanced clearance of LDL from the extracellular environment.[1]

T9_Pathway T9 This compound HMGCoAR HMG-CoA Reductase T9->HMGCoAR Inhibits PCSK9 PCSK9 Activity T9->PCSK9 Modulates Cholesterol Intracellular Cholesterol HMGCoAR->Cholesterol Synthesizes SREBP2 SREBP-2 Activation Cholesterol->SREBP2 Represses LDLR_Expression LDLR Expression SREBP2->LDLR_Expression Promotes LDLR LDL Receptor LDLR_Expression->LDLR Increases PCSK9->LDLR Degrades LDL_Uptake LDL Uptake LDLR->LDL_Uptake Mediates

This compound's Dual Mechanism of Action
Pep2-8: Direct PCSK9 Inhibition

The synthetic peptide Pep2-8 acts as a direct antagonist of PCSK9.[2][3] By binding to PCSK9, it prevents the interaction between PCSK9 and the LDL receptor.[2][3] This inhibition of the PCSK9-LDLR complex formation spares the LDL receptor from degradation, leading to its increased recycling to the cell surface and consequently, a higher capacity for LDL uptake.[2]

Pep2_8_Pathway cluster_0 Pep2_8 Pep2-8 Peptide PCSK9 PCSK9 Pep2_8->PCSK9 Binds & Inhibits LDLR LDL Receptor PCSK9->LDLR Binds to PCSK9_LDLR_Complex PCSK9-LDLR Complex LDL_Uptake LDL Uptake LDLR->LDL_Uptake Mediates LDLR_Degradation LDLR Degradation PCSK9_LDLR_Complex->LDLR_Degradation Leads to

Pep2-8's Direct Inhibition of PCSK9
Lunasin: Transcriptional Regulation of Cholesterol Metabolism

Lunasin, a peptide derived from soybean, enhances LDL uptake by influencing the gene expression of key proteins in cholesterol metabolism.[4][5] It has been shown to down-regulate the expression of PCSK9.[4][5] Furthermore, Lunasin up-regulates the expression of the LDL receptor, a process that is mediated through the PI3K/Akt signaling pathway, which in turn activates SREBP-2.[4][5] This combined effect of reduced PCSK9 and increased LDLR levels significantly boosts the cell's ability to clear LDL.[4][5]

Lunasin_Pathway Lunasin Lunasin Peptide PCSK9_Expression PCSK9 Gene Expression Lunasin->PCSK9_Expression Down-regulates PI3K_Akt PI3K/Akt Pathway Lunasin->PI3K_Akt Activates SREBP2 SREBP-2 Activation PI3K_Akt->SREBP2 Activates LDLR_Expression LDLR Gene Expression SREBP2->LDLR_Expression Promotes LDLR LDL Receptor LDLR_Expression->LDLR Increases LDL_Uptake LDL Uptake LDLR->LDL_Uptake Mediates

Lunasin's Regulation of PCSK9 and LDLR Expression
Soy-Derived Peptides (IAVPGEVA, etc.): Multi-pathway Modulation

Peptides derived from soy glycinin, such as IAVPGEVA, also exhibit a multi-faceted approach to enhancing LDL uptake.[6] Similar to T9, they inhibit HMG-CoA reductase, leading to the activation of the LDLR-SREBP2 pathway.[6] Additionally, these peptides have been shown to involve the activation of AMPK and ERK1/2 signaling pathways, which are known to play roles in cellular energy homeostasis and gene expression, further contributing to the modulation of cholesterol metabolism and increased LDL uptake.[7][8]

Soy_Peptide_Pathway SoyPeptide Soy Peptides (e.g., IAVPGEVA) HMGCoAR HMG-CoA Reductase SoyPeptide->HMGCoAR Inhibits AMPK AMPK Activation SoyPeptide->AMPK Activates ERK12 ERK1/2 Activation SoyPeptide->ERK12 Activates SREBP2 LDLR-SREBP2 Pathway HMGCoAR->SREBP2 Activates via Cholesterol Reduction AMPK->SREBP2 Modulates ERK12->SREBP2 Modulates LDL_Uptake LDL Uptake SREBP2->LDL_Uptake Increases

Soy Peptides' Modulation of Multiple Signaling Pathways

References

T9 Peptide vs. Statins: A Comparative Guide to HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel T9 peptide and established statin drugs as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document summarizes quantitative inhibitory data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support research and development in cholesterol-lowering therapies.

Executive Summary

Statins are the cornerstone of therapy for hypercholesterolemia, acting as potent competitive inhibitors of HMG-CoA reductase. The this compound, derived from lupin protein, has emerged as a novel inhibitor of the same enzyme. This guide reveals a significant disparity in the in vitro inhibitory potency between the this compound and various statins. While both molecules target the same key enzyme in cholesterol synthesis, their mechanisms of action and inhibitory efficiencies differ substantially.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for the this compound and several common statins against HMG-CoA reductase.

InhibitorIC50 Value
This compound (GQEQSHQDEGVIVR) 99.5 µM[1]
Atorvastatin10.5 nM[2]
Rosuvastatin3.9 nM[2]
Pitavastatin3.2 nM[2]
Simvastatin (acid form)5.8 nM[2]
Pravastatin20.1 nM[2]

Note: A lower IC50 value indicates a higher inhibitory potency.

Mechanism of Action

Both the this compound and statins inhibit HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. By blocking this step, both agents effectively reduce the endogenous production of cholesterol.

Statins are competitive inhibitors that mimic the structure of the natural substrate, HMG-CoA, and bind to the active site of the enzyme with high affinity.[3] This reversible binding prevents HMG-CoA from accessing the active site, thereby halting the cholesterol synthesis cascade.

The precise mechanism of inhibition for the this compound is still under investigation but it is also believed to act as a competitive inhibitor.[1] Notably, the this compound has been reported to exhibit a dual mechanism of action, as it also interferes with the protein-protein interaction between PCSK9 and the LDL receptor, which is another key pathway in cholesterol regulation.[1]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Statins Statins HMGCoA_Reductase_Node HMG-CoA Reductase Statins->HMGCoA_Reductase_Node Inhibit T9_Peptide This compound T9_Peptide->HMGCoA_Reductase_Node Inhibit

Diagram 1: HMG-CoA Reductase Inhibition in the Cholesterol Biosynthesis Pathway.

cluster_workflow In Vitro HMG-CoA Reductase Inhibition Assay Workflow Prep 1. Prepare Reagents (HMG-CoA Reductase, HMG-CoA, NADPH, Inhibitor) Incubate 2. Incubate Enzyme with Inhibitor (this compound or Statin) Prep->Incubate Initiate 3. Initiate Reaction (Add HMG-CoA and NADPH) Incubate->Initiate Measure 4. Spectrophotometric Measurement (Monitor NADPH absorbance at 340 nm) Initiate->Measure Analyze 5. Data Analysis (Calculate IC50 values) Measure->Analyze

Diagram 2: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Experimental Protocols

The following is a generalized protocol for an in vitro HMG-CoA reductase inhibition assay based on commonly used methods.[2][4][5][6]

Objective: To determine the IC50 value of an inhibitor (this compound or statin) for HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH oxidation to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • Inhibitor (this compound or statin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to the desired final concentrations.

    • Prepare a serial dilution of the inhibitor (this compound or statin) in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or solvent control for the uninhibited reaction).

      • HMG-CoA reductase enzyme solution.

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HMG-CoA and NADPH solution to each well.

    • Immediately place the microplate in the spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The available in vitro data demonstrates that statins are significantly more potent inhibitors of HMG-CoA reductase than the this compound, with IC50 values in the nanomolar range compared to the micromolar IC50 of the this compound. However, the this compound's dual mechanism of action, targeting both HMG-CoA reductase and the PCSK9 pathway, presents an interesting area for further research. This guide provides a foundational comparison for scientists and drug developers exploring novel approaches to cholesterol management. The detailed experimental protocol offers a standardized method for conducting further comparative studies.

References

A Comparative Analysis of the Neuroprotective Efficacy of P9 and P30 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that both the 30-amino acid peptide P30 and its shorter 9-amino acid derivative, P9, derived from prothymosin alpha (ProTα), exhibit significant neuroprotective properties in models of ischemic injury. While both peptides show promise in mitigating neuronal damage, available data suggests that P30 may possess a broader and more potent neuroprotective capacity. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of neuroprotection.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective effects of P9 and P30 have been evaluated in various in vitro and in vivo models of ischemia. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Neuroprotection Against Ischemic Stress
PeptideModel SystemAssayKey FindingsReference
P30 Cultured Rat Cortical NeuronsCell Viability AssayExerts a full survival effect against ischemic stress.[1]
P9 Cultured Rat Cortical NeuronsAlanine Scanning & Cell SurvivalEssential for the survival activity of cultured rat cortical neurons against ischemic stress.[2]
Table 2: In Vivo Neuroprotection in Retinal Ischemia Models
PeptideAnimal ModelAdministrationAssessmentKey FindingsReference
P30 MouseIntravitreal injection (24h post-ischemia)Histology & Functional AnalysisCompletely rescued retinal ganglion cell damage at day 7. Partially blocked the loss of bipolar, amacrine, and photoreceptor cells. Significantly blocked ischemia-induced functional damages.[1]
P9 MouseIntravitreal injection (24h post-ischemia)Cellular & Functional AnalysisSignificantly inhibited cellular and functional damages at day 7.[2]
Comparison Note A study comparing various ProTα-derived peptides, including P9 and P30, in a retinal ischemia model noted that P9 is less potent than P30 .[3][4]
Table 3: In Vivo Neuroprotection in Cerebral Ischemia Models
PeptideAnimal ModelAdministrationAssessmentKey FindingsReference
P30 Mouse (tMCAO)Intracerebroventricular (3 nmol) or Systemic (1 mg/kg, i.v.) 1h post-ischemiaBrain Damage Assessment & Vascular IntegritySignificantly blocked ischemia-induced brain damage and disruption of blood vessels.[1]
P30 Mouse (Photochemically Induced Thrombosis)Systemic (1 mg/kg, i.v.)Brain Damage AssessmentSignificantly ameliorated the ischemic brain.[1]
P9 Mouse (tMCAO)Systemic delivery 1h post-ischemia2,3,5-triphenyltetrazolium chloride (TTC) staining & ElectroretinogramSignificantly blocks ischemia-induced brain damages. Markedly inhibited the disruption of blood vessels.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of P9 and P30 peptides.

In Vitro Ischemic Stress Model in Cultured Cortical Neurons

This protocol is designed to assess the direct neuroprotective effects of peptides on neurons subjected to ischemic conditions in a controlled environment.

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

  • Ischemic Insult: To mimic ischemia, cultured neurons are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber.

  • Peptide Treatment: P9 or P30 peptide is added to the culture medium at various concentrations before, during, or after the OGD period.

  • Assessment of Neuronal Survival: Cell viability is quantified using methods such as the MTT assay or by counting the number of surviving neurons, often identified by morphological criteria or specific neuronal markers. Alanine scanning can be employed to identify key amino acid residues for the peptide's activity.[2]

In Vivo Retinal Ischemia-Reperfusion Model

This animal model is used to evaluate the neuroprotective effects of peptides on the retina following an ischemic event.

  • Animal Model: Anesthetized mice are used. Retinal ischemia is induced by elevating intraocular pressure above systolic arterial pressure for a defined period (e.g., 60 minutes), followed by reperfusion.

  • Peptide Administration: A single intravitreal injection of P9 or P30 peptide (or a vehicle control) is administered at a specific time point after the ischemic insult (e.g., 24 hours).

  • Functional Assessment: Retinal function is evaluated using electroretinography (ERG) at a set time point post-ischemia (e.g., 7 days). The amplitudes of the a- and b-waves are measured to assess photoreceptor and bipolar cell function, respectively.

  • Histological Analysis: At the end of the experiment, eyes are enucleated, and retinal sections are prepared. Histological staining (e.g., hematoxylin (B73222) and eosin) is used to measure the thickness of retinal layers. Immunohistochemistry with specific markers (e.g., for retinal ganglion cells) is performed to quantify neuronal loss.[1][4]

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used to simulate focal cerebral ischemia (stroke) in rodents.

  • Surgical Procedure: In anesthetized mice, the middle cerebral artery (MCA) is temporarily occluded, typically for 60 minutes, by inserting a filament into the internal carotid artery. The filament is then withdrawn to allow reperfusion.

  • Peptide Administration: P9 or P30 peptide is administered systemically (e.g., via intravenous injection) or directly into the brain (e.g., intracerebroventricularly) at a specific time after the onset of ischemia (e.g., 1 hour).

  • Infarct Volume Assessment: At a designated time point post-ischemia (e.g., 24 hours), the brain is removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white), allowing for the quantification of the infarct volume.[2]

  • Vascular Integrity Assessment: The integrity of the cerebral vasculature can be assessed by examining the disruption of blood vessels in brain sections.

Signaling Pathways and Experimental Workflows

The neuroprotective mechanism of prothymosin alpha and its derived peptides is believed to involve the modulation of inflammatory and cell death signaling pathways.

Proposed Signaling Pathway for ProTα-Derived Peptides

Prothymosin alpha has been shown to interact with Toll-like receptor 4 (TLR4), which can trigger downstream signaling cascades that ultimately influence cell survival and inflammation.[5]

ProTa_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ProTa ProTα / P30 / P9 TLR4 TLR4/MD2 Complex ProTa->TLR4 Binds to TRIF TRIF TLR4->TRIF Activates MyD88 MyD88 TLR4->MyD88 Activates IRF3 IRF3 TRIF->IRF3 Activates Protective_Genes Upregulation of Protective Genes IRF3->Protective_Genes Neuroprotection Neuroprotection Protective_Genes->Neuroprotection NFkB NF-κB MyD88->NFkB Activates Injury_Genes Downregulation of Injury Genes NFkB->Injury_Genes Injury_Genes->Neuroprotection

Caption: Proposed TLR4-mediated signaling pathway for ProTα-derived peptides.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a peptide in an animal model of ischemia.

Experimental_Workflow start Induce Ischemia (e.g., tMCAO or Retinal Ischemia) treatment Administer Peptide (P9 or P30) or Vehicle start->treatment reperfusion Reperfusion Period (e.g., 24h to 7 days) treatment->reperfusion assessment Assess Neuroprotection reperfusion->assessment functional Functional Assessment (e.g., Electroretinogram) assessment->functional histological Histological Assessment (e.g., TTC Staining, Cell Counting) assessment->histological data Data Analysis and Comparison functional->data histological->data

Caption: General experimental workflow for in vivo neuroprotection studies.

References

A Comparative Analysis of T9 Peptide Analogues for Enhanced Hypocholesterolemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lupin-derived T9 peptide and its analogues, focusing on their dual inhibitory activity against Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). The data presented herein is intended to inform research and development efforts aimed at novel peptide-based therapies for hypercholesterolemia.

Introduction

The peptide T9 (GQEQSHQDEGVIVR), derived from the tryptic digestion of lupin β-conglutin, has been identified as a promising hypocholesterolemic agent. It exhibits a dual mechanism of action by inhibiting both HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1][2][3][4] This dual activity makes T9 a compelling candidate for further development. This guide will compare the activity of the parent this compound with its computationally designed analogue, T9D8A_1, and other related lupin-derived peptides.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activities of the this compound and its analogues.

Table 1: Comparative Inhibitory Activity against PCSK9

PeptideSequenceTargetIC50 (µM)Source
T9GQEQSHQDEGVIVRPCSK9D374Y286[5]
T9D8A_1GQAQSHQDEGVIVRPCSK9D374Y~143 (twice as active as T9)[5]
P5LILPKHSDADPCSK91.6[6]
P5-BestLYLPKHSDRDPCSK90.7[7]

Table 2: Comparative Inhibitory Activity against HMG-CoA Reductase

PeptideSequenceIC50 (µM)Source
T9GQEQSHQDEGVIVR99.5 ± 0.56[1][2][3][4][8]
P5LILPKHSDAD147.2[6]
P5-BestLYLPKHSDRD88.9[7]
P7LTFPGSAED68.4[1]
P3YDFYPSSTKDQQS70[1]
YVAEYVAE15.2 (Ki)[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Test peptides (T9 and analogues) dissolved in assay buffer

  • Positive control inhibitor (e.g., Pravastatin)

  • UV-compatible 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the test peptides and the positive control.

  • Reaction Setup: In a 96-well plate or cuvettes, add the following in order:

    • Assay buffer

    • Test peptide solution at various concentrations (or positive control/vehicle control)

    • NADPH solution

  • Pre-incubation: Equilibrate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the peptide concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of a test peptide to inhibit the protein-protein interaction between PCSK9 and the LDLR.

Materials:

  • Recombinant LDLR ectodomain

  • Recombinant biotinylated PCSK9

  • Streptavidin-HRP conjugate

  • Assay Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Assay Buffer with 1% BSA)

  • Chemiluminescent or colorimetric HRP substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with recombinant LDLR ectodomain diluted in PBS and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Assay Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the test peptides to the wells.

  • PCSK9 Incubation: Add biotinylated PCSK9 to the wells and incubate for 1-2 hours at room temperature to allow binding to the coated LDLR.

  • Washing: Wash the plate three times with Assay Buffer.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Assay Buffer.

  • Signal Development: Add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory activity of the peptide.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (HMGR) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps T9_Peptide This compound / Analogues T9_Peptide->HMG_CoA_Reductase Inhibition

Caption: HMG-CoA Reductase pathway and the inhibitory action of T9 peptides.

PCSK9_LDLR_Pathway cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binding Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Recycling Recycling to Cell Surface Endosome->Recycling Degradation Degradation Lysosome->Degradation PCSK9 PCSK9 PCSK9->LDLR Binding T9_Peptide This compound / Analogues T9_Peptide->PCSK9 Inhibition of LDLR binding

Caption: PCSK9-mediated LDLR degradation and its inhibition by T9 peptides.

Experimental_Workflow_HMGR Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Peptides) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Measure_Absorbance Kinetic Measurement (Absorbance at 340 nm) Incubate->Measure_Absorbance Analyze_Data Data Analysis (Calculate Rate, % Inhibition) Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the HMG-CoA Reductase inhibition assay.

Conclusion

The lupin-derived this compound and its analogues represent a promising class of dual-acting hypocholesterolemic agents. The computationally designed analogue, T9D8A_1, demonstrates improved inhibitory activity against the gain-of-function PCSK9D374Y mutant, highlighting the potential for rational design to enhance peptide therapeutics. Further structure-activity relationship studies are warranted to optimize the dual inhibitory profile of these peptides for potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for such future investigations.

References

Safety Operating Guide

Personal protective equipment for handling T9 peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like T9 peptide is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory. This includes proper storage, handling during experimentation, and eventual disposal.[2]

1. Receiving and Storage:

Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.[1]

Storage ConditionTemperatureDurationNotes
Lyophilized Powder (Long-term) -80°C or -20°CUp to 6 months at -80°C; Up to 1 month at -20°CStore in a tightly sealed container, protected from light and moisture.[3]
Reconstituted Solution -80°C or -20°CUse within 6 months at -80°C; Use within 1 month at -20°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][3]

2. Reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture condensation.[1]

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a suitable buffer is appropriate. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by dilution in an aqueous buffer.[4]

  • Procedure:

    • Work in a designated clean area, such as a laminar flow hood, to maintain sterility.

    • Use sterile syringes and pipette tips.

    • Slowly add the desired volume of solvent to the vial, allowing it to run down the side of the vial.

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[5]

3. Experimental Use:

  • Always handle reconstituted peptide solutions in a designated and clean laboratory area to prevent cross-contamination.[6]

  • Use fresh, sterile equipment for each peptide or experimental step.[6]

  • Maintain a clean work environment by disinfecting surfaces before and after use.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All peptide waste should be treated as chemical waste.[7]

1. Waste Segregation:

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][8]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not pour peptide solutions down the sink.[1][7]

2. Inactivation (Optional, based on institutional policy):

For liquid waste, chemical inactivation may be a suitable pre-treatment. A common method involves using a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) with a contact time of at least 30-60 minutes. Even after inactivation, the solution should be disposed of as chemical waste.[9]

3. Final Disposal:

  • Store waste containers in a designated, secure area.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of hazardous waste in accordance with local, state, and federal regulations.[6]

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key workflows for handling and disposing of this compound.

T9_Peptide_Workflow Workflow for Handling and Disposal of this compound cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Disposal receipt Receive & Inspect storage Store Lyophilized Peptide (-20°C or -80°C) receipt->storage reconstitute Reconstitute Peptide storage->reconstitute use Experimental Use reconstitute->use segregate Segregate Waste (Solid & Liquid) use->segregate collect Collect in Labeled Hazardous Waste Containers segregate->collect dispose Dispose via EHS collect->dispose

Caption: Workflow for handling and disposing of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.